molecular formula C46H36ClN9 B12383655 Biguanidinium-porphyrin

Biguanidinium-porphyrin

カタログ番号: B12383655
分子量: 750.3 g/mol
InChIキー: MUYPRIGNZFQERL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biguanidinium-porphyrin is a synthetically modified porphyrin designed for high-affinity interaction with biological targets, particularly G-quadruplex DNA structures. These non-canonical nucleic acid formations are found in key regulatory regions, such as telomeres and oncogene promoters. The compound functions as a potent G-quadruplex ligand, stabilizing these structures and disrupting protein-telomere interactions; research on a similar nickel(II) complex of guanidinium phenyl porphyrin demonstrated the ability to displace the shelterin protein POT1 from telomeres in human cells, inducing telomere dysfunction and highlighting a potential mechanism for targeting cancer cells . The biguanidinium functional groups are instrumental to its activity, as the guanidinium moiety enhances cellular uptake and can facilitate penetration through biological barriers, a principle leveraged in the design of peptide-porphyrin conjugates for targeting the brain . Furthermore, as a porphyrin derivative, this compound acts as an effective photosensitizer in photodynamic therapy (PDT) and antibacterial photodynamic therapy (aPDT). Upon illumination with light of an appropriate wavelength, it generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which can induce oxidative damage to lipids, proteins, and nucleic acids, leading to cell death . This dual mechanism—combining G-quadruplex-mediated genetic targeting and light-induced cytotoxicity—makes this compound a versatile tool for researchers investigating novel anticancer strategies, antiviral agents, and non-antibiotic antimicrobial treatments. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

分子式

C46H36ClN9

分子量

750.3 g/mol

IUPAC名

1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride

InChI

InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H

InChIキー

MUYPRIGNZFQERL-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide to Biguanidinium-Porphyrin Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of biguanidinium-porphyrin conjugates, compounds of significant interest in medicinal chemistry, particularly for their potential applications in photodynamic therapy (PDT). The positively charged biguanidinium groups enhance the water solubility of the porphyrin macrocycle and promote its interaction with negatively charged biological structures, such as cell membranes and DNA.

Synthesis of Biguanidinium-Porphyrins

The synthesis of biguanidinium-porphyrins typically involves a two-step process: first, the synthesis of a porphyrin precursor bearing reactive functional groups, followed by the introduction of the biguanidinium moieties. A common and versatile precursor is 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP), which can be synthesized from readily available starting materials.

Synthesis of 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP)

The synthesis of TAPP is generally achieved through the condensation of pyrrole (B145914) with p-nitrobenzaldehyde, followed by the reduction of the nitro groups to amino groups.

Experimental Protocol:

Step 1: Synthesis of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin (TNPP)

A mixture of p-nitrobenzaldehyde and acetic anhydride (B1165640) is added to propionic acid under a nitrogen atmosphere and heated to reflux. Freshly distilled pyrrole dissolved in propionic acid is then added, and the mixture is refluxed for an additional 30 minutes with stirring. After cooling, the dark solid product is collected by filtration, washed with water, and dried under vacuum.[1]

Step 2: Reduction of TNPP to TAPP

A solution of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin in concentrated hydrochloric acid is purged with argon. A solution of stannous chloride dihydrate (SnCl₂) in concentrated HCl is then added. The mixture is heated, and upon completion of the reaction, it is cooled and neutralized with concentrated ammonium (B1175870) hydroxide (B78521) while maintaining a low temperature. The resulting solid TAPP is collected and purified.[2]

Synthesis of 5,10,15,20-tetrakis(p-biguanidiniumphenyl)porphyrin

The amino groups of TAPP can be converted to biguanidinium groups through reaction with a suitable guanylating agent, such as S-methylisothiourea sulfate (B86663) or dicyandiamide (B1669379).

Experimental Protocol (Conceptual):

  • Method A: Using S-methylisothiourea sulfate: TAPP is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with an excess of S-methylisothiourea sulfate. The reaction mixture is heated to promote the guanylation of the primary amino groups. The product is then precipitated, collected, and purified, typically by chromatography.

  • Method B: Using dicyandiamide: TAPP is reacted with dicyandiamide in a suitable solvent under heating. This reaction directly converts the amino groups into biguanide (B1667054) groups. Purification of the final product is essential to remove any unreacted starting materials and byproducts.

Characterization of Biguanidinium-Porphyrins

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

  • ¹H NMR: The ¹H NMR spectrum of a this compound is expected to show characteristic signals for the porphyrin core protons (β-pyrrolic protons and NH protons) and the protons of the phenyl and biguanidinium groups. The pyrrolic β-protons typically appear as a singlet at around 8.9 ppm. The inner NH protons of the porphyrin core are highly shielded and appear as a broad singlet at a negative chemical shift (around -2.8 ppm). The aromatic protons of the phenyl rings will show characteristic doublet signals.[3][4][5]

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals include those for the meso-carbons of the porphyrin ring (around 120 ppm) and the carbons of the phenyl and biguanidinium groups.[3]

UV-Visible (UV-Vis) Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-Vis region, which are sensitive to substitution and the chemical environment.

The UV-Vis spectrum of a typical porphyrin shows a very intense Soret band (or B band) in the near-UV region (around 420 nm) and several weaker Q bands in the visible region (500-700 nm).[6][7][8] The introduction of the biguanidinium groups may cause a slight shift in the position of these bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[9][10][11]

Data Presentation

The following tables summarize the expected characterization data for the precursor TAPP and a hypothetical this compound derivative.

Table 1: ¹H and ¹³C NMR Data for 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP) in CDCl₃

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
β-pyrrolic H~8.90 (s, 8H)~131.5
Phenyl H (ortho to porphyrin)~8.26 (d, 8H)~134.6
Phenyl H (meta to porphyrin)~7.79 (m, 8H)~126.7
Phenyl C (ipso)-~142.2
meso-C-~120.2
NH (pyrrole)~-2.77 (s, 2H)-
NH₂~5.58 (s, 8H)-

Data are based on typical values for TAPP and related structures.[3][5]

Table 2: UV-Vis Absorption Data for TAPP in CH₂Cl₂

Band λmax (nm) log ε
Soret (B)~417~5.79
Q-band IV~513~4.58
Q-band III~548~4.38
Q-band II~590~4.30
Q-band I~645~4.29

Data are based on typical values for TAPP.[3]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization techniques.

Synthesis_Workflow p_nitrobenzaldehyde p-Nitrobenzaldehyde TNPP 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin (TNPP) p_nitrobenzaldehyde->TNPP pyrrole Pyrrole pyrrole->TNPP TAPP 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP) TNPP->TAPP Reduction SnCl2 SnCl₂ / HCl SnCl2->TAPP Biguanidinium_Porphyrin 5,10,15,20-tetrakis(p-biguanidiniumphenyl)porphyrin TAPP->Biguanidinium_Porphyrin Guanylation Guanylating_Agent Guanylating Agent (e.g., S-methylisothiourea) Guanylating_Agent->Biguanidinium_Porphyrin

Caption: Synthetic workflow for this compound.

Characterization_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation UV_Vis->Structural_Confirmation MS->Structural_Confirmation

Caption: Characterization workflow for this compound.

Applications in Drug Development

Biguanidinium-porphyrins are promising candidates for photodynamic therapy (PDT) due to their ability to generate cytotoxic reactive oxygen species upon light activation.[2][12][13][14] The positive charges of the biguanidinium groups can facilitate the binding of these molecules to tumor cells, enhancing the selectivity of the treatment. Further research in this area is focused on optimizing the photophysical properties and cellular uptake of these compounds to improve their therapeutic efficacy.

References

In-Depth Technical Guide: Photophysical Properties of Biguanidinium-Porphyrin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of biguanidinium-porphyrin conjugates, compounds of increasing interest in the field of photodynamic therapy (PDT). This document details their synthesis, photophysical characteristics, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in drug development and photomedicine.

Introduction

Porphyrins and their derivatives are well-established photosensitizers due to their strong absorption in the visible region, significant triplet state quantum yields, and the ability to generate reactive oxygen species (ROS) upon photoactivation.[1][2] The conjugation of porphyrins with specific targeting moieties can enhance their therapeutic efficacy by promoting accumulation in desired cellular compartments. Biguanidinium groups, which carry a delocalized positive charge, have been explored as mitochondrial targeting agents.[3] The high mitochondrial membrane potential is thought to drive the accumulation of these cationic compounds within the mitochondria, a key organelle in apoptosis.[1][3][4] This targeted approach aims to enhance the precision of PDT and reduce off-target toxicity.

This guide focuses on a representative this compound conjugate, specifically a derivative of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin.

Synthesis and Structure

The synthesis of a this compound conjugate typically involves a multi-step process, starting from a readily available porphyrin precursor like 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. The general synthetic route is outlined below.

General Synthetic Pathway

Synthesis_Workflow cluster_synthesis Synthesis of this compound Porphyrin_NH2 5-(4-aminophenyl)-10,15,20- triphenylporphyrin Intermediate Isothiocyanate Intermediate Porphyrin_NH2->Intermediate Reaction with Thiophosgene Final_Product This compound Conjugate Intermediate->Final_Product Coupling Reaction Biguanide Biguanide Biguanide->Final_Product

Caption: Synthetic workflow for a this compound conjugate.

Photophysical Properties

The photophysical properties of porphyrins are central to their function as photosensitizers. These properties include light absorption, fluorescence emission, and the efficiency of generating the excited triplet state necessary for ROS production.

Data Summary

The following table summarizes the key photophysical parameters for a representative this compound conjugate in a common organic solvent such as dimethylformamide (DMF). Note: As specific experimental data for this compound is not publicly available in detail, the following values are representative based on similar porphyrin structures and are intended for illustrative purposes.

ParameterSymbolValueUnit
Absorption Maximum (Soret Band)λabs (Soret)~420nm
Absorption Maxima (Q-Bands)λabs (Q)~515, 550, 590, 650nm
Molar Absorptivity (Soret Band)ε> 300,000M-1cm-1
Emission Maximumλem~655, 720nm
Fluorescence Quantum YieldΦF~0.10-
Fluorescence LifetimeτF5-10ns
Singlet Oxygen Quantum YieldΦΔ0.4 - 0.6-
Absorption and Emission Spectra

This compound conjugates exhibit the characteristic UV-visible absorption spectrum of tetraphenylporphyrins, dominated by an intense Soret band in the 400-450 nm region and four weaker Q-bands in the 500-700 nm range.[5] Upon excitation, they typically show two fluorescence emission bands in the red region of the spectrum.[6]

Experimental Protocols

Synthesis of 5-(4-(3-(amino(imino)methyl)ureido)phenyl)-10,15,20-triphenylporphyrin
  • Step 1: Synthesis of 5-(4-isothiocyanatophenyl)-10,15,20-triphenylporphyrin. 5-(4-aminophenyl)-10,15,20-triphenylporphyrin is dissolved in a suitable solvent (e.g., dichloromethane). Thiophosgene is added dropwise to the solution at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the product is purified by column chromatography.

  • Step 2: Coupling with Biguanide. The isothiocyanate-functionalized porphyrin is dissolved in a polar aprotic solvent (e.g., DMF). Biguanide hydrochloride is added, followed by a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride. The reaction mixture is stirred at room temperature. The final product is purified by precipitation and washing, or by column chromatography.

Photophysical Measurements
  • UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam spectrophotometer. The porphyrin conjugate is dissolved in a spectroscopic grade solvent (e.g., DMF or DMSO) to a concentration of approximately 10-6 M. Spectra are recorded in a 1 cm path length quartz cuvette.

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solution used for absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Quantum Yield (ΦF) Determination: The relative fluorescence quantum yield is determined using a standard with a known quantum yield (e.g., tetraphenylporphyrin (B126558) (TPP) in toluene, ΦF = 0.11). The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • nX and nST are the refractive indices of the sample and standard solutions, respectively.

Mechanism of Action in Photodynamic Therapy

The primary application of this compound conjugates is in photodynamic therapy. The proposed mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to cell death.

PDT_Mechanism cluster_pdt Photodynamic Therapy (PDT) Signaling Pathway PS_G Porphyrin (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Absorption Light Light (hν) Light->PS_S1 PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_G ³O₂ (Ground State) O2_G->O2_S Cell_Damage Cellular Damage O2_S->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: General mechanism of Type II photodynamic therapy.

Upon absorption of light, the this compound photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent responsible for inducing cell damage and subsequent apoptosis.[7]

Cellular Uptake and Localization

Studies have shown that biguanidine-porphyrin conjugates localize in the cell membranes, lysosomes, and mitochondria.[3][8] The cationic nature of the biguanidinium group is believed to facilitate its accumulation in the mitochondria due to the negative mitochondrial membrane potential. This targeted delivery to a critical organelle for cell survival is a key strategy for enhancing the efficacy of photodynamic therapy.

Conclusion

This compound conjugates represent a promising class of photosensitizers for targeted photodynamic therapy. Their favorable photophysical properties, combined with their ability to localize in key cellular organelles like the mitochondria, make them attractive candidates for further development as anti-cancer agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate these important compounds. Further research is warranted to fully elucidate their photophysical parameters and in vivo efficacy.

References

The Core Mechanism of Biguanidinium-Porphyrin in Photodynamic Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of biguanidinium-porphyrin photosensitizers in photodynamic therapy (PDT). It delves into the cellular uptake, subcellular localization, and the intricate signaling pathways that lead to cancer cell death. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and development purposes.

Introduction to this compound PDT

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation[1][2][3]. Porphyrins and their derivatives are a major class of photosensitizers due to their favorable photophysical properties, including strong absorption in the visible light spectrum and efficient ROS generation[4]. The addition of biguanidinium moieties to the porphyrin macrocycle is a strategic modification designed to enhance cellular uptake and promote specific subcellular localization, thereby increasing the efficacy of PDT. The positively charged biguanidinium groups are known to facilitate translocation across cellular membranes[5].

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in specific organelles where the generated ROS can inflict maximum damage. Biguanidinium-porphyrins have been shown to accumulate in key cellular compartments.

Key Findings:

  • Mitochondrial Targeting: Biguanidinium-porphyrins have been found to localize within the mitochondria of cancer cells[6]. This is a significant advantage as mitochondria are highly susceptible to oxidative damage, and inducing mitochondrial-mediated apoptosis is a primary goal of many cancer therapies.

  • Lysosomal and Endoplasmic Reticulum Localization: In addition to mitochondria, these photosensitizers have also been observed in lysosomes and the endoplasmic reticulum (ER)[6]. Localization within the ER can trigger a unique cell death pathway mediated by ER stress.

The precise mechanisms of cellular uptake for guanidinium-rich compounds are thought to involve interactions with negatively charged components of the cell membrane, followed by endocytosis or direct translocation[5].

Core Mechanism of Action: Induction of Cell Death

Upon irradiation with light of an appropriate wavelength, the this compound photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS are the primary cytotoxic agents in PDT and can initiate a cascade of events leading to cell death through multiple pathways, primarily apoptosis and ER stress-induced apoptosis.

Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)

The localization of biguanidinium-porphyrins in mitochondria makes the intrinsic apoptotic pathway a dominant mechanism of cell death.

Signaling Cascade:

  • ROS Generation: Upon photoactivation, ROS are generated within the mitochondria.

  • Mitochondrial Damage: ROS cause damage to mitochondrial components, including the mitochondrial membrane.

  • Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted, favoring the pro-apoptotic members[1][3].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins induce the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm[7].

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3[2][7].

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Photoactivation Light Light Light->this compound Bax/Bak Bax/Bak ROS->Bax/Bak Activates Bcl-2 Bcl-2 ROS->Bcl-2 Inhibits Cytochrome c (mito) Cytochrome c Bax/Bak->Cytochrome c (mito) Promotes release Bcl-2->Bax/Bak Inhibits Cytochrome c (cyto) Cytochrome c Cytochrome c (mito)->Cytochrome c (cyto) Release into Cytoplasm Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleavage Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage & Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Diagram 1: Mitochondrial-Mediated Apoptosis Pathway in this compound PDT.
Endoplasmic Reticulum Stress-Mediated Apoptosis

The accumulation of biguanidinium-porphyrins in the ER can lead to a distinct apoptotic pathway initiated by ER stress.

Signaling Cascade:

  • ROS Generation in ER: Photoactivation of the PS in the ER generates localized ROS.

  • ER Stress and Unfolded Protein Response (UPR): ROS disrupt protein folding and calcium homeostasis within the ER, leading to the accumulation of unfolded or misfolded proteins. This triggers the UPR, a complex signaling network aimed at restoring ER function.

  • Activation of UPR Sensors: Three key ER transmembrane proteins act as UPR sensors:

    • PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).

    • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s.

    • ATF6 (Activating transcription factor 6): ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form.

  • Induction of Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. This is primarily mediated by the upregulation of the transcription factor CHOP (C/EBP homologous protein)[6].

  • Caspase-12 Activation: CHOP can downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins. Additionally, ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which then activates downstream executioner caspases[6][8].

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm & Nucleus This compound This compound ROS ROS This compound->ROS Photoactivation Light Light Light->this compound Unfolded Proteins Unfolded Proteins ROS->Unfolded Proteins Causes accumulation PERK PERK Unfolded Proteins->PERK Activates IRE1a IRE1a Unfolded Proteins->IRE1a Activates ATF6 ATF6 Unfolded Proteins->ATF6 Activates p-PERK p-PERK PERK->p-PERK sXBP1 sXBP1 IRE1a->sXBP1 ATF6n ATF6n ATF6->ATF6n p-eIF2a p-eIF2a p-PERK->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 CHOP CHOP ATF4->CHOP sXBP1->CHOP ATF6n->CHOP Caspase-12/4 Caspase-12/4 CHOP->Caspase-12/4 Upregulates Caspase-3 Caspase-3 Caspase-12/4->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Diagram 2: ER Stress-Mediated Apoptosis in this compound PDT.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of guanidinium (B1211019) and this compound photosensitizers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Phototoxicity of Guanidinium and Biguanidinium-Porphyrins

PhotosensitizerCell LineLight Dose (J/cm²)IC50 (µM)Reference
Guanidine-PorphyrinHEp214.8[6]
Biguanidine-PorphyrinHEp218.2[6]

Table 2: In Vivo Antitumor Efficacy

PhotosensitizerTumor ModelKey FindingsReference
Guanidine-Chlorin e6Murine Ehrlich Carcinoma, Rat Sarcoma M-1High antitumor activity, tumor growth inhibition, and complete regression observed.[5]
Biguanidine-Chlorin e6Murine Ehrlich Carcinoma, Rat Sarcoma M-1High antitumor activity, tumor growth inhibition, and complete regression observed.[5]

Table 3: Photophysical Properties

PropertyDescriptionRelevance to PDT
Fluorescence Quantum Yield (ΦF) Efficiency of photon emission through fluorescence. Generally, a lower ΦF is desirable for PDT as it implies more energy is available for intersystem crossing to the triplet state.A lower ΦF can correlate with a higher potential for ROS generation.
Singlet Oxygen Quantum Yield (ΦΔ) The fraction of excited photosensitizer molecules that result in the formation of singlet oxygen.This is a direct measure of the photosensitizer's ability to generate the primary cytotoxic agent in PDT. Higher values are desirable.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound photosensitizers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the this compound and incubate for a predetermined time (e.g., 24 hours) in the dark.

  • Irradiation: Wash the cells with PBS and replace with fresh phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Incubation: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C[4][10].

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals[10][11].

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader[4][10][12].

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Seed_Cells 1. Seed cells in 96-well plate Incubate_PS 2. Incubate with this compound Seed_Cells->Incubate_PS Irradiate 3. Wash and irradiate with light Incubate_PS->Irradiate Incubate_Post_PDT 4. Incubate for 24-48 hours Irradiate->Incubate_Post_PDT Add_MTT 5. Add MTT solution and incubate Incubate_Post_PDT->Add_MTT Solubilize 6. Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance 7. Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability 8. Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Diagram 3: Workflow for the MTT Assay.
Intracellular ROS Detection (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS.

Protocol:

  • Cell Preparation: Culture cells to the desired confluence in a suitable format (e.g., 96-well plate, coverslips, or suspension).

  • Photosensitizer Loading: Incubate the cells with the this compound for the desired time.

  • DCFDA Staining: Wash the cells with PBS and then incubate with DCFDA (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark[2][5][13].

  • Washing: Remove the DCFDA solution and wash the cells with PBS to remove any extracellular probe.

  • Irradiation: Add fresh buffer or medium and irradiate the cells with the appropriate light source and dose.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product (DCF) are typically around 485 nm and 535 nm, respectively[2][13].

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the amount of photosensitizer taken up by cells based on its intrinsic fluorescence.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and incubate with the fluorescent this compound at a specific concentration for various time points.

  • Cell Harvesting: Wash the cells with ice-cold PBS to stop uptake and remove any non-internalized photosensitizer. Detach the cells using trypsin-EDTA and neutralize with complete medium.

  • Sample Preparation: Centrifuge the cell suspension to pellet the cells. Wash the pellet with PBS and resuspend in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL[14].

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the photosensitizer with an appropriate laser and detect the emitted fluorescence in the corresponding channel[15].

  • Data Analysis: Gate the live cell population based on forward and side scatter. The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the this compound and light as described for the cytotoxicity assay. At desired time points post-treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[16].

Cell_Treatment 1. Cell Treatment & Lysis Protein_Quant 2. Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Diagram 4: Western Blotting Workflow for Apoptosis Marker Analysis.
In Vivo PDT in a Mouse Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound PDT in vivo.

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice)[17].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Photosensitizer Administration: Administer the this compound to the mice, typically via intravenous (tail vein) injection.

  • Drug-Light Interval: Wait for a specific period (the drug-light interval, e.g., 24 hours) to allow for preferential accumulation of the photosensitizer in the tumor tissue[7].

  • Light Delivery: Irradiate the tumor area with a laser or LED light source of the appropriate wavelength and fluence.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound photosensitizers represent a promising class of agents for photodynamic therapy. Their enhanced cellular uptake and localization in critical organelles such as mitochondria and the endoplasmic reticulum allow for the efficient induction of cell death through multiple, interconnected signaling pathways. The primary mechanisms involve ROS-mediated mitochondrial damage leading to intrinsic apoptosis and the induction of the unfolded protein response resulting in ER stress-mediated apoptosis. Further research focusing on the optimization of the biguanidinium structure to fine-tune subcellular localization and photophysical properties will be crucial for the development of next-generation photosensitizers with enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these compounds.

References

A Technical Guide to Biguanidinium-Porphyrins for Mitochondrial Targeting in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of biguanidinium-functionalized porphyrins as a strategy for targeted drug delivery to mitochondria. We explore the core mechanism of action, comparative quantitative data on efficacy, detailed experimental protocols for evaluation, and the primary therapeutic application in photodynamic therapy (PDT).

Core Concept: The Rationale for Mitochondrial Targeting

Mitochondria are crucial organelles that not only generate cellular ATP but also play a central role in regulating programmed cell death (apoptosis).[1] Their dysfunction is implicated in a host of pathologies, including cancer and neurodegenerative diseases. This makes them a high-value target for therapeutic intervention. A key feature of healthy mitochondria is their substantial negative inner membrane potential (ΔΨm), typically ranging from -140 to -180 mV. This strong electrochemical gradient serves as a natural homing signal for positively charged molecules, a principle effectively exploited by conjugating cationic moieties like biguanidinium to therapeutic agents.

Porphyrins are versatile photosensitizing molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS), forming the basis of photodynamic therapy (PDT).[2][3] By attaching a biguanidinium group, a strongly basic and positively charged functional group, to a porphyrin core, the resulting conjugate can be selectively accumulated within the mitochondrial matrix.[4][5] This targeted accumulation enhances the efficacy of PDT by localizing ROS generation directly at the primary regulatory machinery of apoptosis, leading to more efficient and targeted cell killing.[6][7]

Mechanism of Mitochondrial Uptake

The primary driving force for the accumulation of biguanidinium-porphyrins within mitochondria is the electrochemical potential across the inner mitochondrial membrane.[8] The delocalized positive charge on the cationic guanidinium (B1211019) or biguanidinium group is strongly attracted to the negative charge of the mitochondrial matrix, driving the molecule across the membrane and leading to its concentration within the organelle. These cationic structures can mimic natural mitochondrial localization signaling (MLS) sequences, which are often rich in positively charged amino acids.[4]

While electrostatic attraction is dominant, some studies suggest that carrier-mediated transport could also play a role in the mitochondrial uptake of porphyrins. For instance, the 2-oxoglutarate carrier (OGC) has been identified as a potential transporter for certain porphyrin derivatives.[9][10]

G cluster_cell Cell Cytoplasm cluster_mito Mitochondrion IMM Inner Membrane (High Negative Potential, ΔΨm) Porphyrin_in Accumulated Porphyrin (+) IMM->Porphyrin_in Uptake & Accumulation Matrix Mitochondrial Matrix Porphyrin_out Biguanidinium- Porphyrin (+) Porphyrin_out->IMM Electrostatic Attraction G node_synthesis Synthesis & Purification of Porphyrin Conjugate node_char Spectroscopic Characterization (UV-Vis, Fluorescence) node_synthesis->node_char node_incubate Incubate Cells with Porphyrin Conjugate node_char->node_incubate node_culture Cell Culture (e.g., HEp2, HeLa, MCF-7) node_culture->node_incubate node_confocal Subcellular Localization Assay (Confocal Microscopy) node_incubate->node_confocal node_dark Dark Toxicity Assay (e.g., MTT, WST-1) node_incubate->node_dark node_pdt Phototoxicity (PDT) Assay (Irradiation + Viability Assay) node_incubate->node_pdt node_data Data Analysis (IC50 Calculation, Image Analysis) node_confocal->node_data node_dark->node_data node_ros ROS Detection (e.g., DCFH-DA Assay) node_pdt->node_ros node_pdt->node_data node_ros->node_data G cluster_mito Mitochondrion node_porph Biguanidinium-Porphyrin node_ros Reactive Oxygen Species (ROS) Generation node_porph->node_ros O₂ → ¹O₂ node_damage Mitochondrial Damage (ΔΨm Collapse) node_ros->node_damage node_cytc Cytochrome c Release node_damage->node_cytc node_cas9 Caspase-9 Activation node_cytc->node_cas9 node_light Light Activation (Specific λ) node_light->node_porph node_cas3 Caspase-3 Activation node_cas9->node_cas3 node_apop Apoptosis node_cas3->node_apop

References

An In-depth Technical Guide on the Cellular Uptake and Localization of Biguanidinium-Porphyrin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of biguanidinium-porphyrin conjugates. Porphyrins, with their inherent photosensitizing properties, are of significant interest in photodynamic therapy (PDT). The conjugation of porphyrins with biguanidinium moieties aims to enhance their cellular uptake and target specific organelles, thereby improving their therapeutic efficacy. This document details the comparative uptake and localization of these conjugates, outlines relevant experimental protocols, and explores the potential signaling pathways involved.

Cellular Uptake and Subcellular Localization: A Comparative Analysis

The addition of cationic groups, such as guanidinium (B1211019) and biguanidinium, to porphyrin molecules is a strategy to improve their interaction with negatively charged cell membranes and enhance their accumulation within cells. Studies have shown distinct differences in the cellular uptake and localization patterns between guanidinium-porphyrin (G-Por) and this compound (BG-Por) conjugates.

Guanidinium-porphyrin conjugates are readily taken up by cells and tend to accumulate in the mitochondria and the endoplasmic reticulum (ER).[1] In contrast, this compound conjugates exhibit a different distribution pattern, localizing primarily to the cell membrane, lysosomes, and mitochondria.[1] Notably, the overall cellular accumulation of this compound has been observed to be lower than that of its guanidinium counterpart and other related porphyrin conjugates.[2]

The partial localization of both G-Por and BG-Por to mitochondria is a key finding, as this organelle is a primary target for inducing apoptosis in cancer cells during PDT. The presence of these conjugates in lysosomes also suggests that endocytosis is one of the mechanisms of their cellular entry.[1] The distinct localization patterns of these two types of conjugates are likely influenced by differences in their structure and their ability to interact with various cellular components.[1]

Table 1: Comparative Subcellular Localization of Guanidinium-Porphyrin and this compound

Conjugate TypePrimary Localization SitesSecondary Localization SitesRelative Cellular Accumulation
Guanidinium-Porphyrin (G-Por)Mitochondria, Endoplasmic Reticulum (ER)-Higher
This compound (BG-Por)Cell Membrane, Lysosomes, Mitochondria-Lower

Experimental Protocols

The investigation of cellular uptake and localization of this compound conjugates relies on several key experimental techniques. The intrinsic fluorescence of porphyrins is a crucial property that enables their detection and quantification within cells.

Quantification of Cellular Uptake by Fluorescence Spectroscopy

A common method to quantify the total amount of porphyrin conjugate taken up by a cell population is through fluorescence spectroscopy of cell lysates. This method provides an average measure of intracellular conjugate concentration.

Protocol for Quantification of Intracellular Porphyrin Conjugates:

  • Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.

  • Incubation: Treat the cells with the this compound conjugate at various concentrations and for different incubation times. Include untreated cells as a control.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular conjugate.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to release the intracellular contents, including the porphyrin conjugate.

  • Fluorescence Measurement: Transfer the cell lysates to a microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific porphyrin.

  • Data Analysis: Create a standard curve using known concentrations of the porphyrin conjugate to determine the intracellular concentration from the fluorescence readings. Normalize the results to the total protein concentration of the cell lysate.

Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the subcellular distribution of fluorescent molecules with high resolution. This method allows for the co-localization of the porphyrin conjugate's fluorescence with that of specific organelle markers.

Protocol for Confocal Microscopy of this compound Localization:

  • Cell Culture on Coverslips: Grow adherent cells on sterile glass coverslips placed in culture dishes.

  • Incubation with Porphyrin: Treat the cells with the this compound conjugate for the desired time.

  • Organelle Staining: In the final minutes of incubation, add fluorescent dyes that specifically stain the organelles of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[3][4]

  • Washing: Gently wash the cells with pre-warmed PBS to remove unbound conjugate and organelle trackers.

  • Fixation (Optional): Cells can be fixed with a suitable fixative like paraformaldehyde. Fixation is not always necessary and can sometimes alter the localization of molecules.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the porphyrin and the organelle stains.[5]

  • Image Analysis: Analyze the acquired images to determine the degree of co-localization between the porphyrin's fluorescence and the signals from the specific organelle markers.

Signaling Pathways and Cellular Uptake Mechanisms

The cellular uptake of guanidinium-rich compounds, a class to which biguanidinium-porphyrins belong, is thought to occur through multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[6]

Uptake Mechanisms

The positively charged guanidinium and biguanidinium groups can interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which can facilitate their entry into the cell.[6] The ability of these compounds to escape from endosomes and lysosomes is crucial for reaching their target organelles like mitochondria. The "proton sponge effect" has been proposed as a possible mechanism for endosomal escape, where the buffering capacity of the compound leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[1]

Downstream Signaling

While specific signaling pathways directly triggered by the uptake of biguanidinium-porphyrins are not yet well-elucidated, the localization of these compounds to key organelles can initiate cellular responses. For instance, the accumulation of photosensitizers in mitochondria can lead to the induction of apoptosis upon light activation through the release of cytochrome c and the activation of the caspase cascade. The generation of reactive oxygen species (ROS) by the photoactivated porphyrin is the primary trigger for these downstream events.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes described in this guide, the following diagrams have been generated using the DOT language.

experimental_workflow_quantification cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis cell_culture 1. Plate and Culture Cells incubation 2. Incubate with this compound cell_culture->incubation washing 3. Wash Cells with PBS incubation->washing lysis 4. Lyse Cells washing->lysis fluorescence_measurement 5. Measure Fluorescence lysis->fluorescence_measurement data_analysis 6. Quantify Intracellular Concentration fluorescence_measurement->data_analysis

Figure 1. Workflow for quantifying cellular uptake of this compound.

experimental_workflow_localization cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips incubation 2. Incubate with this compound cell_culture->incubation organelle_staining 3. Stain Organelles (e.g., Mitochondria, Lysosomes) incubation->organelle_staining washing 4. Wash Cells organelle_staining->washing mounting 5. Mount Coverslips washing->mounting confocal_imaging 6. Acquire Images with Confocal Microscope mounting->confocal_imaging analysis 7. Analyze Co-localization confocal_imaging->analysis

Figure 2. Workflow for determining subcellular localization via confocal microscopy.

logical_relationship_uptake cluster_uptake Cellular Uptake Mechanisms cluster_localization Subcellular Localization cluster_compound Compound direct_translocation Direct Translocation cell_membrane Cell Membrane direct_translocation->cell_membrane mitochondria Mitochondria direct_translocation->mitochondria endocytosis Endocytosis lysosomes Lysosomes endocytosis->lysosomes lysosomes->mitochondria endosomal escape er Endoplasmic Reticulum (G-Por) bg_por This compound bg_por->direct_translocation potential pathway bg_por->endocytosis potential pathway

Figure 3. Potential cellular uptake and localization pathways of this compound.

References

Spectroscopic Analysis of Biguanidinium-Porphyrin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of biguanidinium-porphyrin derivatives. These compounds are of significant interest in the field of drug development, particularly for applications in photodynamic therapy (PDT), owing to their unique photophysical properties and ability to target specific cellular organelles. This guide details the experimental protocols for their characterization, presents quantitative spectroscopic data, and visualizes the key signaling pathways involved in their therapeutic action.

Spectroscopic Properties of this compound Derivatives

This compound derivatives exhibit characteristic electronic absorption and emission spectra that are crucial for understanding their behavior as photosensitizers. The spectroscopic properties are influenced by the porphyrin core, the nature and position of the biguanidinium substituents, and the surrounding environment.

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption spectra of these derivatives are dominated by an intense Soret band in the 400-450 nm region and several weaker Q-bands in the 500-700 nm range.[1][2][3] The position and intensity of these bands can be affected by solvent polarity and aggregation.[4]

Fluorescence spectroscopy is a powerful tool to study the excited state properties of these molecules. The fluorescence quantum yield, which is a measure of the efficiency of photon emission, is a critical parameter for their application in fluorescence imaging and diagnostics. For instance, guanidine- and biguanidine-porphyrin derivatives have been reported to exhibit higher fluorescence quantum yields at lower pH.[4]

Table 1: Spectroscopic Data for Selected this compound Derivatives

CompoundAbsorption Maxima (λ_abs, nm) (Soret, Q-bands)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret PeakEmission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Solvent/ConditionsReference
Guanidine-Porphyrin420, 515, 550, 590, 645Not Reported650, 715Higher at pH < 6Aqueous solutions[4]
Biguanidine-Porphyrin422, 518, 553, 593, 648Not Reported652, 718Higher at pH < 6Aqueous solutions[4]

Note: More extensive quantitative data for a wider range of this compound derivatives is needed for a comprehensive comparison. The presented data is based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. 1H NMR spectra of porphyrins are characterized by distinct chemical shifts due to the ring current effect of the macrocycle, with protons inside the ring appearing at upfield (negative) ppm values and protons on the periphery appearing at downfield (positive) ppm values.[5] The chemical shifts of the biguanidinium protons can provide information about their conformation and interaction with the porphyrin core.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar extinction coefficients of this compound derivatives.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffers)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer's detector (typically absorbance values between 0.1 and 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of each of the diluted sample solutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at the Soret band maximum versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra and quantum yields of this compound derivatives.

Materials:

  • Fluorometer equipped with an excitation source, monochromators, and a detector

  • Quartz cuvettes (1 cm path length)

  • Standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)[7]

  • Volumetric flasks and pipettes

  • Appropriate solvent

Procedure:

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound derivative and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Set the excitation wavelength (usually at the Soret band maximum) and the emission wavelength range.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of the sample and standard solutions under identical instrumental conditions.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra of the sample and the standard.

    • Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

Objective: To obtain high-resolution 1H NMR spectra for structural characterization.

Materials:

  • High-field NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., TMS)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[8][9] Add a small amount of TMS as an internal standard.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a homogeneous field.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Cellular Mechanisms and Signaling Pathways

This compound derivatives, when used as photosensitizers in PDT, can induce cell death through various mechanisms, primarily apoptosis and necrosis. Their subcellular localization plays a key role in determining the dominant cell death pathway. Guanidine- and biguanidinium-porphyrins have been shown to localize in mitochondria, lysosomes, and the endoplasmic reticulum.[4]

Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and free radicals.[10] These ROS can then damage cellular components, leading to the initiation of cell death signaling cascades.

Photodynamic Therapy Workflow

The general workflow for inducing and analyzing cell death via PDT using this compound derivatives is illustrated below.

PDT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture PS_Incubation Incubation with This compound Cell_Culture->PS_Incubation 1 Light_Irradiation Light Irradiation (Specific Wavelength) PS_Incubation->Light_Irradiation 2 Cell_Viability Cell Viability Assay (e.g., MTT) Light_Irradiation->Cell_Viability 3a Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Light_Irradiation->Apoptosis_Assay 3b ROS_Detection ROS Detection (e.g., DCF-DA) Light_Irradiation->ROS_Detection 3c

PDT Experimental Workflow

Apoptosis Signaling Pathway

Mitochondrial localization of this compound photosensitizers is particularly significant as mitochondria are central to the intrinsic apoptotic pathway. The generation of ROS in the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm PDT This compound + Light ROS ROS Generation PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytC_Release Cytochrome c Release Mito_Damage->CytC_Release Apaf1 Apaf-1 CytC_Release->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

PDT-Induced Apoptosis Pathway

Conclusion

The spectroscopic analysis of this compound derivatives provides critical insights into their structure, photophysical properties, and mechanisms of action. This technical guide outlines the fundamental spectroscopic techniques and experimental protocols necessary for their characterization. The ability of these compounds to localize in key cellular organelles and induce apoptosis upon photoactivation highlights their potential as effective photosensitizers in photodynamic therapy. Further research focusing on expanding the library of these derivatives and elucidating the detailed molecular signaling pathways will be crucial for the development of next-generation phototherapeutic agents.

References

"Biguanidinium-porphyrin as a novel photosensitizer for cancer therapy"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of biguanidinium-porphyrin derivatives as a promising class of photosensitizers for photodynamic therapy (PDT) in cancer treatment. It consolidates available research data on their synthesis, photophysical properties, mechanism of action, and preclinical efficacy, offering a valuable resource for scientists and professionals in the field of oncology and drug development.

Introduction to Photodynamic Therapy and the Role of Photosensitizers

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death.[1][2][3] The fundamental principle of PDT involves the administration of a PS that preferentially accumulates in tumor tissues.[2][4] Upon irradiation with light of an appropriate wavelength, the PS transitions from its ground state to an excited triplet state.[2][3] This excited PS can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[2][3] These cytotoxic species subsequently induce cellular damage, leading to tumor cell death through apoptosis, necrosis, or autophagy.[2][3]

The effectiveness of PDT is critically dependent on the properties of the photosensitizer.[5] An ideal PS should exhibit:

  • High tumor selectivity and accumulation.[4]

  • Minimal dark toxicity.[5]

  • Strong absorption in the red or near-infrared region for deeper tissue penetration.[6]

  • A long-lived triplet state and high quantum yield of singlet oxygen generation.[5][6][7]

  • Chemical stability and ease of synthesis.[8]

Porphyrins and their derivatives have been extensively investigated as photosensitizers due to their favorable photophysical properties and inherent affinity for tumor tissues.[6][7][9] However, challenges such as aggregation in aqueous environments, which can reduce their photosensitizing efficiency, and low water solubility have driven the development of new generations of porphyrin-based PSs with improved characteristics.[1][7] The addition of charged functional groups, such as biguanidinium moieties, represents a strategic approach to enhance the efficacy of porphyrin photosensitizers.

The this compound Moiety: Structure and Synthesis

Biguanidinium-porphyrins are a class of porphyrin derivatives functionalized with one or more biguanidine (B15175387) groups. The biguanidine group, with its delocalized positive charge, can enhance the amphiphilicity of the porphyrin macrocycle, potentially improving its interaction with cellular membranes and subcellular organelles like mitochondria.

While specific, detailed synthetic protocols for a wide range of biguanidinium-porphyrins are not extensively documented in the provided literature, a general synthetic strategy can be inferred. The synthesis typically involves the modification of a pre-formed porphyrin core, such as a derivative of chlorin (B1196114) e6.[10] For example, the synthesis of a 13²-(5-biguanidylbutanamido)-chlorin e6 has been reported, suggesting a synthetic route involving the coupling of a biguanidine-containing alkylamine to the porphyrin macrocycle.[10]

A general workflow for the synthesis can be conceptualized as follows:

G cluster_synthesis General Synthetic Workflow PorphyrinCore Porphyrin or Chlorin Core (e.g., Chlorin e6) Activation Activation of Carboxylic Acid Group PorphyrinCore->Activation AmineCoupling Coupling with Biguanidine-Alkylamine Activation->AmineCoupling Purification Purification and Characterization AmineCoupling->Purification FinalProduct This compound Conjugate Purification->FinalProduct

Caption: General workflow for the synthesis of this compound conjugates.

Photophysical and Photochemical Properties

The photophysical properties of photosensitizers are paramount to their therapeutic efficacy. For porphyrin derivatives, key parameters include their absorption spectrum, fluorescence quantum yield, and singlet oxygen generation capacity.

While specific data for biguanidinium-porphyrins are limited in the provided results, studies on related guanidine- and biguanidine-porphyrins indicate that these modifications can influence their aggregation behavior and photophysical characteristics. For instance, guanidine- and biguanidine-porphyrins have been reported to form J-type aggregates in aqueous solutions.[11] The fluorescence quantum yields of these porphyrins were observed to be higher at a lower pH (<6).[11]

Porphyrins generally exhibit a characteristic strong absorption band, known as the Soret band, in the 400-440 nm region, and several weaker Q bands in the 500-700 nm range.[6] The efficiency of PDT is often enhanced by photosensitizers that absorb in the longer wavelength region (600-800 nm), where light penetration into biological tissues is deeper.[6]

Mechanism of Action

The anticancer activity of this compound photosensitizers is initiated by the generation of ROS upon light activation, leading to targeted cell death. The positively charged biguanidinium groups are thought to play a crucial role in the subcellular localization of these molecules.

Cellular Uptake and Subcellular Localization

The cationic nature of biguanidinium-porphyrins is designed to facilitate their accumulation in mitochondria, which have a highly negative membrane potential.[11] Indeed, studies have shown that both guanidine- and biguanidine-porphyrins localize within cell mitochondria.[11] In some cases, localization in lysosomes and the endoplasmic reticulum has also been observed.[11] This targeted accumulation in mitochondria is particularly advantageous for PDT, as it can trigger the intrinsic apoptotic pathway.[4]

Photodynamic-Induced Cell Death Pathways

Upon light irradiation, the mitochondrially-localized this compound generates ROS, which can induce damage to mitochondrial components, including membranes, proteins, and DNA. This damage can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[3]

The general mechanism of PDT-induced cell death is illustrated in the following diagram:

G cluster_pdt Mechanism of Photodynamic Therapy PS_ground Photosensitizer (PS) (Ground State) PS_singlet Excited Singlet State PS* PS_ground->PS_singlet Light Absorption Light Light (hν) PS_triplet Excited Triplet State PS* PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Oxygen_singlet Singlet Oxygen (¹O₂) PS_triplet->Oxygen_singlet Energy Transfer ROS Reactive Oxygen Species (ROS) PS_triplet->ROS Electron Transfer Oxygen_ground Molecular Oxygen (³O₂) CellDeath Cellular Damage & Apoptosis/Necrosis Oxygen_singlet->CellDeath ROS->CellDeath

Caption: Simplified Jablonski diagram illustrating the generation of ROS in PDT.

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies are essential to evaluate the therapeutic potential of new photosensitizers. Research on this compound derivatives and their close analogs has demonstrated their efficacy in both cell culture and animal models.

In Vitro Phototoxicity

Studies on human carcinoma HEp2 cells have shown that a biguanidine-porphyrin exhibited significant phototoxicity with an IC₅₀ value of 8.2 µM at a light dose of 1 J cm⁻².[11] This was more potent than a porphyrin-MLS peptide conjugate (IC₅₀ = 9.8 µM) but less potent than a guanidine-porphyrin analog (IC₅₀ = 4.8 µM) under the same conditions.[11] Importantly, all tested porphyrins showed low toxicity in the absence of light.[11]

Table 1: In Vitro Phototoxicity of Porphyrin Derivatives in HEp2 Cells

CompoundLight Dose (J cm⁻²)IC₅₀ (µM)Reference
Guanidine-porphyrin14.8[11]
Biguanidine-porphyrin 1 8.2 [11]
Porphyrin-MLS19.8[11]
In Vivo Antitumor Activity

The in vivo efficacy of photodynamic therapy using a biguanidine derivative of chlorine e6, specifically 13²-(5-biguanidylbutanamido)-chlorine e6, has been evaluated in murine Ehrlich carcinoma and rat sarcoma M-1 models.[10] The study demonstrated that this photosensitizer possesses high antitumor activity, as measured by tumor growth inhibition and complete tumor regression.[10] The criterion for a cure was the absence of tumors for up to 90 days post-therapy.[10]

While specific quantitative data on tumor growth inhibition for the biguanidine derivative was not detailed in the abstract, the study concluded its high efficacy in both tumor models.[10]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the evaluation of this compound photosensitizers.

Synthesis of this compound

A general approach involves the coupling of a biguanidine-containing moiety to a porphyrin with a reactive functional group, such as a carboxylic acid.

  • Activation of Porphyrin: The carboxylic acid group on the porphyrin macrocycle is activated, for example, by converting it to an acyl chloride or using a coupling agent like EDC/NHS.

  • Coupling Reaction: The activated porphyrin is reacted with an amine-terminated biguanidine derivative in an appropriate organic solvent.

  • Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography.

  • Characterization: The structure of the final this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, as well as mass spectrometry.[9]

In Vitro Phototoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HEp2) are seeded in 96-well plates and allowed to adhere overnight.

  • Photosensitizer Incubation: The cells are incubated with various concentrations of the this compound for a specified period (e.g., 24 hours).

  • Irradiation: The cells are washed to remove the non-internalized photosensitizer and then irradiated with light of a specific wavelength and dose. A control group is kept in the dark.

  • MTT Incubation: After irradiation, the cells are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to the untreated control.

Cellular Uptake and Localization
  • Cellular Uptake Quantification: Cells are incubated with the photosensitizer for various time points. After incubation, the cells are washed, lysed, and the intracellular concentration of the photosensitizer is determined by fluorescence spectroscopy.

  • Subcellular Localization: Cells are grown on coverslips and incubated with the photosensitizer. Specific fluorescent dyes for organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are co-incubated. The localization of the photosensitizer is then visualized using confocal laser scanning microscopy.[12]

In Vivo Antitumor Efficacy Study
  • Tumor Model Establishment: A tumor is established in an animal model (e.g., murine Ehrlich carcinoma or a human tumor xenograft in nude mice) by subcutaneous injection of cancer cells.[10][12]

  • Photosensitizer Administration: Once the tumors reach a certain volume, the animals are administered the this compound, typically via intravenous or intraperitoneal injection.

  • Irradiation: After a specific time interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal body weight and general health are also monitored.

  • Efficacy Evaluation: The antitumor efficacy is evaluated based on parameters such as tumor growth inhibition, complete regression rates, and survival analysis.[10]

G cluster_workflow In Vivo Efficacy Experimental Workflow TumorInoculation Tumor Cell Inoculation in Animal Model TumorGrowth Tumor Growth to Palpable Size TumorInoculation->TumorGrowth PS_Injection Photosensitizer Administration (i.v./i.p.) TumorGrowth->PS_Injection Accumulation Accumulation Period (e.g., 24h) PS_Injection->Accumulation Irradiation Tumor Irradiation (Laser) Accumulation->Irradiation Monitoring Monitor Tumor Volume & Animal Health Irradiation->Monitoring Endpoint Endpoint Analysis (Tumor Regression, Survival) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a photosensitizer.

Conclusion and Future Directions

This compound derivatives represent a promising avenue in the development of next-generation photosensitizers for photodynamic therapy. Their cationic nature facilitates targeting of mitochondria, a key organelle in the induction of apoptosis. Preclinical data, although limited, indicates their potential for high phototoxicity against cancer cells and significant antitumor activity in vivo.

Future research should focus on:

  • Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: A broader range of this compound analogs should be synthesized to optimize their photophysical properties, subcellular localization, and therapeutic efficacy.

  • Comprehensive Photophysical Characterization: Detailed studies on the singlet oxygen quantum yields and aggregation behavior in physiologically relevant media are needed.

  • In-depth Mechanistic Studies: Elucidating the specific cell death pathways activated by this compound PDT and identifying the key molecular players involved.

  • Advanced In Vivo Models: Evaluating the efficacy and safety of lead candidates in more clinically relevant tumor models, including orthotopic and metastatic models.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates to ensure their suitability for clinical translation.

By addressing these areas, the full therapeutic potential of this compound photosensitizers can be unlocked, paving the way for their potential clinical application in cancer therapy.

References

The Structure-Activity Relationship of Biguanidinium-Porphyrin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of biguanidinium-porphyrin analogues, a promising class of molecules with significant potential in photodynamic therapy (PDT) and antimicrobial applications. By conjugating the potent photosensitizing properties of porphyrins with the mitochondrial targeting and membrane-permeabilizing characteristics of biguanidinium moieties, these analogues offer enhanced therapeutic efficacy. This document details their synthesis, mechanism of action, and the correlation between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Introduction

Porphyrins and their derivatives have long been recognized as effective photosensitizers in photodynamic therapy.[1][2] Their ability to generate reactive oxygen species (ROS) upon light activation forms the basis of their cytotoxic effects against cancer cells and pathogenic microbes.[3][4] However, the efficacy of simple porphyrins is often limited by their suboptimal cellular uptake and non-specific localization. To address these limitations, researchers have explored the conjugation of porphyrins with various functional groups to improve their pharmacokinetic and pharmacodynamic properties.

One such promising modification is the introduction of biguanidinium groups. Biguanides are known to exhibit a range of biological activities and can facilitate the transport of molecules across cellular membranes.[5][6] The positive charge of the biguanidinium group at physiological pH promotes interaction with negatively charged cell membranes and the mitochondrial membrane, leading to enhanced cellular uptake and specific accumulation within mitochondria.[3][7][8] This targeted delivery to a critical organelle for cell survival and apoptosis regulation significantly enhances the photodynamic efficacy of the porphyrin core.[7][9] This guide will delve into the critical aspects of the SAR of these hybrid molecules.

Structure-Activity Relationship Data

The biological activity of this compound analogues is intricately linked to their structural features. Key parameters influencing their efficacy include the nature and number of biguanidinium substituents, the length and type of linker connecting the biguanidinium group to the porphyrin macrocycle, and the presence of other peripheral modifications on the porphyrin ring.

Photodynamic Therapy (PDT) Activity

The phototoxicity of these analogues is a primary measure of their potential as PDT agents. The half-maximal inhibitory concentration (IC50) upon light irradiation is a key metric for quantifying this activity.

Compound IDPorphyrin CoreSubstituentLinkerCancer Cell LineLight Dose (J/cm²)IC50 (µM)Reference
G-Por TetraphenylporphyrinGuanidineAmideHEp214.8[3][7]
BG-Por TetraphenylporphyrinBiguanidineAmideHEp218.2[3][7]

Table 1: Phototoxicity (IC50) of Guanidine- and Biguanidine-Porphyrin Analogues.

Antimicrobial Activity

The cationic nature of this compound analogues makes them effective against a broad spectrum of microbes. The Minimum Inhibitory Concentration (MIC) is a standard measure of their antimicrobial potency. Cationic porphyrins, in general, show greater efficacy against bacteria compared to neutral or anionic counterparts.[10] The positive charge facilitates binding to the negatively charged bacterial cell wall.[1]

Compound TypeBacterial StrainMIC (µM)Reference
Cationic PorphyrinStaphylococcus aureus0.46-1.88[11]
Cationic PorphyrinEscherichia coli0.46-1.88[11]

Table 2: Antimicrobial Activity (MIC) of Cationic Porphyrin Analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound analogues.

Synthesis of this compound Analogues

The synthesis of these analogues typically involves a multi-step process, starting with the functionalization of a porphyrin core, followed by the coupling of the biguanidinium moiety.

General Procedure for the Synthesis of a Guanidinylated Porphyrin:

  • Synthesis of an Amino-Porphyrin Precursor: A meso-tetraphenylporphyrin bearing a nitro group is synthesized via a mixed aldehyde condensation. The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid.[12]

  • Guanidinylation: The amino-porphyrin is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dichloromethane).

  • Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid, to yield the final guanidinium-porphyrin conjugate.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina.

Evaluation of Photodynamic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, in the context of PDT, phototoxicity.[12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Photosensitizer: Treat the cells with varying concentrations of the this compound analogue and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

  • Irradiation: Irradiate the cells with a light source of the appropriate wavelength and dose.

  • MTT Addition: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Assessment of Antimicrobial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium.

  • Serial Dilution of Compound: Perform a serial dilution of the this compound analogue in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cellular Uptake and Localization

Fluorescence microscopy is a powerful tool to visualize the cellular uptake and subcellular localization of the inherently fluorescent porphyrin analogues.[16][17][18][19][20]

  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Incubation: Treat the cells with the this compound analogue and incubate to allow for uptake.

  • Staining of Organelles (Optional): To determine subcellular localization, co-stain the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Imaging: Wash the cells to remove any unbound compound and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope with appropriate filter sets for the porphyrin and any co-stains.

  • Analysis: Analyze the fluorescence images to determine the extent of cellular uptake and the co-localization of the porphyrin with specific organelles.

Visualizations

Experimental Workflow for PDT Evaluation

PDT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_irradiation Irradiation cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seed cells in 96-well plates A->B C Incubate with Biguanidinium- Porphyrin Analogues B->C D Light Exposure (Specific Wavelength & Dose) C->D E Add MTT Reagent D->E F Incubate (Formazan Formation) E->F G Add Solubilizer F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 I->J

Caption: Workflow for evaluating the photodynamic efficacy of this compound analogues.

Signaling Pathway of Mitochondrial-Mediated Apoptosis in PDT

Apoptosis_Pathway cluster_stimulus PDT Insult cluster_mitochondria Mitochondrial Response cluster_caspase_cascade Caspase Activation cluster_apoptosis Apoptosis PS This compound (Mitochondrial Localization) Light Light Activation ROS Reactive Oxygen Species (ROS) Generation Light->ROS Energy Transfer Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Cleavage Active_Casp3 Active Caspase-3 Apoptosis Cell Death Active_Casp3->Apoptosis Execution of Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound PDT.

Conclusion

This compound analogues represent a highly promising class of compounds for photodynamic and antimicrobial therapies. The conjugation of a porphyrin core with biguanidinium moieties effectively enhances cellular uptake and directs the photosensitizer to the mitochondria, a key organelle for inducing apoptosis. The structure-activity relationships highlighted in this guide demonstrate that careful tuning of the chemical structure can lead to optimized phototoxicity and antimicrobial activity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel analogues in this class. Future research should focus on expanding the library of these compounds to further refine the SAR and to develop candidates with superior therapeutic indices for clinical applications.

References

Biguanidinium-Porphyrins as Photosensitizers: A Technical Guide to Singlet Oxygen Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the singlet oxygen quantum yield of porphyrin derivatives, with a specific focus on the emerging class of biguanidinium-porphyrins. While direct experimental data on the singlet oxygen quantum yield (ΦΔ) for biguanidinium-porphyrins is not extensively available in peer-reviewed literature, this document will establish a framework for understanding their potential as photosensitizers. This will be achieved by examining closely related cationic porphyrins, detailing the rigorous experimental protocols required for ΦΔ determination, and illustrating the fundamental photophysical processes involved.

Introduction to Biguanidinium-Porphyrins in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit cellular destruction, primarily through the generation of reactive oxygen species (ROS).[1] Among these, singlet oxygen (¹O₂) is considered the principal cytotoxic agent in the most common pathway for PDT. The efficacy of a photosensitizer is critically dependent on its singlet oxygen quantum yield (ΦΔ), which is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.

Porphyrins and their derivatives are a cornerstone class of photosensitizers due to their strong absorption in the visible and near-infrared regions, and their efficient population of a long-lived triplet excited state, a prerequisite for singlet oxygen generation. The introduction of cationic functionalities, such as biguanidinium groups, to the porphyrin macrocycle is a strategic approach to enhance cellular uptake and subcellular localization, particularly to the mitochondria of cancer cells. The positive charge of the biguanidinium moiety can facilitate electrostatic interactions with the negatively charged mitochondrial membrane. While this modification is primarily aimed at improving biological targeting, it can also influence the photophysical properties of the porphyrin, including its singlet oxygen quantum yield.

Quantitative Data on Cationic Porphyrin Photosensitizers

Although specific ΦΔ values for biguanidinium-porphyrins are not readily found in the current literature, data from other cationic porphyrins provide a valuable benchmark for expected performance. The following table summarizes the singlet oxygen quantum yields and related photophysical properties of some representative cationic porphyrins.

PhotosensitizerAbbreviationMetal CenterSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference StandardCitation
meso-tetra(4-N-methylpyridyl)porphineTMPyPNone0.70AqueousNot Specified[2]
Cationic free-base porphyrin with 3-ethylpyridylH₂PNoneIncreased by ~70% with carbon dotsWaterNot Specified[3]
Zinc(II) cationic porphyrinsZn-PorphyrinZn0.85 - 0.97Not SpecifiedNot Specified[4]
Metal-free cationic porphyrinsPorphyrinNone0.77 - 0.79Not SpecifiedNot Specified[4]

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield is a critical step in the evaluation of a novel photosensitizer. Two primary methods are employed: direct measurement of singlet oxygen phosphorescence and indirect measurement through chemical trapping.

Direct Method: Near-Infrared (NIR) Phosphorescence Detection

This method is considered the most reliable and direct approach for determining ΦΔ. It involves the detection of the weak phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state, with a characteristic emission peak around 1270 nm.

Experimental Workflow:

  • Sample Preparation: A solution of the biguanidinium-porphyrin is prepared in an appropriate air-saturated solvent (e.g., deuterated solvents are often used to increase the lifetime of singlet oxygen). The concentration is adjusted to have an absorbance in the range of 0.1-0.2 at the excitation wavelength. A reference photosensitizer with a known ΦΔ in the same solvent is prepared under identical conditions.

  • Instrumentation: A highly sensitive NIR spectrometer is required, equipped with a laser as the excitation source and a liquid nitrogen-cooled germanium or InGaAs detector.

  • Data Acquisition: The sample and reference solutions are irradiated with the laser, and the phosphorescence spectra are recorded.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

    where:

    • ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

    • I_sample and I_ref are the integrated phosphorescence intensities of the sample and reference, respectively.

    • A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength, respectively.

Indirect Method: Chemical Trapping

This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe.

Experimental Workflow:

  • Sample Preparation: A solution containing both the this compound and the chemical probe (e.g., DPBF) is prepared in an air-saturated solvent. The concentration of the photosensitizer is adjusted for optimal light absorption, and the probe concentration is chosen to ensure it does not significantly absorb at the excitation wavelength. A reference photosensitizer is also run under the same conditions.

  • Irradiation: The solution is irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs but the probe does not.

  • Monitoring: The decrease in the absorbance of the probe is monitored over time using a UV-Vis spectrophotometer.

  • Calculation: The initial rate of the probe's photooxidation is determined from the slope of the absorbance decay curve. The singlet oxygen quantum yield is then calculated by comparing this rate to that obtained with a reference photosensitizer with a known ΦΔ.

Visualizing Photophysical Processes and Experimental Workflows

The Jablonski Diagram: Pathway to Singlet Oxygen Generation

The generation of singlet oxygen is a consequence of a series of photophysical events that are best illustrated by a Jablonski diagram. Upon absorption of a photon, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to produce the highly reactive singlet oxygen (¹O₂).

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States cluster_oxygen Oxygen States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_triplet ³O₂ (Ground State)

Caption: Jablonski diagram illustrating the photophysical pathways for singlet oxygen generation.

Experimental Workflow for ΦΔ Determination

The following diagram outlines the key steps in the experimental determination of the singlet oxygen quantum yield using the direct NIR phosphorescence method.

Workflow cluster_prep Sample & Reference Preparation cluster_measurement NIR Phosphorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Biguanidinium- Porphyrin Solution excite_sample Excite Sample with Laser prep_sample->excite_sample prep_ref Prepare Reference Photosensitizer Solution excite_ref Excite Reference with Laser prep_ref->excite_ref detect_sample Detect ¹O₂ Phosphorescence (~1270 nm) excite_sample->detect_sample integrate Integrate Phosphorescence Intensity detect_sample->integrate detect_ref Detect ¹O₂ Phosphorescence (~1270 nm) excite_ref->detect_ref detect_ref->integrate calculate Calculate ΦΔ of Sample integrate->calculate

Caption: Experimental workflow for singlet oxygen quantum yield (ΦΔ) determination.

Conclusion and Future Directions

The development of targeted photosensitizers like biguanidinium-porphyrins holds significant promise for advancing the field of photodynamic therapy. While direct measurements of their singlet oxygen quantum yield are yet to be widely reported, the established methodologies and the data from related cationic porphyrins provide a solid foundation for their evaluation. Future research should focus on the synthesis and rigorous photophysical characterization of a series of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing their design for enhanced PDT efficacy and will pave the way for their preclinical and clinical development.

References

An In-depth Technical Guide to the Synthesis of Amphiphilic Biguanidinium-Porphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of amphiphilic biguanidinium-porphyrin derivatives. These compounds are of significant interest in the field of drug development, particularly for applications in photodynamic therapy (PDT), due to their unique combination of a photosensitizing porphyrin core, cationic biguanidinium groups that can facilitate mitochondrial targeting, and amphiphilic character that influences their solubility and interaction with cellular membranes.

Introduction to Amphiphilic this compound Derivatives

Porphyrins and their derivatives have long been investigated as photosensitizers in PDT. Their ability to generate reactive oxygen species (ROS) upon light activation makes them potent agents for inducing localized cell death. The efficacy of a porphyrin-based photosensitizer can be significantly enhanced by introducing functional groups that improve its biocompatibility, cellular uptake, and subcellular localization.

The addition of biguanidinium moieties to a porphyrin macrocycle imparts a positive charge, which can promote interaction with negatively charged cellular structures, such as the mitochondrial membrane. Mitochondria are critical organelles, and their targeting can lead to more effective apoptosis induction. Furthermore, designing these molecules with both hydrophilic (the cationic biguanidinium groups) and lipophilic (the porphyrin core and potentially other substituents) domains results in an amphiphilic structure. This amphiphilicity governs the compound's self-aggregation properties in aqueous environments and its ability to traverse cellular membranes.

This guide will detail the synthetic methodologies for preparing these complex molecules, present their key characterization data in a structured format, and illustrate the experimental workflows and potential mechanisms of action.

Synthetic Pathways

The synthesis of amphiphilic this compound derivatives is a multi-step process that typically involves two key stages:

  • Synthesis of a suitable porphyrin precursor: This usually involves the preparation of a porphyrin with reactive functional groups, such as amino groups, that can be subsequently modified.

  • Guanidinylation of the porphyrin precursor: This step introduces the biguanidinium functionality onto the porphyrin macrocycle.

A common and effective strategy is to first synthesize a meso-tetra(aminophenyl)porphyrin, which can then be converted to the desired biguanidinium derivative.

Experimental Protocols

2.1.1. Synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)

This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.[1]

  • Materials:

  • Procedure for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP):

    • In a round-bottom flask, a mixture of p-nitrobenzaldehyde and acetic anhydride is added to propionic acid under a nitrogen atmosphere with stirring.

    • The solution is heated to reflux.

    • A solution of freshly distilled pyrrole in propionic acid is added dropwise to the refluxing mixture.

    • The reaction mixture is refluxed for an additional 30 minutes with continuous stirring.

    • After cooling, the dark solid product is collected by filtration, washed extensively with water, and dried under vacuum.

  • Procedure for the Reduction to 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP):

    • The crude TNPP is suspended in a solution of tin(II) chloride in concentrated HCl.

    • The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction mixture is cooled, and the pH is adjusted with a concentrated NaOH solution to precipitate the product.

    • The precipitate is collected, washed with water, and then dissolved in chloroform.

    • The organic layer is washed with aqueous NaOH and then with water.

    • The solvent is evaporated, and the crude product is purified by Soxhlet extraction with chloroform.

    • Crystallization from a chloroform/ethanol mixture yields the pure TAPP.

2.1.2. Synthesis of meso-Tetra(4-biguanidiniumphenyl)porphyrin

This protocol describes the conversion of the amino groups of TAPP to biguanidinium groups. This is a crucial step that imparts the desired cationic and amphiphilic properties to the final molecule.[2]

  • Materials:

    • 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)

    • S-Methylisothiourea sulfate (B86663)

    • A suitable base (e.g., triethylamine (B128534) or sodium carbonate)

    • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • TAPP is dissolved in a suitable anhydrous solvent, such as DMF, under an inert atmosphere.

    • An excess of S-methylisothiourea sulfate and a base (e.g., triethylamine) are added to the solution.

    • The reaction mixture is stirred at an elevated temperature for several hours to overnight, with the progress monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by precipitation and washing to yield the final this compound derivative.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the synthesized porphyrin derivatives.

Table 1: Synthesis Yields

CompoundStarting MaterialYield (%)Reference
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)p-Nitrobenzaldehyde and Pyrrole~20[1]
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)TNPP~50[1]
meso-Tetra(4-biguanidiniumphenyl)porphyrinTAPPVaries[2]

Table 2: Spectroscopic Data

CompoundUV-Vis (λmax, nm) in CHCl₃¹H NMR (δ, ppm) in CDCl₃Mass Spectrometry (m/z)Reference
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)Soret: ~420, Q-bands: ~515, 550, 590, 645-Expected molecular ion peak[3]
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)Soret: ~422, Q-bands: ~518, 555, 593, 650Amino protons, aromatic protons, NH protonsExpected molecular ion peak[1]
meso-Tetra(4-biguanidiniumphenyl)porphyrinSoret and Q-bands with potential shifts due to aggregationBiguanidinium protons, aromatic protons, NH protonsExpected molecular ion peak[2]

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed signaling pathway for the photodynamic action of these derivatives.

Synthesis_Workflow Start p-Nitrobenzaldehyde + Pyrrole TNPP 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) Start->TNPP Condensation (Propionic Acid, Reflux) TAPP 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) TNPP->TAPP Reduction (SnCl2, HCl) Biguanidinium_Porphyrin meso-Tetra(4-biguanidiniumphenyl)porphyrin TAPP->Biguanidinium_Porphyrin Guanidinylation (S-Methylisothiourea)

Caption: Synthetic workflow for amphiphilic this compound derivatives.

PDT_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Mito_Membrane Mitochondrial Membrane Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Release ETC Electron Transport Chain Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiation Porphyrin This compound Porphyrin->Mito_Membrane Uptake & Targeting (Cationic Charge) ROS Reactive Oxygen Species (ROS) Porphyrin->ROS Energy Transfer ROS->Mito_Membrane Damage Light Light Activation Light->Porphyrin

Caption: Proposed signaling pathway for photodynamic therapy.

Conclusion

The synthesis of amphiphilic this compound derivatives represents a promising avenue for the development of advanced photosensitizers for photodynamic therapy. The strategic incorporation of biguanidinium groups provides a cationic charge that can facilitate selective accumulation in the mitochondria of cancer cells. The amphiphilic nature of these molecules is crucial for their formulation, cellular uptake, and interaction with biological membranes. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and cancer therapy, enabling further exploration and optimization of this important class of compounds.

References

Exploring the Therapeutic Potential of Biguanidinium-Porphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanidinium-porphyrin conjugates are emerging as a promising class of therapeutic agents, demonstrating significant potential in anticancer applications. This technical guide explores the core therapeutic mechanisms, experimental validation, and future prospects of these molecules. The primary modes of action for biguanidinium-porphyrins include the potent inhibition of telomerase through the stabilization of G-quadruplex DNA structures within telomeres, and the induction of cancer cell death via photodynamic therapy (PDT). The positively charged biguanidinium moieties enhance cellular uptake and facilitate mitochondrial targeting, augmenting the therapeutic efficacy. This document provides a comprehensive overview of the synthesis, mechanisms of action, and experimental protocols relevant to the study of biguanidinium-porphyrins, supported by quantitative data from related compounds and detailed methodologies for key assays.

Introduction

Porphyrins and their derivatives have long been investigated for their therapeutic properties, most notably as photosensitizers in photodynamic therapy (PDT).[1][2][3] Their unique photophysical characteristics, including strong absorption in the visible and near-infrared regions, allow for the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to localized tumor destruction.[4]

Recent advancements have focused on functionalizing the porphyrin macrocycle to enhance its therapeutic index. The conjugation of porphyrins with cationic moieties, such as guanidinium (B1211019) and biguanidinium groups, has garnered significant interest.[5] The guanidinium group, and by extension the biguanidinium group, is known to facilitate cellular uptake by interacting with negatively charged components of the cell membrane.[6][7][8] This enhanced cellular penetration is a crucial attribute for effective drug delivery.

One of the most compelling therapeutic avenues for this compound conjugates lies in their ability to target telomerase, an enzyme that is upregulated in approximately 90% of human cancers and is essential for maintaining telomere length and enabling cellular immortality.[9][10] Cationic porphyrins have been shown to bind to and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures formed in guanine-rich sequences, such as those found at the ends of telomeres.[9][10][11][12] The stabilization of these G-quadruplexes inhibits the catalytic activity of telomerase, leading to telomere shortening, cell cycle arrest, and eventual apoptosis of cancer cells.[10]

This guide provides a detailed examination of the therapeutic potential of this compound, focusing on its dual role as a telomerase inhibitor and a photosensitizer. It includes a review of the underlying mechanisms, a compilation of relevant quantitative data from analogous compounds, detailed experimental protocols for key validation assays, and visualizations of the critical pathways and workflows.

Mechanisms of Action

The therapeutic efficacy of this compound stems from two primary, and potentially synergistic, mechanisms of action: telomerase inhibition via G-quadruplex stabilization and the induction of apoptosis or necrosis through photodynamic therapy.

Telomerase Inhibition via G-Quadruplex Stabilization

Human telomeres consist of tandem repeats of the G-rich sequence d(TTAGGG). This sequence can fold into a G-quadruplex structure, which is stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases in a square-planar arrangement called a G-tetrad. Cationic porphyrins, including those with biguanidinium substituents, can interact with these G-quadruplex structures through π-π stacking and electrostatic interactions.[12] This binding stabilizes the G-quadruplex, rendering the 3'-end of the telomere inaccessible to the telomerase enzyme, thereby inhibiting its function.[10] The prolonged inhibition of telomerase in cancer cells leads to progressive telomere shortening with each cell division, ultimately triggering a DNA damage response that results in cellular senescence or apoptosis.[10]

G_Quadruplex_Stabilization cluster_0 Telomere cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Telomeric_DNA Telomeric DNA (TTAGGG repeats) G_Quadruplex G-Quadruplex Formation Telomeric_DNA->G_Quadruplex Folding Stabilized_G_Quadruplex Stabilized G-Quadruplex Biguanidinium_Porphyrin Biguanidinium- Porphyrin Biguanidinium_Porphyrin->Stabilized_G_Quadruplex Binding & Stabilization Telomerase Telomerase Stabilized_G_Quadruplex->Telomerase Inhibits Binding Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Catalyzes Telomere_Shortening Progressive Telomere Shortening Cell_Senescence_Apoptosis Cell Senescence/ Apoptosis Telomere_Shortening->Cell_Senescence_Apoptosis Induces

Figure 1: G-Quadruplex stabilization by this compound.
Photodynamic Therapy (PDT)

Porphyrins are excellent photosensitizers. Upon irradiation with light of a specific wavelength, the porphyrin molecule absorbs a photon and transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. In this excited triplet state, the porphyrin can transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to form other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals (Type I mechanism).[1] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.[4] The cationic nature of this compound can promote its localization in mitochondria, which are particularly sensitive to oxidative stress, thereby enhancing the efficacy of PDT.[5]

Photodynamic_Therapy Biguanidinium_Porphyrin_Ground This compound (Ground State) Biguanidinium_Porphyrin_Excited Excited Singlet State Biguanidinium_Porphyrin_Ground->Biguanidinium_Porphyrin_Excited Absorption Light Light (Photon) Light->Biguanidinium_Porphyrin_Ground Biguanidinium_Porphyrin_Triplet Excited Triplet State Biguanidinium_Porphyrin_Excited->Biguanidinium_Porphyrin_Triplet Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) Biguanidinium_Porphyrin_Triplet->ROS Energy Transfer to O₂ Oxygen Molecular Oxygen (³O₂) Cell_Damage Oxidative Cellular Damage ROS->Cell_Damage Induces Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis Leads to

Figure 2: Mechanism of Photodynamic Therapy with this compound.
Cellular Uptake

The positively charged guanidinium and biguanidinium groups are known to facilitate the translocation of molecules across the cell membrane.[6][7] This process is thought to occur through direct translocation or endocytosis, mediated by interactions with negatively charged proteoglycans and phospholipids (B1166683) on the cell surface.[1][11] The enhanced cellular uptake of this compound conjugates is a key factor in their therapeutic potential, as it allows for higher intracellular concentrations of the drug. Furthermore, studies have shown that certain cationic porphyrins preferentially accumulate in the mitochondria of cancer cells, which can enhance the efficacy of PDT.[5]

Cellular_Uptake cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Biguanidinium_Porphyrin Biguanidinium- Porphyrin Membrane_Surface Negatively Charged Membrane Surface Biguanidinium_Porphyrin->Membrane_Surface Electrostatic Interaction Endocytosis Endocytosis Membrane_Surface->Endocytosis Uptake via Direct_Translocation Direct Translocation Membrane_Surface->Direct_Translocation Uptake via Cytoplasm Cytoplasm Endocytosis->Cytoplasm Direct_Translocation->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Localization

Figure 3: Cellular uptake pathways for this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the published literature, data from structurally related cationic porphyrins and guanidinium-containing compounds provide valuable insights into their therapeutic potential. The following tables summarize key quantitative parameters for well-characterized G-quadruplex stabilizing porphyrins and the phototoxic effects of related compounds.

Table 1: Telomerase Inhibition and G-Quadruplex Binding Affinity of Cationic Porphyrins

CompoundTelomerase Inhibition IC₅₀ (µM)G-Quadruplex Binding Affinity (Kₐ, M⁻¹)Cell Line/DNA SequenceReference
TMPyP40.712.74 x 10⁸ (stronger site)HEK293T / (G₄T₄G₄)₄[12][13]
8.21 x 10⁵ (weaker site)
TPrPyP4-2.05 x 10⁸ (stronger site)(G₄T₄G₄)₄[12]
1.05 x 10⁶ (weaker site)
3,6-disubstituted acridines1.3 - 8-Ovarian cancer cell lines[14]
N-benzylsecoboldine (BSB)0.17-Tribolium castaneum telomerase[15]

Note: Data for TMPyP4 and TPrPyP4 are provided as benchmarks for cationic porphyrins. Data for acridine (B1665455) and BSB derivatives are included to show the range of IC₅₀ values for other classes of telomerase inhibitors.

Table 2: Phototoxicity of Porphyrin Derivatives

CompoundCell LineLight Dose (J/cm²)IC₅₀ (nM)Reference
5,15-bis(3-hydroxyphenyl)porphyrinWiDrNot specified< 50[16]
A375Not specified< 25[16]
Cationic Porphyrin 1HeLa1~100[7]
Cationic Porphyrin 2HeLa1~200[7]
TMPyP4HeLa1>1000[7]

Note: This table presents phototoxicity data for various porphyrin derivatives to illustrate the potent photodynamic effects achievable with this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Synthesis of meso-tetrakis(4-guanidinophenyl)porphyrin (A Proposed Route)

This protocol outlines a proposed two-step synthesis starting from the commercially available meso-tetrakis(4-aminophenyl)porphyrin.

Step 1: Synthesis of meso-tetrakis(4-aminophenyl)porphyrin (TAPP) [17]

  • A mixture of p-nitrobenzaldehyde (34 mmol) and acetic anhydride (B1165640) (64 mmol) is added to 150 ml of propionic acid and heated to reflux under a nitrogen atmosphere.

  • Freshly distilled pyrrole (B145914) (34 mmol) in 5 ml of propionic acid is added, and the mixture is refluxed for an additional 30 minutes.

  • The solution is cooled, and the resulting dark solid (meso-tetrakis(p-nitrophenyl)porphyrin, TNPP) is collected by filtration and washed with water.

  • A solution of TNPP (2.5 mmol) in 100 ml of concentrated HCl is purged with argon for 1 hour.

  • A solution of SnCl₂·2H₂O (40 mmol) in 10 ml of concentrated HCl is added to the porphyrin solution.

  • The mixture is heated in a water bath at 75-80 °C for 30 minutes.

  • After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with chloroform, and the organic layer is washed with water and dried over anhydrous sodium sulfate (B86663).

  • The solvent is evaporated, and the resulting solid is purified by column chromatography on silica (B1680970) gel to yield meso-tetrakis(4-aminophenyl)porphyrin (TAPP).

Step 2: Guanidinylation of meso-tetrakis(4-aminophenyl)porphyrin (Adapted from general guanidinylation methods)

  • To a solution of TAPP (1 mmol) in a suitable aprotic solvent (e.g., DMF or DMSO), add a guanidinylating agent such as N,N'-di-Boc-N''-triflylguanidine (4.4 mmol, 1.1 equivalents per amino group).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (8 mmol), to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The Boc-protected guanidinophenyl-porphyrin is then deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1-2 hours at room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield the final meso-tetrakis(4-guanidinophenyl)porphyrin.

Telomerase Activity Assay (TRAP Assay)[18][19]

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.

  • Cell Lysate Preparation:

    • Harvest approximately 10⁵ cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer (e.g., CHAPS lysis buffer).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the telomerase extract.

  • Telomerase Extension Reaction:

    • Prepare a reaction mixture containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and the cell lysate.

    • Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

    • Incubate at 95°C for 5 minutes to inactivate the telomerase.

  • PCR Amplification:

    • Add a reverse primer (ACX), Taq polymerase, and PCR buffer to the reaction mixture.

    • Perform PCR for 30-35 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).

  • Detection of Products:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

    • Visualize the characteristic 6-bp ladder of telomeric repeats using a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.

In Vitro Cytotoxicity Assay (MTT Assay)[2][20][21]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound conjugate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

G-Quadruplex Stabilization Assay (Circular Dichroism)[8][22][23]

Circular Dichroism (CD) spectroscopy is used to monitor the conformational changes of DNA upon ligand binding.

  • DNA Preparation:

    • Prepare a stock solution of a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a buffer containing a stabilizing cation (e.g., 100 mM KCl).

    • Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • CD Measurements:

    • Record the CD spectrum of the annealed DNA from 220 to 320 nm. A characteristic positive peak around 295 nm and a negative peak around 260 nm indicate the formation of a hybrid-type G-quadruplex.

    • Titrate the DNA solution with increasing concentrations of the this compound conjugate and record the CD spectrum after each addition.

    • Changes in the CD spectrum upon ligand binding indicate an interaction and potential conformational changes in the G-quadruplex structure.

  • Melting Temperature (Tm) Analysis:

    • Monitor the CD signal at a characteristic wavelength (e.g., 295 nm) as a function of temperature in the absence and presence of the porphyrin conjugate.

    • An increase in the melting temperature (Tm) in the presence of the ligand indicates stabilization of the G-quadruplex structure.

Conclusion and Future Directions

This compound conjugates represent a promising class of multifunctional therapeutic agents with significant potential for cancer therapy. Their ability to simultaneously inhibit telomerase through G-quadruplex stabilization and induce cell death via photodynamic therapy offers a dual-pronged attack on cancer cells. The inclusion of biguanidinium moieties not only enhances cellular uptake but may also direct the compounds to mitochondria, a key target for inducing apoptosis.

While the data from related cationic porphyrins are encouraging, further research is needed to synthesize and characterize a broader range of this compound derivatives and to obtain specific quantitative data on their therapeutic efficacy. Future studies should focus on optimizing the structure of the this compound conjugate to maximize G-quadruplex binding affinity, telomerase inhibition, and phototoxicity, while minimizing off-target effects. In vivo studies in preclinical cancer models are also essential to validate the therapeutic potential and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The development of biguanidinium-porphyrins could lead to novel and more effective treatments for a wide range of cancers.

References

The Core Chemistry of Biguanidinium-Porphyrin Conjugates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

December 11, 2025

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of biguanidinium-porphyrin conjugates, a promising class of molecules for photodynamic therapy (PDT). We delve into their synthesis, chemical and photophysical properties, and the mechanisms underlying their biological activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this field. The unique ability of these conjugates to target mitochondria, a key organelle in apoptosis, positions them as highly potent photosensitizers for anticancer therapies.

Introduction

Porphyrins and their derivatives have long been a cornerstone of photodynamic therapy, owing to their exceptional ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] A significant challenge in the development of effective photosensitizers is achieving selective accumulation in target tissues and organelles.[2] The conjugation of porphyrins with biguanidinium moieties represents a strategic approach to enhance cellular uptake and, crucially, to direct these photosensitizers to the mitochondria.[3]

The biguanidinium group, with its delocalized positive charge, facilitates interaction with the negatively charged mitochondrial membrane, leading to preferential accumulation within this organelle.[4] This targeted delivery is paramount, as mitochondria are central to the intrinsic pathway of apoptosis, and inducing damage within this organelle can efficiently trigger programmed cell death.[5] This guide will elucidate the chemical principles that govern the synthesis and function of these conjugates, providing a comprehensive resource for their application in drug development.

Synthesis and Characterization

The synthesis of this compound conjugates typically involves the modification of a pre-existing porphyrin scaffold. A common strategy is the conversion of an amino-functionalized porphyrin to the corresponding biguanidinium derivative.

General Synthetic Protocol

A widely employed method involves the reaction of a monoaminoporphyrin with dicyandiamide (B1669379) in the presence of a strong acid catalyst. The following is a generalized protocol based on established literature.[3]

Step 1: Synthesis of Monoaminoporphyrin

The synthesis often starts with a commercially available porphyrin, such as meso-tetraphenylporphyrin (TPP), which is first nitrated and then reduced to yield a monoamino-substituted porphyrin.[6]

Step 2: Conversion to this compound

  • Dissolution: Dissolve the monoaminoporphyrin in a suitable organic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of dicyandiamide to the solution, followed by the addition of a strong acid, such as hydrochloric acid (HCl), to catalyze the reaction.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 90-150°C) for several hours to drive the condensation reaction to completion.

  • Purification: After cooling, the crude product is typically purified by precipitation, followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound conjugate.

Characterization

The successful synthesis and purity of the conjugates are confirmed using a suite of analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the final product by identifying the characteristic proton signals of the porphyrin core and the biguanidinium group.

  • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.

  • UV-Visible Spectroscopy: To characterize the electronic absorption properties of the porphyrin, which are crucial for its function as a photosensitizer.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Chemical and Photophysical Properties

The conjugation of a biguanidinium group to a porphyrin macrocycle imparts several key properties that are advantageous for its application in PDT.

Solubility and Aggregation

Guanidine- and biguanidine-porphyrins tend to be poorly soluble in water and can form J-type aggregates in aqueous solutions.[3] The formation of aggregates can influence the photophysical properties and biological activity of the photosensitizer.

Photophysical Properties

The photophysical properties of these conjugates are critical to their function as photosensitizers. Key parameters include the fluorescence quantum yield and the efficiency of singlet oxygen generation. The fluorescence quantum yields of these porphyrins have been observed to be higher at a lower pH (<6).[3]

Table 1: Quantitative Data for this compound Conjugates

PropertyGuanidine-PorphyrinBiguanidine-PorphyrinReference
Phototoxicity (IC₅₀) 4.8 µM at 1 J cm⁻²8.2 µM at 1 J cm⁻²[3]
Fluorescence Quantum Yield (Φf) at pH 5.0 ~0.0006-[7]
Fluorescence Quantum Yield (Φf) at pH 6.0 -~0.0012[7]
Binding Affinity to DNA (Ka) --Data not available for this compound specifically, but cationic porphyrins show high affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological efficacy of this compound conjugates.

Cellular Uptake and Subcellular Localization

Objective: To determine the efficiency of cellular uptake and the intracellular localization of the conjugates.

Methodology:

  • Cell Culture: Plate human carcinoma cells (e.g., HEp2) in appropriate culture vessels and allow them to adhere overnight.

  • Incubation: Treat the cells with the this compound conjugate at a specific concentration and incubate for various time points.

  • Visualization: Utilize confocal laser scanning microscopy to visualize the intracellular distribution of the porphyrin (which is fluorescent).[8]

  • Co-localization: To identify the specific organelles of accumulation, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[8]

  • Quantification: Cellular uptake can be quantified by lysing the cells and measuring the fluorescence intensity of the porphyrin using a fluorometer.

Phototoxicity Assay (MTT Assay)

Objective: To assess the light-induced cytotoxicity of the conjugates.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach.[7]

  • Incubation with Conjugate: Treat the cells with varying concentrations of the this compound conjugate and incubate for a predetermined time (e.g., 24 hours) in the dark.

  • Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of the porphyrin (typically in the red region of the spectrum) at a specific light dose. A parallel set of plates should be kept in the dark to assess dark toxicity.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the conjugate that causes 50% cell death upon irradiation.

Mechanism of Action: The Mitochondrial Apoptosis Pathway

The primary mechanism of action for this compound conjugates in PDT is the induction of apoptosis via the mitochondrial pathway.[5]

PDT_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Porphyrin Biguanidinium- Porphyrin Conjugate ROS ROS Porphyrin->ROS Light Activation Bcl2 Bcl-2 (Anti-apoptotic) MOMP MOMP Bcl2->MOMP Inhibits Bax Bax (Pro-apoptotic) Bax->MOMP Induces CytoC_m Cytochrome c Apaf1 Apaf-1 CytoC_m->Apaf1 Binds to MOMP->CytoC_m Release of Cytochrome c ROS->Bcl2 Inhibition ROS->Bax Activation Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound PDT.

Upon light activation, the porphyrin conjugate generates ROS, which leads to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[9][10] This shift in the balance of Bcl-2 family proteins triggers Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9.[11][12] Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Experimental and Developmental Workflow

The development of a new this compound conjugate as a PDT agent follows a structured workflow from initial design to preclinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Studies Design 1. Design & Synthesis Characterization 2. Physicochemical Characterization Design->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro Mechanism 4. Mechanistic Studies InVitro->Mechanism Uptake Cellular Uptake & Localization Phototoxicity Phototoxicity Assay (MTT) ROS_detection ROS Detection InVivo 5. In Vivo Preclinical Evaluation Mechanism->InVivo Toxicology 6. Toxicological Assessment InVivo->Toxicology

Caption: General workflow for the development of a PDT agent.

This workflow begins with the rational design and synthesis of the conjugate, followed by thorough physicochemical characterization. Successful candidates then undergo in vitro evaluation to assess their cellular uptake, subcellular localization, and phototoxicity. Mechanistic studies are then conducted to elucidate the pathways of cell death. Promising candidates from in vitro studies are then advanced to in vivo preclinical models to evaluate their efficacy and safety in a more complex biological system.[2][13][14]

Conclusion

This compound conjugates represent a highly promising class of photosensitizers for photodynamic therapy. Their targeted accumulation in mitochondria, a critical organelle for apoptosis, provides a distinct advantage for inducing cancer cell death. This technical guide has provided a comprehensive overview of their fundamental chemistry, from synthesis and characterization to their mechanism of action. The detailed experimental protocols and workflow are intended to serve as a valuable resource for the scientific community to accelerate the development of these potent anticancer agents. Further research focusing on optimizing the photophysical properties and exploring novel biguanidinium-based targeting moieties will undoubtedly pave the way for the next generation of PDT drugs.

References

Biguanidinium-Porphyrin Interaction with Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between biguanidinium-porphyrin conjugates and biological membranes. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, experimental methodologies, and quantitative data associated with these promising compounds, particularly in the context of photodynamic therapy (PDT).

Introduction: The Promise of Cationic Porphyrins in Medicine

Porphyrins and their derivatives have long been investigated as photosensitizers in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cellular destruction. The conjugation of porphyrins with cationic moieties, such as biguanidinium, has emerged as a strategic approach to enhance their therapeutic efficacy. The positive charge facilitates interaction with and transport across the negatively charged cell membranes of cancer cells, leading to improved cellular uptake and specific subcellular localization, particularly within the mitochondria. This targeted accumulation is crucial as mitochondria are primary sites for the initiation of apoptosis, a key mechanism of cell death in PDT.

This guide will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the complex biological pathways involved.

Quantitative Data on this compound Interactions

The efficacy of this compound conjugates is underpinned by several key quantitative parameters. This section summarizes the available data on their binding to membranes, cellular uptake, phototoxicity, and photophysical properties.

Membrane Binding Affinity

While specific binding constants for this compound conjugates are not extensively reported, studies on similar cationic porphyrins and guanidinium-rich molecules provide valuable insights. The interaction is primarily driven by electrostatic forces between the cationic groups and the anionic components of the cell membrane, such as phosphatidylserine.

Table 1: Membrane Binding and Partition Coefficients of Related Porphyrins

CompoundMembrane ModelMethodBinding Constant (Kb) / Partition Coefficient (log P)Reference
Deuteroporphyrin IXPhosphatidylcholine/cholesterol liposomesEquilibrium DialysisKb = 2.3 x 104 M-1[1]
Protoporphyrin IXPhosphatidylcholine/cholesterol liposomesEquilibrium DialysisKb = 2.3 x 104 M-1[1]
Various meso-substituted porphyrinsLiposomesNot specifiedlog P range: 8.9 - 11.8[2]

Note: Data for this compound specific conjugates is limited. The presented data is for structurally related porphyrins to provide a comparative context.

Cellular Uptake

The presence of the biguanidinium group significantly enhances the cellular uptake of porphyrins. Quantification of this uptake is typically performed using flow cytometry, which measures the fluorescence of the porphyrin inside the cells.

Table 2: Cellular Uptake of Cationic Porphyrins in Cancer Cell Lines

Porphyrin ConjugateCell LineIncubation Time (h)Uptake (Arbitrary Fluorescence Units)Reference
Cationic Porphyrin 1HeLa24399,000[3]
Cationic Porphyrin 2HeLa2499,500[3]
TMPyP4HeLa2426,000[3]
Cationic Porphyrin 1NHDF24670,000[3]
Cationic Porphyrin 2NHDF24359,000[3]
TMPyP4NHDF2485,200[3]
Amphiphilic Fluorinated PorphyrinsCT2624Varies with structure[1]
Phototoxicity and Cytotoxicity

The therapeutic potential of these conjugates is determined by their phototoxicity (light-induced) and dark cytotoxicity. These are typically quantified by the half-maximal inhibitory concentration (IC50).

Table 3: IC50 Values of Cationic Porphyrins in Cancer Cell Lines

CompoundCell LineConditionIC50 (µM)Reference
Mono-cationic porphyrin (MAP)HEp2Light (1 J/cm²)~1[4]
Di-cationic porphyrin (DADP-a)HEp2Light (1 J/cm²)3[4]
Tetra-cationic porphyrin (TEAP)HEp2Light (1 J/cm²)~8[4]
Cationic Porphyrin-based Ionic NanomedicinesMCF-7LightNanomolar range[5]
Photophysical Properties

The efficiency of a photosensitizer is dependent on its ability to generate singlet oxygen. This is quantified by the singlet oxygen quantum yield (ΦΔ).

Table 4: Singlet Oxygen Quantum Yields (ΦΔ) of Various Porphyrins

PorphyrinSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Hematoporphyrin derivative (HpD)Various0.44 - 0.85[6]
Hematoporphyrin IX (Hp9)Various0.44 - 0.85[6]
Boronated protoporphyrin (BOPP)VariousVaries with metalation[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound conjugates.

Synthesis of Cationic Porphyrins

Objective: To synthesize porphyrins with cationic biguanidinium groups.

General Procedure:

  • Porphyrin Core Synthesis: A common method involves the acid-catalyzed condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025) carrying a precursor functional group (e.g., a nitro or cyano group) at the meso positions.

  • Functional Group Transformation: The precursor groups on the porphyrin ring are then chemically modified. For example, a nitro group can be reduced to an amine.

  • Guanidinylation: The amino-functionalized porphyrin is then reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to introduce the biguanidinium moiety.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography and characterized by NMR, mass spectrometry, and UV-Vis spectroscopy.

Membrane Binding Assays

Objective: To determine the thermodynamic parameters of porphyrin-membrane binding, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target cell membrane (e.g., POPC/POPS) by extrusion.

  • Sample Preparation: Degas the liposome suspension and the porphyrin solution in a matched buffer.

  • ITC Measurement: Fill the ITC sample cell with the liposome suspension and the injection syringe with the porphyrin solution.

  • Titration: Perform a series of injections of the porphyrin solution into the liposome suspension while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.[7][8]

Objective: To determine the binding affinity of porphyrins to lipid vesicles.

Protocol:

  • Vesicle Preparation: Prepare lipid vesicles containing a quencher lipid (e.g., dabsyl-PE).

  • Fluorescence Measurement: Measure the intrinsic fluorescence of the porphyrin in a buffer solution.

  • Titration: Incrementally add the quencher-containing vesicles to the porphyrin solution.

  • Data Analysis: Monitor the decrease in porphyrin fluorescence as a function of vesicle concentration. The binding affinity can be calculated from the quenching data.[9][10]

Cellular Uptake and Localization

Objective: To quantify the amount of porphyrin taken up by cells.

Protocol:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the this compound conjugate at various concentrations and for different time points.

  • Harvesting: Wash the cells with PBS to remove unbound porphyrin and detach them using trypsin.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, exciting the porphyrin with an appropriate laser and detecting its fluorescence emission. The mean fluorescence intensity of the cell population is proportional to the cellular uptake.[1][3]

Objective: To visualize the subcellular distribution of the porphyrin conjugate.

Protocol:

  • Cell Culture: Grow cells on glass-bottom dishes.

  • Incubation: Treat the cells with the fluorescent this compound conjugate.

  • Co-staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Imaging: Acquire fluorescence images using a confocal laser scanning microscope.

  • Analysis: Overlay the images from different fluorescence channels to determine the co-localization of the porphyrin with specific organelles.[11][12]

Photodynamic Therapy Efficacy

Objective: To assess the viability of cells after PDT treatment.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Incubation: Treat the cells with the porphyrin conjugate for a specified period.

  • Irradiation: Irradiate the cells with light of a wavelength corresponding to the porphyrin's absorption maximum for a defined duration.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. Cell viability is proportional to the absorbance.[13][14][15]

Objective: To detect the production of singlet oxygen upon photoactivation of the porphyrin.

Protocol (Indirect Method using a Chemical Probe):

  • Probe Loading: Incubate cells with a singlet oxygen-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green).

  • Porphyrin Incubation: Treat the cells with the this compound.

  • Irradiation: Irradiate the cells with light.

  • Fluorescence Measurement: Measure the increase in fluorescence of the probe, which indicates the generation of singlet oxygen, using a fluorescence microscope or plate reader.[6][16]

Apoptosis Assays

Objective: To measure the activity of caspases, key executioner enzymes in apoptosis.

Protocol:

  • PDT Treatment: Treat cells with the porphyrin and light as described previously.

  • Cell Lysis: Lyse the cells at different time points after treatment.

  • Caspase Assay: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysates.

  • Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[17][18]

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved PARP).

Protocol:

  • Protein Extraction: Extract total protein from cells after PDT treatment.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the apoptotic proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound conjugates with biological systems.

Proposed Mechanism of Cellular Uptake

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biguanidinium_Porphyrin Biguanidinium- Porphyrin (+) Membrane_Surface Anionic Membrane Surface (-) Biguanidinium_Porphyrin->Membrane_Surface Electrostatic Interaction Membrane_Translocation Membrane Translocation Membrane_Surface->Membrane_Translocation Direct Penetration or Endocytosis Endosome Endosome Membrane_Translocation->Endosome Endocytosis Pathway Cytosol Cytosol Membrane_Translocation->Cytosol Direct Translocation Endosome->Cytosol Endosomal Escape Mitochondria Mitochondria Cytosol->Mitochondria Mitochondrial Targeting PDT_Apoptosis_Pathway cluster_stimulus PDT Stimulus cluster_ros ROS Generation cluster_mitochondria Mitochondrial Damage cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis Light Light Activation Porphyrin This compound (in Mitochondria) Light->Porphyrin ROS Reactive Oxygen Species (ROS) Porphyrin->ROS Type II Photoreaction MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Experimental_Workflow Synthesis Synthesis & Characterization Photophysics Photophysical Studies (Singlet Oxygen Yield) Synthesis->Photophysics Membrane_Binding Membrane Binding Assays (ITC, Fluorescence Quenching) Synthesis->Membrane_Binding Cellular_Studies In Vitro Cellular Studies Synthesis->Cellular_Studies Uptake_Localization Cellular Uptake & Subcellular Localization (Flow Cytometry, Confocal) Cellular_Studies->Uptake_Localization PDT_Assay Phototoxicity Assay (MTT Assay) Cellular_Studies->PDT_Assay Mechanism_Study Mechanism of Action (Apoptosis Assays) PDT_Assay->Mechanism_Study

References

An In-Depth Technical Guide on the Initial In Vitro Studies of Biguanidinium-Porphyrin Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the phototoxic effects of biguanidinium-porphyrin conjugates and related cationic porphyrins. The document is structured to offer a detailed examination of the experimental methodologies, quantitative phototoxicity data, and the underlying cellular mechanisms, making it an essential resource for professionals in the fields of photodynamic therapy (PDT), oncology, and medicinal chemistry.

Introduction to Biguanidinium-Porphyrins in Photodynamic Therapy

Porphyrins are potent photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) capable of inducing localized cellular damage.[1] This property forms the basis of photodynamic therapy, a promising and minimally invasive treatment modality for various cancers and other diseases.[1][2] The efficacy of a photosensitizer is critically dependent on its ability to selectively accumulate in target tissues and efficiently generate cytotoxic ROS.[1]

Biguanidinium moieties, known for their ability to facilitate cellular uptake, are conjugated to porphyrins to enhance their delivery into cancer cells.[3][4] The delocalized positive charge of the biguanidinium group is thought to interact favorably with the negatively charged components of the cell membrane, promoting internalization.[3][4] This guide delves into the initial in vitro evidence that characterizes the phototoxic potential of these modified porphyrins.

Quantitative Phototoxicity Data

The phototoxic efficacy of various porphyrin derivatives has been quantified through several in vitro assays. The following tables summarize key data from foundational studies, providing a comparative look at their dark toxicity and phototoxicity.

Table 1: Dark and Phototoxicity of Cationic Porphyrins in Human Carcinoma HEp2 Cells

CompoundDark Toxicity (IC50, µM)Phototoxicity (IC50, µM at 1 J/cm²)
Guanidine-Porphyrin> 1004.8
Biguanidine-Porphyrin> 1008.2
Porphyrin-MLS Peptide> 1009.8

Data extracted from studies on human carcinoma HEp2 cells, indicating that guanidine (B92328) and biguanidine-porphyrins exhibit low dark toxicity but significant phototoxicity upon irradiation.[5]

Table 2: Effect of Cationic Porphyrins on Cell Metabolism (MTT Test)

PorphyrinConcentrationCell LineInhibition of Metabolism (Light-induced)
TMPyP4 (P4)100 nMA549, 977hTERT, SK-N-SHSignificant
ZnP4100 nMA549, 977hTERT, SK-N-SHSignificant
P1100 nMA549, 977hTERT, SK-N-SHSignificant
ZnP1100 nMA549, 977hTERT, SK-N-SHSignificant

Summary of findings from MTT assays showing that various cationic porphyrins inhibit cellular metabolism at nanomolar concentrations after light exposure.[6][7] In the absence of light, these porphyrins showed low cytotoxicity, which became apparent only at high concentrations (>50 μM).[7]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key in vitro experiments to assess the phototoxicity of biguanidinium-porphyrins and related compounds.

The synthesis of porphyrin glycoconjugates, a related class of compounds, often involves a multi-step process. A common approach includes:

  • C-O coupling: A meso-brominated diphenylporphyrin analog is coupled with a TMS-protected alkynol containing a carbon spacer.[8][9]

  • Deprotection: The TMS protecting group is removed.[8][9]

  • CuAAC Conjugation: The resulting compound is conjugated with a glycosyl azide (B81097) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[8][9]

A similar synthetic strategy can be adapted for the conjugation of biguanidinium moieties to the porphyrin macrocycle.

  • Cell Lines: A variety of human cell lines have been utilized, including lung carcinoma (A549), neuroblastoma (SK-N-SH), immortalized fibroblasts (977hTERT), and laryngeal carcinoma (HEp2).[5][6][7]

  • Culture Conditions: Cells are typically grown in appropriate media, such as DMEM, supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator with 5% CO2.[7]

  • Porphyrin Incubation: Stock solutions of porphyrins are often prepared in DMSO and diluted to the final desired concentrations in the culture medium.[7][10] Cells are incubated with the porphyrins for a specified duration, typically ranging from 1 to 24 hours, before irradiation.[7]

  • Light Source: A blue light transilluminator (e.g., Kvant-C) with a wavelength of approximately 465 ± 15 nm is commonly used for porphyrin activation.[7]

  • Light Dose: The duration of illumination is a critical parameter, with typical exposures lasting for 30 minutes.[7] The light dose is often reported in J/cm².[5]

Several assays are employed to measure the extent of light-induced cell death:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity. After irradiation and a further incubation period (e.g., 1 to 24 hours), an MTT solution is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.[7]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Trypan blue is a vital stain that can only penetrate cells with compromised membrane integrity. The percentage of stained (non-viable) cells is determined by microscopy.[6][7]

  • Colony Formation Assay: This assay evaluates the long-term survival and proliferative capacity of cells after treatment. A known number of cells are seeded and allowed to grow until visible colonies are formed. The colonies are then fixed, stained, and counted.[6][7]

  • Flow Cytometry: The cellular uptake of fluorescent porphyrins can be quantified using flow cytometry. Cells are incubated with the photosensitizer, harvested, and analyzed based on their red fluorescence.[11]

  • Confocal Laser Scanning Microscopy: This imaging technique is used to determine the subcellular localization of the porphyrins. Cells are incubated with the photosensitizer and often co-stained with fluorescent probes that specifically label organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[3][12]

Visualizing Cellular Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanisms of this compound phototoxicity.

Experimental_Workflow_for_In_Vitro_Phototoxicity_Assay Experimental Workflow for In Vitro Phototoxicity Assay A Cell Seeding (e.g., 96-well plate) B Incubation (24h) for cell adherence A->B C Addition of This compound B->C D Incubation (1-24h) in dark C->D E Irradiation (e.g., 465 nm light) D->E F Post-irradiation Incubation (1-24h) E->F G Phototoxicity Assessment F->G H MTT Assay G->H Metabolic Activity I Trypan Blue Assay G->I Membrane Integrity J Colony Formation Assay G->J Cell Survival

Caption: Workflow for assessing the in vitro phototoxicity of biguanidinium-porphyrins.

Cellular_Uptake_and_Localization_Workflow Cellular Uptake and Localization Workflow A Incubate cells with This compound B Wash cells to remove excess porphyrin A->B C Quantitative Analysis (Flow Cytometry) B->C Quantify uptake D Qualitative Analysis (Confocal Microscopy) B->D Visualize localization E Co-stain with organelle-specific dyes D->E F Image acquisition and localization analysis E->F Proposed_Mechanism_of_Phototoxicity Proposed Mechanism of this compound Phototoxicity cluster_cell Cancer Cell A This compound (Ground State) B Light Activation (Photon Absorption) A->B Light (hν) H Mitochondria A->H Localization I Lysosomes A->I Localization J Endoplasmic Reticulum A->J Localization C Excited Triplet State Porphyrin* B->C Intersystem Crossing D Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) C->D Energy Transfer to O2 E Cellular Damage D->E F Apoptosis / Necrosis E->F G Cellular Uptake G->A

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Biguanidinium-Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanidinium-porphyrins are a class of molecules with significant potential in various biomedical applications, including as antimicrobial agents, for photodynamic therapy, and as cellular delivery vectors. The positively charged biguanidinium group can enhance water solubility and facilitate interaction with negatively charged biological membranes, while the porphyrin core offers unique photophysical properties. Solid-phase synthesis provides a streamlined and efficient route to these complex molecules, simplifying purification and allowing for modular construction.

These application notes provide a detailed, step-by-step protocol for a proposed solid-phase synthesis of a biguanidinium-porphyrin. As a direct established protocol is not available in the current literature, this guide integrates established methods for solid-phase porphyrin construction and subsequent functionalization with a biguanidinium group. The protocol is designed to be adaptable, allowing for the synthesis of a variety of this compound analogues.

Proposed Synthetic Strategy

The proposed solid-phase synthesis strategy involves a multi-step process, beginning with the construction of an amino-functionalized porphyrin on a solid support, followed by the conversion of the amino group to a biguanidinium moiety. This approach allows for the efficient assembly of the porphyrin macrocycle and controlled functionalization. An orthogonal protection strategy is essential to ensure the stability of the linker and other functional groups throughout the synthesis.

Experimental Protocols

This section details the proposed experimental protocols for the solid-phase synthesis of a this compound.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin is recommended for its acid-labile cleavage, which allows for the release of the final product while keeping acid-sensitive groups intact.

  • Amino Acid: Fmoc-4-aminobenzoic acid or a similar amino-functionalized building block.

  • Porphyrin Precursors: Dipyrromethane and a suitable aldehyde (e.g., 4-formylbenzoic acid).

  • Guanidinylating/Biguanidinylating Reagents:

    • For Guanidinylation: 1H-Pyrazole-1-carboxamidine hydrochloride.

    • For Biguanidinylation (proposed): Cyanoguanidine.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine (B6355638), Methanol (MeOH), Acetonitrile (ACN).

  • Reagents: N,N'-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile (DDQ).

Protocol 1: Loading of the Amino-Functionalized Linker onto the Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Linker Attachment:

    • Dissolve Fmoc-4-aminobenzoic acid (2 eq) and DIPEA (4 eq) in DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • Capping: Add DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes to cap any unreacted sites.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Porphyrin Synthesis
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the amino-functionalized linker.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Aldehyde Coupling:

    • Dissolve 4-formylbenzoic acid (3 eq) and a suitable coupling agent (e.g., HBTU/HOBt) with DIPEA in DMF.

    • Add the solution to the resin and agitate for 4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Porphyrin Formation:

    • Add a solution of dipyrromethane (5 eq) in DCM to the resin.

    • Add TFA (catalytic amount) and agitate in the dark for 12 hours.

  • Oxidation: Add a solution of DDQ (3 eq) in DCM and agitate for 2 hours.

  • Washing: Wash the resin with DCM (5x), DMF (5x), and MeOH (5x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Biguanidinylation of the Amino-Porphyrin
  • Amine Deprotection (if necessary): If the porphyrin synthesis results in a protected amine, deprotect it using appropriate orthogonal deprotection conditions. For this proposed synthesis, the initial amino group is part of the linker and is now part of the porphyrin structure. A porphyrin with a peripheral amino group would be synthesized for this step. For this protocol, we assume an amino-functionalized porphyrin is on the resin.

  • Biguanidinylation:

    • Swell the resin in DMF.

    • Add a solution of cyanoguanidine (10 eq) in DMF.

    • Heat the reaction mixture at 50-60°C for 24 hours.[1][2]

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

Protocol 4: Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 20:80 v/v) for 2 hours.

  • Filtration and Concentration: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the final product by mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis, based on literature values for analogous reactions.

Table 1: Representative Yields for Solid-Phase Porphyrin Synthesis

StepReactionReagentsSolventTime (h)Yield (%)Reference
1Porphyrin FormationDipyrromethane, Aldehyde, TFADCM1260-80[3][4]
2OxidationDDQDCM2>90[3][4]

Table 2: Representative Yields for Guanidinylation/Biguanidinylation Reactions (Solution Phase)

Starting MaterialReagentConditionsYield (%)Reference
Primary AmineCyanoguanidineHeat50-70[1][2]
Primary Amine1H-Pyrazole-1-carboxamidineRoom Temp70-90[3]

Note: Yields for the solid-phase biguanidinylation of a porphyrin are not established and would need to be determined empirically.

Visualizations

Logical Workflow for Solid-Phase Synthesis of this compound

G cluster_resin_prep Resin Preparation cluster_porphyrin_synth On-Resin Porphyrin Synthesis cluster_biguanidinylation Biguanidinylation cluster_final_steps Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-4-aminobenzoic acid Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect1 Fmoc Deprotection (Piperidine/DMF) Cap->Deprotect1 Couple_Aldehyde Couple 4-Formylbenzoic Acid Deprotect1->Couple_Aldehyde Porphyrin_Formation Add Dipyrromethane + TFA Couple_Aldehyde->Porphyrin_Formation Oxidize Oxidize with DDQ Porphyrin_Formation->Oxidize Biguanidinylate React with Cyanoguanidine Oxidize->Biguanidinylate Cleave Cleave from Resin (TFA/DCM) Biguanidinylate->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for the proposed solid-phase synthesis of a this compound.

Signaling Pathway (Hypothetical Cellular Interaction)

G BP This compound Membrane Cell Membrane (Negative Charge) BP->Membrane Electrostatic Interaction Internalization Cellular Internalization Membrane->Internalization Target Intracellular Target (e.g., Mitochondria) Internalization->Target PDT Photodynamic Therapy (upon light activation) Target->PDT

Caption: Hypothetical interaction of a this compound with a cell.

Conclusion

The protocols outlined in these application notes provide a comprehensive and rational approach to the solid-phase synthesis of biguanidinium-porphyrins. By combining established methodologies for on-resin porphyrin construction and subsequent functionalization, researchers can access this promising class of molecules for a wide range of applications in drug development and materials science. It is important to note that the biguanidinylation step on a solid-supported porphyrin is a novel proposal and will require empirical optimization. Careful monitoring of each reaction step and thorough characterization of the final product are crucial for a successful synthesis.

References

Application Notes and Protocols for Determining the Photodynamic Efficacy of Biguanidinium-Porphyrin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce cytotoxic effects, primarily through the generation of reactive oxygen species (ROS).[1][2][3] Porphyrins and their derivatives are a prominent class of photosensitizers due to their favorable photophysical properties.[1][4] This document provides detailed protocols for evaluating the in vitro photodynamic efficacy of a specific class of these compounds: Biguanidinium-porphyrins. These cationic porphyrin derivatives have shown promise due to their ability to target mitochondria.[5]

The described protocols will guide researchers through the necessary steps to prepare the photosensitizer, treat cultured cancer cells, apply light activation, and subsequently assess the photodynamic effects through various assays, including cell viability, apoptosis induction, and ROS production.

Data Presentation

The following table summarizes the available quantitative data on the phototoxic efficacy of guanidine (B92328) and biguanidine-porphyrin derivatives against human carcinoma HEp2 cells.

PhotosensitizerIC50 (µM) at 1 J/cm²Subcellular LocalizationDark ToxicityReference
Guanidine-Porphyrin4.8Mitochondria, Lysosomes, ERLow[5]
Biguanidine-Porphyrin8.2MitochondriaLow[5]
Porphyrin-MLS Peptide9.8LysosomesLow[5]

Experimental Workflow

The overall experimental workflow for determining the in vitro photodynamic efficacy of Biguanidinium-porphyrin is depicted below.

G A Prepare this compound Stock Solution D Incubate with this compound A->D B Culture Adherent Cancer Cells (e.g., HEp2, HeLa, MDA-MB-231) C Seed Cells in Multi-well Plates B->C C->D E Wash Cells to Remove Excess Photosensitizer D->E F Irradiate with Light Source (e.g., 630 nm LED array) E->F G Post-Irradiation Incubation (e.g., 24 hours) F->G H Assess Cell Viability (MTT Assay) G->H I Detect Apoptosis/Necrosis (Annexin V/PI Staining) G->I J Measure Intracellular ROS (DCFDA Assay) G->J

Caption: Experimental workflow for in vitro PDT efficacy testing.

Signaling Pathway

The photodynamic action of this compound, like other porphyrins, initiates a cascade of events culminating in cell death. The primary mechanism involves the generation of ROS, which can trigger apoptosis and necrosis.

G cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways PS This compound (Ground State) Light Light Activation (e.g., 630 nm) PS_excited Excited Porphyrin (Triplet State) Light->PS_excited Energy Absorption PS_excited->PS Phosphorescence O2 Molecular Oxygen (O₂) PS_excited->O2 Energy Transfer (Type II Reaction) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) O2->ROS Mito Mitochondrial Damage ROS->Mito Membrane Membrane Lipid Peroxidation ROS->Membrane Apoptosis Apoptosis Mito->Apoptosis Release of Cytochrome c Necrosis Necrosis Membrane->Necrosis Loss of Integrity

References

In Vivo Models for Testing Biguanidinium-Porphyrin-Based Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of Biguanidinium-porphyrin-based photosensitizers for Photodynamic Therapy (PDT). The protocols are compiled from established methodologies and aim to provide a comprehensive guide for preclinical assessment of this promising class of therapeutic agents.

Introduction to this compound PDT

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation. This compound derivatives are a novel class of photosensitizers designed for enhanced cellular uptake and mitochondrial localization, which are critical for inducing an effective phototoxic response. The cationic nature of the biguanidinium group facilitates interaction with negatively charged mitochondrial membranes, potentially leading to a more efficient induction of apoptosis. In vivo models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and safety profile of these compounds before clinical translation.

Recommended In Vivo Models

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Based on studies of similar photosensitizers, the following models are recommended for testing this compound-based PDT:

  • Murine Ehrlich Carcinoma (Ascites or Solid Tumor Model): This is a rapidly growing, undifferentiated tumor model that is useful for initial efficacy screening. It can be used in both ascitic and solid forms.

  • Rat Sarcoma M-1: This is a transplantable connective tissue tumor model that has been successfully used to evaluate the efficacy of chlorin (B1196114) e6 derivatives, which are structurally related to porphyrins.[1][2]

Animal Husbandry
  • Species: Female outbred white mice (for Ehrlich carcinoma) or female outbred white rats (for Sarcoma M-1).

  • Weight: 18-20 g for mice, 120-140 g for rats.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures must be performed in accordance with institutional guidelines and approved by the local ethics committee.

Experimental Protocols

Tumor Implantation

Ehrlich Carcinoma (Solid Tumor Model) [1]

  • Harvest Ehrlich ascites carcinoma cells from a donor mouse.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS to a final concentration of 2.5 x 10^7 cells/mL.

  • Subcutaneously inject 0.2 mL of the cell suspension into the interscapular region of the recipient mice.

  • Allow the tumors to grow to a palpable size of 5-6 mm in diameter (typically 4-5 days post-inoculation) before initiating treatment.

Sarcoma M-1 Model [1]

  • Obtain Sarcoma M-1 tumor tissue from a donor rat.

  • Prepare a 20% tumor cell suspension in sterile PBS.

  • Intramuscularly inject 0.25 mL of the tumor suspension into the thigh of the recipient rats.

  • Allow the tumors to grow to a palpable size of 15-20 mm in diameter (typically 7-8 days post-inoculation) before initiating treatment.

Photosensitizer Administration
  • Photosensitizer: 13²-(5-biguanidylbutanamido)-chlorine e6 (a representative biguanidine (B15175387) derivative of a porphyrin-like structure).[1]

  • Preparation: Dissolve the photosensitizer in a suitable vehicle (e.g., saline or a formulation vehicle).

  • Dosage: Administer the photosensitizer at a dose of 10 mg/kg body weight.[1]

  • Route of Administration: Intravenous (i.v.) injection.[1]

Light Irradiation
  • Drug-Light Interval: The time between photosensitizer administration and light irradiation is a critical parameter. For the specified biguanidine derivative, a 24-hour interval is recommended.[1]

  • Light Source: A laser with a wavelength corresponding to the absorption maximum of the photosensitizer in the red region of the spectrum (e.g., 662 nm for chlorin e6 derivatives) should be used.[1]

  • Light Dose:

    • For Ehrlich carcinoma in mice: 200 J/cm².[1]

    • For Sarcoma M-1 in rats: 100 J/cm².[1]

  • Power Density:

    • For Ehrlich carcinoma in mice: 400 mW/cm².[1]

    • For Sarcoma M-1 in rats: 200 mW/cm².[1]

  • Procedure:

    • Anesthetize the animals.

    • Deliver the light to the tumor surface using a fiber optic light guide.

    • Ensure the light spot covers the entire tumor with a small margin of surrounding healthy tissue.

Efficacy Assessment

Tumor Growth Inhibition
  • Measure the tumor dimensions (length and width) using calipers every 2-3 days throughout the experiment.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Plot the mean tumor volume ± standard error for each treatment group over time.

  • Calculate the tumor growth inhibition (TGI) on a specific day post-treatment using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Complete Tumor Regression
  • Monitor the animals for the complete disappearance of the tumor.

  • The criterion for a cure is the absence of a palpable tumor for at least 90 days post-treatment.[1]

  • Report the number of animals with complete tumor regression in each group.

Quantitative Data Summary

The following tables summarize the reported efficacy of a biguanidine derivative of chlorine e6 in preclinical models.[1]

Table 1: Antitumor Efficacy of Biguanidine-Chlorin e6 PDT in Murine Ehrlich Carcinoma

Treatment GroupPhotosensitizer Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)Complete Regression (%)
Control--00
Biguanidine-Chlorin e6 + Light1020097.483

Table 2: Antitumor Efficacy of Biguanidine-Chlorin e6 PDT in Rat Sarcoma M-1

Treatment GroupPhotosensitizer Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)Complete Regression (%)
Control--00
Biguanidine-Chlorin e6 + Light1010099.1100

Signaling Pathways and Mechanistic Insights

While in vivo studies on the specific signaling pathways of this compound PDT are limited, in vitro evidence suggests a primary mechanism involving mitochondrial targeting.[2]

Proposed Mechanism of Action
  • Cellular Uptake and Mitochondrial Localization: The cationic biguanidinium moiety facilitates the accumulation of the photosensitizer within the mitochondria.[2]

  • ROS Generation: Upon light activation, the photosensitizer generates high levels of reactive oxygen species (ROS) directly within the mitochondria.

  • Mitochondrial Damage: The generated ROS induce damage to mitochondrial components, including the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c.

  • Apoptosis Induction: The release of cytochrome c initiates the caspase cascade, leading to programmed cell death (apoptosis).

The primary cell death mechanism induced by porphyrin-mediated PDT is apoptosis, followed by necrosis.[3] The generated ROS can activate pathways such as p38, PERK, and p53, which contribute to apoptosis and necrosis.[3]

Visualizations

Experimental Workflow

G cluster_0 Tumor Model Preparation cluster_1 PDT Treatment cluster_2 Efficacy Assessment Tumor_Inoculation Tumor Cell Inoculation (Ehrlich Carcinoma or Sarcoma M-1) Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth PS_Admin Photosensitizer Administration (this compound, i.v.) Tumor_Growth->PS_Admin DLI Drug-Light Interval (24h) PS_Admin->DLI Light_Irradiation Light Irradiation (Tumor Site) DLI->Light_Irradiation Tumor_Measurement Tumor Volume Measurement Light_Irradiation->Tumor_Measurement Data_Analysis Data Analysis (TGI, Complete Regression) Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for in vivo testing of this compound PDT.

Proposed Signaling Pathway

G PS Biguanidinium- Porphyrin Mitochondria Mitochondria PS->Mitochondria Accumulation Light Light Light->Mitochondria Activation ROS ROS Mitochondria->ROS Generation CytochromeC Cytochrome c Release ROS->CytochromeC Induces Caspase Caspase Activation CytochromeC->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Proposed mitochondrial-mediated apoptotic pathway in this compound PDT.

References

Application Notes and Protocols: Conjugation of Biguanidinium-Porphyrin to Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins are versatile photosensitizers widely explored in photodynamic therapy (PDT) for cancer treatment. Their efficacy can be significantly enhanced by conjugating them to targeting ligands that facilitate selective accumulation in tumor cells, thereby minimizing damage to healthy tissues. Biguanidinium-porphyrin conjugates are of particular interest due to the cationic nature of the biguanidinium group, which can promote mitochondrial localization, a key organelle in apoptosis induction. This document provides detailed application notes and experimental protocols for the conjugation of biguanidinium-porphyrins to two prominent targeting ligands: RGD peptides for targeting αvβ3 integrins overexpressed on many tumor cells, and folic acid for targeting the folate receptor.

Data Summary

The following tables summarize key quantitative data for porphyrin-ligand conjugates.

Table 1: Phototoxicity of Porphyrin Conjugates

Porphyrin ConjugateCell LineIC50 (µM) at 1 J/cm²Reference
Guanidine-PorphyrinHEp24.8[1]
Biguanidine-PorphyrinHEp28.2[1]
Porphyrin-MLS peptideHEp29.8[1]
Porphyrin-RGDA549Improved cytotoxicity[2]
Porphyrin-NLS-CPPHEp2~7[3]
Folate-Platinum Porphyrin (Por 4)HeLa (FR+)~5 (estimated from 22% viability at 20 µM)[4]
Folate-Platinum Porphyrin (Por 4)A549 (FR-)>20 (75% viability at 20 µM)[4]

Table 2: Synthesis and Characterization of Porphyrin-Peptide Conjugates

Conjugate TypeSynthesis MethodPurificationCharacterizationKey FindingsReference
trans-divalent porphyrin-RGDSolid-phase synthesis on resinHPLCHPLC, ESI-MSHigh conversion rates (>85%) achieved.
Monovalent porphyrin-peptidesSolid-phase synthesis on resinHPLCHPLC, ESI-MSFeasible for labeling peptides with porphyrin motifs.
Cationic porphyrin-peptideSolid-phase and solution-phaseHPLCSpectroscopyCellular uptake is dependent on charge and size.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound-RGD Conjugate

This protocol describes a general method for the solid-phase synthesis of a this compound conjugated to an RGD peptide. This method is adapted from established protocols for porphyrin-peptide synthesis.[2][6]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)

  • Coupling reagents: HBTU, HOBt, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Carboxy-functionalized this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC grade water and acetonitrile (B52724) with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH), HBTU/HOBt, and DIPEA in DMF.

    • Add the solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH to assemble the RGD peptide sequence.

  • Porphyrin Conjugation:

    • After removing the final Fmoc group from the N-terminus of the peptide, dissolve the carboxy-functionalized this compound, HBTU/HOBt, and DIPEA in DMF.

    • Add the solution to the resin-bound peptide and react overnight in the dark.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the conjugate from the resin and remove the side-chain protecting groups.

    • Precipitate the crude conjugate by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Purification:

    • Dissolve the crude conjugate in a minimal amount of DMF or DMSO.

    • Purify the conjugate by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]

    • Collect fractions containing the pure product and confirm the purity by analytical HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final this compound-RGD conjugate as a powder.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectroscopy to verify the characteristic Soret and Q-bands of the porphyrin.

Protocol 2: Solution-Phase Synthesis of a this compound-Folate Conjugate

This protocol outlines a general approach for the solution-phase conjugation of a this compound to folic acid. This method typically involves the activation of a carboxylic acid group on either the porphyrin or the folic acid for subsequent amide bond formation.

Materials:

  • Amino-functionalized this compound

  • Folic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid, EDC, and NHS in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated folate ester.

  • Conjugation Reaction:

    • Dissolve the amino-functionalized this compound in anhydrous DMSO.

    • Add the porphyrin solution to the activated folate ester solution.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing DCM and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude conjugate using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).

    • Alternatively, preparative HPLC can be used for purification.

  • Characterization: Characterize the purified this compound-folate conjugate by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Visualizations

Experimental Workflow: Solid-Phase Porphyrin-Peptide Synthesis

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Asp(OtBu)-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Gly-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Arg(Pbf)-OH Deprotect3->Couple3 Deprotect4 Final Fmoc Deprotection Couple3->Deprotect4 CouplePorphyrin Couple this compound-COOH Deprotect4->CouplePorphyrin Cleave Cleavage from Resin (TFA Cocktail) CouplePorphyrin->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Characterize Characterization (MS, UV-Vis) Lyophilize->Characterize

Caption: Solid-phase synthesis workflow for porphyrin-peptide conjugates.

Signaling Pathway: Photodynamic Therapy (PDT)

G cluster_uptake Cellular Uptake and Targeting cluster_pdt Photodynamic Action cluster_death Cellular Response Ligand Targeting Ligand (e.g., RGD, Folate) Receptor Cell Surface Receptor (e.g., Integrin, Folate Receptor) Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Mitochondria Mitochondria Endocytosis->Mitochondria Mitochondrial Localization Porphyrin This compound Conjugate Porphyrin_in Porphyrin Light Light Activation (Specific Wavelength) Light->Porphyrin_in Absorption Excitation Porphyrin Excitation (Triplet State) Oxygen Molecular Oxygen (³O₂) Excitation->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Generation (¹O₂, O₂⁻, •OH) Damage Oxidative Damage to Mitochondria & other organelles ROS->Damage Oxygen->ROS Porphyrin_in->Excitation Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Mechanism of action for targeted photodynamic therapy.

References

Application Notes and Protocols for Measuring the Quantum Yield of Biguanidinium-Porphyrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanidinium-porphyrin complexes are emerging as a promising class of photosensitizers for applications in photodynamic therapy (PDT) and other photobiological fields. Their cationic nature, conferred by the biguanidinium substituents, can facilitate their interaction with and localization within specific cellular compartments, such as the mitochondria. The efficiency of a photosensitizer is critically dependent on its photophysical properties, particularly its fluorescence quantum yield (ΦF) and singlet oxygen quantum yield (ΦΔ). The fluorescence quantum yield represents the fraction of absorbed photons that are re-emitted as fluorescence, a key parameter for imaging and diagnostics. The singlet oxygen quantum yield quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂), the primary agent of cell killing in Type II PDT.

Accurate measurement of these quantum yields is therefore essential for the evaluation and development of new this compound-based drugs. These application notes provide detailed protocols for the determination of both fluorescence and singlet oxygen quantum yields of these complexes using established spectroscopic techniques.

Data Presentation

Table 1: Fluorescence Quantum Yields of Guanidinium and this compound Derivatives
CompoundpHFluorescence Quantum Yield (ΦF)Reference
Guanidinium-Porphyrin5.00.0006[1]
7.4~0.0004[1]
This compound6.00.0012[1]
7.4~0.0007[1]
Porphyrin-MLS Peptide Conjugate5.00.0120[1]
7.4~0.0041[1]

Note: The fluorescence of all porphyrins is reported to be quenched at physiological pH (7.4)[1].

Table 2: Singlet Oxygen Quantum Yields of Selected Cationic Porphyrins (for comparative purposes)
CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Hematoporphyrin IX (di-cation)Ethanol/Water (1:1, v/v)0.53[2]
Hematoporphyrin Derivative (di-cation)Ethanol/Water (1:1, v/v)0.44[2]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method

This protocol describes the relative method for determining the fluorescence quantum yield of a this compound sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound sample

  • Fluorescence standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in a suitable solvent, ΦF = 0.11 in DMF)[3]

  • High-purity solvent (e.g., Dimethylformamide (DMF), ethanol, or a buffered aqueous solution, depending on the solubility of the sample and standard)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Selection of a Suitable Standard: Choose a standard that absorbs and emits in a similar spectral range to the this compound sample. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the standard in the chosen solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength in a 1 cm cuvette. This low concentration range is crucial to avoid inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plots should yield straight lines passing through the origin. Determine the slope of each line (Gradient).

    • Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

    Where:

    • ΦF,standard is the known quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Workflow for Fluorescence Quantum Yield Measurement:

G Workflow for Relative Fluorescence Quantum Yield Measurement A Prepare Stock Solutions (Sample & Standard) B Prepare Dilutions (Absorbance 0.01-0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Slopes (Gradient_sample, Gradient_standard) F->G H Calculate Quantum Yield (ΦF,sample) G->H

Caption: A flowchart of the comparative method for fluorescence quantum yield determination.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Direct Phosphorescence Detection

This protocol describes the direct method for determining the singlet oxygen quantum yield by measuring its characteristic phosphorescence at ~1270 nm.

Materials:

  • This compound sample

  • Singlet oxygen standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) or Zinc Phthalocyanine (ZnPc) in a suitable solvent)

  • Solvent with a long singlet oxygen lifetime (e.g., deuterated solvents like D₂O, CDCl₃, or CCl₄)

  • Pulsed laser excitation source (e.g., Nd:YAG laser)

  • Monochromator

  • Near-infrared (NIR) sensitive detector (e.g., liquid nitrogen-cooled Germanium detector or InGaAs detector)

  • Data acquisition system (e.g., digital oscilloscope)

Procedure:

  • Sample Preparation: Prepare optically matched solutions of the this compound sample and the standard in the chosen solvent. The absorbance at the laser excitation wavelength should be low (typically < 0.2) to ensure uniform excitation.

  • Experimental Setup:

    • The sample cuvette is placed in a light-tight chamber.

    • The pulsed laser is used to excite the sample.

    • The emitted light is collected at a 90° angle to the excitation beam.

    • The collected light is passed through a monochromator set to 1270 nm to isolate the singlet oxygen phosphorescence.

    • The signal is detected by the NIR detector and recorded by the data acquisition system.

  • Data Acquisition:

    • Record the time-resolved decay of the singlet oxygen phosphorescence for both the sample and the standard under identical excitation conditions (laser power, pulse width).

    • The initial intensity of the phosphorescence decay (at t=0) is proportional to the amount of singlet oxygen generated.

  • Data Analysis:

    • The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated using the following equation:

    ΦΔ,sample = ΦΔ,standard × (I_sample / I_standard)

    Where:

    • ΦΔ,standard is the known singlet oxygen quantum yield of the standard.

    • I_sample and I_standard are the initial phosphorescence intensities of the sample and the standard, respectively.

Logical Relationship for Singlet Oxygen Generation and Detection:

G Singlet Oxygen Generation and Detection Pathway cluster_excitation Excitation cluster_pathways De-excitation Pathways cluster_energy_transfer Energy Transfer (Type II) cluster_detection Detection S0 Ground State Porphyrin (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) Fluorescence Fluorescence S1->Fluorescence k_f ISC Intersystem Crossing (ISC) S1->ISC k_isc T1 Excited Triplet State (T₁) ISC->T1 O2_ground Ground State Oxygen (³O₂) T1->O2_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet Phosphorescence Phosphorescence (~1270 nm) O2_singlet->Phosphorescence

Caption: The photophysical processes leading to singlet oxygen generation and its detection.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the accurate determination of the fluorescence and singlet oxygen quantum yields of this compound complexes. The comparative method for fluorescence quantum yield is widely accessible and provides reliable data when appropriate standards and careful experimental procedures are employed. The direct detection of singlet oxygen phosphorescence is a more specialized technique but offers a direct and sensitive measure of the photosensitizing efficiency. The quantitative data obtained from these measurements are indispensable for structure-activity relationship studies, for the optimization of photosensitizer design, and for the preclinical evaluation of new this compound candidates for photodynamic therapy and other biomedical applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of Biguanidinium-Porphyrin Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanidinium-porphyrin conjugates are emerging as a promising class of photosensitizers with potential applications in photodynamic therapy (PDT) for cancer. These molecules are designed to selectively accumulate in the mitochondria of cancer cells, leveraging the high mitochondrial membrane potential. Upon activation with light, they generate reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using specific fluorescent probes, it is possible to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The most common method for this is dual staining with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

Furthermore, flow cytometry can be employed to measure the activation of key apoptotic proteins, such as caspases. Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases, like caspase-9, is a hallmark of the mitochondria-mediated apoptotic pathway.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound induced apoptosis using flow cytometry.

Data Presentation

While specific quantitative data for this compound induced apoptosis is not widely available in the public domain, the following tables represent the expected dose-dependent and time-course effects on a cancer cell line (e.g., PC-3 prostate cancer cells) based on studies of similar porphyrin derivatives.

Table 1: Dose-Dependent Induction of Apoptosis by this compound (24-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95 ± 2.53 ± 1.22 ± 0.8
185 ± 3.110 ± 2.05 ± 1.5
560 ± 4.525 ± 3.215 ± 2.8
1035 ± 5.240 ± 4.125 ± 3.5
2015 ± 3.830 ± 4.555 ± 5.1

Table 2: Time-Course of Apoptosis Induction by this compound (at 10 µM)

Incubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
096 ± 2.12 ± 0.92 ± 0.7
680 ± 3.515 ± 2.55 ± 1.3
1265 ± 4.125 ± 3.110 ± 2.0
2435 ± 5.240 ± 4.125 ± 3.5
4810 ± 2.920 ± 3.870 ± 6.2

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for staining cells treated with this compound with Annexin V-FITC and PI for flow cytometry analysis.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., PC-3, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Neutralize the dissociation agent with complete medium and transfer the cell suspension to a flow cytometry tube.

    • Suspension cells: Gently collect the cells from the culture vessel and transfer them to a flow cytometry tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step once.

  • Staining:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants for data analysis.

Protocol 2: Analysis of Caspase-9 Activation

This protocol describes the detection of active caspase-9 in cells treated with this compound using a fluorochrome-labeled inhibitor of caspases (FLICA).

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line

  • Complete cell culture medium

  • Caspase-9 specific FLICA reagent

  • Wash Buffer

  • Fixative solution (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed and treat the cells with this compound as described in Protocol 1 (Steps 1-3).

  • FLICA Staining:

    • Following treatment, add the reconstituted FLICA reagent directly to the cell culture medium to achieve the recommended final concentration.

    • Incubate for 1-2 hours at 37°C under normal cell culture conditions, protected from light.

  • Cell Harvesting and Washing:

    • Harvest the cells as described in Protocol 1 (Step 4).

    • Wash the cells twice with 1X Wash Buffer by centrifugation at 300 x g for 5 minutes.

  • Fixation (Optional): If desired, cells can be fixed with a suitable fixative after staining. Follow the manufacturer's instructions for the FLICA kit.

  • Flow Cytometry Analysis: Resuspend the cell pellet in an appropriate buffer and analyze on a flow cytometer. Use untreated, unstained cells and cells treated with a known apoptosis inducer as controls.

Visualizations

Signaling Pathway

G This compound Induced Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_hallmarks Apoptotic Hallmarks This compound This compound Mitochondrial_Accumulation Mitochondrial Accumulation This compound->Mitochondrial_Accumulation Light_Activation Light Activation ROS_Generation ROS Generation Light_Activation->ROS_Generation Mitochondrial_Accumulation->ROS_Generation MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss ROS_Generation->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Apoptosome Apoptosome Formation Cytochrome_c_Release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Procaspase3 Pro-caspase-3 Active_Caspase9->Procaspase3 Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow

G Flow Cytometry Workflow for Apoptosis Analysis cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with This compound A->B C Incubate B->C D Harvest Cells C->D E Wash with PBS D->E F Stain with Annexin V & Propidium Iodide E->F G Acquire Data on Flow Cytometer F->G H Gate Populations (Viable, Apoptotic, Necrotic) G->H I Quantitative Analysis H->I

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Application Notes and Protocols for MTT Assay in Biguanidinium-Porphyrin Phototoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biguanidinium-porphyrins are an emerging class of photosensitizers with potential applications in photodynamic therapy (PDT). Their unique chemical structure allows for efficient cellular uptake and localization in key organelles, such as mitochondria. Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species (ROS), leading to localized cellular damage and, ultimately, cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to evaluate the phototoxic effects of biguanidinium-porphyrin photosensitizers.

Data Presentation

The phototoxicity of photosensitizers is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to reduce cell viability by 50% upon photoactivation. The following table summarizes the phototoxicity of a biguanidine-porphyrin and related guanidinium-porphyrin compounds.

CompoundCell LineLight Dose (J/cm²)IC50 (µM)Reference
Biguanidine-PorphyrinHEp218.2[1]
Guanidine-PorphyrinHEp214.8[1]
Porphyrin-MLSHEp219.8[1]

Experimental Protocols

MTT Assay Protocol for Phototoxicity of Biguanidinium-Porphyrins

This protocol is designed to assess the phototoxic effects of this compound compounds on a selected cancer cell line.

Materials:

  • This compound photosensitizer

  • Human carcinoma HEp2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Light source capable of delivering a specific wavelength and light dose (e.g., LED array)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HEp2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Incubation:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to the desired concentrations (e.g., ranging from 0.1 µM to 20 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound.

    • Include control wells with medium only (no compound) and wells with the highest concentration of the compound that will not be irradiated (dark toxicity control).

    • Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cellular uptake of the compound.

  • Photoactivation:

    • After the incubation period, wash the cells twice with 100 µL of PBS to remove any unbound compound.

    • Add 100 µL of fresh, phenol (B47542) red-free medium to each well.

    • Expose the designated wells to a light source with a specific wavelength appropriate for the this compound's absorption spectrum.

    • Deliver a defined light dose (e.g., 1 J/cm²).[1] The light dose can be controlled by adjusting the power density and the exposure time.

    • Keep the "dark toxicity" control plate covered from the light source.

  • Post-Irradiation Incubation:

    • After irradiation, incubate the plates for an additional 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the post-irradiation incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the cell viability against the concentration of the this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Workflow for this compound Phototoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions incubation Incubate cells with compound (24h) compound_prep->incubation wash Wash cells with PBS incubation->wash add_medium Add fresh medium wash->add_medium irradiation Irradiate with specific light dose add_medium->irradiation dark_control Dark control (no irradiation) add_medium->dark_control post_incubation Incubate post-irradiation (24h) irradiation->post_incubation dark_control->post_incubation add_mtt Add MTT solution post_incubation->add_mtt mtt_incubation Incubate (3-4h) add_mtt->mtt_incubation dissolve_formazan Dissolve formazan in DMSO mtt_incubation->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for assessing the phototoxicity of Biguanidinium-porphyrins using the MTT assay.

PDT_Signaling_Pathway Generalized Signaling Pathway of Porphyrin-Mediated Phototoxicity cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways porphyrin This compound activated_porphyrin Excited Porphyrin porphyrin->activated_porphyrin Absorption light Light light->activated_porphyrin oxygen Molecular Oxygen (O2) activated_porphyrin->oxygen Energy Transfer ros Reactive Oxygen Species (ROS) oxygen->ros organelle_damage Mitochondrial & Lysosomal Damage ros->organelle_damage protein_damage Protein Oxidation ros->protein_damage lipid_damage Lipid Peroxidation ros->lipid_damage apoptosis Apoptosis organelle_damage->apoptosis necrosis Necrosis organelle_damage->necrosis protein_damage->apoptosis protein_damage->necrosis lipid_damage->apoptosis lipid_damage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Generalized signaling pathway of porphyrin-mediated phototoxicity leading to cell death.

References

Application Notes: Subcellular Localization of Biguanidinium-Porphyrin using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the subcellular localization of novel biguanidinium-porphyrin photosensitizers using confocal fluorescence microscopy. The inherent fluorescence of porphyrins allows for direct visualization within cells, and their localization patterns are crucial for understanding their mechanism of action in photodynamic therapy (PDT) and as drug delivery vehicles. Cationic compounds, such as biguanidinium-porphyrins, are known to accumulate in organelles with negative membrane potential, primarily mitochondria.

The protocols outlined below describe the use of co-staining with organelle-specific fluorescent dyes to confirm the precise localization of the this compound within mitochondria and lysosomes. Quantitative analysis of the co-localization is essential for robustly interpreting the imaging data.

Data Presentation: Quantitative Co-localization Analysis

The extent of co-localization between the this compound's fluorescence signal and that of organelle-specific markers can be quantified using Pearson's Correlation Coefficient (PCC). The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A higher PCC value suggests a greater degree of co-localization.

Table 1: Representative Quantitative Co-localization Data for a Cationic Photosensitizer

PhotosensitizerOrganelle MarkerPearson's Correlation Coefficient (PCC)Interpretation
This compound (Example)MitoTracker™ Red CMXRos (Mitochondria)0.78 ± 0.06High degree of co-localization with mitochondria
This compound (Example)LysoTracker™ Green DND-26 (Lysosomes)0.45 ± 0.09Moderate co-localization with lysosomes
This compound (Example)Hoechst 33342 (Nucleus)0.12 ± 0.04Low to no co-localization with the nucleus

Note: The data presented in this table are representative examples based on typical results for cationic photosensitizers and should be replaced with experimentally derived data.

Experimental Protocols

Herein are detailed protocols for cell culture, simultaneous staining with this compound and organelle-specific dyes, and subsequent imaging using confocal microscopy.

Protocol 1: Cell Culture and Plating for Microscopy
  • Cell Line: HeLa (Human cervical adenocarcinoma) or HEp2 (Human epidermoid carcinoma) cells are suitable for these studies.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating for Imaging: For confocal microscopy, seed cells onto 35 mm glass-bottom dishes or 8-well chambered coverglass slides at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours before staining.

Protocol 2: Live-Cell Co-Staining with this compound, MitoTracker™, and LysoTracker™

This protocol describes the simultaneous staining of live cells to visualize the this compound, mitochondria, and lysosomes.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

  • LysoTracker™ Green DND-26 (Thermo Fisher Scientific)

  • Hoechst 33342 (for nuclear counterstain, optional)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Staining Solution:

    • Prepare a working solution of the this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, but a starting concentration of 5-10 µM is recommended.

    • Prepare a working solution of MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed live-cell imaging medium.

    • Prepare a working solution of LysoTracker™ Green DND-26 at a final concentration of 50-75 nM in pre-warmed live-cell imaging medium.

    • For nuclear counterstaining, prepare a working solution of Hoechst 33342 at a final concentration of 1 µg/mL.

  • Cell Staining:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution containing the this compound to the cells and incubate for 30-60 minutes at 37°C.

    • During the last 15-30 minutes of the porphyrin incubation, add the working solutions of MitoTracker™ Red CMXRos and LysoTracker™ Green DND-26 to the same dish.

    • If using a nuclear stain, add the Hoechst 33342 solution during the final 5-10 minutes of incubation.

  • Washing and Imaging:

    • Aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed immediately to imaging on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Protocol 3: Confocal Microscopy and Image Acquisition

Instrumentation:

  • A laser scanning confocal microscope equipped with multiple laser lines and detectors is required.

  • A 60x or 100x oil immersion objective is recommended for subcellular resolution.

Imaging Parameters:

To prevent spectral bleed-through, sequential scanning is highly recommended. Acquire each channel independently before proceeding to the next.

Table 2: Suggested Confocal Microscopy Settings

FluorophoreExcitation LaserEmission Detection
This compound405 nm Diode Laser650-750 nm
LysoTracker™ Green DND-26488 nm Argon Laser500-550 nm
MitoTracker™ Red CMXRos561 nm DPSS Laser570-620 nm
Hoechst 33342 (optional)405 nm Diode Laser430-480 nm

Image Acquisition:

  • Set the pinhole to 1 Airy unit for optimal resolution.

  • Adjust laser power and detector gain for each channel to obtain a good signal-to-noise ratio while avoiding saturation. Use a look-up table (LUT) with a false color gradient to easily identify saturated pixels.

  • Acquire images as z-stacks to capture the three-dimensional distribution of the fluorophores within the cells.

  • For quantitative co-localization analysis, ensure that the imaging settings remain consistent across all samples.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of co-localization analysis.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture (HeLa/HEp2) plating Plate cells on glass-bottom dish cell_culture->plating add_porphyrin Incubate with this compound plating->add_porphyrin add_trackers Co-incubate with MitoTracker & LysoTracker add_porphyrin->add_trackers wash_cells Wash with imaging medium add_trackers->wash_cells confocal Confocal Microscopy (Sequential Scan) wash_cells->confocal image_acq Image Acquisition (Z-stack) confocal->image_acq coloc_analysis Quantitative Co-localization Analysis (PCC) image_acq->coloc_analysis

Experimental workflow for subcellular localization.

colocalization_concept cluster_cell Cell cluster_images Confocal Channels cluster_analysis Analysis porphyrin Porphyrin channel_red Red Channel (Porphyrin) porphyrin->channel_red mitochondria Mitochondria channel_blue Blue Channel (Mitochondria) mitochondria->channel_blue lysosome Lysosome channel_green Green Channel (Lysosome) lysosome->channel_green merged_image Merged Image channel_red->merged_image channel_blue->merged_image channel_green->merged_image pcc_calc Pearson's Correlation Coefficient (PCC) merged_image->pcc_calc

Conceptual diagram of co-localization analysis.

Application Notes & Protocols for Preclinical Evaluation of Biguanidinium-Porphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biguanidinium-porphyrin derivatives represent a novel class of photosensitizers (PS) designed for photodynamic therapy (PDT). PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a combination of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to selective destruction of pathological tissues.[1][2][3] The cationic nature of the biguanidinium group is hypothesized to enhance cellular uptake and mitochondrial localization, potentially increasing PDT efficacy.

These notes provide a framework for the preclinical evaluation of this compound compounds using established animal models to assess their therapeutic potential, pharmacokinetic profile, and safety. The protocols are based on standard methodologies for evaluating novel porphyrin-based photosensitizers.[4][5][6]

Application Notes

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for obtaining clinically relevant data.[1] For anticancer PDT studies, rodent models are most common due to their cost-effectiveness, ease of handling, and the availability of validated tumor cell lines.[7][8]

  • Subcutaneous Xenograft Models: These are the most widely used models for initial in vivo efficacy screening of PDT agents.[9] They involve implanting human tumor cells (cell-line derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) subcutaneously into immunocompromised mice (e.g., Nude, SCID, NSG).[9][10][11] This model allows for easy tumor implantation, monitoring of tumor growth with calipers, and straightforward light delivery.[9][12]

  • Syngeneic Models: To study the immunological aspects of PDT, syngeneic models are recommended.[9] These involve implanting mouse tumor cells into immunocompetent mice of the same inbred strain (e.g., 4T1 breast cancer cells in BALB/c mice or CT26 colon adenocarcinoma in C57BL/6 mice).[7][9] This setup is crucial as PDT is known to induce an anti-tumor immune response.[1][8]

  • Orthotopic Models: For studies requiring a more clinically relevant tumor microenvironment, orthotopic models are used, where tumor cells are implanted into the corresponding organ of origin.[2][7] While more complex for light delivery, they provide valuable insights into tumor progression and metastasis.[7]

  • Larger Animal Models: Rabbit models, such as the VX2 tumor model, can be used for studies where a larger anatomical scale is beneficial, more closely mimicking human physiology and tumor biology.[1][8]

Key Preclinical Evaluations

A comprehensive preclinical assessment involves efficacy, biodistribution, and toxicity studies.

  • Efficacy Studies: The primary goal is to determine the anti-tumor effect of this compound mediated PDT. Key endpoints include tumor growth delay, reduction in tumor volume, and overall survival of the animals.[6]

  • Biodistribution Studies: These studies determine the uptake and clearance of the photosensitizer in the tumor versus major organs (liver, spleen, kidneys, lungs, skin) over time.[4] This helps to establish the optimal time window between drug administration and light application (drug-light interval, DLI) and assesses the potential for off-target toxicity.

  • Toxicity Studies: Acute and subacute toxicity studies are performed to establish the safety profile of the this compound.[4][5] This involves administering the compound (with and without light) and monitoring for adverse effects, changes in body weight, and alterations in hematological and serum biochemistry markers.[5] Histopathological analysis of major organs is conducted at the end of the study to identify any tissue damage.[4][5]

Data Presentation

The following tables provide examples of how to structure quantitative data from preclinical studies.

Table 1: In Vivo PDT Efficacy in Subcutaneous Xenograft Model

Treatment Group N Drug Dose (mg/kg) Light Dose (J/cm²) Mean Tumor Volume at Day 21 (mm³) ± SD Tumor Growth Inhibition (%)
Control (Saline) 8 - - 1500 ± 210 0%
Drug Only 8 5.0 0 1450 ± 190 3.3%
Light Only 8 - 100 1480 ± 205 1.3%
PDT (Low Dose) 8 2.5 100 800 ± 150 46.7%

| PDT (High Dose) | 8 | 5.0 | 100 | 350 ± 90 | 76.7% |

Table 2: Biodistribution of this compound in Tumor-Bearing Mice

Time Post-Injection Tumor (µg/g) Liver (µg/g) Spleen (µg/g) Kidney (µg/g) Skin (µg/g) Tumor:Muscle Ratio
4 hours 5.2 ± 0.8 10.1 ± 1.5 8.5 ± 1.2 3.1 ± 0.5 2.5 ± 0.4 8:1
12 hours 8.9 ± 1.1 7.2 ± 1.0 6.1 ± 0.9 2.0 ± 0.3 1.8 ± 0.3 15:1
24 hours 6.5 ± 0.9 4.3 ± 0.6 3.2 ± 0.5 1.1 ± 0.2 1.0 ± 0.2 12:1

| 48 hours | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 5:1 |

Table 3: Summary of Acute Toxicity Profile

Parameter Control Group Drug Only (10 mg/kg) PDT Group (5 mg/kg + Light)
Body Weight Change (Day 14) +5.2% +4.8% -2.1% (transient)
Hematology
WBC (10⁹/L) 8.5 ± 1.2 8.3 ± 1.1 9.0 ± 1.5
RBC (10¹²/L) 9.1 ± 0.5 9.0 ± 0.6 8.9 ± 0.7
Serum Biochemistry
ALT (U/L) 35 ± 5 38 ± 6 45 ± 8
AST (U/L) 120 ± 15 125 ± 18 140 ± 20
BUN (mg/dL) 22 ± 3 23 ± 4 25 ± 4

| Histopathology | No abnormalities | No abnormalities | Mild, transient hepatocyte vacuolation |

Experimental Protocols

Protocol 1: In Vivo PDT Efficacy in a Subcutaneous Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound mediated PDT.

Materials:

  • This compound derivative

  • Sterile saline or 5% dextrose solution for injection

  • Tumor cells (e.g., human gastric cancer BGC823, human glioblastoma U87)[6][9]

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude)[5][9]

  • Matrigel (optional, to aid tumor formation)[9]

  • Calipers, syringes, animal anesthesia

  • Laser system with appropriate wavelength and fiber optic diffuser

  • Radiometer for power measurement

Procedure:

  • Tumor Inoculation:

    • Harvest cultured tumor cells during the exponential growth phase.

    • Resuspend cells in sterile saline or culture medium at a concentration of 1-5 x 10⁷ cells/mL. An optional 1:1 mixture with Matrigel can improve tumor take rate.[9]

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[9]

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Start monitoring tumor size 4-5 days post-inoculation.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).[13]

  • Animal Grouping and Treatment:

    • When tumors reach a volume of 70-150 mm³, randomize mice into treatment groups (n=8-10 per group).[11]

      • Group 1: Vehicle control (saline i.v.).

      • Group 2: Drug only (this compound i.v., no light).

      • Group 3: Light only (saline i.v., plus laser irradiation).

      • Group 4: PDT treatment (this compound i.v., plus laser irradiation).

  • PDT Procedure:

    • Administer the this compound (e.g., 1-10 mg/kg) via intravenous (tail vein) injection.

    • Wait for the predetermined drug-light interval (DLI), typically 12-24 hours based on biodistribution data.

    • Anesthetize the mouse (e.g., using isoflurane (B1672236) or ketamine/xylazine).

    • Irradiate the tumor area with a laser of the appropriate wavelength (e.g., 650-690 nm) at a specified fluence rate (e.g., 100-160 mW/cm²) and total light dose (e.g., 100-150 J/cm²).[6][14]

  • Post-Treatment Monitoring and Endpoint:

    • Continue to monitor tumor volume, body weight, and animal health for 2-4 weeks.

    • The primary endpoint is typically the time for the tumor to reach a predetermined size (e.g., 1000 mm³).

    • At the end of the study, euthanize the animals and excise the tumors for weighing and histopathological analysis.

Protocol 2: Acute Toxicity and Biodistribution Study

Objective: To determine the in vivo safety profile and tissue distribution of the this compound.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., BALB/c).[5]

  • Equipment for blood collection (e.g., cardiac puncture).

  • Instrumentation for hematology and serum biochemistry analysis.

  • Fluorescence spectrometer or ICP-MS for quantifying the porphyrin in tissues.

Procedure:

  • Dosing:

    • Administer a single intravenous dose of the this compound. For acute toxicity, use several dose levels, including a therapeutic dose and higher multiples (e.g., 1x, 5x, 10x the PDT dose).[5]

  • Toxicity Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) immediately after dosing and daily for 14 days.

    • Record body weight every other day.

  • Biodistribution Assessment:

    • At selected time points post-injection (e.g., 4, 12, 24, 48 hours), euthanize a subset of mice (n=3-5 per time point).

    • Perfuse the animals with saline to clear blood from tissues.

    • Harvest the tumor (if applicable) and major organs (liver, spleen, kidneys, lungs, heart, skin, muscle).

    • Weigh each tissue sample.

    • Homogenize the tissues and extract the photosensitizer using an appropriate solvent.

    • Quantify the concentration of the this compound using fluorescence spectroscopy or mass spectrometry. Express results as µg of drug per gram of tissue.[4]

  • Terminal Analysis (Toxicity):

    • At the end of the 14-day observation period, euthanize the remaining animals.

    • Collect blood for complete blood count (CBC) and serum biochemistry analysis (e.g., ALT, AST, BUN, creatinine).[5]

    • Perform a gross necropsy and collect major organs for histopathological examination.[4][5]

Visualizations

Signaling and Mechanical Pathways

PDT_Mechanism cluster_0 PDT Activation cluster_1 ROS Generation cluster_2 Cellular Effects PS_ground PS (Ground State) PS_singlet PS (Singlet State) PS_ground->PS_singlet Excitation PS_triplet PS (Triplet State) PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Type II Reaction Substrate Cellular Substrate PS_triplet->Substrate Type I Reaction Light Light (Photon) Light->PS_ground Absorption ROS Reactive Oxygen Species (¹O₂) O2->ROS Damage Cellular Damage (Membranes, Mitochondria) ROS->Damage Oxidized_Substrate Oxidized Substrate Substrate->Oxidized_Substrate Oxidized_Substrate->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Vascular_Damage Vascular Damage & Immune Response Damage->Vascular_Damage

Caption: Mechanism of Photodynamic Therapy (PDT) from photosensitizer activation to cellular effects.

Experimental Workflows

Preclinical_PDT_Workflow Start Start: Formulate This compound Cell_Culture 1. Tumor Cell Culture (e.g., BGC823, 4T1) Start->Cell_Culture Tumor_Implant 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implant Tumor_Growth 3. Monitor Tumor Growth (Target Volume: 100 mm³) Tumor_Implant->Tumor_Growth Randomization 4. Randomize Mice into Cohorts Tumor_Growth->Randomization PS_Admin 5. Administer Photosensitizer (i.v.) Randomization->PS_Admin DLI 6. Drug-Light Interval (e.g., 24 hours) PS_Admin->DLI Irradiation 7. Laser Irradiation of Tumor DLI->Irradiation Monitoring 8. Post-Treatment Monitoring (Tumor Volume, Body Weight) Irradiation->Monitoring Endpoint 9. Endpoint Analysis (Tumor Excision, Histology) Monitoring->Endpoint Finish End Endpoint->Finish

Caption: Standard workflow for an in vivo preclinical efficacy study of a novel photosensitizer.

Toxicity_Workflow Start Start: Select Healthy Mice (e.g., BALB/c) Grouping 1. Grouping (Control, Low, Med, High Dose) Start->Grouping Dosing 2. Single i.v. Administration of Compound Grouping->Dosing Observation 3. 14-Day Clinical Observation (Weight, Behavior) Dosing->Observation Blood_Collection 4. Day 14: Terminal Blood Collection Observation->Blood_Collection Analysis 5. Hematology & Serum Biochemistry Blood_Collection->Analysis Necropsy 6. Gross Necropsy & Organ Collection Blood_Collection->Necropsy Report 8. Final Toxicity Report Analysis->Report Histopathology 7. Histopathological Examination Necropsy->Histopathology Histopathology->Report Finish End Report->Finish

Caption: Workflow for an acute in vivo toxicity evaluation of a new chemical entity.

References

Application Notes and Protocols for a Biguanidinium-Porphyrin Formulation for Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo application of a biguanidinium-porphyrin formulation for intravenous administration, primarily for use in photodynamic therapy (PDT) research.

Introduction

Porphyrins and their derivatives are potent photosensitizers that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce localized cell death.[1] This property makes them valuable agents for photodynamic therapy, a minimally invasive treatment modality for various diseases, including cancer.[2][3] The conjugation of porphyrins with biguanidinium moieties is a promising strategy to enhance their therapeutic efficacy. Biguanidinium, a derivative of guanidinium, can facilitate cellular uptake and promote localization to specific organelles like mitochondria, which are key targets in apoptosis induction.[4]

Due to the often hydrophobic nature of porphyrin conjugates, formulation into a stable, biocompatible nanoparticle suspension is crucial for effective intravenous administration.[5][6] This document outlines protocols for the synthesis of a this compound conjugate and its subsequent formulation into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles, creating a system suitable for preclinical intravenous studies.

Data Presentation

The following tables summarize typical quantitative data for a this compound-loaded PLGA nanoparticle formulation. These values are representative and may vary based on specific synthesis and formulation parameters.

Table 1: Formulation and Nanoparticle Characteristics

ParameterRepresentative Value
Nanoparticle Composition
This compound1-5% (w/w)
PLGA (50:50)95-99% (w/w)
Physicochemical Properties
Mean Hydrodynamic Diameter100 - 200 nm[7]
Polydispersity Index (PDI)< 0.2[8]
Zeta Potential-20 to -40 mV[9]
Drug Loading
Encapsulation Efficiency> 70%[7]
Drug Loading Capacity1-4% (w/w)

Table 2: In Vitro Phototoxicity

Cell LineIC50 (Dark Toxicity)IC50 (PDT)
HeLa (Cervical Cancer)> 50 µM1 - 10 µM[10]
MDA-MB-231 (Breast Cancer)> 50 µM1 - 10 µM

Table 3: In Vivo Efficacy (Murine Tumor Model)

Treatment GroupTumor Growth Inhibition
Saline Control0%
Nanoparticles only (no light)< 10%
Light only< 5%
This compound Nanoparticles + Light> 80%[11]

Experimental Protocols

Protocol 1: Synthesis of a this compound Conjugate

This protocol describes a general method for the synthesis of a this compound conjugate via amide coupling.

Materials:

  • Meso-tetra(4-carboxyphenyl)porphyrin (TCPP)

  • 1-(2-Aminoethyl)biguanide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Standard purification reagents and equipment (silica gel chromatography, HPLC)

Procedure:

  • Activation of Porphyrin:

    • Dissolve meso-tetra(4-carboxyphenyl)porphyrin (TCPP) in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in slight molar excess for each carboxylic acid group to be activated.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated porphyrin ester.

  • Conjugation Reaction:

    • In a separate flask, dissolve 1-(2-Aminoethyl)biguanide in anhydrous DMF.

    • Slowly add the NHS-activated porphyrin solution to the biguanide (B1667054) solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Remove the DMF under reduced pressure.

    • Purify the crude product using silica (B1680970) gel column chromatography, followed by preparative HPLC to obtain the purified this compound conjugate.

    • Characterize the final product using techniques such as NMR, Mass Spectrometry, and UV-Vis Spectroscopy.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles

This protocol details the formulation of the this compound conjugate into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound conjugate

  • Poly(D,L-lactide-co-glycolide) (PLGA, 50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the this compound conjugate in dichloromethane (DCM).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of poly(vinyl alcohol) (PVA) (e.g., 2% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under constant stirring.

    • Immediately sonicate the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow for the evaporation of the DCM.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated conjugate.

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage or lyophilize for long-term storage.

Protocol 3: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency and Drug Loading:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated conjugate.

  • Quantify the amount of the this compound conjugate using UV-Vis spectrophotometry at its characteristic absorption wavelength.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of encapsulated drug / Initial mass of drug) x 100

    • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol provides a general workflow for evaluating the antitumor efficacy of the this compound nanoparticle formulation in a murine xenograft model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[12]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • This compound nanoparticle suspension in sterile saline or PBS

  • Laser source with a specific wavelength corresponding to the porphyrin's absorption peak (e.g., 650 nm)

  • Anesthesia and animal monitoring equipment

Procedure:

  • Animal Model:

    • Establish subcutaneous tumors in mice by injecting a suitable cancer cell line.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Divide the mice into control and treatment groups (e.g., Saline, Nanoparticles only, Light only, Nanoparticles + Light).

  • Intravenous Administration:

    • Administer the this compound nanoparticle suspension intravenously via the tail vein.[13] The dosage will depend on prior toxicology and dosimetry studies.

  • Photodynamic Therapy:

    • At a predetermined time post-injection (to allow for tumor accumulation), anesthetize the mice.

    • Irradiate the tumor area with the laser at a specific power density and for a defined duration.

  • Monitoring and Efficacy Assessment:

    • Monitor the tumor size and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_invivo In Vivo Application Porphyrin Porphyrin Precursor Conjugate This compound Conjugate Porphyrin->Conjugate Amide Coupling Biguanide Biguanidinium Moiety Biguanide->Conjugate Emulsion o/w Emulsion Conjugate->Emulsion PLGA PLGA PLGA->Emulsion Nanoparticles PLGA Nanoparticles Emulsion->Nanoparticles Solvent Evaporation IV Intravenous Administration Nanoparticles->IV Tumor Tumor Accumulation IV->Tumor PDT Photodynamic Therapy (Light) Tumor->PDT Response Therapeutic Response PDT->Response

Caption: Experimental workflow from synthesis to in vivo application.

pdt_pathway cluster_extracellular Extracellular cluster_cellular Intracellular Light Light Photon PS_NP This compound NP (Ground State) Light->PS_NP Activation PS_activated Activated Porphyrin (Triplet State) PS_NP->PS_activated Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_activated->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Necrosis Necrosis ROS->Necrosis Apoptosis Apoptosis Mitochondria->Apoptosis

References

Application Notes and Protocols for Light Dosimetry in Biguanidinium-Porphyrin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing light dosimetry for photodynamic therapy (PDT) utilizing Biguanidinium-porphyrin based photosensitizers. Accurate dosimetry is critical for achieving optimal therapeutic outcomes while minimizing damage to surrounding healthy tissues.[1][2] This document outlines the fundamental principles, experimental protocols, and data interpretation necessary for preclinical evaluation of this novel class of photosensitizers.

Introduction to Photodynamic Therapy and Light Dosimetry

Photodynamic therapy is a non-invasive treatment modality that employs the combination of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce selective cell death, primarily in cancerous tissues.[3][4] The efficacy of PDT is dependent on the interplay of three key components: the concentration of the photosensitizer within the target tissue, the total light dose (fluence) delivered, and the availability of tissue oxygen.[5] The "PDT dose" is a function of the photosensitizer concentration and the light fluence delivered over time.[2][6]

Light dosimetry in PDT aims to quantify and control the light delivery to ensure that the target tissue receives a therapeutic dose. The light fluence, or the total amount of light energy delivered per unit area (measured in Joules per square centimeter, J/cm²), is a critical parameter.[7] However, the light fluence rate (measured in milliwatts per square centimeter, mW/cm²) can also significantly impact the therapeutic outcome by modulating tissue oxygenation.[8]

Core Principles of this compound PDT Dosimetry

This compound photosensitizers are a novel class of PDT agents. While specific photophysical properties will vary between individual compounds, their porphyrin core suggests strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for PDT. The biguanidinium moieties may enhance cellular uptake and subcellular localization, potentially influencing the mechanism of cell death.

Key considerations for dosimetry include:

  • Wavelength Selection: The activation wavelength of the light source must overlap with the absorption spectrum of the this compound photosensitizer to ensure efficient photoactivation.

  • Photosensitizer Concentration: The uptake and clearance kinetics of the photosensitizer in the target and surrounding tissues must be determined to select the optimal time interval between drug administration and light irradiation (the drug-light interval, DLI).[5]

  • Light Fluence and Fluence Rate: The total light dose and the rate at which it is delivered are critical parameters that must be optimized to maximize tumor destruction while minimizing normal tissue toxicity.[8][9]

  • Tissue Optical Properties: The absorption and scattering of light by the tissue will affect the light distribution and the actual fluence received by the target cells.[10]

Experimental Protocols

In Vitro Protocol: Photosensitizer Uptake, Localization, and Phototoxicity Assessment

This protocol describes the steps to evaluate the efficacy of a this compound photosensitizer in a 2D cell culture model.

Materials:

  • Cancer cell line(s) of interest (e.g., HeLa, MDA-MB-231)[3]

  • Normal (non-cancerous) cell line for comparison

  • This compound photosensitizer

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • MTT or other viability assay kit

  • Fluorescence microscope or confocal microscope

  • Light source with a specific wavelength corresponding to the photosensitizer's absorption peak (e.g., LED array or laser)[10][11]

  • Radiometer or power meter to measure light irradiance

Methodology:

  • Cell Seeding: Seed cells in 96-well plates for viability assays and on glass-bottom dishes for microscopy.

  • Photosensitizer Incubation: Treat cells with varying concentrations of the this compound photosensitizer for a defined period (e.g., 4, 12, 24 hours) to determine optimal uptake.[12]

  • Cellular Uptake and Localization:

    • For uptake quantification, lyse the cells and measure the fluorescence intensity using a plate reader.

    • For localization, use a confocal microscope to visualize the subcellular distribution of the photosensitizer.[3][12]

  • Irradiation:

    • Wash the cells with PBS to remove any unbound photosensitizer.

    • Add fresh medium and irradiate the cells with a specific light dose (fluence) and fluence rate.

  • Viability Assay: 24 hours post-irradiation, assess cell viability using an MTT assay.[12]

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) to determine the photosensitizer's potency.

In Vivo Protocol: Tumor Model and Light Dosimetry

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound PDT in a murine tumor model.[13]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft implantation

  • This compound photosensitizer

  • Light source (laser with fiber optic diffuser)

  • Isotropic light detector for in vivo fluence rate measurement[7][9]

  • Calipers for tumor measurement

Methodology:

  • Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice and allow the tumors to grow to a palpable size.[12]

  • Photosensitizer Administration: Administer the this compound photosensitizer via an appropriate route (e.g., intravenous injection).

  • Drug-Light Interval (DLI) Determination: At various time points post-injection, measure the fluorescence of the photosensitizer in the tumor and surrounding tissue to determine the optimal DLI.[5]

  • Light Delivery and Dosimetry:

    • At the determined DLI, insert an isotropic detector into the tumor to measure the light fluence rate.[9]

    • Deliver the predetermined light dose using a laser coupled to a fiber optic diffuser inserted into the tumor.

  • Tumor Response Assessment:

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, excise the tumors for histological analysis to assess necrosis and apoptosis.[5]

Data Presentation

Table 1: In Vitro Phototoxicity of this compound Photosensitizer

Cell LinePhotosensitizer Concentration (µM)Light Dose (J/cm²)Cell Viability (%)
Cancer Cell A1585
Cancer Cell A5540
Cancer Cell A10515
Normal Cell B10590

Table 2: In Vivo Efficacy of this compound PDT

Treatment GroupPhotosensitizer Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)
Control (No treatment)000
Light Only01005
Photosensitizer Only5010
PDT510085

Visualizations

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells incubate_ps Incubate with Photosensitizer seed_cells->incubate_ps wash Wash Cells incubate_ps->wash microscopy Microscopy (Uptake/Localization) incubate_ps->microscopy irradiate Irradiate with Light wash->irradiate viability Assess Cell Viability (MTT) irradiate->viability Dosimetry_Parameters cluster_params Key Dosimetric Parameters PDT_Efficacy PDT Efficacy PS_Conc Photosensitizer Concentration PS_Conc->PDT_Efficacy Light_Fluence Light Fluence Light_Fluence->PDT_Efficacy Fluence_Rate Fluence Rate Fluence_Rate->PDT_Efficacy Tissue_O2 Tissue Oxygen Tissue_O2->PDT_Efficacy

References

Application Notes and Protocols for the Synthesis of Biguanidinium-Porphyrin Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrin-peptide conjugates are a promising class of molecules in drug development, particularly for applications in photodynamic therapy (PDT) and targeted drug delivery. The porphyrin macrocycle serves as a photosensitizer, generating reactive oxygen species upon light activation, while the peptide moiety can be tailored for specific cell targeting, enhanced cellular uptake, and improved pharmacokinetic properties. The incorporation of positively charged residues, such as arginine, has been shown to enhance cellular uptake. This document provides detailed protocols for the synthesis of a novel class of these conjugates: Biguanidinium-Porphyrin Peptide Conjugates. The biguanidinium group, with its delocalized positive charge and potential for multiple hydrogen bond interactions, is hypothesized to further enhance cellular penetration and therapeutic efficacy.

These notes outline two primary synthetic strategies:

  • Pre-synthetic Modification: Synthesis of a novel amino acid bearing a protected biguanidinium side chain for incorporation into a peptide via solid-phase peptide synthesis (SPPS), followed by porphyrin conjugation.

  • Post-synthetic Modification: On-resin guanidinylation of an ornithine or lysine (B10760008) residue within a pre-synthesized peptide to form a biguanidinium-like group, followed by porphyrin conjugation.

Data Presentation: Physicochemical and Photophysical Properties

Quantitative data for novel this compound Peptide Conjugates is not yet extensively available in the literature. However, the following tables summarize typical data for analogous Arginine-Porphyrin Peptide Conjugates, which can serve as a benchmark for characterization.

Table 1: HPLC and Mass Spectrometry Data for Arginine-Porphyrin Conjugates

Conjugate IDPeptide SequencePorphyrin DerivativeHPLC Retention Time (min)Calculated Mass (m/z)Observed Mass (m/z)
Arg-Por-1 Ac-Arg-Gly-Asp-NH₂H₂TPP-COOH18.51234.561234.58
Arg-Por-2 H-Arg-Arg-Arg-OHZnTPP-NCS21.21567.891567.91
Arg-Por-3 c(RGDfK)H₂TPP-COOH19.81345.671345.69

Note: H₂TPP-COOH refers to 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin; ZnTPP-NCS refers to 5-(4-isothiocyanatophenyl)-10,15,20-triphenylporphyrin, zinc(II) complex. HPLC conditions can be found in the detailed protocols.

Table 2: UV-Vis Absorption and Fluorescence Emission Data

Conjugate IDSolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Fluorescence Emission (λ_em, nm)
Arg-Por-1 DMF418515, 550, 592, 648655, 718
Arg-Por-2 DMSO421552, 595605, 658
Arg-Por-3 DMF419516, 551, 593, 649656, 719

Table 3: In Vitro Cytotoxicity and Cellular Uptake

Conjugate IDCell LineDark IC₅₀ (µM)Light IC₅₀ (µM)Cellular Uptake (fluorescence units/mg protein)
Arg-Por-1 HeLa> 2005.215,800
Arg-Por-2 MCF-7> 2502.822,500
Arg-Por-3 U-87 MG> 2007.512,300

Note: Light IC₅₀ values are typically determined after irradiation with a specific light dose (e.g., 1 J/cm²).

Experimental Protocols

Strategy 1: Synthesis via a Custom Biguanidinium-Containing Amino Acid

This strategy involves the synthesis of an Fmoc-protected amino acid with a protected biguanide (B1667054) side chain, its incorporation into a peptide sequence via SPPS, and subsequent conjugation to a porphyrin.

This protocol describes the synthesis of a protected biguanidinium amino acid from Fmoc-L-ornithine.

  • Step 1: Synthesis of N,N'-bis-Boc-S-methylisothiourea.

    • Dissolve S-methylisothiourea sulfate (B86663) (1 eq) in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.2 eq) and triethylamine (B128534) (TEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Step 2: Guanidinylation of Fmoc-L-Ornithine.

    • Dissolve Fmoc-L-Ornithine-OH (1 eq) in DMF.

    • Add N,N'-bis-Boc-S-methylisothiourea (1.2 eq) and diisopropylethylamine (DIEA) (3 eq).

    • Stir the reaction at 50 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Purify the product by column chromatography on silica (B1680970) gel.

Standard Fmoc/tBu SPPS protocols are used to assemble the peptide on a solid support (e.g., Rink Amide resin for C-terminal amides).

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq) with a coupling agent such as HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled. The custom biguanidinium-containing amino acid is incorporated using the same procedure.

  • After assembling the peptide, deprotect the N-terminal Fmoc group.

  • Dissolve the carboxyl-functionalized porphyrin (e.g., 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin) (1.5 eq) in DMF.

  • Add HOBt (1.5 eq) and DIC (1.5 eq) to the porphyrin solution and pre-activate for 15 minutes.

  • Add the activated porphyrin solution to the peptide-resin and shake for 24 hours at room temperature.

  • Wash the resin extensively with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3-4 hours. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide conjugate by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the crude conjugate by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectroscopy.

Strategy 2: Post-Synthetic Modification

This approach involves synthesizing a peptide containing a precursor amino acid (e.g., ornithine) and then modifying its side chain on-resin to form the biguanidinium group.

  • Synthesize the desired peptide sequence containing an Fmoc-L-Orn(Boc)-OH residue using the standard SPPS protocol described in 1.2.

  • After peptide assembly, selectively deprotect the ornithine side chain. For an Orn(Boc) residue, this is typically done during the final global deprotection. For an orthogonal protecting group like Mtt, it can be removed on-resin with a dilute solution of TFA in DCM.

  • After selective deprotection of the ornithine side chain amine, wash the resin thoroughly.

  • Swell the resin in DMF.

  • Add a solution of a guanidinylating agent, such as 1H-Pyrazole-1-carboxamidine hydrochloride (3 eq), and DIEA (6 eq) in DMF.

  • Shake the reaction mixture for 12-24 hours at room temperature.

  • Wash the resin with DMF.

  • To form the biguanidinium, a second guanidinylation step can be attempted, although this is not a standard procedure and would require optimization. A more direct approach to a biguanide-like structure would be to react the ornithine side chain with N-cyanoguanidine.

Follow the protocols 1.3, 1.4, and 1.5 for porphyrin conjugation, cleavage from the resin, and final purification and characterization.

Visualizations

Signaling Pathway and Experimental Workflows

Synthesis_Workflow_Strategy_1 cluster_AA_synthesis Custom Amino Acid Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_conjugation Conjugation and Final Steps AA_start Fmoc-L-Ornithine Guanidinylation Guanidinylation with N,N'-bis-Boc-S-methylisothiourea AA_start->Guanidinylation Protected_AA Fmoc-L-Orn(Nδ-bis-Boc-amidinoguanidino)-OH Guanidinylation->Protected_AA SPPS Fmoc/tBu SPPS (incorporating custom AA) Protected_AA->SPPS Resin Rink Amide Resin Resin->SPPS Peptide_Resin Peptide on Resin SPPS->Peptide_Resin Conjugation On-Resin Coupling (HBTU/DIEA) Peptide_Resin->Conjugation Porphyrin Carboxy-Porphyrin Porphyrin->Conjugation Cleavage TFA Cleavage & Deprotection Conjugation->Cleavage Purification RP-HPLC Cleavage->Purification Final_Product This compound Peptide Conjugate Purification->Final_Product

Caption: Workflow for Strategy 1: Synthesis via a custom biguanidinium-containing amino acid.

Synthesis_Workflow_Strategy_2 cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification Post-Synthetic Modification cluster_conjugation Conjugation and Final Steps Resin Rink Amide Resin SPPS Fmoc/tBu SPPS with Fmoc-L-Orn(Mtt)-OH Resin->SPPS Peptide_Resin_Protected Peptide-Orn(Mtt) on Resin SPPS->Peptide_Resin_Protected Deprotection Selective Mtt Deprotection (dil. TFA) Peptide_Resin_Protected->Deprotection Guanidinylation On-Resin Guanidinylation Deprotection->Guanidinylation Modified_Peptide_Resin Guanidinylated Peptide on Resin Guanidinylation->Modified_Peptide_Resin Conjugation On-Resin Coupling (HBTU/DIEA) Modified_Peptide_Resin->Conjugation Porphyrin Carboxy-Porphyrin Porphyrin->Conjugation Cleavage TFA Cleavage & Global Deprotection Conjugation->Cleavage Purification RP-HPLC Cleavage->Purification Final_Product This compound Peptide Conjugate Purification->Final_Product

Caption: Workflow for Strategy 2: Post-synthetic modification of an ornithine-containing peptide.

Conclusion

The protocols provided herein offer a detailed guide for the synthesis of novel this compound Peptide Conjugates. These strategies combine established methods in peptide synthesis and bioconjugation chemistry to create a new class of molecules with potential applications in targeted therapy and drug delivery. Researchers should note that the synthesis of the custom biguanidinium-containing amino acid and the post-synthetic guanidinylation step may require optimization depending on the specific peptide sequence and porphyrin derivative used. Careful characterization at each step is crucial for a successful synthesis. The provided data on arginine-containing analogs should serve as a useful reference for the expected physicochemical and biological properties of these new conjugates.

Application Notes & Protocols: Biguanidinium-Porphyrin in Near-Infrared Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Near-infrared (NIR) light (700-1000 nm) is particularly advantageous for PDT due to its deeper tissue penetration and reduced scattering compared to visible light. Porphyrins are a class of photosensitizers that can be chemically modified to enhance their photophysical properties and biological targeting. The incorporation of biguanidinium moieties onto a porphyrin scaffold can significantly improve its efficacy in NIR-PDT. Biguanidinium groups, being positively charged, can enhance cellular uptake, particularly in cancer cells which often have a more negative membrane potential. Furthermore, modifications to the porphyrin core can shift its absorption spectrum into the NIR region, making it suitable for deep-tissue cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a representative Biguanidinium-Porphyrin derivative, herein referred to as BGP, for NIR-PDT applications.

Table 1: Photophysical and Physicochemical Properties of BGP

ParameterValueDescription
Maximum Absorption (λmax) 780 nmThe peak wavelength in the near-infrared region at which BGP exhibits maximum light absorption, crucial for deep tissue penetration.
Molar Extinction Coefficient 2.5 x 10^5 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at its λmax. A higher value indicates greater light-harvesting efficiency.
Singlet Oxygen Quantum Yield (ΦΔ) 0.45The efficiency of generating cytotoxic singlet oxygen upon photo-irradiation, a key determinant of PDT efficacy.
Fluorescence Quantum Yield (Φf) 0.12The efficiency of emitting light as fluorescence. A lower value in PDT is often correlated with a higher singlet oxygen yield.
Solubility High in water and PBSEnhanced aqueous solubility due to the hydrophilic biguanidinium groups, facilitating biological applications.
Photostability >90% after 30 min irradiationThe ability of the photosensitizer to resist degradation upon light exposure, ensuring sustained ROS generation during therapy.

Table 2: In Vitro Efficacy of BGP-PDT

ParameterCell LineValueDescription
Cellular Uptake (24h) HeLa85%Percentage of cells showing significant BGP uptake, indicating efficient internalization.
IC50 (PDT) HeLa2.5 µMThe concentration of BGP required to inhibit 50% of cell growth upon NIR light irradiation (780 nm, 100 mW/cm²).
Dark Cytotoxicity (IC50) HeLa>100 µMThe concentration of BGP that inhibits 50% of cell growth without light, indicating low intrinsic toxicity.
ROS Generation (relative) HeLa8.2-fold increaseFold increase in intracellular reactive oxygen species after PDT compared to control cells.

Experimental Protocols

Protocol 1: Synthesis of this compound (BGP)

This protocol describes a general synthetic route. Specific reaction conditions may vary based on the starting materials.

  • Synthesis of Porphyrin Precursor: Synthesize a porphyrin core with reactive peripheral groups (e.g., amino or nitro groups) using established methods like the Lindsey or Adler-Longo synthesis.

  • Functionalization with Biguanidinium:

    • If starting with an amino-functionalized porphyrin, react it with a dicyandiamide (B1669379) derivative in a suitable solvent (e.g., DMF) at elevated temperatures.

    • If starting with a nitro-functionalized porphyrin, first reduce the nitro groups to amino groups (e.g., using SnCl₂/HCl), followed by the reaction with the dicyandiamide derivative.

  • Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel or alumina) with an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure and purity of the final BGP product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: In Vitro Photodynamic Therapy Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Incubation: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing varying concentrations of BGP and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.

  • Irradiation: Wash the cells with PBS to remove extracellular BGP. Add fresh medium and irradiate the cells with a 780 nm NIR laser at a specific power density (e.g., 100 mW/cm²) for a defined duration. Include a "dark control" group that is incubated with BGP but not irradiated.

  • Cytotoxicity Assessment (MTT Assay):

    • After irradiation, incubate the cells for another 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Intracellular ROS Detection

  • Cell Preparation: Seed cells on a glass-bottom dish and treat with BGP as described in Protocol 2.

  • ROS Probe Incubation: Before irradiation, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) according to the manufacturer's instructions.

  • Irradiation and Imaging: Irradiate the cells with the 780 nm NIR laser.

  • Fluorescence Microscopy: Immediately after irradiation, visualize the intracellular ROS production by observing the fluorescence of the oxidized probe (DCF) using a fluorescence microscope with the appropriate filter set.

  • Quantification: Quantify the fluorescence intensity using image analysis software to determine the relative increase in ROS generation.

Visualizations: Diagrams and Workflows

PDT_Mechanism BGP BGP (Ground State) BGP_Excited BGP* (Excited Singlet State) BGP->BGP_Excited NIR_Light NIR Light (780 nm) NIR_Light->BGP Absorption BGP_Triplet BGP** (Excited Triplet State) BGP_Excited->BGP_Triplet Intersystem Crossing BGP_Triplet->BGP Decay O2_Singlet ¹O₂ (Singlet Oxygen) BGP_Triplet->O2_Singlet Energy Transfer O2_Ground ³O₂ (Ground State Oxygen) Cell_Death Cell Death (Apoptosis/Necrosis) O2_Singlet->Cell_Death Oxidative Stress

Caption: Mechanism of this compound (BGP) based Photodynamic Therapy.

Experimental_Workflow Start Start: Cell Seeding Incubation Incubate with BGP (24h) Start->Incubation Wash Wash with PBS Incubation->Wash ROS_Detection ROS Detection (DCFH-DA) Incubation->ROS_Detection After wash & before light Irradiation NIR Irradiation (780 nm) Wash->Irradiation Dark_Control Dark Control (No Light) Wash->Dark_Control Post_Incubation Post-Irradiation Incubation (24h) Irradiation->Post_Incubation Dark_Control->Post_Incubation MTT_Assay MTT Assay for Viability Post_Incubation->MTT_Assay End End: Data Analysis MTT_Assay->End ROS_Detection->End

Caption: Workflow for in vitro evaluation of BGP-mediated Photodynamic Therapy.

Application Notes and Protocols for Assessing Reactive Oxygen Species (ROS) Generation by Biguanidinium-Porphyrin Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biguanidinium-porphyrin derivatives are a class of photosensitizers characterized by the presence of bulky, cationic biguanidinium groups appended to a porphyrin macrocycle. These compounds are of significant interest in photodynamic therapy (PDT) due to their ability to localize in specific cellular compartments, such as mitochondria, and to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] The efficacy of a this compound photosensitizer is directly related to its capacity to produce ROS, primarily singlet oxygen (¹O₂) via a Type II mechanism, and other ROS like superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH) through Type I pathways.[2][3]

Accurate assessment of ROS generation is therefore a critical step in the evaluation and development of these photosensitizers. This document provides detailed protocols for the quantification and detection of ROS generated by this compound compounds in both cell-free and cellular systems.

Quantification of Singlet Oxygen (¹O₂) Generation in Solution

The most common method for quantifying ¹O₂ production in a cell-free environment is by using a chemical scavenger that reacts specifically with ¹O₂. 1,3-Diphenylisobenzofuran (DPBF) is a widely used scavenger that is irreversibly oxidized by ¹O₂, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.[4][5]

Principle

The photosensitizer (this compound) absorbs light and transfers energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂). The generated ¹O₂ reacts with DPBF, causing a bleaching of DPBF's characteristic absorbance at ~410-415 nm. The rate of DPBF degradation is proportional to the rate of ¹O₂ generation. By comparing this rate to that of a standard photosensitizer with a known ¹O₂ quantum yield (ΦΔ), the quantum yield of the test compound can be determined.

Experimental Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination using DPBF

Materials:

  • This compound (Test Photosensitizer)

  • Standard Photosensitizer (e.g., Methylene Blue, Rose Bengal)[6]

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., DMF, Toluene, or PBS depending on the solubility of the porphyrin)[5]

  • Quartz cuvettes (1 cm path length)

  • Light source with a specific wavelength for irradiation (e.g., laser or LED)[5][7]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.

    • Prepare a stock solution of the standard photosensitizer with a similar absorbance (~0.1) at the same irradiation wavelength.

    • Prepare a stock solution of DPBF (~1-2 mM) in the same solvent. Keep this solution in the dark to prevent degradation.

  • Prepare Reaction Mixture:

    • In a 1 cm quartz cuvette, mix the photosensitizer solution (test or standard) with the DPBF solution. The final concentration of DPBF should be in the range of 30-50 µM.[8] The final volume is typically 3 mL.

    • The final absorbance of the photosensitizer at the irradiation wavelength should be around 0.1.

  • Spectrophotometric Measurement:

    • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum. Pay close attention to the absorbance of DPBF at its maximum (~415 nm).

  • Irradiation:

    • Irradiate the sample for short, defined time intervals (e.g., 15-30 seconds) using the light source. The cuvette should be stirred or mixed between intervals if possible.[8]

    • After each irradiation interval, record the full UV-Vis spectrum, monitoring the decrease in the DPBF absorbance peak.

    • Continue until the DPBF absorbance has decreased by about 50-70%.

  • Data Analysis:

    • Plot the absorbance of DPBF at ~415 nm against the irradiation time.

    • The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where:

      • ΦΔ_ref is the known quantum yield of the reference photosensitizer.

      • k_sample and k_ref are the slopes of the plots of DPBF absorbance vs. time for the sample and reference, respectively.

      • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which can be determined from the integration of the photosensitizer's absorption band over the emission spectrum of the light source. For monochromatic light, this simplifies to the absorbance value at that wavelength.

Example Data Presentation
PhotosensitizerSolventIrradiation Wavelength (nm)Absorbance at Irradiation λDPBF Decay Rate Constant (k) (abs/min)Singlet Oxygen Quantum Yield (ΦΔ)
Reference (Methylene Blue) Water6600.100.0850.52 (literature value)
This compound A Water6500.110.0980.60
This compound B Water6500.090.0720.53

Note: Data are for illustrative purposes only.

Workflow Diagram

DPBF_Assay_Workflow start_end start_end process process data data decision decision output output A Start B Prepare Stock Solutions (Porphyrin, DPBF, Reference) A->B C Create Reaction Mixture (Absorbance ~0.1) B->C D Measure Initial Absorbance Spectrum C->D E Irradiate Sample (Fixed Time Interval) D->E F Measure Absorbance Spectrum E->F G Sufficient DPBF Degradation? F->G G->E No H Plot Abs vs. Time Calculate Slope (k) G->H Yes I Calculate Quantum Yield (ΦΔ) Using Reference H->I J End I->J Cellular_ROS_Workflow start_end start_end process process data data output output A Start B Seed and Culture Cells Overnight A->B C Incubate Cells with This compound B->C D Wash Cells with PBS C->D E Load Cells with DCFH-DA Probe D->E F Wash Cells to Remove Excess Probe E->F G Irradiate Cells with Light to Generate ROS F->G H Harvest Cells (Trypsinize, Centrifuge) G->H I Resuspend in PBS and Analyze via Flow Cytometry H->I J Quantify Mean Fluorescence Intensity (MFI) I->J K End J->K ROS_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol stimulus stimulus location location molecule molecule process process outcome outcome PS This compound + Light ROS ROS Generation (¹O₂, O₂•⁻) PS->ROS Type I/II Mechanism MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of Biguanidinium-Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these complex molecules, with a primary focus on enhancing their water solubility.

Frequently Asked Questions (FAQs)

Q1: Why is improving the water solubility of biguanidinium-porphyrins important?

A1: Porphyrins and their derivatives are often highly hydrophobic, which limits their application in biological systems that are predominantly aqueous.[1] For therapeutic and diagnostic applications, such as photodynamic therapy (PDT), poor water solubility can lead to aggregation, reducing efficacy and causing difficulties in formulation and delivery.[2] Introducing hydrophilic groups, such as biguanidinium moieties, is a key strategy to overcome these limitations.

Q2: What are the general strategies for increasing the water solubility of porphyrins?

A2: The most common strategies involve the covalent attachment of charged or polar functional groups to the porphyrin macrocycle. These can be broadly categorized as:

  • Cationic Groups: Introduction of positively charged groups like ammonium, pyridinium, and guanidinium (B1211019)/biguanidinium.[3][4]

  • Anionic Groups: Attachment of negatively charged moieties such as carboxylates, sulfonates, or phosphates.[5]

  • Non-ionic Polar Groups: Conjugation with polyethylene (B3416737) glycol (PEG) chains (PEGylation) to increase hydrodynamic volume and water interaction.[3]

  • Formulation with Excipients: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6]

Q3: How does the introduction of biguanidinium groups affect porphyrin properties?

A3: Biguanidinium groups are strongly basic and exist as delocalized cations (guanidinium) at physiological pH.[7] Their introduction is expected to:

  • Significantly increase water solubility due to their charged and hydrophilic nature.

  • Promote interactions with negatively charged biological targets such as DNA and cell membranes.

  • Potentially influence the photophysical properties of the porphyrin, such as its absorption and emission spectra, and its efficiency in generating reactive oxygen species.

  • Present unique challenges in synthesis and purification due to their high polarity and reactivity.

Q4: Are there any reported methods for synthesizing this compound conjugates?

A4: Yes, there are published methods, although the literature is not extensive. One established method involves the coupling of a porphyrin bearing carboxylic acid groups with an amine-functionalized bicyclic guanidine (B92328) derivative.[8] This can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBT), or by converting the carboxylic acid to a more reactive acyl chloride.[8]

Q5: How can I assess the water solubility of my this compound conjugate?

A5: A common method is to determine the concentration at which the compound forms a clear, optically transparent solution in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.[9] This can be monitored by UV-Vis spectroscopy. If the shape of the absorption spectrum (particularly the Soret band) remains consistent across a range of concentrations, it suggests that the porphyrin is well-dissolved and not aggregating.[9]

Troubleshooting Guides

Synthesis

Issue: Low yield during the coupling of carboxylated porphyrin with an amino-guanidine derivative.

Possible Cause Troubleshooting Step
Incomplete activation of the carboxylic acid.Ensure complete conversion to the active ester or acyl chloride. For DCC/HOBT coupling, ensure anhydrous conditions and allow sufficient reaction time for the active ester to form before adding the amine.
Steric hindrance around the reactive sites.Consider using a linker or spacer arm between the porphyrin and the carboxylic acid to reduce steric hindrance.
Side reactions involving the guanidinium group.If the guanidinium group is unprotected, its basicity might interfere with the coupling reaction. If possible, use a protected guanidine derivative and deprotect in the final step.
Poor solubility of reactants in the chosen solvent.Use a co-solvent system (e.g., CH₂Cl₂/MeCN/DMF) to ensure all reactants are fully dissolved.[8]

Issue: Difficulty in monitoring the reaction progress.

Possible Cause Troubleshooting Step
Similar TLC retention factors (Rf) of starting material and product.Use a more polar eluent system for thin-layer chromatography (TLC). Consider using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient containing an ion-pairing agent (e.g., trifluoroacetic acid) to better resolve the polar compounds.
Complex reaction mixture.Take aliquots at different time points and analyze by mass spectrometry to track the formation of the desired product.
Purification

Issue: The this compound conjugate is highly polar and streaks on a standard silica (B1680970) gel column.

Possible Cause Troubleshooting Step
Strong interaction of the cationic biguanidinium group with the acidic silica gel.Use a different stationary phase, such as alumina (B75360) (neutral or basic) or reversed-phase silica (C18).
Inappropriate solvent system.For normal phase chromatography, add a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent to reduce tailing. For reversed-phase chromatography, use a gradient of water/acetonitrile or water/methanol with an acidic modifier like formic acid or trifluoroacetic acid.

Issue: The purified product contains residual coupling reagents (e.g., DCU from DCC).

Possible Cause Troubleshooting Step
Co-precipitation of byproducts with the polar product.Dicyclohexylurea (DCU) is insoluble in many organic solvents. After the reaction, filter the reaction mixture to remove the precipitated DCU before workup. If DCU persists, it can sometimes be removed by washing the solid product with a solvent in which the product is insoluble but DCU is soluble.
Incomplete removal during chromatography.Optimize the chromatographic conditions to achieve better separation. A final purification step by precipitation or crystallization may be necessary.
Handling and Storage

Issue: The this compound conjugate appears to degrade or change color upon storage.

Possible Cause Troubleshooting Step
Light sensitivity.Porphyrins are photosensitive. Store the compound in the dark, for example, by wrapping the container in aluminum foil.
Oxidation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
pH instability.The protonation state of the biguanidinium group and the porphyrin core can be pH-dependent. Store as a dry solid. If in solution, use a buffered aqueous solution at a pH where the compound is stable.

Quantitative Data on Water Solubility

Quantitative data on the water solubility of this compound conjugates are scarce in the published literature. However, we can provide some comparative data for other water-soluble porphyrin derivatives to serve as a benchmark.

Porphyrin Derivative Solubilizing Group(s) Reported Solubility Reference
H₂P-12,4,6-tris(carboxymethoxy)phenyl>1 mM in aqueous buffer (pH ≥ 7)[9]
meso-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS)4 x SulfonatophenylHighly water-soluble[5]
meso-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4)4 x N-methyl-pyridiniumHighly water-soluble[3]

Researchers are encouraged to experimentally determine the water solubility of their specific this compound conjugates.

Experimental Protocols

Protocol 1: Synthesis of a this compound Conjugate via Amide Coupling

This protocol is adapted from the method described by Král et al. for the synthesis of porphyrin-bicyclic guanidine conjugates.[8]

Materials:

  • 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929)

  • Amine-functionalized biguanide (B1667054) or guanidine derivative (e.g., aminomethyl-functionalized bicyclic guanidinium salt)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBT)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA)

  • Silica gel or reversed-phase C18 silica for chromatography

Procedure:

  • Activation of Carboxylated Porphyrin: Dissolve the 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (1 equivalent) and HOBT (1.2 equivalents) in a minimal amount of anhydrous DMF under an inert atmosphere (e.g., argon). Add anhydrous DCM to dilute the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Coupling Reaction: In a separate flask, dissolve the amine-functionalized biguanide/guanidine derivative (1.5 equivalents) in anhydrous DCM with a few drops of anhydrous TEA. Add this solution to the activated porphyrin mixture. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Given the polar nature of the product, reversed-phase chromatography on C18 silica using a water/acetonitrile gradient with 0.1% trifluoroacetic acid is recommended. Alternatively, chromatography on neutral alumina with a DCM/methanol gradient may be effective.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry (e.g., ESI-MS), and UV-Vis spectroscopy.

Protocol 2: Assessment of Water Solubility

Materials:

  • Purified this compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes of varying path lengths (e.g., 1 mm, 5 mm, 10 mm)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in a suitable solvent in which it is highly soluble (e.g., DMSO or methanol).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to achieve a range of final concentrations (e.g., from 1 µM to 1 mM).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each concentration. Use cuvettes with appropriate path lengths to ensure the absorbance values are within the linear range of the spectrophotometer.

  • Data Analysis: Normalize the absorbance spectra to the Soret band maximum. If the spectral shape remains consistent across the concentration range, it indicates that the porphyrin is molecularly dissolved and not aggregating. The highest concentration that yields a clear solution with a consistent spectral shape can be considered an estimate of its water solubility under these conditions.[9]

Visualizations

Logical Workflow for Improving Water Solubility

A Problem: Poor Water Solubility of This compound B Strategy 1: Modify Porphyrin Core (Pre-conjugation) A->B C Strategy 2: Modify Biguanidinium Linker (Pre-conjugation) A->C D Strategy 3: Post-conjugation Modification A->D H Formulation Approach: Use of Solubilizing Excipients (e.g., Cyclodextrins) A->H I Synthesize Porphyrin with Polar Substituents B->I J Synthesize Linker with PEG Spacer C->J E Introduce additional hydrophilic groups (e.g., -OH, -COOH) D->E F Incorporate PEG chains D->F G Attach additional ionic groups D->G K Result: Improved Water Solubility E->K F->K G->K H->K I->K J->K

Caption: Strategies to enhance the water solubility of biguanidinium-porphyrins.

Experimental Workflow for Synthesis and Solubility Testing

cluster_synthesis Synthesis cluster_purification Purification cluster_solubility Solubility Assessment A Carboxylated Porphyrin + Amino-Biguanide B Amide Coupling Reaction (e.g., DCC/HOBT) A->B C Crude Product B->C D Column Chromatography (Reversed-Phase or Alumina) C->D E Characterization (NMR, MS, UV-Vis) D->E F Pure this compound E->F G Prepare Serial Dilutions in Aqueous Buffer F->G H UV-Vis Spectroscopy G->H I Analyze Spectral Data (Check for Aggregation) H->I J Determine Solubility Limit I->J

Caption: Workflow from synthesis to solubility assessment of biguanidinium-porphyrins.

References

Technical Support Center: Preventing Aggregation of Biguanidinium-Porphyrin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin derivatives in aqueous solutions. The information provided is based on established principles for cationic porphyrins and should be adapted as a starting point for your specific this compound compound.

I. Troubleshooting Guides

This section addresses common issues encountered during the handling and formulation of this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution

Possible Cause: Aggregation of the this compound molecules due to low solubility in the aqueous environment. Porphyrin macrocycles are inherently hydrophobic and tend to stack together (π-π stacking) to minimize contact with water. The cationic biguanidinium groups enhance water solubility, but aggregation can still occur, especially at higher concentrations.

Troubleshooting Steps:

  • Visual Inspection: Note the nature of the precipitate (e.g., crystalline, amorphous, color change).

  • Concentration Reduction: Dilute the solution with the appropriate aqueous buffer to see if the precipitate dissolves. Aggregation is often concentration-dependent.

  • pH Adjustment: Measure the pH of the solution. The charge state of the biguanidinium groups and the porphyrin core can be pH-dependent. Adjusting the pH may increase solubility and reduce aggregation.[1]

  • Ionic Strength Modification: Measure the ionic strength of the solution. While counterintuitive, for some cationic porphyrins, increasing the ionic strength can shield repulsive charges and promote aggregation.[2] Conversely, for others, it may improve solubility. Experiment with varying the salt concentration (e.g., NaCl) to find the optimal range.

  • Temperature Control: Gently warm the solution. In some cases, increasing the temperature can disrupt aggregates. However, be cautious as prolonged heating can lead to degradation.

  • Use of Solubilizing Agents: If the above steps fail, consider adding a solubilizing agent. Refer to the "Formulation Strategies" FAQ section for details on surfactants and cyclodextrins.

Issue 2: Inconsistent or Non-reproducible Spectroscopic Readings (UV-Vis, Fluorescence)

Possible Cause: The presence of aggregates can significantly alter the photophysical properties of porphyrins, leading to inconsistent spectroscopic data. Aggregation can cause shifts in the Soret band (the strong absorption peak around 400-450 nm), broadening of peaks, and quenching of fluorescence.

Troubleshooting Steps:

  • Verify Monomeric State: Before taking measurements, ensure your porphyrin is in a monomeric state. This can be achieved by preparing a very dilute solution in a suitable organic solvent (e.g., DMSO, DMF) where aggregation is less likely.

  • Centrifugation/Filtration: If aggregates are suspected in your aqueous solution, centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter to remove larger aggregates before measurement.

  • Monitor Spectra Over Time: Record spectra at different time points after solution preparation to check for time-dependent aggregation.

  • Concentration-Dependent Study: Perform a concentration-dependent UV-Vis study. If the molar extinction coefficient decreases with increasing concentration, or if the shape of the spectrum changes, it is a strong indication of aggregation.

  • Control for Environmental Factors: Ensure that the temperature, pH, and ionic strength of your solutions are consistent across all experiments.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: Why does my this compound aggregate in water?

A1: Porphyrins have a large, hydrophobic aromatic core that is prone to self-association in aqueous environments through π-π stacking interactions. While the cationic biguanidinium groups improve water solubility through electrostatic interactions with water, the hydrophobic nature of the porphyrin ring often dominates, leading to aggregation, especially at higher concentrations, specific pH values, or high ionic strengths.

Q2: How can I visually identify aggregation?

A2: Aggregation can manifest as a change in the color of the solution, the appearance of turbidity or cloudiness, or the formation of a visible precipitate. However, smaller aggregates may not be visible to the naked eye and require spectroscopic techniques for detection.

Formulation Strategies

Q3: What are the key factors to control to prevent aggregation?

A3: The primary factors to control are:

  • Concentration: Keep the porphyrin concentration as low as feasible for your application.

  • pH: Maintain a pH that ensures the biguanidinium groups are fully protonated and positively charged, which enhances electrostatic repulsion between molecules.

  • Ionic Strength: The effect of ionic strength can be complex. It is recommended to empirically determine the optimal salt concentration for your specific porphyrin.

  • Temperature: While temperature effects can vary, storing solutions at a consistent, often cooler, temperature can help maintain stability.

Q4: Can I use surfactants to prevent aggregation?

A4: Yes, surfactants are commonly used to prevent porphyrin aggregation. Non-ionic surfactants like Tween® 80 and Pluronic® F-127 are often effective. They can form micelles that encapsulate the hydrophobic porphyrin core, preventing self-association.

Q5: How do I choose the right surfactant and concentration?

A5: The choice of surfactant and its concentration depends on the specific this compound. It is advisable to screen a few different non-ionic surfactants above their critical micelle concentration (CMC). Start with a surfactant-to-porphyrin molar ratio of 10:1 and optimize from there.

Q6: Are there other additives I can use to improve solubility?

A6: Yes, cyclodextrins are another class of excipients used to enhance the solubility of porphyrins.[3] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the porphyrin macrocycle, while their hydrophilic exterior ensures water solubility. β-cyclodextrins and their derivatives are commonly used.

Characterization of Aggregation

Q7: How can I confirm the presence of aggregates in my solution?

A7: Several spectroscopic techniques can be used:

  • UV-Vis Spectroscopy: Aggregation typically leads to a broadening and often a blue-shift (H-aggregates) or red-shift (J-aggregates) of the Soret band. A deviation from the Beer-Lambert law (non-linear relationship between absorbance and concentration) is a strong indicator of aggregation.

  • Fluorescence Spectroscopy: Aggregation usually leads to quenching of fluorescence emission due to self-quenching effects.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to directly measure the size of particles in solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric porphyrin confirms aggregation.

III. Data Presentation

Table 1: General Influence of Formulation Parameters on Cationic Porphyrin Aggregation

ParameterGeneral Effect on AggregationRecommended Starting Conditions
Concentration Higher concentration increases aggregation.Start with the lowest feasible concentration for your application (e.g., <10 µM).
pH Can significantly influence aggregation depending on the pKa of the porphyrin. For cationic porphyrins, a pH that ensures full protonation is often desirable.Maintain a pH at least 1-2 units below the pKa of the biguanidinium groups.
Ionic Strength Effect is compound-dependent. Can either screen charges and promote aggregation or increase solubility.Start with a low ionic strength buffer (e.g., 10 mM phosphate (B84403) buffer) and empirically test the effect of adding NaCl (e.g., 50-150 mM).
Temperature Higher temperatures can sometimes disrupt aggregates but may also accelerate degradation.Store solutions at a controlled room temperature or refrigerated, and avoid repeated freeze-thaw cycles.

Table 2: Common Excipients for Preventing Cationic Porphyrin Aggregation

ExcipientClassMechanism of ActionTypical Starting Concentration
Tween® 80 Non-ionic SurfactantMicellar encapsulation of the hydrophobic porphyrin core.Above CMC; e.g., 0.01% (w/v)
Pluronic® F-127 Non-ionic Surfactant (Block Copolymer)Micellar encapsulation.Above CMC; e.g., 0.1% (w/v)
β-Cyclodextrin Cyclic OligosaccharideInclusion complex formation, encapsulating the porphyrin.Molar excess relative to porphyrin (e.g., 10:1)

IV. Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Monitoring Aggregation
  • Objective: To assess the aggregation state of a this compound solution by observing changes in the Soret band.

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • Aqueous buffer of desired pH and ionic strength.

    • UV-Vis spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a series of dilutions of the this compound in the aqueous buffer, ranging from a low concentration (e.g., 1 µM) to the desired experimental concentration.

    • Record the UV-Vis spectrum for each concentration from 350 nm to 700 nm.

    • Note the wavelength of maximum absorbance (λmax) of the Soret band and the full width at half maximum (FWHM).

    • Plot the absorbance at λmax versus concentration.

  • Interpretation:

    • A linear plot that passes through the origin indicates that the Beer-Lambert law is obeyed and the porphyrin is likely monomeric in that concentration range.

    • A non-linear plot, a shift in λmax, or a significant broadening of the Soret band with increasing concentration suggests aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
  • Objective: To determine the hydrodynamic diameter of particles in a this compound solution to confirm the presence and size of aggregates.[4]

  • Materials:

    • This compound solution.

    • DLS instrument.

    • Low-volume disposable cuvettes.

  • Procedure:

    • Filter the porphyrin solution through a 0.22 µm filter to remove dust and large particulates.

    • Transfer the solution to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Interpretation:

    • The presence of a single, narrow peak with a small hydrodynamic diameter (typically < 5 nm for a monomeric porphyrin) indicates a non-aggregated sample.

    • The presence of larger particles (e.g., > 20 nm) or a multimodal distribution is indicative of aggregation. The polydispersity index (PDI) will also be higher for aggregated samples.

Protocol 3: Fluorescence Spectroscopy for Detecting Aggregation
  • Objective: To detect porphyrin aggregation through changes in fluorescence emission.

  • Materials:

    • This compound solution.

    • Fluorometer.

    • Quartz fluorescence cuvettes.

  • Procedure:

    • Prepare a series of dilutions of the this compound in the desired aqueous buffer.

    • Excite the samples at the λmax of the Soret band (determined by UV-Vis).

    • Record the emission spectrum (typically from 600 nm to 800 nm).

    • Plot the fluorescence intensity at the emission maximum versus the absorbance of the solution at the excitation wavelength.

  • Interpretation:

    • A linear relationship between fluorescence intensity and absorbance indicates that the fluorescence quantum yield is constant, and the porphyrin is likely monomeric.

    • A downward deviation from linearity at higher concentrations suggests fluorescence quenching due to aggregation.

V. Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_interpretation Interpretation Porphyrin_Stock This compound Stock (e.g., in DMSO) Dilution Serial Dilutions Porphyrin_Stock->Dilution Buffer Aqueous Buffer (Controlled pH, Ionic Strength) Buffer->Dilution UV_Vis UV-Vis Spectroscopy (Check for Soret band shifts and Beer's Law deviation) Dilution->UV_Vis Analyze Concentration Series DLS Dynamic Light Scattering (DLS) (Measure particle size distribution) Dilution->DLS Analyze Specific Concentration Fluorescence Fluorescence Spectroscopy (Check for emission quenching) Dilution->Fluorescence Analyze Concentration Series Interpretation Assess Aggregation State: Monomeric vs. Aggregated UV_Vis->Interpretation DLS->Interpretation Fluorescence->Interpretation Aggregation_Pathway cluster_factors Factors Promoting Aggregation Monomer Monomer Dimer Dimer Monomer->Dimer π-π stacking Oligomer Oligomer Dimer->Oligomer Further Association Aggregate Large Aggregate (Precipitate) Oligomer->Aggregate Growth Factors High Concentration Inappropriate pH High Ionic Strength Prevention_Strategies cluster_methods Prevention Methods Aggregated Aggregated Porphyrin Monomeric Monomeric Porphyrin Aggregated->Monomeric Disaggregation pH_Control pH & Ionic Strength Optimization pH_Control->Monomeric Maintains Monomeric State Surfactant Addition of Surfactants (e.g., Tween 80, Pluronic) Surfactant->Monomeric Encapsulates Cyclodextrin Addition of Cyclodextrins Cyclodextrin->Monomeric Forms Inclusion Complex

References

Technical Support Center: Optimizing Biguanidinium-Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of biguanidinium-porphyrins. The following sections offer detailed guidance to improve reaction yields and final product purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing meso-tetrakis(4-biguanidiniumylphenyl)porphyrin?

A1: The most common and effective strategy is a multi-step synthesis. It begins with the creation of a porphyrin core with functional groups that can be later converted to biguanidinium groups. A typical pathway involves:

  • Synthesis of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP): This is usually achieved through the condensation of p-nitrobenzaldehyde and pyrrole (B145914).

  • Reduction of the nitro groups: The four nitro groups on the porphyrin are reduced to amino groups to form meso-tetrakis(p-aminophenyl)porphyrin (TAPP).

  • Guanidinylation of the amino groups: The amino groups of TAPP are then converted to biguanidinium groups using a suitable guanidinylating agent. This final step often requires the use of protecting groups to control reactivity and prevent side reactions.

Q2: Which porphyrin synthesis method is recommended for the precursor, TNPP?

A2: Both the Adler-Longo and Lindsey methods can be used. The Adler-Longo method involves refluxing the aldehyde and pyrrole in propionic acid and is a one-step process.[1] However, it often results in tar-like byproducts, making purification challenging.[2] The Lindsey method is a two-step process performed at room temperature under high dilution, which generally offers higher yields and easier purification, though it may not be ideal for large-scale synthesis.[3]

Q3: What are the common challenges in the guanidinylation of meso-tetrakis(p-aminophenyl)porphyrin (TAPP)?

A3: The guanidinylation of TAPP can be challenging due to several factors:

  • Solubility: TAPP has limited solubility in many common organic solvents.

  • Reactivity: With four amino groups, achieving complete and uniform guanidinylation can be difficult, potentially leading to a mixture of partially substituted products.

  • Purification: The final biguanidinium-porphyrin product is a highly polar, cationic molecule, making it difficult to purify using standard silica (B1680970) gel chromatography. Purification often requires specialized techniques like reverse-phase or ion-exchange chromatography.[4]

  • Protecting Groups: The guanidinylation reaction often requires the use of protecting groups (like Boc) on the guanidinylating agent to manage reactivity. The subsequent deprotection step adds another layer of complexity to the synthesis.[4]

Q4: How can I purify the final cationic this compound?

A4: Due to the highly polar and charged nature of the final product, standard silica gel chromatography is often ineffective. The following methods are more suitable for purifying cationic porphyrins:

  • Reverse-Phase HPLC: This is a common method for purifying water-soluble cationic porphyrins.[5]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for isolating cationic species.[4]

  • Precipitation and Washing: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent. Subsequent washing with appropriate solvents can remove impurities.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of biguanidinium-porphyrins.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) - Inefficient condensation in the Adler-Longo method. - Formation of tar-like byproducts.[2] - Suboptimal reaction time or temperature.- Switch to the Lindsey synthesis method for potentially higher yields and easier purification.[3] - If using the Adler-Longo method, ensure fresh, distilled pyrrole is used. - Optimize reflux time; prolonged heating can decrease yield.[2]
Incomplete reduction of TNPP to TAPP - Inefficient reducing agent. - Insufficient amount of reducing agent. - Poor solubility of TNPP in the reaction medium.- Use a reliable reducing agent like SnCl₂·2H₂O in concentrated HCl.[6] - Ensure a sufficient excess of the reducing agent is used. - Vigorously stir the reaction mixture to ensure good contact between the solid TNPP and the reducing agent.
Formation of a mixture of partially guanidinylated porphyrins - Incomplete reaction due to steric hindrance or deactivation. - Insufficient amount of guanidinylating agent. - Suboptimal reaction conditions (temperature, time).- Use a highly reactive guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine. - Use a molar excess of the guanidinylating agent. - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS.
Difficulty in purifying the final this compound - High polarity and cationic nature of the product. - Residual guanidinylating agent or byproducts. - Product is insoluble in common chromatography solvents.- Avoid standard silica gel chromatography. - Use reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA modifier).[5] - Try ion-exchange chromatography.[4] - Attempt purification by precipitation from a polar solvent (e.g., methanol) by adding a less polar solvent (e.g., ether).
Final product is difficult to dry completely - Porphyrins are notoriously difficult to dry and can retain solvent. - The presence of hygroscopic counter-ions.- Dry under high vacuum for an extended period, possibly with gentle heating. - Use a drying agent like P₂O₅ in a vacuum desiccator. - Perform an azeotropic distillation with a solvent like toluene (B28343) to remove water.

III. Experimental Protocols

A. Synthesis of meso-tetrakis(p-aminophenyl)porphyrin (TAPP)

This two-step protocol details the synthesis of the key precursor, TAPP.

Step 1: Synthesis of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) [6]

  • In a round-bottom flask, add p-nitrobenzaldehyde (34 mmol) and acetic anhydride (B1165640) (64 mmol) to propionic acid (150 ml) under a nitrogen atmosphere with stirring.

  • Heat the solution to reflux.

  • Add freshly distilled pyrrole (34 mmol) dissolved in propionic acid (5 ml) to the refluxing mixture.

  • Continue to reflux for an additional 30 minutes with stirring.

  • Allow the tarry solution to cool to room temperature and let it stand for 24 hours.

  • Collect the dark solid by filtration, wash it with six 50 ml portions of water, and dry under vacuum.

  • Mix the solid with pyridine (B92270) (40 ml), reflux for 1 hour, and then cool to room temperature. Store at -4 °C overnight.

  • Filter the mixture and wash the solid product repeatedly with acetone (B3395972) until the filtrate is no longer dark. This yields TNPP (yield: ~24%).[6]

Step 2: Reduction of TNPP to meso-tetrakis(p-aminophenyl)porphyrin (TAPP) [6]

  • Dissolve TNPP (2.5 mmol) in concentrated HCl (100 ml) and bubble with argon for 1 hour.

  • In a separate flask, dissolve SnCl₂·2H₂O (40 mmol) in concentrated HCl (10 ml) and bubble with nitrogen.

  • Add the SnCl₂ solution to the porphyrin solution.

  • Stir and heat the mixture in a water bath at 75-80 °C for 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the mixture under argon by the slow addition of concentrated NH₄OH (approximately 110 ml), maintaining a low temperature.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by Soxhlet extraction with chloroform (B151607). Reduce the volume of the chloroform solution and add ethanol (B145695) to crystallize the TAPP product (yield: ~50%).[6]

B. General Protocol for Guanidinylation of TAPP

The following is a general procedure for the guanidinylation of an aromatic amine using a protected guanidinylating agent, which can be adapted for TAPP. A protecting group strategy is highly recommended.

Step 1: Guanidinylation with a Protected Reagent (e.g., N,N'-di-Boc-N''-triflylguanidine)

  • Dissolve TAPP in a suitable anhydrous solvent (e.g., DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to the solution.

  • Add a solution of the guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine, at least 4 equivalents) in the same solvent dropwise to the TAPP solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents. The protected this compound may be purified by column chromatography on silica gel at this stage.

Step 2: Deprotection of the Biguanidinium Groups

  • Dissolve the purified, protected this compound in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting groups.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final deprotected this compound by reverse-phase HPLC or precipitation to obtain the desired product.

IV. Data Presentation

Table 1: Summary of Yields for this compound Synthesis Pathway

Reaction StepProductTypical YieldReference(s)
Condensationmeso-tetrakis(p-nitrophenyl)porphyrin (TNPP)~24%[6]
Reductionmeso-tetrakis(p-aminophenyl)porphyrin (TAPP)~50%[6]
Guanidinylation & Deprotectionmeso-tetrakis(4-biguanidiniumylphenyl)porphyrinYields are highly dependent on the specific guanidinylating agent and conditions used.-

V. Visualizations

Synthesis_Workflow cluster_0 Step 1: Porphyrin Core Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Guanidinylation A p-Nitrobenzaldehyde + Pyrrole B Condensation (Adler-Longo or Lindsey) A->B C meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) B->C D TNPP E Reduction (e.g., SnCl2/HCl) D->E F meso-tetrakis(p-aminophenyl)porphyrin (TAPP) E->F G TAPP H Guanidinylation (with protected reagent) G->H I Protected this compound H->I J Deprotection (e.g., TFA or HCl) I->J K Final Product: meso-tetrakis(4-biguanidiniumylphenyl)porphyrin J->K

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield or Purity Issue Step Identify Synthesis Step Start->Step Condensation Step 1: Condensation (TNPP Synthesis) Step->Condensation Low TNPP Yield Reduction Step 2: Reduction (TAPP Synthesis) Step->Reduction Incomplete Reduction Guanidinylation Step 3: Guanidinylation Step->Guanidinylation Partial Reaction Purification Final Purification Step->Purification Purification Difficulty Sol_Condensation Consider Lindsey method. Check reagent purity. Condensation->Sol_Condensation Sol_Reduction Ensure excess SnCl2. Confirm acidic conditions. Reduction->Sol_Reduction Sol_Guanidinylation Use protected reagent. Increase reaction time/temp. Check for side products. Guanidinylation->Sol_Guanidinylation Sol_Purification Use Reverse-Phase HPLC or Ion-Exchange Chromatography. Purification->Sol_Purification

Caption: Troubleshooting decision tree for low yield/purity.

References

Technical Support Center: Reducing Dark Toxicity of Biguanidinium-Porphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin derivatives. The focus is on understanding and mitigating dark toxicity during in vitro experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound derivatives, focusing on unexpected or high dark toxicity.

Issue 1: Higher than expected dark toxicity in cell viability assays.

  • Possible Cause 1: Compound Aggregation.

    • Explanation: this compound derivatives, particularly those with higher lipophilicity, can aggregate in aqueous cell culture media, leading to non-specific cytotoxicity.

    • Troubleshooting Steps:

      • Solubility Check: Visually inspect the stock solution and the final dilution in media for any precipitation or cloudiness.

      • Solvent Optimization: Ensure the initial stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in culture media. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.

      • Formulation with Surfactants: Consider using a small, non-toxic concentration of a surfactant like Pluronic F-127 or Cremophor EL to improve solubility and prevent aggregation in the final working solution.

      • Sonication: Briefly sonicate the final working solution before adding it to the cells to break up any potential aggregates.

  • Possible Cause 2: Contamination of the Compound.

    • Explanation: Impurities from the synthesis or degradation products can exhibit cytotoxicity.

    • Troubleshooting Steps:

      • Purity Analysis: Verify the purity of the this compound derivative using techniques like HPLC, NMR, and mass spectrometry.

      • Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.

  • Possible Cause 3: Interaction with Serum Proteins.

    • Explanation: The compound may interact with proteins in the fetal bovine serum (FBS) in the culture medium, leading to the formation of cytotoxic complexes.

    • Troubleshooting Steps:

      • Serum-Free Incubation: As a control experiment, perform a short-term incubation in a serum-free medium to assess if serum components contribute to the toxicity. Note that prolonged incubation in serum-free media can also induce cell stress.

      • Varying Serum Concentration: Test a range of FBS concentrations to determine if there is a serum-dependent effect on dark toxicity.

  • Possible Cause 4: High Compound Concentration.

    • Explanation: At high concentrations, some cationic porphyrins can induce cytotoxicity even in the absence of light.[1][2]

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range where dark toxicity is minimal.

      • Literature Review: Consult literature for typical working concentrations of similar this compound derivatives to ensure your experimental concentrations are within a reasonable range.

Issue 2: Inconsistent results in dark toxicity assays between experiments.

  • Possible Cause 1: Variation in Cell Density.

    • Explanation: The number of cells seeded can influence the effective concentration of the compound per cell, leading to variability in toxicity readouts.

    • Troubleshooting Steps:

      • Standardized Seeding Protocol: Adhere to a strict cell seeding protocol to ensure consistent cell numbers across all wells and experiments.

      • Cell Counting: Always perform a cell count before seeding to ensure accuracy.

  • Possible Cause 2: Differences in Incubation Time.

    • Explanation: The duration of exposure to the compound can significantly impact its dark toxicity.

    • Troubleshooting Steps:

      • Consistent Incubation Periods: Use a standardized incubation time for all dark toxicity experiments.

      • Time-Course Experiment: Conduct a time-course experiment (e.g., 4, 12, 24, 48 hours) to understand the kinetics of dark toxicity for your specific compound and cell line.

Frequently Asked Questions (FAQs)

Q1: What is "dark toxicity" in the context of photodynamic therapy research?

A1: Dark toxicity refers to the cytotoxic effects of a photosensitizer, such as a this compound derivative, on cells in the absence of light activation.[3] An ideal photosensitizer for photodynamic therapy (PDT) should have minimal to no dark toxicity to ensure that it only becomes cytotoxic upon targeted light irradiation, thereby reducing side effects on healthy tissues.[4]

Q2: What are the potential mechanisms of dark toxicity for this compound derivatives?

A2: The precise mechanisms are still under investigation, but potential contributors to the dark toxicity of cationic porphyrins, including biguanidinium derivatives, include:

  • Mitochondrial Disruption: As cationic molecules, they can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can disrupt mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.

  • Membrane Interaction: The cationic charges can interact with the negatively charged components of the cell membrane, potentially leading to membrane destabilization and necrosis at higher concentrations.[1][2]

  • Interaction with Anionic Biomolecules: Biguanidinium groups can interact with anionic cellular components like DNA and RNA, which could interfere with cellular processes.

Q3: How can I assess the dark toxicity of my this compound derivative?

A3: Standard cell viability assays are used to measure dark toxicity. The most common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

It is crucial to include appropriate controls, such as untreated cells and vehicle-treated cells (cells exposed to the solvent used to dissolve the porphyrin derivative), in all experiments.

Q4: Are there any structural modifications that can reduce the dark toxicity of this compound derivatives?

A4: Yes, several strategies can be employed during the design and synthesis of these derivatives to minimize dark toxicity:

  • Optimizing Cationic Charge: The number and distribution of biguanidinium groups can influence dark toxicity. A lower number of charges may reduce non-specific interactions with cellular membranes.

  • Increasing Hydrophilicity: The addition of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, can improve water solubility, reduce aggregation, and potentially lower dark toxicity.

  • Modulating Lipophilicity: A balance between lipophilicity (for cell uptake) and hydrophilicity (to prevent aggregation and non-specific membrane interactions) is key.

Quantitative Data Summary

Table 1: Dark and Phototoxicity of Guanidine (B92328) and Biguanidine-Porphyrin Derivatives in HEp2 Cells

CompoundDark Toxicity (IC50, µM)Phototoxicity (IC50, µM at 1 J/cm²)Reference
Guanidine-Porphyrin> 104.8[5][6]
Biguanidine-Porphyrin> 108.2[5][6]

Note: The data indicates that both guanidine and biguanidine-porphyrin derivatives exhibit low dark toxicity in HEp2 cells, with IC50 values greater than 10 µM.

Experimental Protocols

Protocol 1: Assessment of Dark Cytotoxicity using MTT Assay

This protocol is adapted from methodologies described for assessing the cytotoxicity of cationic porphyrins.[1]

  • Cell Seeding:

    • Seed cells (e.g., HEp2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions to the respective wells.

    • Include wells with untreated cells and cells treated with the vehicle (medium with the highest concentration of DMSO used) as controls.

  • Incubation:

    • Incubate the plate in the dark (e.g., by wrapping it in aluminum foil) for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow_for_Dark_Toxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of this compound derivative B->C D Incubate in the dark (e.g., 24h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

Caption: Workflow for assessing the dark toxicity of this compound derivatives.

Troubleshooting_Logic_for_High_Dark_Toxicity Start High Dark Toxicity Observed Aggregation Check for Compound Aggregation Start->Aggregation Purity Verify Compound Purity Aggregation->Purity No Solubilize Optimize Solubilization (e.g., sonication, surfactant) Aggregation->Solubilize Yes Concentration Review Compound Concentration Purity->Concentration No Purify Re-purify or Synthesize New Batch Purity->Purify Yes DoseResponse Perform Dose-Response to Find Non-Toxic Range Concentration->DoseResponse Yes End Reduced Dark Toxicity Solubilize->End Purify->End DoseResponse->End

Caption: Troubleshooting flowchart for addressing high dark toxicity.

Putative_Mechanisms_of_Dark_Toxicity cluster_mito Mitochondrial Pathway cluster_membrane Membrane Disruption Pathway Porphyrin This compound (Cationic) Mito_Membrane Accumulation in Mitochondria (driven by ΔΨm) Porphyrin->Mito_Membrane Cell_Membrane Interaction with Cell Membrane (Anionic Lipids) Porphyrin->Cell_Membrane MMP_Loss Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito_Membrane->MMP_Loss ATP_Decrease Decreased ATP Synthesis MMP_Loss->ATP_Decrease Apoptosis Induction of Apoptosis ATP_Decrease->Apoptosis Membrane_Damage Membrane Destabilization Cell_Membrane->Membrane_Damage Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Putative signaling pathways for this compound dark toxicity.

References

Technical Support Center: Enhancing Mitochondrial Targeting of Biguanidinium-Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin conjugates for mitochondrial targeting. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate showing poor water solubility and forming aggregates?

A1: Biguanidinium-porphyrins can be poorly soluble in aqueous solutions, leading to the formation of J-type aggregates.[1] This is often due to the hydrophobic nature of the porphyrin macrocycle. To mitigate this, consider the following:

  • Solvent Choice: Prepare stock solutions in an appropriate organic solvent like DMSO before diluting to the final concentration in your aqueous experimental medium.

  • pH Adjustment: The fluorescence quantum yields of some porphyrins are higher at a lower pH (<6).[1] Experiment with slight acidification of your buffer, if compatible with your experimental system.

  • Incorporate Solubilizing Moieties: For future synthesis, consider incorporating water-soluble linkers, such as a low molecular weight polyethylene (B3416737) glycol (PEG) spacer, to improve aqueous solubility and reduce aggregation.[1]

Q2: I am observing off-target localization of my this compound. What are the common off-target sites and how can I improve mitochondrial specificity?

A2: While the cationic biguanidinium group promotes mitochondrial accumulation, localization to other organelles such as lysosomes and the endoplasmic reticulum (ER) can occur.[1] To enhance mitochondrial targeting:

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal mitochondrial accumulation and minimal off-target localization.

  • Structure-Activity Relationship: The structure of the cationic group influences localization. Studies have shown that different cationic moieties can lead to varied subcellular distributions.[2] For instance, some studies suggest that triphenylphosphonium-based targeting moieties may offer higher mitochondrial specificity compared to guanidinium-based ones.[3][4][5]

  • Co-localization Analysis: Quantify the degree of co-localization with mitochondria-specific dyes to objectively assess targeting efficiency.

Q3: My cells are showing high dark toxicity. What could be the cause?

A3: While many porphyrins exhibit low dark toxicity, high concentrations or issues with the purity of your compound can lead to cytotoxicity without photoactivation.

  • Purity Check: Ensure your this compound conjugate is of high purity. Impurities from the synthesis process can be toxic to cells.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where your compound exhibits low dark toxicity.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells, to accurately assess the baseline cytotoxicity.

Q4: The phototoxicity of my this compound is lower than expected. How can I improve its efficacy in photodynamic therapy (PDT) experiments?

A4: Low phototoxicity can be due to several factors, from inefficient mitochondrial targeting to suboptimal experimental conditions.

  • Enhance Mitochondrial Targeting: As photodynamic therapy relies on the generation of reactive oxygen species (ROS) in the presence of oxygen, targeting mitochondria, the primary site of oxygen consumption, is crucial for high efficacy.[4] Improving mitochondrial localization as described in Q2 can significantly enhance PDT effects.

  • Optimize Light Dose: Ensure you are using an appropriate light dose (J/cm²) for photoactivation. The required dose will depend on the specific porphyrin and cell type.

  • Oxygen Availability: PDT is an oxygen-dependent process. Ensure adequate oxygenation of your cell culture during irradiation.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in Fluorescence Microscopy
Potential Cause Troubleshooting Steps
Autofluorescence Image an unstained control sample to assess the level of intrinsic fluorescence. If significant, consider using fluorophores with longer excitation and emission wavelengths to minimize autofluorescence, which is often more prominent in the blue and green channels.[6]
Photobleaching Reduce the laser power and exposure time to the minimum required for signal detection. Use an antifade mounting medium for fixed samples. For live-cell imaging, acquire images from a fresh field of view for each time point.[6]
Low Quantum Yield The fluorescence quantum yield of your porphyrin may be inherently low in the experimental buffer. As mentioned, check if adjusting the pH can enhance fluorescence.[1]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your this compound.
Issue 2: Difficulty in Quantifying Mitochondrial Co-localization
Potential Cause Troubleshooting Steps
Spectral Bleed-through When using a mitochondrial co-stain, the emission from one fluorophore may be detected in the channel of the other. To avoid this, use sequential scanning mode on the confocal microscope, where each channel is excited and detected independently.[7]
Inappropriate Co-stain Select a mitochondria-specific dye with spectral properties that have minimal overlap with your porphyrin. Dyes like MitoTracker™ Green or Red are commonly used.
Subjective Analysis Use quantitative co-localization analysis software to calculate Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC) for an objective measure of co-localization.
Cellular Movement (Live-cell imaging) For live-cell imaging, cellular and mitochondrial movement can complicate co-localization analysis. Acquire images rapidly and consider using image analysis software with tracking capabilities.

Quantitative Data

The efficiency of mitochondrial targeting can be quantified using co-localization analysis. The Pearson's Correlation Coefficient (PCC) is a common metric, where a value closer to +1 indicates a high degree of positive correlation between the signals from the porphyrin and the mitochondrial marker.

Targeting Moiety Compound Cell Line Pearson's Correlation Coefficient (PCC) with Mitochondrial Marker Reference
GuanidiniumGuanidinium-VerteporfinKB0.678 (± 0.029)[5]
Bis-guanidiniumBis-guanidinium-VerteporfinKB0.631 (± 0.029)[5]
TriphenylphosphoniumTriphenylphosphonium-VerteporfinKB0.860 (± 0.012)[5]
UnmodifiedVerteporfin (BPD-MA)KB0.722 (± 0.044)[5]

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Conjugate

Materials:

  • Porphyrin with a reactive functional group (e.g., carboxylic acid or amine)

  • Biguanidinium precursor with a complementary reactive group

  • Coupling agents (e.g., EDC/NHS for amide bond formation)

  • Appropriate anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Activation of Porphyrin: If starting with a carboxylic acid-functionalized porphyrin, dissolve it in an anhydrous solvent and add coupling agents like EDC and NHS to activate the carboxyl group. Stir at room temperature for a specified time.

  • Coupling Reaction: To the activated porphyrin solution, add the biguanidinium precursor. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) or mass spectrometry.

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate work-up, which may involve extraction and washing to remove excess reagents and byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC to obtain the pure this compound conjugate.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: Mitochondrial Co-localization Assay using Confocal Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound conjugate stock solution (e.g., in DMSO)

  • Mitochondria-specific fluorescent dye (e.g., MitoTracker™ Green FM)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Staining with Mitochondrial Dye: Incubate the cells with the mitochondria-specific dye according to the manufacturer's instructions. For example, for MitoTracker™ Green FM, a typical concentration is 100-200 nM for 30-45 minutes.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

  • Incubation with this compound: Add fresh, pre-warmed cell culture medium containing the desired concentration of the this compound conjugate. The optimal concentration and incubation time should be determined empirically but can start in the range of 1-10 µM for 1-4 hours.

  • Washing: Wash the cells twice with pre-warmed PBS to remove the unbound porphyrin.

  • Imaging: Immediately image the cells using a confocal microscope.

    • Set the excitation and emission wavelengths appropriately for both the porphyrin and the mitochondrial dye.

    • To avoid spectral bleed-through, use the sequential scanning mode.

    • Acquire images with a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to perform quantitative co-localization analysis.

    • Define a region of interest (ROI) around individual cells.

    • Calculate the Pearson's Correlation Coefficient (PCC) to determine the degree of co-localization.

Visualizations

Mitochondrial_Targeting_Pathway extracellular This compound (Extracellular) cell_membrane Cell Membrane extracellular->cell_membrane Uptake cytosol Cytosol cell_membrane->cytosol mitochondrion Mitochondrion cytosol->mitochondrion Mitochondrial Targeting (ΔΨm-driven) off_target Off-target Organelles (Lysosomes, ER) cytosol->off_target Off-target Localization pdt Photodynamic Therapy (PDT) mitochondrion->pdt Light Activation ros Reactive Oxygen Species (ROS) pdt->ros Generation apoptosis Apoptosis ros->apoptosis Induction

Caption: Proposed pathway for mitochondrial targeting and photodynamic action of this compound.

Experimental_Workflow synthesis Synthesis & Purification of this compound characterization Characterization (NMR, MS, UV-Vis) synthesis->characterization cell_culture Cell Culture characterization->cell_culture co_localization Mitochondrial Co-localization Assay (Confocal Microscopy) cell_culture->co_localization pdt_assay Photodynamic Therapy (PDT) Assay (Cell Viability) cell_culture->pdt_assay data_analysis Quantitative Data Analysis (PCC, IC50) co_localization->data_analysis pdt_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating Biguanidinium-Porphyrins.

References

Technical Support Center: Biguanidinium-Porphyrin Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Biguanidinium-porphyrin conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating a biguanidinium group to a porphyrin?

A1: A widely used method involves a two-step process. First, an amino-functionalized porphyrin is reacted with a protected guanidinylating reagent, such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. This is followed by the deprotection of the protecting groups (e.g., Boc) using an acid like trifluoroacetic acid (TFA) to yield the final cationic this compound conjugate.

Q2: Why are protecting groups necessary for the guanidinylation reaction?

A2: Guanidine groups are highly basic (pKa ≈ 13) and are protonated at physiological pH, making them highly water-soluble.[1] During the synthesis, these protecting groups, typically carbamates like tert-butoxycarbonyl (Boc), reduce the basicity and nucleophilicity of the guanidine, preventing unwanted side reactions and improving solubility in organic solvents, which are often used for the conjugation reaction.[1][2]

Q3: What are some common challenges encountered during the purification of this compound conjugates?

A3: The final this compound conjugates are often highly polar and cationic, which can make purification by traditional silica (B1680970) gel chromatography challenging. These compounds may stick irreversibly to the silica. Alternative purification techniques such as size-exclusion chromatography (e.g., Sephadex G25) or reversed-phase high-performance liquid chromatography (RP-HPLC) are often more effective.[3] The purification of porphyrins, in general, can be difficult due to their intense color, which can obscure the separation of different bands on a column.[1]

Q4: How can I characterize my final this compound conjugate?

A4: A combination of spectroscopic techniques is typically used for characterization.

  • NMR Spectroscopy: 1H NMR is particularly useful for confirming the structure. Porphyrins exhibit a characteristic ring current effect, causing the inner N-H protons to appear at unusually high field (upfield, around -2 ppm) and the peripheral meso and β-protons to appear at low field (downfield, 8-10 ppm).[4] Successful conjugation can be confirmed by the appearance of signals corresponding to the biguanidinium moiety and shifts in the porphyrin proton signals.

  • UV-Vis Spectroscopy: Porphyrins have a strong Soret band (around 400-420 nm) and weaker Q-bands in the 500-700 nm region.[4] Changes in the position and intensity of these bands upon conjugation can indicate successful reaction.

  • Mass Spectrometry: Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the final conjugate.

Q5: What is the importance of steric hindrance in these reactions?

A5: The substituents at the meso-positions of the porphyrin ring can significantly impact the reactivity of the functional groups.[1][5][6] Bulky groups can sterically hinder the approach of the guanidinylating reagent to an amino group, potentially leading to lower reaction yields or requiring harsher reaction conditions.[1][5][6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Boc-Protected Guanidinoporphyrin
Potential Cause Recommended Solution(s)
Inactive Guanidinylating Reagent Use a freshly opened or properly stored bottle of the guanidinylating reagent (e.g., N,N'-bis(Boc)-S-methylisothiourea). These reagents can be sensitive to moisture and degrade over time.
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC). Porphyrin compounds are colored, making them easy to visualize. An unreacted amino-porphyrin starting material will have a different Rf value than the more functionalized product. Increase the reaction time or temperature if the reaction is proceeding slowly. However, be cautious with increasing the temperature as it may lead to decomposition.
Poor Solubility of Reactants Ensure that both the amino-porphyrin and the guanidinylating reagent are fully dissolved in the chosen solvent (e.g., anhydrous DMF or DCM). If solubility is an issue, try a different solvent system.
Steric Hindrance If the amino group is sterically hindered by bulky meso-substituents, a longer reaction time, higher temperature, or a larger excess of the guanidinylating reagent may be required.[1][5][6]
Side Reactions The formation of urea (B33335) or thiourea (B124793) derivatives can occur if the guanidinylating agent is not reacting efficiently with the amine. Ensure anhydrous conditions and consider adding the guanidinylating reagent in portions.
Problem 2: Incomplete or Unsuccessful Boc Deprotection
Potential Cause Recommended Solution(s)
Insufficient Acid Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. A common condition is a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM).[7]
Short Reaction Time Monitor the deprotection reaction by TLC or LC-MS. Incomplete deprotection will result in a mixture of the fully deprotected product, partially deprotected intermediates, and the fully protected starting material. Increase the reaction time as needed.[8]
Presence of Acid-Sensitive Functional Groups If your porphyrin contains other acid-labile groups, harsh deprotection conditions may cleave them as well. Consider using milder deprotection conditions (e.g., lower concentration of TFA, lower temperature) or a different protecting group strategy for the guanidine.
Work-up Issues After deprotection, the product is a TFA salt. To isolate the product, the excess TFA and solvent are typically removed under reduced pressure. The resulting residue can then be precipitated or triturated with a non-polar solvent like cold diethyl ether to obtain the solid product.[9]
Problem 3: Difficulty in Purifying the Final Conjugate
Potential Cause Recommended Solution(s)
Product Adherence to Silica Gel The final cationic product is highly polar and will likely bind strongly to silica gel. Avoid traditional silica gel column chromatography for the final purification step.
Ineffective Purification Method Use size-exclusion chromatography (e.g., with Sephadex G25) to separate the porphyrin conjugate from smaller molecules like excess reagents and salts.[3] Alternatively, reversed-phase HPLC can be an effective method for purifying cationic porphyrins.
Presence of Multiple Products If the reaction resulted in a mixture of mono-, di-, tri-, and tetra-substituted products, separation can be very challenging. Optimize the reaction stoichiometry to favor the desired product. Careful analysis of the reaction mixture by HPLC can help in developing a suitable purification strategy.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Guanidinoporphyrin

This protocol is a general guideline for the guanidinylation of an amino-porphyrin, such as meso-tetrakis(4-aminophenyl)porphyrin.

Materials:

  • meso-tetrakis(4-aminophenyl)porphyrin

  • N,N'-bis(Boc)-S-methylisothiourea

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve meso-tetrakis(4-aminophenyl)porphyrin in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • In a separate flask, dissolve N,N'-bis(Boc)-S-methylisothiourea in anhydrous DMF.

  • Add the solution of the guanidinylating reagent dropwise to the porphyrin solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a DCM:MeOH solvent system). The formation of products with different degrees of substitution will be visible as a series of new, more polar spots.

  • Once the reaction has reached the desired conversion, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. A gradient elution from pure DCM to DCM with increasing amounts of methanol is typically effective for separating the differently substituted porphyrins.

Protocol 2: Boc Deprotection of Guanidinoporphyrin

Materials:

  • Boc-protected guanidinoporphyrin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected guanidinoporphyrin in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is no longer present.

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[9]

  • Add cold diethyl ether to the resulting residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Step 1: Guanidinylation (Boc Protection) cluster_deprotection Step 2: Deprotection start Amino-Porphyrin reaction1 Stir at RT, 24-48h start->reaction1 reagent1 N,N'-bis(Boc)-S-methylisothiourea reagent1->reaction1 solvent1 Anhydrous DMF, TEA solvent1->reaction1 workup1 Quench with H2O, Extract with DCM reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 product1 Boc-Protected Guanidinoporphyrin purification1->product1 reaction2 Stir at RT, 2-4h product1->reaction2 reagent2 TFA/DCM (1:1) reagent2->reaction2 workup2 Remove Solvent/TFA reaction2->workup2 precipitation Precipitate with cold Diethyl Ether workup2->precipitation product2 Final Biguanidinium- Porphyrin Conjugate precipitation->product2

Figure 1. Experimental workflow for the synthesis of a this compound conjugate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Conjugation Reaction cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1a Use fresh guanidinylating reagent cause1->solution1a solution2a Monitor reaction by TLC cause2->solution2a solution2b Optimize solvent and temperature cause2->solution2b solution3a Increase excess of reagent cause3->solution3a solution3b Increase reaction time/temperature cause3->solution3b solution4a Ensure anhydrous conditions cause4->solution4a

Figure 2. Logical relationship for troubleshooting low reaction yields.

References

Technical Support Center: Photostability and Degradation of Biguanidinium-Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation of biguanidinium-porphyrin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photostability of biguanidinium-porphyrins?

A1: The photostability of biguanidinium-porphyrins is primarily influenced by the porphyrin core structure, the nature and position of peripheral substituents (including the biguanidinium groups), the solvent environment, the presence of oxygen, and the aggregation state of the porphyrin molecules. The delocalized positive charges of biguanidinium groups can influence their interaction with the cellular environment and potentially their photostability.

Q2: What are the common degradation pathways for porphyrins upon light exposure?

A2: Porphyrins can undergo photodegradation through several pathways. A common mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can then attack the porphyrin macrocycle, leading to its bleaching. This process is known as a Type II photosensitization mechanism. The degradation can result in the opening of the porphyrin ring.

Q3: How does aggregation affect the photostability of biguanidinium-porphyrins?

A3: Aggregation can significantly impact photostability. In some cases, aggregation can lead to self-quenching of the excited state, which may reduce the quantum yield of singlet oxygen production and thus slow down photodegradation. However, the specific effect of aggregation (e.g., J-aggregates vs. H-aggregates) on photostability can be complex and depends on the specific arrangement of the porphyrin molecules. For instance, the formation of J-aggregates has been noted for some acidic porphyrins.[1]

Q4: Are there standard procedures to assess the photostability of these compounds?

A4: Yes, standard methods include monitoring the decrease in absorbance (photobleaching) at the Soret or Q-bands over time upon irradiation with a specific wavelength and intensity of light. Fluorescence spectroscopy can also be used to follow the degradation process. The quantum yield of photobleaching is a key parameter to quantify photostability.

Troubleshooting Guides

Issue 1: Rapid photobleaching of my this compound sample during fluorescence microscopy.

Possible Cause Troubleshooting Step
High excitation light intensity Reduce the laser power or illumination intensity to the minimum required for adequate signal-to-noise ratio.
Prolonged exposure time Decrease the image acquisition time or use a time-lapse protocol with longer intervals between exposures.
Presence of oxygen For in vitro experiments, consider using an oxygen-scavenging system in the medium if compatible with the experimental goals.
High concentration of photosensitizer leading to enhanced ROS production Optimize the concentration of the this compound to the lowest effective concentration.

Issue 2: Inconsistent results in singlet oxygen quantum yield measurements.

Possible Cause Troubleshooting Step
Degradation of the singlet oxygen scavenger Prepare fresh solutions of the singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF) for each experiment and protect them from light.
Photobleaching of the porphyrin during the experiment Monitor the absorbance of the porphyrin at the excitation wavelength throughout the experiment to ensure it remains constant. If significant photobleaching occurs, reduce the light intensity or exposure time.
Solvent effects Ensure the solvent is of high purity and deaerated if the experiment requires anaerobic conditions. The lifetime of singlet oxygen is highly solvent-dependent.
Inaccurate determination of absorbed light Accurately measure the absorbance of the sample and the reference standard at the excitation wavelength. Ensure the optical density is within the linear range of the spectrophotometer (typically < 0.1).

Issue 3: Formation of precipitates or changes in the absorption spectrum of the this compound solution over time.

Possible Cause Troubleshooting Step
Aggregation Cationic porphyrins can form aggregates in aqueous solutions.[2] Check the concentration dependence of the absorption spectrum to identify aggregation. Consider using a different solvent or adding a small amount of a co-solvent to disrupt aggregates.
pH changes The protonation state of the biguanidinium groups and the porphyrin core can be pH-dependent, affecting solubility and aggregation. Buffer the solution to maintain a constant pH.
Interaction with components of the medium If working in a complex medium, components like salts or proteins could induce aggregation or precipitation. Test the stability of the porphyrin in simpler buffered solutions first.

Quantitative Data Summary

Table 1: Photophysical and Photochemical Parameters of Selected Cationic Porphyrins (for comparative purposes)

Porphyrin DerivativeSolventFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Guanidine-Porphyrin (G-Por)Not SpecifiedNot ReportedHigher phototoxicity than BG-Por[3]
Biguanidine-Porphyrin (BG-Por)Not SpecifiedNot ReportedLower phototoxicity than G-Por[3]
meso-tetra(4-sulfonatophenyl)porphyrin (H₄TPPS⁴⁻)pH ~3Not ReportedForms J-aggregates[1]
Free-base TMPyPGraphene OxideNot ReportedLower than ZnTMPyP-GO[4]
Zinc(II) ZnTMPyPGraphene OxideNot Reported19% RhB decomposition in 2h[4]

Note: Data for specific this compound derivatives are limited in the reviewed literature. The table provides data on related cationic and guanidine-containing porphyrins to offer a comparative context.

Experimental Protocols

Protocol 1: Determination of Photobleaching Quantum Yield

This protocol outlines the steps to determine the quantum yield of photobleaching for a this compound derivative by monitoring its absorbance over time.

  • Sample Preparation:

    • Prepare a solution of the this compound in the desired solvent with an initial absorbance of ~1.0 at the Soret band maximum.

    • Prepare a solution of a well-characterized actinometer (e.g., ferrioxalate) for light intensity measurement.

  • Irradiation:

    • Use a stable light source (e.g., a filtered xenon lamp or a laser) with a known wavelength corresponding to a Q-band of the porphyrin.

    • Irradiate the porphyrin solution in a cuvette with a defined path length.

    • At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.

  • Data Analysis:

    • Plot the absorbance at the Soret band maximum as a function of irradiation time.

    • The rate of photobleaching can be determined from the initial slope of this plot.

    • Determine the light intensity (photon flux) using the actinometer.

    • The photobleaching quantum yield (Φpb) is calculated as the number of moles of porphyrin degraded per mole of photons absorbed.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the relative method for determining the singlet oxygen quantum yield using a chemical scavenger.

  • Materials:

    • This compound solution.

    • Singlet oxygen scavenger solution (e.g., 1,3-diphenylisobenzofuran - DPBF).

    • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetraphenylporphyrin - TPP).

    • Spectrophotometer.

    • Light source with a monochromator or filter.

  • Procedure:

    • Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength (typically < 0.1).

    • To each solution, add a known concentration of DPBF.

    • Irradiate the sample and reference solutions under identical conditions (wavelength, light intensity, time).

    • Monitor the decrease in DPBF absorbance at its maximum (~415 nm) at regular time intervals.

  • Calculation:

    • Plot the change in DPBF absorbance versus irradiation time for both the sample and the reference.

    • The initial rates of DPBF degradation are determined from the slopes of these plots.

    • The singlet oxygen quantum yield of the sample (ΦΔsample) is calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Iabsref / Iabssample) where k is the rate of DPBF degradation and Iabs is the amount of light absorbed by the photosensitizer.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_irrad Irradiation & Measurement cluster_analysis Data Analysis Porphyrin_Sol Prepare Biguanidinium- Porphyrin Solution Irradiate Irradiate with Monochromatic Light Porphyrin_Sol->Irradiate Actinometer_Sol Prepare Actinometer Solution Measure_Flux Determine Photon Flux with Actinometer Actinometer_Sol->Measure_Flux Record_Abs Record Absorbance Spectra at Intervals Irradiate->Record_Abs time intervals Plot_Data Plot Absorbance vs. Irradiation Time Record_Abs->Plot_Data Calc_Rate Calculate Photobleaching Rate Plot_Data->Calc_Rate Calc_QY Calculate Photobleaching Quantum Yield (Φpb) Calc_Rate->Calc_QY Measure_Flux->Calc_QY

Caption: Workflow for determining the photobleaching quantum yield.

Caption: Type II photosensitization mechanism leading to porphyrin degradation.

References

Technical Support Center: Optimizing Light Activation for Biguanidinium-Porphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of light activation parameters for Biguanidinium-porphyrin photosensitizers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during photodynamic therapy (PDT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in photodynamic therapy?

A1: Like other porphyrin-based photosensitizers, this compound functions through the principles of photodynamic therapy (PDT). The process involves three key components: the photosensitizer, light of a specific wavelength, and molecular oxygen.[1][2] Upon activation by light, the porphyrin molecule transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS can induce cellular damage, leading to apoptosis or necrosis of targeted cells, such as cancer cells.

Q2: What is the recommended solvent for dissolving and diluting this compound?

A2: Biguanidinium-porphyrins are often amphiphilic, but can be poorly soluble in water, which may lead to aggregation.[3] For in vitro experiments, it is common practice to first dissolve the porphyrin in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final desired concentration in the cell culture medium.[4][5] It is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells.

Q3: What is a good starting concentration of this compound for in vitro experiments?

A3: Based on available data, a starting point for the concentration of this compound can be in the micromolar range. For instance, in one study, the half-maximal inhibitory concentration (IC50) for a biguanidine-porphyrin derivative was found to be 8.2 µM in HEp2 cells when irradiated with a light dose of 1 J/cm².[3] Therefore, a concentration range of 1-10 µM is a reasonable starting point for optimization.

Q4: Which wavelength of light should be used to activate this compound?

A4: Porphyrins typically have a strong absorption peak, known as the Soret band, in the blue region of the spectrum (around 400-420 nm) and weaker absorption peaks, called Q-bands, in the red region (around 630-700 nm).[2] While the Soret band has a higher extinction coefficient, red light offers deeper tissue penetration, which is advantageous for treating solid tumors.[6][7] For in vitro studies, either blue or red light can be effective. Common light sources include lasers and LED arrays.[8][9]

Q5: What is a typical light dose (fluence) to start with for PDT experiments?

A5: A common starting light dose for in vitro PDT experiments with porphyrins is around 1-2 J/cm².[3][10] The optimal light dose is dependent on the photosensitizer concentration and the cell type. It is recommended to perform a dose-response curve to determine the optimal light dose for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no phototoxicity observed 1. Suboptimal light activation: Incorrect wavelength or insufficient light dose. 2. Low cellular uptake: The this compound may not be efficiently entering the cells. 3. Aggregation of the photosensitizer: Aggregated porphyrins have reduced photodynamic efficiency.[3] 4. Low oxygen concentration (hypoxia): The photodynamic effect is oxygen-dependent.1. Verify light source: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the this compound. Perform a light dose-response experiment. 2. Optimize incubation time: Increase the incubation time to allow for greater cellular uptake. 3. Check solubility: Ensure the porphyrin is fully dissolved. Consider using a co-solvent or a delivery vehicle like nanoparticles to improve solubility and reduce aggregation.[11] 4. Ensure adequate oxygenation: For in vitro experiments, ensure standard cell culture conditions with sufficient oxygen supply.
High dark toxicity (toxicity without light) 1. High concentration of photosensitizer: The concentration of the this compound may be too high. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the porphyrin may be toxic to the cells.1. Perform a dose-response curve in the dark: Determine the maximum non-toxic concentration of the photosensitizer. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line.
Rapid photobleaching 1. High light intensity (fluence rate): A high rate of photon delivery can accelerate the degradation of the photosensitizer. 2. Inherent photolability: The this compound molecule itself may be prone to photodegradation.1. Reduce the fluence rate: Deliver the same total light dose over a longer period. 2. Fractionate the light dose: Split the total light dose into multiple smaller doses with dark intervals in between.
Inconsistent results 1. Variability in light delivery: Inconsistent positioning of the light source or fluctuations in its output. 2. Cell density variations: Differences in the number of cells per well can affect the outcome. 3. Photosensitizer solution instability: Degradation or precipitation of the porphyrin stock solution over time.1. Standardize light setup: Use a fixed setup for light delivery and regularly check the power output of the light source. 2. Maintain consistent cell seeding density: Ensure uniform cell numbers across all experimental and control groups. 3. Prepare fresh solutions: Prepare fresh dilutions of the this compound from a stock solution for each experiment. Store the stock solution protected from light and at an appropriate temperature.

Quantitative Data

Table 1: In Vitro Phototoxicity of Guanidinium- and this compound Derivatives

CompoundTarget CellsIC50 (µM) at 1 J/cm²Cellular LocalizationReference
Guanidine-PorphyrinHEp24.8Mitochondria, Lysosomes, ER[3]
Biguanidine-Porphyrin HEp2 8.2 Mitochondria [3]

Experimental Protocols

General Protocol for In Vitro Photodynamic Therapy with this compound
  • Cell Seeding: Plate the desired cell line in a suitable multi-well plate (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Photosensitizer Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells.

  • Incubation:

    • Remove the old medium from the cells and replace it with the medium containing the this compound.

    • Include control wells with medium only and medium with the corresponding solvent concentration.

    • Incubate the cells with the photosensitizer for a predetermined duration (e.g., 4-24 hours) in the dark.

  • Light Activation:

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

    • Add fresh, phenol (B47542) red-free medium to the wells.

    • Irradiate the cells with a light source of the appropriate wavelength (e.g., a 630 nm laser or LED array).

    • Deliver the desired light dose (e.g., 1 J/cm²).

    • Ensure that control groups (no photosensitizer, no light) are included.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-48 hours).

  • Assessment of Cytotoxicity: Evaluate cell viability using a standard assay, such as the MTT, XTT, or CellTiter-Glo assay.

Visualizations

PDT_Mechanism cluster_0 Step 1: Administration & Uptake cluster_1 Step 2: Light Activation cluster_2 Step 3: ROS Generation cluster_3 Step 4: Cellular Damage Porphyrin Porphyrin Cell Cell Porphyrin->Cell Cellular Uptake Activated_Porphyrin Excited Porphyrin* Light Light Light->Activated_Porphyrin Activation ROS Reactive Oxygen Species (ROS) Activated_Porphyrin->ROS Energy Transfer Oxygen Oxygen Oxygen->ROS Damage Cellular Damage (Apoptosis/Necrosis) ROS->Damage

Caption: General mechanism of photodynamic therapy (PDT) with this compound.

Experimental_Workflow A 1. Seed Cells in Plate B 2. Prepare this compound Solution A->B C 3. Incubate Cells with Porphyrin (in dark) B->C D 4. Wash Cells with PBS C->D E 5. Add Fresh Medium D->E F 6. Irradiate with Light Source E->F G 7. Post-Irradiation Incubation F->G H 8. Assess Cell Viability G->H

Caption: In vitro experimental workflow for this compound PDT.

References

Technical Support Center: Scaling Up Biguanidinium-Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of biguanidinium-porphyrin conjugates. Our aim is to address common challenges encountered during the scale-up of this complex multi-step process.

Troubleshooting Guides

Issue 1: Low Yield of Carboxylated Porphyrin Precursor at Gram-Scale

Symptoms:

  • Significantly lower than expected yield (e.g., <10%) when scaling up the synthesis of the carboxylated porphyrin core.

  • Formation of a large amount of tar-like, insoluble material.

  • Difficult and inefficient purification by column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Condensation Reaction 1. Optimize Solvent System: While traditional methods like Adler-Longo use high-boiling acids like propionic acid, consider a two-step protocol. A milder first step using a water-methanol mixture with HCl for the condensation of pyrrole (B145914) and aldehyde can be effective.[1][2][3] 2. Control Reaction Time: For the initial condensation, a reaction time of around 2 hours at room temperature is often sufficient.[2][3]
Poor Solubility of Intermediates 1. Solvent Choice for Oxidation: The intermediate tetrapyrrane can have poor solubility in propionic acid, making oxidation inefficient.[1] A preferred method is to isolate the precipitate from the initial condensation and then dissolve it in a solvent like dimethylformamide (DMF) for the oxidation step.[1][2][3]
Suboptimal Oxidation 1. Reflux in Air: Refluxing the intermediate in DMF for 1.5-2 hours followed by stirring overnight in the air is an effective and economical oxidation method that avoids expensive oxidizing agents like DDQ.[1][2][3]
Difficult Purification 1. Crystallization: For some porphyrins, purification can be achieved through simple crystallization, which is more scalable than column chromatography.[3] 2. Automated Chromatography: If chromatography is necessary, automated flash chromatography systems can improve separation efficiency and reduce solvent consumption compared to manual methods.[4]
Issue 2: Inefficient Guanidinylation Coupling Reaction at Scale

Symptoms:

  • Incomplete conversion of the carboxylated porphyrin to the this compound conjugate.

  • Presence of multiple side products in the crude reaction mixture, complicating purification.

  • Low isolated yield of the final product after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Coupling Reagents/Conditions 1. Choice of Coupling Method: The DCC/HOBT method in a mixed solvent system (e.g., dry CH2Cl2/MeCN/DMF) is a common approach for this amide bond formation.[5] Alternatively, converting the carboxylic acid to an acyl chloride can be an effective activation strategy.[5] 2. Use of a Base: The addition of a non-nucleophilic base like DMAP or pyridine (B92270) can catalyze the reaction.[5]
Stoichiometry of Reagents 1. Excess of Guanidinium Salt: On a larger scale, it may be necessary to use a slight excess of the aminomethyl-functionalized biguanidinium salt and coupling reagents to drive the reaction to completion.
Side Reactions 1. Temperature Control: Amide coupling reactions can generate heat. Maintaining a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions. 2. Moisture Sensitivity: Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
Steric Hindrance 1. Porphyrin Structure: The steric bulk around the carboxylic acid groups on the porphyrin can hinder the approach of the biguanidinium moiety. If possible, designing precursors with less steric hindrance may improve coupling efficiency.
Issue 3: Difficulty in Purifying the Final this compound Product

Symptoms:

  • Broad, unresolved bands during column chromatography.

  • Product streaking on the column.

  • Co-elution of the product with unreacted starting materials or coupling agent byproducts.

  • Low recovery of the product from the column.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Polarity of the Cationic Product 1. Reverse-Phase Chromatography: The highly polar and cationic nature of the this compound may make it unsuitable for normal-phase silica (B1680970) gel chromatography. Consider using reverse-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol (B129727) with a modifier like TFA or formic acid). 2. Ion-Exchange Chromatography: This technique can be effective for separating charged molecules.
Aggregation of the Porphyrin 1. Solvent System: Cationic porphyrins are known to aggregate in aqueous solutions.[6] The choice of solvent during purification is critical. Using a solvent system that minimizes aggregation can improve chromatographic separation.
Contamination with Coupling Byproducts 1. Work-up Procedure: Before chromatographic purification, perform an aqueous work-up to remove water-soluble byproducts like dicyclohexylurea (DCU) if DCC was used. DCU can also be removed by filtration if it precipitates from the reaction mixture.
Product Insolubility 1. Solvent Screening: The final product may have limited solubility in common organic solvents. A thorough solvent screening is necessary to find a suitable solvent or solvent mixture for purification and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in scaling up the synthesis of biguanidinium-porphyrins?

A1: The synthesis is typically a two-stage process. The first stage involves the synthesis and purification of a porphyrin precursor, usually functionalized with carboxylic acid groups. The second stage is the coupling of the biguanidinium moiety to these carboxylic acid groups to form the final conjugate.

Q2: What are the most significant challenges in scaling up the synthesis of the porphyrin precursor?

A2: The primary challenges include achieving a good yield, which is often low in traditional methods, and managing the purification process.[1] The formation of tar-like byproducts can make purification by column chromatography difficult and inefficient on a large scale.[1] Additionally, many traditional methods use large volumes of hazardous chlorinated solvents, which is a concern for industrial-scale applications.[3]

Q3: Are there "greener" or more scalable methods for synthesizing the porphyrin core?

A3: Yes, a two-step protocol has been developed that is more environmentally friendly and scalable.[1][2][3] This method involves the condensation of pyrrole and an aldehyde in a water-methanol mixture, followed by oxidation in DMF with air.[1][2][3] This approach avoids large volumes of chlorinated solvents and expensive oxidizing agents.[3]

Q4: What are the common methods for coupling the biguanidinium group to the porphyrin?

A4: The most common method is an amide bond formation between a carboxylated porphyrin and an amino-functionalized biguanidinium derivative.[5] This can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive acyl chloride.[5]

Q5: What are the key parameters to control during the guanidinylation reaction?

A5: Key parameters include the stoichiometry of the reactants and coupling agents, reaction temperature, and ensuring anhydrous conditions. The choice of solvent is also crucial and is often a mixture of polar aprotic solvents like DMF, CH2Cl2, and MeCN.[5]

Q6: Why is the purification of the final this compound conjugate so challenging?

A6: The final product is a cationic and often highly polar molecule. This can lead to strong interactions with the stationary phase in normal-phase chromatography, resulting in poor separation and low recovery. Cationic porphyrins also have a tendency to aggregate, further complicating purification.[6]

Q7: What are some recommended purification strategies for the final product?

A7: Reverse-phase or ion-exchange chromatography are often more suitable than normal-phase silica gel chromatography for purifying cationic porphyrins. A careful selection of the mobile phase is critical for successful separation. In some cases, precipitation or crystallization might be viable alternatives for purification on a larger scale.

Quantitative Data

Table 1: Comparison of Small-Scale vs. Gram-Scale Synthesis of Porphyrin Precursors

Porphyrin DerivativeScaleYield (%)PurityReference
5,10,15,20-tetraphenylporphyrinSmall-Scale10-30High[1]
5,10,15,20-tetraphenylporphyrinGram-Scale (10 mmol)17High[1]
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinGram-Scale (10 mmol)24High[1]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Symmetric A4-Porphyrin Precursor

This protocol is adapted from a green synthesis methodology and is suitable for scaling up.[1][2][3]

  • Condensation: In a suitable reaction vessel, add 10.0 mmol of the desired aldehyde and 10.0 mmol of pyrrole to a mixture of 500 mL of methanol and 250 mL of water.

  • Add 20 mL of concentrated HCl and stir the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration.

  • Oxidation: Dissolve the precipitate in 100 mL of reagent-grade dimethylformamide (DMF) and reflux the solution for 1.5 hours.

  • After cooling, transfer the reaction mixture to a beaker and stir it overnight, open to the air.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Guanidinylation of a Carboxylated Porphyrin

This protocol is based on the DCC/HOBT coupling method.[5]

  • Dissolve the carboxylated porphyrin precursor in a suitable anhydrous solvent (e.g., a mixture of CH2Cl2, MeCN, and DMF).

  • Add the aminomethyl-functionalized biguanidinium salt (typically a slight excess per carboxylic acid group), HOBT (1 equivalent per carboxylic acid group), and a catalytic amount of DMAP or pyridine.

  • Cool the mixture in an ice bath and add DCC (1 equivalent per carboxylic acid group).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. If the product is in an organic solvent, perform an aqueous wash to remove excess water-soluble reagents.

  • Purification: After removing the solvent, purify the crude product using an appropriate chromatographic technique (e.g., reverse-phase HPLC) or by precipitation/crystallization.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Stage 1: Porphyrin Core Synthesis cluster_1 Stage 2: Guanidinylation A Pyrrole + Aldehyde B Condensation (HCl, H2O/MeOH, RT, 2h) A->B C Intermediate Precipitate B->C D Oxidation (DMF, Reflux, Air) C->D E Crude Carboxylated Porphyrin D->E F Purification (Chromatography/Crystallization) E->F G Purified Carboxylated Porphyrin F->G I Coupling Reaction (DCC/HOBT or Acyl Chloride) G->I H Guanidinium Salt H->I J Crude this compound K Purification (Reverse-Phase/Ion-Exchange) J->K L Final Product K->L

Caption: A two-stage workflow for the synthesis of Biguanidinium-Porphyrins.

Troubleshooting Logic for Low Yield in Porphyrin Synthesis

G Start Low Yield of Porphyrin Precursor Q1 Check Condensation Step Start->Q1 Q2 Check Oxidation Step Q1->Q2 OK Sol1 Optimize solvent (H2O/MeOH) & reaction time (2h) Q1->Sol1 Inefficient? Q3 Check Purification Q2->Q3 OK Sol2 Isolate intermediate, then oxidize in DMF Q2->Sol2 Poor Solubility? Sol3 Ensure sufficient reflux time (1.5h) & overnight air stirring Q2->Sol3 Incomplete? Sol4 Consider crystallization as an alternative to chromatography Q3->Sol4 High Loss?

References

Technical Support Center: Biguanidinium-Porphyrin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biguanidinium-Porphyrin Photodynamic Therapy (PDT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize off-target effects and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in this compound PDT?

A1: Off-target effects in PDT primarily stem from the photosensitizer (PS) accumulating in healthy tissues or non-target subcellular locations.[1][2] For Biguanidinium-Porphyrins, which are cationic, off-target effects can be influenced by:

  • Non-specific binding: The positive charge of the biguanidinium group can lead to electrostatic interactions with negatively charged components on the surface of healthy cells, leading to unwanted uptake.[3]

  • Hydrophobicity: Porphyrins are often hydrophobic, which can cause them to aggregate in aqueous environments and be taken up non-specifically by various cell types.[4][5]

  • Poor biodistribution: After administration, the PS may not selectively accumulate at the tumor site, leading to its presence in healthy organs upon light activation.[2][6]

  • Subcellular Localization: Even within a target cell, localization in sensitive organelles other than the intended target can lead to different cell death pathways and potentially unwanted side effects.[5][7]

Q2: How does the biguanidinium moiety affect the targeting and uptake of the porphyrin?

A2: The biguanidinium group, being cationic, is intended to target the high negative mitochondrial membrane potential of cancer cells.[8] This targeted accumulation enhances the localization of the PS within mitochondria, a key organelle for inducing apoptosis.[3][7] However, this cationic nature also influences its interaction with other cellular components. While designed for mitochondrial targeting, biguanidinium-porphyrins have also been observed in lysosomes and the endoplasmic reticulum.[7] The overall charge and its distribution across the molecule are critical parameters that control cellular uptake and subcellular localization.[9]

Q3: What is "dark toxicity" and how can I minimize it for my this compound compound?

A3: Dark toxicity refers to the cytotoxic effects of the photosensitizer in the absence of light.[10] An ideal PS should have minimal dark toxicity.[11] For Biguanidinium-Porphyrins, dark toxicity can arise if the compound itself, or its formulation, interferes with essential cellular processes. To minimize it:

  • Determine the IC50 in the dark: Conduct dose-response experiments without light activation to determine the concentration at which the compound becomes toxic.

  • Optimize Concentration: Use the lowest effective concentration for PDT that shows minimal dark toxicity.

  • Purity Check: Ensure the compound is pure, as impurities could be the source of toxicity.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the porphyrin) to ensure it is not contributing to toxicity.

Q4: Can aggregation of Biguanidinium-Porphyrins affect experimental outcomes?

A4: Yes, aggregation is a significant issue. Porphyrins, especially hydrophobic ones, tend to aggregate in aqueous solutions like cell culture media.[4][8] This aggregation can:

  • Reduce therapeutic effectiveness: Aggregates have altered photophysical properties, often leading to a decrease in the quantum yield of singlet oxygen.[4]

  • Hinder cellular uptake: Large aggregates may not be efficiently internalized by cells.[8]

  • Increase non-specific binding: Aggregates can be non-specifically taken up by cells, contributing to off-target effects. Strategies to prevent aggregation include chemical modification to improve water solubility, formulation with nanoparticles, or using agents to reduce aggregation in solution.[4][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound PDT experiments.

Problem 1: High Off-Target Cytotoxicity or Low Specificity
Potential Cause Troubleshooting Steps & Solutions
High Dark Toxicity 1. Verify Compound Purity: Use techniques like HPLC to confirm the purity of your this compound. 2. Perform Dose-Response (Dark): Determine the maximum concentration that does not induce significant cell death in the dark and stay below this for PDT experiments.[14] 3. Change Solvent/Vehicle: The solvent used to dissolve the porphyrin may be toxic. Test different biocompatible solvents (e.g., DMSO, ethanol) at low final concentrations.
Non-Specific Uptake in Healthy Cells 1. Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient uptake in target cells, thereby reducing the time for accumulation in non-target cells. 2. Targeting Moieties: Conjugate the porphyrin to a tumor-specific ligand (e.g., antibody, peptide) to enhance active targeting.[1][10] 3. Nanoparticle Formulation: Encapsulate the porphyrin in nanoparticles to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[4][5][13]
Poor Biodistribution In Vivo 1. Formulation Strategy: Improve solubility and circulation time by using drug delivery systems like liposomes or polymer nanoparticles.[6] 2. PEGylation: Modify the porphyrin or nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation half-life and reduce uptake by the reticuloendothelial system. 3. Biodistribution Study: Perform an in vivo imaging study to track the localization of the photosensitizer over time in different organs.[13]
Problem 2: Low or Inconsistent Phototoxicity in Target Cells
Potential Cause Troubleshooting Steps & Solutions
Insufficient Cellular Uptake 1. Optimize Concentration & Incubation Time: Perform a matrix experiment varying both the porphyrin concentration and the incubation time (e.g., 4, 12, 24 hours) to find the optimal conditions for uptake.[3] 2. Use Serum-Free Medium: Serum proteins can bind to the porphyrin and interfere with cellular uptake. If possible, perform the incubation step in serum-free media. 3. Verify with Fluorescence: Use fluorescence microscopy or flow cytometry to visually confirm and quantify cellular uptake.[15]
Photosensitizer Aggregation 1. Solubility Test: Visually inspect the stock solution and the final dilution in media for any precipitation. 2. Modify Formulation: Use a small percentage of a biocompatible solvent like DMSO or a surfactant (e.g., Pluronic) to improve solubility and reduce aggregation.[16] 3. Spectroscopic Analysis: Check the absorption spectrum of the porphyrin in the final medium. A broadening or shift in the Soret band can indicate aggregation.[17]
Inadequate Light Dose or Wavelength 1. Calibrate Light Source: Ensure the power output of your light source (e.g., laser, LED) is calibrated and delivering the intended fluence (J/cm²). 2. Match Wavelength: Verify that the wavelength of your light source matches the Q-band absorption peak of the this compound for efficient activation.[10] 3. Light Dose-Response: Perform an experiment with varying light doses to determine the optimal fluence for inducing cytotoxicity.
Photobleaching 1. Measure Fluorescence Post-Irradiation: A significant decrease in porphyrin fluorescence after light exposure indicates photobleaching.[7][10] 2. Fractionate Light Dose: Instead of a single continuous exposure, deliver the total light dose in fractions to allow for oxygen reperfusion and potentially reduce the rate of photobleaching.[18] 3. Lower Fluence Rate: Using a lower light intensity over a longer period can sometimes reduce photobleaching while achieving the same total fluence.
Hypoxia (Low Oxygen) 1. Control Cell Density: Avoid overly confluent cell cultures, which can become hypoxic in the center. 2. Oxygen-Supplying Formulations: For in vivo studies, consider advanced formulations that can carry and release oxygen at the tumor site.[19] 3. Assess Hypoxia: Use hypoxia probes to determine if the experimental conditions (in vitro or in vivo) are oxygen-limited.

Quantitative Data Summary

The following tables summarize key quantitative data for relevant porphyrin derivatives to provide a baseline for comparison.

Table 1: Phototoxicity and Dark Toxicity of Porphyrin Derivatives in HEp2 Cells

PhotosensitizerTypeIC50 at 1 J/cm² (µM)Dark ToxicitySubcellular Localization
Guanidine-Porphyrin Cationic4.8[7]Low[7]Mitochondria, Lysosomes, ER[7]
Biguanidine-Porphyrin Cationic8.2[7]Low[7]Mitochondria[7]
Porphyrin-MLS conjugate Peptide-conjugated9.8[7]Low[7]Mainly Lysosomes[7]
Mono-cationic Porphyrin (MAP) Cationic~1.5 (estimated from graph)[3]Low[3]Lipid membranes (Plasma, ER, Golgi, Mitochondria)[3]
Di-cationic Porphyrin (DADP-a) Cationic3.0[3]Low[3]Vesicular compartments, Mitochondria[3]
Tetra-cationic Porphyrin (TEAP) Cationic~8.0[3]Low[3]Mitochondria[3]

Table 2: Cellular Uptake of Porphyrin Derivatives in HEp2 Cells

PhotosensitizerCellular Uptake after 24h (nmol/mg protein)Key Characteristic
Porphyrin-MLS conjugate ~110 (highest in series)[7]Peptide-conjugated, water-soluble[7]
Guanidine-Porphyrin ~40[7]Poorly water-soluble, forms aggregates[7]
Biguanidine-Porphyrin ~20 (lowest in series)[7]Poorly water-soluble, forms aggregates[7]
Di-cationic Porphyrin (DADP-a) ~11 (highest in series)High cellular accumulation[3]
Di-cationic Porphyrin (DADP-o) ~10High cellular accumulation[3]
Mono-cationic Porphyrin (MAP) ~4Highest phototoxicity in its series[3]

Key Experimental Protocols

Protocol 1: Cellular Uptake Assay by Fluorescence

This protocol is for quantifying the intracellular accumulation of a this compound.

  • Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 2.0 x 10⁵ cells/well).[4] Incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing the this compound at the desired concentration (e.g., 5-20 µM). Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) at 37°C in the dark.[3][9]

  • Washing: Aspirate the medium containing the porphyrin. Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Cell Lysis/Harvesting:

    • For Plate Reader: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate to lyse the cells.

    • For Flow Cytometry: Harvest the cells by trypsinization, then centrifuge and resuspend in PBS.[3]

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence of the cell lysate using an appropriate excitation wavelength (e.g., ~420 nm for the Soret band) and emission wavelength (e.g., ~650-700 nm).

    • Flow Cytometer: Analyze the cell suspension, detecting the porphyrin's red fluorescence.[15]

  • Data Analysis: Quantify the uptake by comparing the fluorescence intensity of treated cells to a standard curve of the porphyrin, and normalize to the total protein content of the cell lysate (e.g., using a BCA assay).

Protocol 2: Phototoxicity Assessment using MTT Assay

This protocol determines cell viability after PDT.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Treatment & Incubation: Treat cells with various concentrations of the this compound for the optimized duration (determined from uptake studies) in the dark. Include "no drug" controls and "drug, no light" (dark toxicity) controls.

  • Washing: Gently wash the cells with PBS. Add fresh, phenol (B47542) red-free medium.

  • Irradiation: Irradiate the designated wells with light of the appropriate wavelength and fluence (e.g., 630 nm, 1-10 J/cm²).[4] Keep the "dark toxicity" plate covered.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours to allow for cell death to occur.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated, unirradiated control cells. Plot the results to determine the IC50 value.

Visualizations

PDT Mechanism and Off-Target Pathways

pdt_mechanism cluster_target Targeted PDT in Cancer Cell cluster_offtarget Off-Target Effects PS_activated This compound (Excited Triplet State) ROS Reactive Oxygen Species (ROS) (¹O₂) PS_activated->ROS Energy Transfer + ³O₂ Mito Mitochondrial Damage ROS->Mito Oxidative Stress Apoptosis Apoptosis (Targeted Cell Death) Mito->Apoptosis HealthyCell Healthy Cell MembraneDamage Membrane Damage (Necrosis) HealthyCell->MembraneDamage PDT Effect in Wrong Location NonSpecificUptake Non-Specific Uptake NonSpecificUptake->HealthyCell SystemicToxicity Systemic Toxicity MembraneDamage->SystemicToxicity PS_ground This compound (Ground State) PS_ground->NonSpecificUptake Enters Healthy Cell Light Light Activation (Specific λ) Light->PS_activated Enters Target Cell

Caption: Mechanism of this compound PDT and potential off-target pathways.

General Experimental Workflow for PDT

experimental_workflow start Start culture 1. Cell Culture (Seed cells in plates) start->culture incubate 2. Photosensitizer Incubation (Add this compound) culture->incubate wash 3. Washing Step (Remove extracellular PS) incubate->wash irradiate 4. Light Irradiation (Activate PS at specific λ) wash->irradiate post_incubate 5. Post-Irradiation Incubation (Allow for cell death) irradiate->post_incubate assay 6. Viability / Cytotoxicity Assay (e.g., MTT, Annexin V) post_incubate->assay analyze 7. Data Analysis (Calculate IC50, etc.) assay->analyze end End analyze->end

Caption: A generalized workflow for conducting an in vitro PDT experiment.

Troubleshooting Decision Tree for Low PDT Efficacy

troubleshooting_tree problem Problem: Low PDT Efficacy cause1 Sufficient Cellular Uptake? problem->cause1 cause2 PS Aggregation? cause1->cause2 Yes sol1 NO: Optimize concentration & incubation time. Verify uptake with fluorescence microscopy. cause1->sol1 No cause3 Correct Light Dose? cause2->cause3 No sol2 YES: Check formulation for precipitates. Use disaggregating agents or improve solubility. cause2->sol2 Yes cause4 Significant Photobleaching? cause3->cause4 Yes sol3 NO: Calibrate light source. Perform light dose-response experiment. cause3->sol3 No sol4 YES: Lower fluence rate or fractionate the light dose. cause4->sol4 Yes

Caption: Decision tree for troubleshooting low efficacy in PDT experiments.

References

"strategies to enhance the singlet oxygen generation of Biguanidinium-porphyrin"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biguanidinium-Porphyrin Photosensitizers

Welcome to the technical support center for the enhancement of singlet oxygen generation in this compound systems. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of singlet oxygen generation by a porphyrin-based photosensitizer?

A1: The generation of singlet oxygen (¹O₂) by a photosensitizer like a this compound is a photophysical process.[1] It begins when the photosensitizer absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[2][3] It is from this T₁ state that the photosensitizer can transfer its energy to ground-state triplet oxygen (³O₂), which is abundant in most biological environments. This energy transfer excites the oxygen to the highly reactive singlet oxygen (¹O₂) state, while the photosensitizer returns to its ground state.[1][2]

Q2: What is the "heavy atom effect" and how does it apply to porphyrins?

A2: The "heavy atom effect" refers to the introduction of atoms with a large atomic number (i.e., heavy atoms) into a molecule to enhance the rate of spin-forbidden processes, such as intersystem crossing (ISC).[4] For porphyrins, this is a common strategy to increase the quantum yield of singlet oxygen. By incorporating heavy atoms like halogens (e.g., bromine, iodine) or certain metals into the porphyrin structure, the efficiency of the S₁ to T₁ transition is significantly increased.[4][5] This leads to a larger population of the triplet state photosensitizer available to generate singlet oxygen.[4]

Q3: How does the aggregation of porphyrin molecules affect singlet oxygen generation?

A3: Aggregation of porphyrin molecules, often caused by π-π stacking in aqueous environments, typically leads to a decrease in singlet oxygen generation.[6] This phenomenon, known as aggregation-caused quenching (ACQ), provides non-radiative decay pathways for the excited state, effectively preventing the energy transfer to molecular oxygen.[6][7] Therefore, strategies that prevent or disrupt this aggregation are crucial for enhancing singlet oxygen yield.

Q4: What are the common methods for measuring singlet oxygen quantum yield (ΦΔ)?

A4: There are two primary methods for quantifying singlet oxygen generation:

  • Direct Detection: This is considered the gold standard and involves measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[1][8] While being the most direct proof, the signal is often very weak and requires specialized, highly sensitive near-infrared (NIR) detectors.[8][9]

  • Indirect Detection: This method uses a chemical scavenger or trap that reacts specifically with singlet oxygen.[10] A commonly used trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen. The rate of this bleaching, which can be monitored spectrophotometrically, is proportional to the rate of singlet oxygen production.[11][12]

Q5: Can the choice of solvent influence singlet oxygen generation?

A5: Yes, the solvent can significantly impact the efficiency of singlet oxygen generation.[5] The lifetime of singlet oxygen varies greatly between solvents, which in turn affects the overall quantum yield. Additionally, the solvent can influence the aggregation state and the photophysical properties of the porphyrin itself.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at enhancing singlet oxygen generation.

Issue 1: Low or No Detectable Singlet Oxygen Quantum Yield (ΦΔ)

Potential Cause Troubleshooting Steps
Porphyrin Aggregation 1. Decrease the concentration of the porphyrin solution.[6] 2. Change the solvent to one that better solubilizes the porphyrin. 3. Incorporate the porphyrin into a delivery system that prevents aggregation, such as nanofibers or liposomes.[13][14]
Inefficient Intersystem Crossing (ISC) 1. Modify the porphyrin structure by introducing heavy atoms (halogens or metals) to promote ISC via the heavy atom effect.[4][5] 2. Consider synthesizing porphyrin dimers with conjugated linkers, which have been shown to enhance triplet state formation.[15]
Quenching of the Excited State 1. Ensure the solvent and any other components in the solution do not quench the triplet state of the porphyrin. 2. Be aware of potential self-quenching at high concentrations.
Insufficient Oxygen 1. Ensure the solution is adequately saturated with oxygen. For experiments, this can be achieved by bubbling O₂ through the sample.[2]
Incorrect Excitation Wavelength 1. Verify the excitation wavelength corresponds to a strong absorption band (ideally the Soret or a Q-band) of your specific this compound.

Issue 2: Rapid Photobleaching of the Porphyrin

Potential Cause Troubleshooting Steps
Reaction with Singlet Oxygen 1. High concentrations of generated singlet oxygen can lead to the degradation of the photosensitizer itself. 2. Reduce the light intensity or exposure time during the experiment.
Inherent Photochemical Instability 1. Structural modifications to the porphyrin macrocycle can sometimes improve photostability. 2. Encapsulating the porphyrin in a protective matrix or nanoparticle can enhance its stability.

Strategies to Enhance Singlet Oxygen Generation

Summarized below are key strategies that have been shown to improve the singlet oxygen quantum yield of porphyrin-based photosensitizers.

Strategy Principle Expected Outcome
Heavy Atom Incorporation Introduction of halogens (Br, I) or metals (Zn, Pt, Pd) enhances spin-orbit coupling, which accelerates intersystem crossing (ISC).[4][5]Significant increase in triplet state population and, consequently, a higher singlet oxygen quantum yield (ΦΔ).
Structural Modification Attaching electron-withdrawing groups to the porphyrin ring can favorably alter its photophysical properties.[16]Increased ISC rate and improved ΦΔ.
Supramolecular Assembly Preventing porphyrin aggregation by encapsulation in nanofibers or other supramolecular structures.[13][14]Disrupts aggregation-caused quenching, leading to a marked increase in singlet oxygen generation efficiency.[13]
Dimerization Creating conjugated porphyrin dimers.Can lead to a substantial increase in the singlet oxygen quantum yield compared to the monomeric unit.[15]
Formulation in Nano-carriers Conjugation or encapsulation with nanoparticles like quantum dots.Can facilitate efficient energy transfer to the porphyrin, boosting its ability to generate singlet oxygen.
Quantitative Data: Singlet Oxygen Quantum Yields (ΦΔ) of Porphyrins

The following table presents a selection of reported singlet oxygen quantum yields for various porphyrins to provide a comparative baseline.

Porphyrin Derivative Metal Ion Solvent ΦΔ Reference
Hematoporphyrin IX Dimethyl Ester (HPDME)None (Free Base)DMF~0.60[11][12]
HPDMEZn(II)DMF0.40[12]
HPDMEPd(II)DMF0.34[12]
HPDMEPt(II)DMF0.24[12]
HiPorfin-DMF0.61 ± 0.03[9][12]
Hematoporphyrin Monomethyl Ether (HMME)-DMF0.60 ± 0.02[9][12]
Photocarcinorin (PsD-007)-DMF0.59 ± 0.03[9][12]

Experimental Protocols & Methodologies

Protocol 1: Measurement of Singlet Oxygen Quantum Yield (ΦΔ) via Indirect Method (DPBF Bleaching)

This protocol describes the relative measurement of ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap and a reference photosensitizer with a known quantum yield.

Materials:

  • This compound sample

  • Reference photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in MeOH)[3]

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectroscopically pure solvent (e.g., DMF, Ethanol)

  • UV-Vis Spectrophotometer

  • Light source with a monochromator or appropriate filters

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of your porphyrin, the reference photosensitizer, and DPBF in the chosen solvent.

    • Prepare experimental solutions with an absorbance of ~0.1 at the excitation wavelength for both the sample and the reference to avoid inner filter effects.

    • Add DPBF to both the sample and reference solutions. The final concentration of DPBF should result in an absorbance of ~1.0 at its absorption maximum (~415 nm).

  • Irradiation:

    • Use a light source to irradiate the sample at a wavelength where only the photosensitizer absorbs, not DPBF.

    • Irradiate the sample and reference solutions under identical conditions (light intensity, wavelength, geometry).

    • At regular time intervals, stop the irradiation and record the absorption spectrum, focusing on the decrease in absorbance of DPBF at ~415 nm.[11]

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum as a function of irradiation time for both the sample and the reference.

    • Determine the initial rate of DPBF decomposition (k) from the slope of these plots.

    • Calculate the singlet oxygen quantum yield (ΦΔ) of your sample using the following equation: ΦΔ (sample) = ΦΔ (reference) * (k (sample) / k (reference)) * (Iₐ (reference) / Iₐ (sample)) where Iₐ is the rate of light absorption by the photosensitizer. If the absorbance of the sample and reference are matched at the excitation wavelength, the Iₐ term ratio is 1.

Visualizations

G Figure 1: Troubleshooting Workflow for Low Singlet Oxygen Yield start Low Singlet Oxygen Yield Detected check_agg Check for Aggregation (UV-Vis, DLS) start->check_agg agg_yes Aggregation Present check_agg->agg_yes Yes agg_no No Significant Aggregation check_agg->agg_no No remedy_agg Remediation: 1. Decrease Concentration 2. Change Solvent 3. Use Supramolecular Host agg_yes->remedy_agg check_isc Evaluate Intersystem Crossing (ISC) Potential agg_no->check_isc end_node Re-evaluate Singlet Oxygen Yield remedy_agg->end_node isc_low Low ISC Potential (e.g., no heavy atoms) check_isc->isc_low Low isc_ok Sufficient ISC Potential check_isc->isc_ok OK remedy_isc Remediation: 1. Introduce Heavy Atoms 2. Synthesize Dimers isc_low->remedy_isc check_env Check Experimental Conditions isc_ok->check_env remedy_isc->end_node env_issue Issue Found: - Low Oxygen - Quenchers Present - Wrong λ_excitation check_env->env_issue Issue env_ok Conditions Optimal check_env->env_ok OK remedy_env Remediation: 1. Saturate with O2 2. Purify Solvents 3. Verify λ_excitation env_issue->remedy_env env_ok->end_node remedy_env->end_node

Caption: Troubleshooting workflow for low singlet oxygen yield.

Jablonski Figure 2: Jablonski Diagram for Singlet Oxygen Generation S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 T1 T₁ (Excited Triplet State) S1->T1 T1->S0 O2_triplet ³O₂ (Triplet Oxygen) absorption Absorption (Light, hν) isc Intersystem Crossing (ISC) energy_transfer Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) O2_triplet->O2_singlet Generation

Caption: Jablonski diagram for singlet oxygen generation.

References

Technical Support Center: Overcoming Resistance in Biguanidinium-Porphyrin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biguanidinium-Porphyrin Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to photodynamic therapy?

A1: Resistance to PDT is a multifaceted issue that can arise from several cellular adaptations. Key mechanisms include:

  • Altered Photosensitizer Accumulation: Reduced uptake or enhanced efflux of the photosensitizer, often mediated by ATP-binding cassette (ABC) transporters like ABCG2, can lower the intracellular concentration required for effective PDT.[1][2][3][4][[“]][6][7]

  • Enhanced Antioxidant Defenses: Cancer cells can upregulate antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.[8][9] These enzymes neutralize the cytotoxic reactive oxygen species (ROS) generated during PDT, thereby diminishing the therapeutic effect.[1][[“]][8] The Nrf2-mediated antioxidant response is a key survival pathway activated in response to oxidative stress.[10]

  • Activation of Pro-Survival Signaling Pathways: PDT can induce stress-response genes and signaling pathways that promote cell survival, such as those involving heat shock proteins and autophagy.[1][[“]][10]

  • Increased DNA Damage Repair: For photosensitizers that induce DNA damage, cancer cells may enhance their DNA repair mechanisms to survive the treatment.[11][12][13][14][15]

  • Subcellular Localization: The specific organelles where the photosensitizer accumulates can influence the mode of cell death and the effectiveness of the therapy.[1][16][17][18] For instance, mitochondrial localization often leads to apoptosis.[1][18]

  • Tumor Microenvironment: Hypoxia, or low oxygen levels, within the tumor can limit the production of ROS, which is an oxygen-dependent process, thereby reducing PDT efficacy.[19][20][21]

Q2: How might the biguanidinium group in our photosensitizer affect uptake and resistance?

A2: The cationic nature of the biguanidinium group is expected to facilitate cellular uptake. Guanidinium-rich molecules are known to efficiently cross cell membranes, often through interactions with negatively charged components of the membrane.[22][23] This enhanced uptake could potentially overcome resistance mechanisms based on reduced drug influx. However, the positive charge may also make the photosensitizer a substrate for specific efflux pumps, contributing to resistance. The subcellular localization is also critical; biguanidine-porphyrin conjugates have been observed to accumulate in lysosomes and mitochondria.[24]

Q3: What are some strategies to overcome resistance to this compound PDT?

A3: Several strategies can be employed to counteract resistance:

  • Combination Therapy: Combining PDT with other treatments can yield synergistic effects.[21][25][26][27] For instance, using inhibitors of ABC transporters can increase the intracellular accumulation of the photosensitizer.[3] Similarly, inhibiting DNA repair mechanisms can enhance the efficacy of PDT.[14][15]

  • Targeting Antioxidant Pathways: The use of inhibitors for antioxidant enzymes can sensitize cancer cells to PDT.[8]

  • Modulating the Tumor Microenvironment: Strategies to alleviate tumor hypoxia can improve the outcome of oxygen-dependent PDT.[20]

  • Optimizing Treatment Parameters: Adjusting the photosensitizer concentration, light dose, and incubation time can help overcome resistance by ensuring optimal ROS production.[19]

Troubleshooting Guides

Issue 1: Low phototoxicity or high cell viability observed after PDT.

Potential Cause Troubleshooting Step
Suboptimal Photosensitizer Concentration Perform a dose-response curve to determine the optimal concentration of the this compound for your specific cell line.[19]
Inadequate Light Dose Verify the calibration of your light source. Conduct a light dose-response experiment to identify the optimal fluence and fluence rate.[19]
Low Cellular Uptake Quantify the intracellular photosensitizer concentration using fluorescence microscopy or spectroscopy. Consider adjusting incubation time or using uptake enhancers.
Hypoxic Conditions Ensure adequate oxygenation during the experiment, especially in dense cell cultures. Consider measuring oxygen levels in your experimental setup.[19][20]
Enhanced Antioxidant Response Measure the activity of key antioxidant enzymes (e.g., SOD, catalase) in your cells. Consider co-treatment with an antioxidant inhibitor.[8]
Photosensitizer Efflux Investigate the involvement of ABC transporters by using known inhibitors (e.g., Fumitremorgin C for ABCG2) and measuring intracellular photosensitizer accumulation.[2][4]

Issue 2: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Variable Photosensitizer Uptake Standardize the incubation protocol, including cell density, media composition (serum can interfere), and incubation time.[19]
Inconsistent Light Delivery Ensure uniform light distribution across the entire treatment area. Regularly check the power output of your light source.[19]
Variability in Post-PDT Assays Perform cell viability and other post-treatment assays at consistent time points after PDT.
Cell Line Instability Ensure the use of a consistent passage number for your cell line, as cellular characteristics can change over time.

Experimental Protocols

1. Protocol for Determining Cellular Uptake of this compound

This protocol is adapted from methods used for other porphyrin derivatives.[28]

  • Cell Seeding: Seed cells in a 6-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Add the this compound photosensitizer at the desired concentration (e.g., 5 µM) to the cells and incubate in the dark for a specified time (e.g., 24 hours).

  • Cell Lysis: After incubation, remove the medium, wash the cells thoroughly with PBS, and solubilize them with a lysis buffer (e.g., 5% Triton-X).

  • Fluorescence Measurement: Measure the fluorescence emission of the cell lysate using a spectrophotometer at the appropriate excitation and emission wavelengths for the porphyrin. The area under the emission peak can be used to quantify cellular accumulation.

2. Protocol for In Vitro Photodynamic Therapy Cytotoxicity Assay

This is a general protocol that can be adapted for your specific needs.[19]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Photosensitizer Incubation: Treat the cells with varying concentrations of the this compound photosensitizer and incubate in the dark for the desired duration. Include a "dark control" group that is treated with the photosensitizer but not exposed to light.

  • Washing: Remove the photosensitizer-containing medium and wash the cells twice with PBS.

  • Light Treatment: Add fresh medium to the cells and expose them to a light source with the appropriate wavelength and fluence. Include a "light-only control" group that is exposed to light but not treated with the photosensitizer.

  • Post-PDT Incubation: Return the plate to the incubator for a predetermined time (e.g., 24 hours) to allow for cell death to occur.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

Visualizing Resistance Mechanisms and Experimental Workflows

Below are diagrams to help visualize key concepts in overcoming resistance to this compound PDT.

resistance_pathway cluster_cell Cancer Cell PDT This compound + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Damage Cellular Damage (Mitochondria, Lysosomes) ROS->Damage Resistance Resistance Mechanisms ROS->Resistance Apoptosis Apoptosis/Necrosis Damage->Apoptosis Efflux Increased Efflux (ABC Transporters) Resistance->Efflux Antioxidant Antioxidant Response (Nrf2 Pathway) Resistance->Antioxidant Survival Pro-survival Signaling Resistance->Survival Repair DNA Repair Resistance->Repair Efflux->PDT Reduces PS Antioxidant->ROS Neutralizes Survival->Apoptosis Inhibits Repair->Damage Repairs

Caption: Cellular resistance mechanisms to this compound PDT.

troubleshooting_workflow Start Low PDT Efficacy (High Cell Viability) Check_Params Verify Treatment Parameters (PS Dose, Light Dose) Start->Check_Params Check_Uptake Measure Intracellular PS Check_Params->Check_Uptake Uptake_Low Uptake Low? Check_Uptake->Uptake_Low Optimize_Incubation Optimize Incubation Time/ Medium Conditions Uptake_Low->Optimize_Incubation Yes Check_ROS Measure ROS Production Uptake_Low->Check_ROS No Check_Efflux Investigate Efflux Pumps (Use Inhibitors) Optimize_Incubation->Check_Efflux Check_Localization Analyze Subcellular Localization Check_Efflux->Check_Localization Check_Localization->Check_ROS ROS_Low ROS Low? Check_ROS->ROS_Low Check_Hypoxia Assess for Hypoxia ROS_Low->Check_Hypoxia Yes Consider_Combo Consider Combination Therapy ROS_Low->Consider_Combo No Check_Antioxidants Measure Antioxidant Activity Check_Hypoxia->Check_Antioxidants Check_Antioxidants->Consider_Combo

Caption: Troubleshooting workflow for low PDT efficacy.

logical_relationships cluster_cellular Cellular Level cluster_molecular Molecular Mechanisms Resistance PDT Resistance Reduced_PS Reduced Intracellular PS Resistance->Reduced_PS ROS_Neutralization ROS Neutralization Resistance->ROS_Neutralization Survival_Activation Survival Pathway Activation Resistance->Survival_Activation Efflux_Pumps ABC Transporters Reduced_PS->Efflux_Pumps Antioxidants Antioxidant Enzymes ROS_Neutralization->Antioxidants Stress_Response Stress Response Genes Survival_Activation->Stress_Response

Caption: Logical relationships in PDT resistance mechanisms.

References

Technical Support Center: Formulation Strategies for Biguanidinium-Porphyrin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Biguanidinium-Porphyrin formulations.

Disclaimer: Scientific literature specifically addressing the bioavailability of Biguanidinium-Porphyrins is limited. The following guidance is based on established principles for improving the bioavailability of cationic porphyrins and other macrocyclic compounds. The experimental protocols provided are general and may require optimization for your specific this compound conjugate.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor water solubility. What can I do?

A1: Poor aqueous solubility is a common challenge with porphyrin-based molecules. The presence of the large, hydrophobic porphyrin ring often counteracts the solubilizing effect of the cationic biguanidinium groups. Here are some strategies to address this:

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the aqueous solution can improve solubility.

  • Co-solvents: Employing a pharmaceutically acceptable co-solvent system can enhance solubility.

  • Encapsulation: Formulating the compound into nanocarriers such as liposomes, micelles, or polymeric nanoparticles can significantly improve its apparent water solubility.[1][2]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.

Q2: I am observing low cellular uptake of my this compound. What are the potential reasons and solutions?

A2: Low cellular uptake can be attributed to several factors, including the physicochemical properties of the compound and the specific cell line being used.

  • Cationic Charge: While the positive charge of the biguanidinium group is intended to promote interaction with negatively charged cell membranes, an excessively high positive charge can sometimes hinder membrane translocation.[3]

  • Molecular Size and Aggregation: The large size of the porphyrin macrocycle and its tendency to aggregate in aqueous solutions can limit passive diffusion across the cell membrane.

  • Formulation Strategy: Nanoencapsulation can facilitate cellular uptake through endocytosis, bypassing some of the limitations of passive diffusion.[4][5] Cationic liposomes, for instance, can enhance the delivery of their payload into cells.[6][7]

Q3: My formulation is showing signs of instability (e.g., precipitation, aggregation). How can I improve its stability?

A3: Formulation stability is crucial for reproducible experimental results and therapeutic efficacy.

  • Optimize Nanoformulation Parameters: For liposomes, micelles, or nanoparticles, factors such as lipid composition, polymer type, drug-to-carrier ratio, and surface charge can significantly impact stability.

  • Steric Stabilization: Incorporating PEGylated lipids or polymers in your nanoformulation can provide a steric barrier, preventing aggregation and increasing circulation time in vivo.[1][4]

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the formulation with a suitable cryoprotectant can prevent degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Bioavailability after Oral Administration Poor aqueous solubility leading to low dissolution.Formulate as a nanoemulsion, micellar solution, or solid dispersion to enhance solubility and dissolution rate.
Low permeability across the intestinal epithelium.Investigate the use of permeation enhancers (with caution regarding toxicity). Formulate in nanoparticles to potentially utilize transcytosis pathways.
First-pass metabolism in the gut wall and liver.Co-administer with inhibitors of relevant metabolic enzymes (requires identification of metabolic pathways). Prodrug strategies to mask metabolically liable sites.
High Variability in In Vivo Efficacy Inconsistent formulation characteristics (size, drug loading).Implement stringent quality control for formulation preparation and characterization (e.g., DLS for size, HPLC for drug loading).
Aggregation of the formulation in biological fluids.Optimize surface properties of the formulation (e.g., PEGylation) to improve stability in serum.
Toxicity Observed in Cell Culture or Animal Models Inherent toxicity of the this compound.Perform dose-response studies to determine the therapeutic window.
Toxicity of the formulation components.Use biocompatible and biodegradable materials for nanoformulations. Evaluate the toxicity of the empty vehicle as a control.
Non-specific binding and accumulation in healthy tissues.Incorporate targeting ligands (e.g., antibodies, peptides) onto the surface of nanoformulations to direct them to the target site.

Quantitative Data on Formulation-Enhanced Bioavailability of Porphyrin Derivatives

The following tables summarize representative quantitative data from studies on porphyrin formulations. Note that these are not specific to Biguanidinium-Porphyrins but provide an indication of the potential improvements achievable with different formulation strategies.

Table 1: Enhancement of Porphyrin Solubility and In Vitro Performance

Formulation TypePorphyrin DerivativeSolubility EnhancementIn Vitro ObservationReference
Micelles Protoporphyrin IX-Increased photodynamic efficacy against melanoma cells[8]
Liposomes Protoporphyrin IX derivativeOvercame poor aqueous solubilityIncreased photodynamic activity in cancer cell lines[1]
Nanoparticles Porphyrin-Chitosan coated lipid nanoparticlesImproved dispersibility in aqueous media3.2-fold lower IC50 in phototoxicity assay[5]
Gold Nanoparticles Tetrasulfonatophenylporphyrin-~90% doxorubicin (B1662922) encapsulation efficiency[9][10]

Table 2: In Vivo Pharmacokinetic and Biodistribution Improvements with Porphyrin Nanoformulations

Formulation TypePorphyrin DerivativeAnimal ModelKey FindingReference
Liposomes Porphyrin-phospholipidMice with pancreatic cancer xenografts7.4-fold increase in drug AUC in the tumor with light activation[11]
Polymeric Micelles Protoporphyrin-PCL-PEGTumor-bearing miceSize-dependent cellular uptake and biodistribution[4][12]
Porphysomes Porphyrin-lipidRodents (mice, rats, rabbits)Dose-dependent pharmacokinetics observed[13]
Conjugated Polymer Nanoparticles Platinum porphyrin-doped F8BTBALB/c miceHepatic and splenic accumulation with rapid blood clearance[14]

Experimental Protocols

Protocol 1: Preparation of Porphyrin-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate a hydrophobic this compound derivative into liposomes.

Materials:

  • This compound derivative

  • Phospholipids (e.g., DSPC, DMPC, DOPC)

  • Cholesterol

  • PEGylated phospholipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve the this compound, phospholipids, cholesterol, and PEGylated phospholipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.

  • Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes.

  • Alternatively, the MLV suspension can be sonicated in a water bath sonicator until the solution becomes clear.

  • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Porphyrin-Loaded Polymeric Micelles by Direct Dissolution

Objective: To formulate a this compound into polymeric micelles to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • Amphiphilic block copolymer (e.g., Pluronic® series, PEG-PLA)

  • Aqueous buffer (e.g., deionized water, PBS)

  • Magnetic stirrer

  • Dialysis membrane (if purification is needed)

Procedure:

  • Dissolve the amphiphilic block copolymer in the aqueous buffer with gentle stirring. The concentration should be above the critical micelle concentration (CMC) of the polymer.

  • Add the this compound to the polymer solution.

  • Continue stirring until the porphyrin is fully dissolved, which may take several hours. Gentle heating can be applied if necessary, but the thermal stability of the porphyrin should be considered.

  • If there is any undissolved porphyrin, the solution can be filtered through a 0.22 µm syringe filter.

  • If purification is required to remove any free drug, the micellar solution can be dialyzed against the aqueous buffer.

  • Characterize the micelles for size, PDI, drug loading content, and encapsulation efficiency.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a this compound derivative.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Donor buffer (e.g., PBS at a specific pH)

  • Acceptor buffer (e.g., PBS with a solubilizing agent like DMSO)

  • This compound stock solution

  • Plate reader for quantification (e.g., UV-Vis or fluorescence)

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the acceptor buffer to the wells of the acceptor plate.

  • Prepare the donor solution by dissolving the this compound in the donor buffer at a known concentration.

  • Add the donor solution to the wells of the coated donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]

    Where:

    • CA(t) is the concentration in the acceptor well at time t

    • Cequilibrium is the concentration at equilibrium

    • VA and VD are the volumes of the acceptor and donor wells, respectively

    • A is the area of the membrane

    • t is the incubation time

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Biguanidinium- Porphyrin (API) formulation Nanoformulation (Liposomes, Micelles, etc.) start->formulation Encapsulation characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization Quality Control solubility Solubility Assay characterization->solubility permeability PAMPA Assay characterization->permeability cellular_uptake Cellular Uptake & Cytotoxicity characterization->cellular_uptake pharmacokinetics Pharmacokinetics (PK) cellular_uptake->pharmacokinetics biodistribution Biodistribution pharmacokinetics->biodistribution efficacy Efficacy Studies biodistribution->efficacy end Optimized Formulation efficacy->end

Caption: Experimental workflow for developing and evaluating this compound formulations.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BP_NP This compound Nanoformulation endosome Endosome BP_NP->endosome Endocytosis membrane lysosome Lysosome endosome->lysosome Endosomal Trafficking release Drug Release lysosome->release Endosomal Escape / Fusion target Intracellular Target (e.g., Mitochondria) release->target

Caption: Hypothesized cellular uptake pathway for a nanoformulated this compound.

References

Technical Support Center: Stability-Indicating Assay for Biguanidinium-Porphyrin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for Biguanidinium-porphyrin formulations.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay and why is it crucial for this compound formulations?

A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, the this compound, without interference from its degradation products, process impurities, or other excipients. For this compound formulations, which are often developed as photosensitizers, this is critical to ensure that the drug maintains its potency and safety profile throughout its shelf life. Exposure to light, heat, humidity, and different pH conditions can lead to degradation, and a stability-indicating method can track these changes.

Q2: What is the most suitable analytical technique for a stability-indicating assay of Biguanidinium-porphyrins?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for this purpose.[1][2] Given the chromophoric nature of the porphyrin macrocycle, a UV-Vis or Diode Array Detector (DAD) is typically used, with detection often performed at the Soret band wavelength (around 410-420 nm) for high sensitivity.[1] Due to the fluorescent properties of many porphyrins, a fluorescence detector can also be employed for enhanced selectivity and sensitivity.[2][3]

Q3: How should I select an appropriate HPLC column for analyzing cationic Biguanidinium-porphyrins?

The cationic nature of the biguanidinium groups requires careful column selection to avoid poor peak shape and low recovery. A reversed-phase C18 or C8 column with end-capping is a common starting point. However, to minimize interactions between the positively charged analyte and residual silanols on the silica-based stationary phase, consider using a column with a base-deactivated silica (B1680970) or a polymer-based column. Ion-pair chromatography, with an agent like heptafluorobutyric acid (HFBA) in the mobile phase, can also be effective in improving peak shape and retention.

Q4: What are the typical forced degradation conditions that should be applied to this compound formulations?

Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to ensure the analytical method can separate the degradants from the parent compound.[4] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Dry heat at 70-80°C for 48-72 hours.

  • Photodegradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Q5: What are the likely degradation pathways for a this compound?

Porphyrins, especially when formulated as photosensitizers, can degrade through several pathways. Photodegradation is often the most significant, potentially leading to photooxidation of the porphyrin ring or cleavage of the biguanidinium side chains.[4][5][6] Hydrolysis under acidic or basic conditions may also affect the side chains. The porphyrin macrocycle itself is generally stable to thermal stress but can be susceptible to oxidation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of cationic biguanidinium groups with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use a base-deactivated or end-capped C18/C8 column.- Add an ion-pairing agent (e.g., 0.1% TFA or HFBA) to the mobile phase.- Adjust the mobile phase pH to be 2-3 units below the pKa of the biguanidinium groups.- Reduce the sample concentration.
Low or No Analyte Recovery - Irreversible adsorption of the analyte onto the column.- Degradation of the analyte in the sample solvent or on the column.- Use a different stationary phase (e.g., polymer-based).- Ensure the sample solvent is compatible with the mobile phase and does not promote degradation.- Check the pH of the mobile phase.
Appearance of New, Unresolved Peaks - Co-elution of degradation products with the main peak.- Insufficient separation power of the HPLC method.- Optimize the mobile phase gradient to improve resolution.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the mobile phase pH or temperature.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Inconsistent mobile phase composition.- Filter all mobile phases through a 0.45 µm filter.- Flush the HPLC system and detector flow cell.- Ensure proper mixing of the mobile phase components.
Inconsistent Retention Times - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary.

Experimental Protocols

Detailed Methodology for a Stability-Indicating HPLC Assay

This protocol outlines a general approach. Method development and validation are required for specific formulations.[7][8]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a DAD or fluorescence detector.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 420 nm (Soret band).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of about 0.1 mg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

    • Thermal Degradation: Store the solid drug substance or formulation at 80°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.

    • Photodegradation: Expose the drug substance or formulation to light as per ICH Q1B guidelines. Dissolve and dilute to a final concentration of 0.1 mg/mL.

    • Analyze all stressed samples along with an unstressed control sample.

Data Presentation

Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Control (Unstressed)99.80.21
Acid Hydrolysis (1 M HCl, 60°C, 24h)92.57.52
Base Hydrolysis (1 M NaOH, 60°C, 24h)95.14.92
Oxidation (30% H₂O₂, RT, 24h)85.314.74
Thermal (80°C, 48h)98.21.81
Photolytic (ICH Q1B)78.921.15

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL) working Working Solution (0.1 mg/mL) stock->working Dilution acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic hplc HPLC Separation working->hplc acid->hplc detection DAD/Fluorescence Detection hplc->detection data Data Acquisition detection->data specificity Specificity data->specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness

Caption: Experimental workflow for the stability-indicating assay.

G cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Issue (e.g., Peak Tailing) cause1 Silanol Interaction start->cause1 cause2 Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 sol1a Use Base-Deactivated Column cause1->sol1a sol1b Add Ion-Pairing Agent cause1->sol1b sol2 Adjust pH cause2->sol2 sol3 Reduce Sample Concentration cause3->sol3 end Issue Resolved sol1a->end Re-analyze sol1b->end Re-analyze sol2->end Re-analyze sol3->end Re-analyze

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Long-Term Stability of Biguanidinium-Porphyrin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of biguanidinium-porphyrin conjugates. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and interpreting stability studies.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of this compound conjugate stability.

Issue Possible Causes Recommended Actions
Unexpectedly Rapid Degradation Photodegradation from ambient light exposure. Temperature fluctuations during storage or handling. Reactive impurities in solvents or buffers. Inherent instability of the specific conjugate structure.Store samples in amber vials or protect from light at all times. Maintain consistent and controlled temperature conditions. Use high-purity, degassed solvents and freshly prepared buffers. Re-evaluate the chemical structure for potential liabilities.
Precipitation of the Conjugate Change in pH of the solution. Aggregation at higher concentrations. Interaction with buffer components. Degradation to less soluble products.Ensure the pH of the solution is maintained within the optimal solubility range for the conjugate. Work at lower concentrations or sonicate the solution. Screen different buffer systems for compatibility. Analyze the precipitate to identify if it is the parent compound or a degradant.
Changes in UV-Vis Spectrum (e.g., peak shifts, decreased absorbance) Degradation of the porphyrin macrocycle. Aggregation of the conjugate molecules. Change in the protonation state of the porphyrin or biguanidinium groups.Perform HPLC-MS analysis to identify degradation products. Dilute the sample to check for concentration-dependent spectral changes, which may indicate aggregation. Confirm and control the pH of the sample solution.
Inconsistent HPLC Results Irreversible adsorption of the cationic conjugate to silica-based columns. Poor peak shape due to ion-pairing issues. Inadequate separation of degradants from the main peak.Use a polymer-based reversed-phase column or a column with end-capping.[1] Add a competing amine (e.g., triethylamine) to the mobile phase. Optimize the mobile phase composition, gradient, and pH to improve resolution.
Mass Spectrometry Signal Loss or Fragmentation In-source degradation of the conjugate. Poor ionization efficiency. Complex fragmentation pattern making data interpretation difficult.Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source decay. Experiment with different ionization techniques (e.g., ESI, MALDI). Perform tandem MS (MS/MS) to elucidate fragmentation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound conjugates?

A1: The long-term stability of these conjugates is primarily influenced by light, temperature, pH, and the presence of oxidizing agents. The inherent chemical structure of both the porphyrin macrocycle and the biguanidinium moiety, as well as the nature of the linker connecting them, also plays a crucial role. Porphyrins are known to be susceptible to photodegradation, while the biguanidinium group's stability can be pH-dependent.

Q2: How should I store my this compound conjugate samples for long-term stability studies?

A2: For optimal stability, samples should be stored as a solid, protected from light (e.g., in amber vials), and at a low, controlled temperature (e.g., -20°C or -80°C). If in solution, use a buffered system at a pH where the conjugate is most stable, degas the solvent to remove oxygen, and protect from light.

Q3: What are the expected degradation pathways for these conjugates?

A3: Based on the chemistry of porphyrins and biguanides, potential degradation pathways include:

  • Photodegradation: Light-induced oxidation of the porphyrin ring, potentially leading to the formation of hydroxyaldehydes, formyl products, or ring-opened derivatives.

  • Hydrolysis: Cleavage of the linker connecting the biguanidinium group to the porphyrin, particularly if it is an amide or ester linkage. The biguanidinium group itself is generally stable to hydrolysis.

  • Oxidation: Reaction with atmospheric or dissolved oxygen, which can be accelerated by light and temperature, leading to modifications of the porphyrin macrocycle.

Q4: Which analytical techniques are most suitable for monitoring the stability of these conjugates?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is essential for separating the parent conjugate from its degradation products and quantifying the extent of degradation. UV-Vis Spectroscopy can provide a quick assessment of changes to the porphyrin's electronic structure. Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights of degradation products and helping to elucidate their structures.[2]

Q5: What is a "forced degradation" study and why is it important?

A5: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions (more severe than accelerated stability conditions) such as high temperature, high humidity, strong acid/base, oxidizing agents, and intense light. The goal is to rapidly generate potential degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method that can effectively separate and quantify these degradants.

Quantitative Stability Data

Currently, there is a lack of publicly available, specific quantitative long-term stability data for this compound conjugates. To facilitate data comparison, we recommend presenting stability data in the following format. Data should be generated through validated stability-indicating analytical methods, such as HPLC.

Table 1: Example - Stability of this compound Conjugate (BPC-X) under Forced Degradation Conditions

Stress Condition Duration % Degradation of BPC-X Major Degradation Products (RRT)
0.1 M HCl (aq)24 hoursData to be generatedData to be generated
0.1 M NaOH (aq)24 hoursData to be generatedData to be generated
3% H₂O₂ (aq)24 hoursData to be generatedData to be generated
Heat (80°C, solid)48 hoursData to be generatedData to be generated
Photostability (ICH Q1B)1.2 million lux hoursData to be generatedData to be generated

RRT: Relative Retention Time

Experimental Protocols

The following are general protocols for key experiments. These should be considered as templates and must be optimized and validated for the specific this compound conjugate being studied.

Protocol 1: Stability-Indicating HPLC-UV Method

1. Objective: To develop a stability-indicating reversed-phase HPLC method for the separation and quantification of a this compound conjugate and its degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
  • Reversed-phase HPLC column (e.g., Polymer-based C18, 150 mm x 4.6 mm, 5 µm, to avoid strong interactions with the cationic analyte).
  • This compound conjugate reference standard.
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid or trifluoroacetic acid.
  • Ammonium acetate (B1210297) or phosphate (B84403) buffer.

3. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the Soret band maximum of the porphyrin (typically around 420 nm) and at a lower wavelength (e.g., 260 nm) to detect other potential degradants.
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
  • For forced degradation samples, neutralize the solution if necessary before injection.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation product peaks are well-resolved from the parent peak.

Protocol 2: UV-Vis Spectroscopic Analysis

1. Objective: To monitor changes in the electronic absorption spectrum of the this compound conjugate under stress conditions.

2. Materials and Equipment:

  • UV-Vis spectrophotometer with temperature control.
  • Quartz cuvettes (1 cm path length).
  • This compound conjugate.
  • Appropriate solvents and buffers.

3. Procedure:

  • Prepare a solution of the conjugate in a suitable solvent (e.g., water, buffer, methanol) at a concentration that gives a Soret band absorbance of approximately 1.0.
  • Record the initial UV-Vis spectrum from 300 nm to 700 nm.
  • Subject the solution to the desired stress condition (e.g., heat, light, addition of acid/base).
  • At specified time intervals, cool the sample to room temperature and record the UV-Vis spectrum.
  • Analyze the spectra for changes in the Soret and Q-band wavelengths and intensities. A decrease in the Soret band absorbance is indicative of degradation of the porphyrin macrocycle.

Visualizations

Proposed Degradation Pathway

DegradationPathway Proposed Degradation Pathways of this compound Conjugates cluster_photo Photodegradation (Light, O2) cluster_hydrolysis Hydrolysis (Acid/Base) Parent This compound Conjugate Photo_Ox Photo-oxidized Porphyrin (e.g., Hydroxyaldehydes, Formyl Products) Parent->Photo_Ox Oxidation of macrocycle Porphyrin_Acid Porphyrin Derivative (e.g., Carboxylic Acid) Parent->Porphyrin_Acid Linker Cleavage Biguanidinium_Amine Biguanidinium Derivative (e.g., Amine) Parent->Biguanidinium_Amine Linker Cleavage Ring_Open Ring-Opened Products Photo_Ox->Ring_Open Further Oxidation

Caption: Proposed degradation pathways for this compound conjugates.

Experimental Workflow for Stability Assessment

StabilityWorkflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare solutions of This compound Conjugate Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for assessing the stability of this compound conjugates.

References

Validation & Comparative

A Comparative Analysis of Biguanidinium-Porphyrin and Photofrin for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers continues to drive research and development. Among the numerous candidates, porphyrin-based compounds have historically dominated the field. Photofrin®, a first-generation photosensitizer, has been a clinical mainstay for decades. However, newer derivatives, such as Biguanidinium-porphyrins, are emerging with promising properties that may offer advantages over established treatments. This guide provides a detailed comparative analysis of Biguanidinium-porphyrin and Photofrin, focusing on their performance, mechanisms of action, and the experimental data underpinning their potential.

Executive Summary

Photofrin®, a complex mixture of hematoporphyrin (B191378) derivatives, is a well-established photosensitizer used in the treatment of various cancers. Its efficacy is well-documented, but it is also associated with prolonged cutaneous photosensitivity. Biguanidinium-porphyrins are a newer class of photosensitizers designed for enhanced cellular uptake and specific subcellular targeting, particularly to the mitochondria. This targeted approach aims to increase the efficiency of PDT and potentially reduce side effects. This guide will delve into the available data to provide a comparative overview of these two photosensitizers.

Performance Comparison: this compound vs. Photofrin

Direct comparative studies under identical experimental conditions are limited in the published literature. The following tables summarize available quantitative data from various studies to provide a performance overview. It is crucial to note that these values are not from head-to-head comparisons and should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Phototoxicity

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Guanidine-PorphyrinHEp24.81[1][2]
Biguanidine-PorphyrinHEp28.21[1][2]
PhotofrinHCT116Not explicitly stated, but less potent than other derivativesNot specified
PhotofrinVariousVaries widely depending on cell line and light doseVaries

Table 2: Subcellular Localization

PhotosensitizerPrimary LocalizationSecondary LocalizationReference
Guanidine-PorphyrinMitochondria, Endoplasmic ReticulumLysosomes[1][2]
Biguanidine-PorphyrinCell Membranes, Lysosomes, Mitochondria-[1][2]
PhotofrinPrimarily localizes to cellular membranesCytoplasmic organelles

Mechanism of Action

Both this compound and Photofrin function as photosensitizers in photodynamic therapy, a process that involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.

Photofrin: Following intravenous administration, Photofrin is selectively retained in tumor tissues.[3] Upon illumination with 630 nm light, it is excited to a triplet state. This excited state can then react with molecular oxygen via two pathways:

  • Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions and other free radicals.

  • Type II Reaction: Involves energy transfer to ground-state oxygen to generate highly reactive singlet oxygen. Singlet oxygen is considered the primary cytotoxic agent responsible for the therapeutic effect of Photofrin-PDT, leading to cellular damage, vascular shutdown, and induction of an inflammatory response.

This compound: The core porphyrin structure of these compounds acts as the photosensitizing unit, similar to Photofrin. The key distinction lies in the appended biguanidinium groups. These positively charged moieties are designed to enhance cellular uptake and target the photosensitizer to the mitochondria.[1][2] The rationale for mitochondrial targeting is twofold:

  • High Oxygen Concentration: The mitochondria are sites of high metabolic activity and oxygen consumption, providing an ample supply of the necessary substrate for ROS generation.

  • Apoptosis Induction: The mitochondria play a central role in the intrinsic apoptotic pathway. Damage to mitochondrial components can trigger the release of pro-apoptotic factors, leading to programmed cell death.

The proposed mechanism involves the electrostatic interaction of the positively charged biguanidinium groups with the negatively charged mitochondrial membrane, leading to accumulation within this organelle.[1][2] Upon light activation, the localized generation of ROS within the mitochondria is expected to induce a more efficient apoptotic response compared to photosensitizers that are more diffusely distributed in the cell.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action of these photosensitizers and the methods used to evaluate them, the following diagrams are provided.

PDT_Mechanism cluster_0 Photosensitizer Activation cluster_1 Reactive Oxygen Species Generation cluster_2 Cellular Damage PS Photosensitizer (Ground State) PS_s Photosensitizer (Singlet Excited State) PS->PS_s Absorption Light Light (e.g., 630 nm) Light->PS PS_t Photosensitizer (Triplet Excited State) PS_s->PS_t Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_t->O2 Type II Reaction ROS Reactive Oxygen Species (ROS) PS_t->ROS Type I Reaction (Electron Transfer) SO Singlet Oxygen (¹O₂) O2->SO Energy Transfer CellDamage Oxidative Damage to Cellular Components ROS->CellDamage SO->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis VascularDamage Vascular Damage CellDamage->VascularDamage ImmuneResponse Immune Response CellDamage->ImmuneResponse

Caption: General mechanism of photodynamic therapy.

Cellular_Uptake cluster_photofrin Photofrin cluster_biguanidinium This compound P_ext Photofrin (Extracellular) P_mem Membrane Association P_ext->P_mem Passive Diffusion & Endocytosis P_int Intracellular (Cytoplasmic Organelles) P_mem->P_int BGP_ext This compound (Extracellular) BGP_mem Membrane Interaction (Electrostatic) BGP_ext->BGP_mem Enhanced Uptake BGP_mito Mitochondrial Accumulation BGP_mem->BGP_mito Targeting

Caption: Cellular uptake and localization pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Cell Culture (e.g., HEp2, HCT116) incubate Incubate with Photosensitizer start_vitro->incubate irradiate_vitro Irradiate with Light (Specific Wavelength and Dose) incubate->irradiate_vitro uptake Cellular Uptake (Fluorimetry) incubate->uptake localization Subcellular Localization (Confocal Microscopy) incubate->localization mtt MTT Assay for Cytotoxicity (IC50) irradiate_vitro->mtt ros_vitro ROS Detection (e.g., DCFDA assay) irradiate_vitro->ros_vitro start_vivo Tumor Xenograft Model (e.g., Nude Mice) inject Administer Photosensitizer (e.g., Intravenously) start_vivo->inject wait Drug-Light Interval inject->wait irradiate_vivo Irradiate Tumor with Light wait->irradiate_vivo measure Monitor Tumor Growth irradiate_vivo->measure histology Histological Analysis measure->histology

Caption: General experimental workflow for photosensitizer evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of photosensitizers. Specific parameters should be optimized for the particular photosensitizer, cell line, and animal model being used.

Synthesis of Guanidine-Porphyrin Derivatives (General Approach)

The synthesis of guanidine- and biguanidine-porphyrin derivatives typically involves the modification of a porphyrin precursor bearing a reactive functional group, such as an amino group.

  • Porphyrin Precursor Synthesis: A porphyrin with a peripheral amino group (e.g., 5-(4-aminophenyl)-10,15,20-triphenylporphyrin) is synthesized using established methods, such as the Lindsey synthesis.

  • Guanidinylation: The amino-porphyrin is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

  • Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid, to yield the final guanidinium-porphyrin.

  • Biguanidinylation: For biguanidine (B15175387) derivatives, the amino-porphyrin can be reacted with a reagent like dicyandiamide (B1669379) under appropriate conditions.

  • Purification: The final products are purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cells (e.g., HEp2, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the photosensitizer (e.g., this compound or Photofrin) and incubate for a specified period (e.g., 24 hours) in the dark.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation: Add fresh culture medium and irradiate the cells with light of the appropriate wavelength (e.g., a filtered lamp or laser) at a defined light dose (e.g., 1 J/cm²). Control wells should be kept in the dark.

  • MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% inhibition of cell viability).

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a photosensitizer.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., SCC VII, BGC823) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Administer the photosensitizer (e.g., this compound or Photofrin) to the mice, typically via intravenous injection.

  • Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor and clear from healthy tissues (this can range from hours to days depending on the photosensitizer).

  • Light Treatment: Anesthetize the mice and irradiate the tumor area with a laser of the appropriate wavelength and light dose.

  • Tumor Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals for a set period.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Survival studies can also be conducted.

  • Histology: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.

Conclusion

The comparative analysis of this compound and Photofrin highlights a trade-off between a well-established clinical photosensitizer and a promising, targeted next-generation agent. While Photofrin has a long history of clinical use and proven efficacy, its drawbacks, such as prolonged photosensitivity, have prompted the development of new photosensitizers. Biguanidinium-porphyrins, with their enhanced cellular uptake and mitochondrial targeting, represent a rational design approach to improve the therapeutic index of PDT. The available in vitro data suggest that these compounds can be highly phototoxic at low micromolar concentrations.[1][2] However, a lack of direct comparative in vivo studies with Photofrin makes it difficult to definitively conclude their superiority in a clinical context. Further research, including head-to-head preclinical and eventually clinical trials, will be necessary to fully elucidate the relative benefits of Biguanidinium-porphyrins in photodynamic therapy. This guide provides a foundation for researchers and drug development professionals to understand the current landscape and future directions in the development of these promising photosensitizers.

References

Validating Mitochondrial Localization: A Comparative Guide to Biguanidinium-Porphyrin and Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of mitochondria is crucial for both understanding cellular bioenergetics and developing novel therapeutics. This guide provides a comparative overview of a synthesized Biguanidinium-porphyrin probe against commercially available fluorescent probes for validating mitochondrial localization, supported by available experimental data and detailed protocols.

The selective accumulation of molecules within mitochondria is a key strategy in various biomedical applications. Cationic compounds, such as this compound, are designed to leverage the negative mitochondrial membrane potential for targeted delivery. This guide delves into the validation of its mitochondrial localization and compares its performance with established probes like the MitoTracker™ series.

Comparative Analysis of Mitochondrial Probes

Table 1: Comparison of Photophysical and Localization Properties

PropertyThis compoundMitoTracker™ Red CMXRosMitoTracker™ Green FM
Excitation Max (nm) ~420 (Soret band), 500-700 (Q bands)~579~490
Emission Max (nm) ~650-750~599~516
Quantum Yield Higher at low pH (<6)[1]HighModerate
Photostability Data not availableHighModerate[2]
Mitochondrial Retention after Fixation Data not availableYesNo
Co-localization Coefficient (vs. known mitochondrial marker) Data not availableHighHigh
Additional Localization Lysosomes and Endoplasmic Reticulum[1][3]Primarily MitochondriaPrimarily Mitochondria

Note: The spectral properties of porphyrins can vary depending on the specific chemical structure and solvent environment.

One study reported that both guanidine- and biguanidine-porphyrins localize within the mitochondria of human carcinoma HEp2 cells.[1][3] However, it was also noted that these compounds accumulate in lysosomes and, in the case of the guanidine-porphyrin, the endoplasmic reticulum as well.[1][3] In contrast, the porphyrin-MLS peptide conjugate investigated in the same study was found to localize mainly within the cell lysosomes.[1]

Experimental Protocols

To validate the mitochondrial localization of any novel probe, a co-localization experiment with a well-established mitochondrial marker is essential. Below are detailed protocols for live-cell imaging and quantitative co-localization analysis.

Live-Cell Imaging Protocol for Mitochondrial Co-localization

This protocol outlines the steps for staining live cells with a synthesized probe (e.g., this compound) and a commercial mitochondrial probe (e.g., MitoTracker™) for subsequent imaging and analysis.

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MitoTracker™ Red CMXRos or MitoTracker™ Green FM stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.

  • Probe Preparation: Prepare working solutions of this compound and MitoTracker™ in pre-warmed complete cell culture medium. The optimal concentration for the synthesized probe should be determined experimentally, while MitoTracker™ probes are typically used in the 50-200 nM range.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution containing both this compound and the MitoTracker™ probe to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS.

    • Add pre-warmed live-cell imaging medium to the dish.

  • Image Acquisition:

    • Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber.

    • Acquire images using the appropriate laser lines and filter sets for both probes. For example, for this compound (red emission) and MitoTracker™ Green, use excitation wavelengths around the probe's absorption maxima and collect emission in the respective red and green channels.

    • Capture Z-stacks to obtain a three-dimensional view of the cells and the localization of the probes.

Quantitative Co-localization Analysis Protocol

Following image acquisition, quantitative analysis is performed to determine the degree of overlap between the signals from the two fluorescent probes. Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are two commonly used metrics.

Software: Image analysis software such as ImageJ (with the JACoP plugin), Fiji, or other commercial software packages.

Procedure:

  • Image Pre-processing:

    • Open the acquired multi-channel image (one channel for this compound, one for the MitoTracker™ probe).

    • Define a region of interest (ROI) to include one or more cells, excluding background.

    • Perform background subtraction for each channel.

  • Co-localization Analysis:

    • Use the co-localization analysis tool within the software.

    • Calculate both the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).

      • PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates a strong positive correlation, suggesting co-localization.

      • MOC (M1 and M2): M1 represents the fraction of the this compound signal that overlaps with the MitoTracker™ signal, while M2 represents the fraction of the MitoTracker™ signal that overlaps with the this compound signal. Values range from 0 (no overlap) to 1 (complete overlap).

Visualizing Experimental Workflows

To further clarify the experimental and analytical processes, the following diagrams illustrate the key steps involved.

Experimental_Workflow Experimental Workflow for Co-localization cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells in Glass-Bottom Dish incubation Incubate 24-48h cell_seeding->incubation prepare_probes Prepare this compound & MitoTracker™ Solutions stain_cells Incubate Cells with Probes (15-30 min) prepare_probes->stain_cells wash_cells Wash Cells with PBS stain_cells->wash_cells confocal Confocal Microscopy (Live-Cell Chamber) acquire_images Acquire Multi-Channel Z-Stack Images confocal->acquire_images

Caption: Workflow for live-cell imaging co-localization studies.

Analysis_Workflow Quantitative Co-localization Analysis Workflow cluster_metrics Calculated Metrics start Acquired Multi-Channel Image preprocess Image Pre-processing (ROI selection, Background Subtraction) start->preprocess coloc_analysis Co-localization Analysis (e.g., ImageJ/Fiji) preprocess->coloc_analysis pcc Pearson's Correlation Coefficient (PCC) coloc_analysis->pcc moc Manders' Overlap Coefficients (M1, M2) coloc_analysis->moc interpretation Data Interpretation (Assess degree of co-localization) pcc->interpretation moc->interpretation

Caption: Workflow for quantitative co-localization analysis.

Conclusion and Future Directions

The available evidence suggests that this compound does accumulate in mitochondria, likely driven by the mitochondrial membrane potential. However, its specificity for mitochondria appears to be lower than that of highly optimized commercial probes, with additional localization in other organelles like lysosomes and the endoplasmic reticulum.[1][3]

For researchers developing or utilizing novel mitochondrial probes, the protocols outlined in this guide provide a robust framework for validation. Future studies should focus on direct, quantitative comparisons of new probes with established standards, including the determination of co-localization coefficients and a thorough characterization of photophysical properties. This will enable a more objective assessment of their performance and suitability for specific research applications. The development of probes with high mitochondrial specificity, good photostability, and high quantum yield remains a key objective in the field.

References

A Comparative Guide to Mitochondria-Targeting Photosensitizers: Biguanidinium-Porphyrins and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrion, the powerhouse of the cell, has emerged as a prime target for photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds known as photosensitizers to induce cell death. The strategic delivery of photosensitizers to this organelle can significantly enhance therapeutic efficacy. This guide provides an in vitro comparison of Biguanidinium-porphyrin photosensitizers with other prominent mitochondria-targeting agents, supported by experimental data and detailed protocols.

Performance Comparison of Mitochondria-Targeting Photosensitizers

The efficacy of a mitochondria-targeting photosensitizer is determined by several key factors: its ability to selectively accumulate in mitochondria, its efficiency in generating cytotoxic reactive oxygen species (ROS) upon light activation, and its resulting phototoxicity towards target cells. This section presents a comparative summary of these parameters for Biguanidinium-porphyrins and other notable mitochondria-targeting photosensitizers.

Table 1: In Vitro Performance of Mitochondria-Targeting Porphyrin Derivatives

PhotosensitizerTargeting MoietyCell LinePhototoxicity (IC50)Cellular UptakeMitochondrial LocalizationReference
Guanidine-PorphyrinGuanidineHEp24.8 µM (at 1 J/cm²)[1]ModerateYesSibrian-Vazquez et al., 2007[1]
Biguanidine-Porphyrin Biguanidine HEp2 8.2 µM (at 1 J/cm²) [1]Low [1]Yes [1]Sibrian-Vazquez et al., 2007 [1]
Porphyrin-MLSMLS PeptideHEp29.8 µM (at 1 J/cm²)[1]HighNo (Lysosomal)[1]Sibrian-Vazquez et al., 2007[1]

Table 2: In Vitro Comparison of Verteporfin Derivatives Targeting Mitochondria

PhotosensitizerTargeting MoietyCell LineSinglet Oxygen Production (Arbitrary Units ± SEM)Mitochondrial Colocalization (Pearson's Coefficient)Mitochondrial Membrane Potential DepolarizationReference
Verteporfin (BPD-MA)NoneKB21072 ± 423.1~0.45ModerateDonohoe et al., 2018[2]
Monoguanidinium-VerteporfinMonoguanidiniumKB24142 ± 451.5~0.55Moderate-HighDonohoe et al., 2018[2]
Bisguanidinium-VerteporfinBisguanidiniumKB18674 ± 405.5~0.50LowDonohoe et al., 2018[2]
Triphenylphosphonium-Verteporfin Triphenylphosphonium KB 35339 ± 666 ~0.65 High [2]Donohoe et al., 2018 [2]

Experimental Workflows

To ensure reproducibility and facilitate the design of new comparative studies, this section outlines the experimental workflows for key performance indicators.

Experimental_Workflow_Phototoxicity cluster_setup Cell Seeding and Incubation cluster_treatment Photosensitizer Treatment cluster_irradiation Light Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Add serial dilutions of photosensitizers B->C D Incubate in the dark (e.g., 24h) C->D E Irradiate one set of plates with specific light dose D->E F Keep another set in dark (Dark Toxicity Control) D->F G Incubate for another 24-48h E->G F->G H Perform MTT or Neutral Red Uptake Assay G->H I Measure absorbance H->I J Calculate cell viability (%) I->J K Determine IC50 values J->K

Caption: Workflow for determining photosensitizer phototoxicity.

Experimental_Workflow_Cellular_Uptake cluster_setup Cell Culture and Treatment cluster_preparation Sample Preparation cluster_quantification Quantification cluster_alternative Alternative Method: Flow Cytometry A Seed cells in multi-well plates B Incubate with photosensitizer for a defined period A->B C Wash cells with PBS to remove extracellular PS B->C G Harvest and resuspend cells B->G D Lyse cells to release intracellular PS C->D E Measure fluorescence of the lysate D->E F Normalize to total protein content E->F H Analyze cellular fluorescence using a flow cytometer G->H Experimental_Workflow_ROS_Generation cluster_setup Cell Preparation and Loading cluster_imaging Live-Cell Imaging cluster_analysis Image and Data Analysis A Seed cells on glass-bottom dishes B Incubate with photosensitizer A->B C Load with ROS-sensitive probe (e.g., DCFDA, MitoSOX) B->C D Acquire baseline fluorescence images C->D E Irradiate cells with light D->E F Acquire post-irradiation fluorescence images E->F G Quantify fluorescence intensity change F->G H Normalize to control groups G->H PDT_Apoptosis_Pathway cluster_initiation PDT Initiation cluster_mitochondrial_damage Mitochondrial Damage cluster_apoptosis_execution Apoptosis Execution PS Mitochondria-Targeting Photosensitizer ROS Reactive Oxygen Species (ROS) PS->ROS O2 Light Light Activation MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison: Biguanidinium-Porphyrin vs. Chlorin e6 Derivatives for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) represents a clinically approved and minimally invasive treatment modality for various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen. Porphyrins and their analogues, chlorins, are two of the most extensively studied classes of photosensitizers. This guide provides an objective, data-driven comparison between two promising candidates: cationic biguanidinium-porphyrins and derivatives of chlorin (B1196114) e6, a second-generation photosensitizer.

Structural and Photophysical Properties

The fundamental difference between a porphyrin and a chlorin lies in the reduction of one of the peripheral double bonds in the macrocycle, as seen in chlorins.[1] This seemingly minor modification leads to significant changes in their photophysical properties. Chlorins typically exhibit a strong absorption band (the Q-band) at longer wavelengths (650-700 nm) compared to their porphyrin counterparts.[2][3] This is a considerable advantage for PDT, as light in this red to near-infrared region can penetrate deeper into biological tissues.[4]

Biguanidinium-porphyrins are specifically designed to enhance cellular uptake and target specific organelles through the introduction of positively charged biguanidine (B15175387) groups.[5] Chlorin e6, derived from chlorophyll, possesses three carboxylic acid groups that can be readily modified to alter its solubility, charge, and targeting capabilities.[6][7]

Table 1: Comparison of Photophysical Properties

PropertyBiguanidinium-PorphyrinChlorin e6 DerivativesSignificance in PDT
Max. Absorption (Q-band) ~630-650 nm[3][8]~660-670 nm[2][9]Deeper tissue penetration of light for treating less superficial tumors.
Singlet Oxygen Quantum Yield Moderate to HighHigh (often >0.5)[10]High yield is crucial for efficient ROS generation and cytotoxicity.
Fluorescence Quantum Yield Generally Moderate[5]Moderate to High[11]Enables fluorescence-based imaging for diagnosis and tracking.
Solubility Poor in water (forms aggregates)[5]Variable; can be made highly water-soluble via conjugation.[4]Affects formulation, delivery, and bioavailability.

Cellular Uptake and Subcellular Localization

The ability of a photosensitizer to enter target cells and accumulate in specific organelles is paramount to its therapeutic effect. The site of ROS generation dictates the primary mechanism of cell death; for instance, mitochondrial damage often leads to apoptosis, while plasma membrane damage can induce necrosis.

Biguanidinium-Porphyrins: The cationic nature of the biguanidine moiety facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans.[12][13] This interaction is believed to be a key driver of cellular uptake. Studies have shown that biguanidine-porphyrins localize significantly within the mitochondria, as well as in lysosomes and the endoplasmic reticulum (ER).[5][14]

Chlorin e6 Derivatives: The cellular uptake of chlorin e6 is highly dependent on its specific chemical modifications. Negatively charged, unmodified chlorin e6 generally shows poor cellular uptake.[11] However, conjugation with moieties like amino acids or targeting ligands can dramatically alter its charge and uptake efficiency.[6][15] For example, positively charged lysine-conjugated chlorin e6 shows enhanced internalization compared to neutral or anionic versions.[15] Subcellular localization is also variable; depending on the derivative and delivery method, chlorin e6 has been observed in the plasma membrane, lysosomes, and other cytosolic vesicles.[15][16]

Table 2: Comparison of Cellular Interactions

ParameterThis compoundChlorin e6 DerivativesRationale
Primary Uptake Driver Cationic charge (electrostatic interaction)Highly dependent on the specific derivative (charge, lipophilicity, targeting moieties)The guanidinium (B1211019) group provides a strong positive charge for membrane interaction.[12] Chlorin e6 properties are tunable.[6]
Relative Uptake Efficiency Moderate; lower than some peptide conjugates but higher than anionic PS.[5]Variable; cationic derivatives show high uptake.[15]Cationic charge generally enhances uptake.
Primary Subcellular Localization Mitochondria , Lysosomes, ER[5][14]Lysosomes, Plasma Membrane, Cytosolic Vesicles[15][16]Targeting mitochondria is a key strategy for inducing apoptosis. Lysosomal localization is also effective.

In Vitro and In Vivo Photodynamic Efficacy

The ultimate measure of a photosensitizer's potential is its ability to effectively kill cancer cells upon light activation while exhibiting minimal toxicity in the dark.

Phototoxicity: Both classes of compounds have demonstrated potent phototoxicity. A study comparing guanidine- and biguanidine-substituted porphyrins found that the guanidine (B92328) derivative was more phototoxic, with an IC50 value of 4.8 µM after a 1 J/cm² light dose in HEp2 cells.[5] The biguanidine-porphyrin had an IC50 of 8.2 µM under the same conditions.[5] For chlorin e6, its derivatives can achieve very high phototoxicity. For example, conjugating chlorin e6 to biotin (B1667282) for tumor targeting resulted in an IC50 of 1.28 µM in HeLa cells, which was significantly lower than the 2.31 µM for unconjugated chlorin e6.[4] A direct comparison of biguanidine-derivatized chlorin e6 showed high antitumor activity in vivo against Ehrlich carcinoma and sarcoma M-1 models.[17]

Dark Toxicity: A crucial requirement for any photosensitizer is low cytotoxicity in the absence of light. Both biguanidinium-porphyrins and various chlorin e6 derivatives have been shown to have low dark toxicity at concentrations effective for PDT.[4][5][18]

Table 3: Comparison of Photodynamic Bioactivity

ParameterThis compoundChlorin e6 DerivativesSignificance
Phototoxicity (IC50) 4-10 µM (HEp2 cells, 1 J/cm²)[5]1-5 µM (Varies widely by cell line, light dose, and derivative)[4][18]Lower IC50 indicates higher potency at a given concentration and light dose.
Dark Toxicity Low[5]Low[4]Essential for patient safety, minimizing side effects.
In Vivo Efficacy Demonstrated antitumor activity[17]Demonstrated antitumor activity and tumor regression in multiple models[2][17][19]Proof of therapeutic potential in a complex biological system.

Mandatory Visualizations

Experimental Protocols

Cellular Uptake and Localization Assay
  • Cell Seeding: Seed tumor cells (e.g., HeLa, A431, SW480) onto glass-bottom dishes (for microscopy) or 96-well plates (for quantification) and allow them to adhere overnight.[15][18]

  • Incubation: Treat the cells with a defined concentration (e.g., 5-10 µM) of the this compound or Chlorin e6 derivative in serum-free media. Incubate for various time points (e.g., 1, 4, 12, 24 hours).[9]

  • Co-staining (for localization): During the last 30 minutes of incubation, add organelle-specific fluorescent trackers, such as MitoTracker Green (for mitochondria) or LysoTracker Green (for lysosomes).

  • Wash and Fix: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular photosensitizer. For microscopy, cells can be fixed with 4% paraformaldehyde.

  • Analysis:

    • Microscopy: Image the cells using a confocal laser scanning microscope. The overlap (colocalization) of the photosensitizer's fluorescence signal with the organelle tracker's signal indicates its subcellular destination.[18]

    • Quantification: For total uptake, lyse the cells and measure the intracellular photosensitizer concentration using a fluorescence plate reader against a standard curve. Alternatively, use flow cytometry to measure the mean fluorescence intensity per cell.[9]

Phototoxicity (MTT) Assay
  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with serial dilutions of the photosensitizer for a predetermined optimal uptake time (e.g., 4 or 24 hours). Include "no drug" controls.

  • Wash and Irradiate: Wash the cells with PBS and add fresh culture medium. Expose the "light" group plates to a specific wavelength of light (e.g., 650-670 nm) with a defined energy dose (e.g., 1-5 J/cm²).[15] Keep the "dark" group plates protected from light.

  • Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of photosensitizer required to reduce cell viability by 50%) is calculated from the dose-response curve.[18]

Conclusion

Both this compound and Chlorin e6 derivatives stand as powerful photosensitizers with distinct advantages.

  • This compound: Its primary strength lies in the inherent cationic charge that promotes cellular uptake and, most notably, targets mitochondria. This makes it a compelling candidate for inducing apoptotic cell death, a preferred mechanism in cancer therapy. However, its shorter wavelength absorption and tendency to aggregate in aqueous media are potential drawbacks.

  • Chlorin e6 Derivatives: The key advantage of the chlorin e6 platform is its versatility and favorable photophysical properties. The longer absorption wavelength allows for the treatment of deeper or more solid tumors. Its three carboxylic acid handles allow for extensive chemical modification, enabling the tuning of solubility, charge, and the attachment of specific targeting ligands to improve tumor selectivity and cellular uptake, potentially surpassing the uptake of the porphyrin counterparts.[4][6]

The choice between these two classes will ultimately depend on the specific therapeutic application. For targeting mitochondria-driven apoptosis, biguanidinium-porphyrins are rationally designed. For applications requiring deeper tissue penetration and the flexibility of targeted delivery, the chlorin e6 platform offers a highly adaptable and potent alternative. Future research will likely focus on combining the strengths of both, for instance, by developing cationic guanidinium-conjugated chlorins to leverage both mitochondrial targeting and superior photophysical properties.[17]

References

Evaluating the Therapeutic Index of Biguanidinium-Porphyrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for novel photosensitizers with an improved therapeutic index remains a paramount objective. The therapeutic index, a ratio of the dose required to produce a toxic effect to the dose required for a therapeutic effect, is a critical determinant of a drug's safety and efficacy. This guide provides a comparative analysis of Biguanidinium-porphyrin, a promising photosensitizer, evaluating its potential therapeutic index against established alternatives based on available preclinical data.

Comparative Analysis of Photosensitizer Performance

Direct calculation of the therapeutic index (e.g., LD50/ED50) for this compound is challenging due to the limited availability of specific in vivo dose-response studies in publicly accessible literature. However, a comparative evaluation of its preclinical performance can be assembled from existing studies, particularly in relation to its guanidinium (B1211019) counterpart and other well-established photosensitizers such as Photofrin® and 5-aminolevulinic acid (5-ALA).

Table 1: Preclinical Efficacy and Cellular Localization of Porphyrin-Based Photosensitizers

PhotosensitizerIn Vitro PhototoxicityAntitumor Efficacy (Animal Models)Cellular LocalizationReference
This compound (BG-Por) Effective, but lower than G-PorHigh antitumor activity in murine carcinoma and rat sarcoma models.Cell membranes, lysosomes, and mitochondria.[1][2]
Guanidinium-porphyrin (G-Por) 1.8-fold higher phototoxicity than BG-PorNot specified in direct comparison.Mitochondria and Endoplasmic Reticulum.[1]
Photofrin® Established standardClinically approved for various cancers.Primarily localizes in the tumor stroma.[3][4]
5-ALA (induces Protoporphyrin IX) EffectiveClinically approved for certain skin cancers and dysplasia.Mitochondria.[2][5]

Experimental Methodologies

To provide a framework for the evaluation of photosensitizers like this compound, detailed experimental protocols for key assays are outlined below.

In Vitro Phototoxicity Assay

This protocol is designed to determine the concentration of a photosensitizer required to kill 50% of cancer cells upon light activation (IC50).

  • Cell Culture: Plate cancer cells in 96-well plates and incubate for 24 hours to allow for cell adherence.

  • Photosensitizer Incubation: Treat the cells with a range of concentrations of the photosensitizer (e.g., this compound) and incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Light Exposure: Expose the plates to a specific wavelength and dose of light (e.g., 630 nm, 1 J/cm²). Keep a duplicate plate in the dark to assess dark toxicity.

  • Viability Assessment: After a further 24-48 hours of incubation, assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the IC50 values for both the light-exposed and dark conditions. The phototoxic index can be determined by the ratio of the dark IC50 to the light IC50.

In Vivo Antitumor Efficacy Study

This protocol outlines a typical animal study to assess the therapeutic efficacy of a photosensitizer in a tumor model.

  • Tumor Model: Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a palpable size.

  • Photosensitizer Administration: Administer the photosensitizer (e.g., this compound) to the tumor-bearing mice, typically via intravenous injection.

  • Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. This interval is a critical parameter to optimize.

  • Light Treatment: Irradiate the tumor area with a specific wavelength and dose of light.

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals for a set period.

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.

  • Data Analysis: Compare the tumor growth in the treated group to control groups (e.g., no treatment, light only, photosensitizer only) to determine the antitumor efficacy.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in evaluating and understanding the action of this compound, the following diagrams illustrate key pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Seeding ps_incubation Photosensitizer Incubation cell_culture->ps_incubation light_exposure Light Exposure ps_incubation->light_exposure dark_control Dark Control ps_incubation->dark_control viability_assay Viability Assay light_exposure->viability_assay dark_control->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination ps_administration Photosensitizer Administration ic50_determination->ps_administration Inform In Vivo Dose Selection tumor_induction Tumor Induction in Animal Model tumor_induction->ps_administration drug_light_interval Drug-Light Interval ps_administration->drug_light_interval tumor_irradiation Tumor Irradiation drug_light_interval->tumor_irradiation monitoring Tumor Growth & Toxicity Monitoring tumor_irradiation->monitoring efficacy_assessment Efficacy Assessment monitoring->efficacy_assessment

Experimental workflow for evaluating photosensitizers.

The mechanism of action for porphyrin-based photosensitizers in PDT generally involves the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis. While the specific signaling pathways activated by this compound have not been fully elucidated, a general pathway can be inferred from related compounds.

pdt_signaling_pathway cluster_pdt Photodynamic Therapy Activation cluster_cellular_response Cellular Response PS Photosensitizer (this compound) Light Light Activation PS->Light Activated_PS Excited State PS* Light->Activated_PS Oxygen Molecular Oxygen (³O₂) Activated_PS->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, etc.) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress Mitochondria->ER_Stress Apoptosis_Caspases Caspase Activation Mitochondria->Apoptosis_Caspases ER_Stress->Apoptosis_Caspases Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis

Generalized PDT-induced apoptosis signaling pathway.

Conclusion

While a definitive therapeutic index for this compound cannot be calculated from the current body of published research, the available preclinical data suggests it is a potent photosensitizer with high antitumor activity. Its distinct cellular localization compared to its guanidinium analogue may influence its efficacy and toxicity profile. Further in vivo studies focusing on dose-escalation and detailed toxicity are imperative to fully characterize its therapeutic window and establish a reliable therapeutic index. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to conduct such evaluations and to compare the performance of this compound with other photosensitizers in a standardized manner.

References

A Comparative Analysis of Biguanidinium-Porphyrin Photosensitizers and Clinically Approved Counterparts for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising modality in the targeted treatment of cancer and other diseases, contingent on the efficacy of the photosensitizer employed. This guide provides a comparative overview of an emerging class of photosensitizers, Biguanidinium-Porphyrins, against clinically established agents such as Porfimer Sodium (Photofrin®) and 5-Aminolevulinic Acid (ALA)-induced Protoporphyrin IX (PpIX). This comparison is based on available experimental data, offering insights into their relative performance and potential for future clinical applications.

Quantitative Performance Data

The following tables summarize key performance indicators for Biguanidinium-Porphyrin derivatives and clinically approved photosensitizers. It is important to note that direct comparative studies are limited, and data for this compound are primarily from preclinical investigations.

PhotosensitizerChemical ClassMaximum Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)Cellular UptakeSubcellular Localization
Biguanidine-Porphyrin Derivative PorphyrinData Not AvailableData Not AvailableData Not AvailableLower compared to Guanidine-Porphyrin[1]Mitochondria, Lysosomes, Cell Membrane[1]
Guanidine-Porphyrin Derivative PorphyrinData Not AvailableData Not AvailableData Not AvailableHigher compared to Biguanidine-Porphyrin[1]Mitochondria, Endoplasmic Reticulum, Lysosomes[1]
Porfimer Sodium (Photofrin®) Porphyrin Mixture~630~3,000 (at 630 nm)~0.32[2]EfficientMitochondria, Cell Membrane[3]
Protoporphyrin IX (from 5-ALA) Porphyrin~635~5,000 (at 635 nm)~0.77[4]Efficient (as 5-ALA)Mitochondria[3]
PhotosensitizerIn Vitro Phototoxicity (IC50)In Vivo Efficacy
Biguanidine-Porphyrin Derivative 8.2 µM (HEp2 cells, 1 J/cm²)[1]Antitumor activity demonstrated in murine Ehrlich carcinoma and rat sarcoma M-1 models[5]
Guanidine-Porphyrin Derivative 4.8 µM (HEp2 cells, 1 J/cm²)[1]High antitumor activity observed in murine Ehrlich carcinoma and rat sarcoma M-1 models[5]
Porfimer Sodium (Photofrin®) Varies by cell line and light doseClinically approved for various cancers including esophageal and lung cancer[6]
Protoporphyrin IX (from 5-ALA) Varies by cell line and light doseClinically approved for actinic keratosis and used in fluorescence-guided surgery for gliomas[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are outlines of key experimental protocols.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells (e.g., HeLa, A549, CT26) are seeded in 96-well plates and incubated to allow for adherence.

  • Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer (e.g., this compound, Photofrin®) for a specified duration (e.g., 24 hours) in the dark.

  • Irradiation: Following incubation and washing to remove excess photosensitizer, the cells are exposed to a light source with a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 630 nm for porphyrins) at a specific light dose (e.g., 1-20 J/cm²).

  • MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) is determined.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement
  • Chemical Quenching Method: This method often utilizes a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), whose absorbance decreases upon reaction with singlet oxygen.

  • Sample Preparation: A solution containing the photosensitizer and DPBF in an appropriate solvent (e.g., DMF, Toluene) is prepared.

  • Irradiation: The solution is irradiated with a light source at a wavelength strongly absorbed by the photosensitizer.

  • Spectrophotometric Monitoring: The decrease in DPBF absorbance is monitored over time using a UV-Vis spectrophotometer.

  • Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF degradation by the sample photosensitizer to that of a standard photosensitizer with a known ΦΔ value under identical conditions.[9][10]

Cellular Uptake and Subcellular Localization
  • Cell Culture and Incubation: Cells are cultured on glass coverslips or in imaging dishes and incubated with the fluorescent photosensitizer for various time points.

  • Fluorescence Microscopy: After incubation and washing, the intrinsic fluorescence of the photosensitizer is visualized using a confocal laser scanning microscope.

  • Co-localization: To determine the subcellular localization, cells are co-stained with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).

  • Image Analysis: The overlay of the photosensitizer's fluorescence with the organelle-specific probes indicates its primary sites of accumulation. Quantitative analysis of fluorescence intensity can be performed to compare uptake levels.[11]

In Vivo Antitumor Efficacy in Xenograft Models
  • Tumor Implantation: Human or murine cancer cells are subcutaneously injected into immunocompromised or syngeneic mice, respectively, to establish tumors.[12]

  • Photosensitizer Administration: Once tumors reach a palpable size, the photosensitizer is administered to the mice, typically via intravenous injection.

  • Light Delivery: After a specific drug-light interval to allow for tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth rates and survival of the treated group with control groups (e.g., no treatment, light only, photosensitizer only).[13]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in photodynamic therapy and its evaluation, the following diagrams are provided.

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_singlet Light Absorption PS_triplet Photosensitizer (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Cell_Damage Cellular Damage (Oxidative Stress) O2_singlet->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis Light Light (hν)

General Mechanism of Type II Photodynamic Therapy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Seeding Seed Cancer Cells PS_Incubation Incubate with Photosensitizer Cell_Seeding->PS_Incubation Irradiation_vitro Irradiate with Light PS_Incubation->Irradiation_vitro Uptake_Localization Determine Cellular Uptake & Subcellular Localization PS_Incubation->Uptake_Localization Toxicity_Assay Assess Phototoxicity (e.g., MTT) Irradiation_vitro->Toxicity_Assay Tumor_Model Establish Xenograft Tumor Model Toxicity_Assay->Tumor_Model Promising candidates for in vivo testing PS_Admin Administer Photosensitizer Tumor_Model->PS_Admin Irradiation_vivo Irradiate Tumor PS_Admin->Irradiation_vivo Monitor_Tumor Monitor Tumor Growth Irradiation_vivo->Monitor_Tumor Assess_Efficacy Assess Antitumor Efficacy Monitor_Tumor->Assess_Efficacy

Typical Experimental Workflow for PDT Photosensitizer Evaluation.

Signaling Pathways in PDT-Induced Cell Death

Photodynamic therapy primarily induces cell death through apoptosis and necrosis, with the dominant pathway influenced by the photosensitizer's subcellular localization, light dose, and cell type.[3]

  • Mitochondrial-Targeted Photosensitizers: Accumulation in the mitochondria, as observed with Guanidine- and Biguanidine-Porphyrins, can directly trigger the intrinsic apoptotic pathway. Upon light activation, the generation of reactive oxygen species (ROS) leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

  • Lysosomal and ER-Localized Photosensitizers: Photosensitizers that accumulate in lysosomes or the endoplasmic reticulum (ER) can also initiate apoptosis or necrosis. Lysosomal damage can release hydrolytic enzymes into the cytoplasm, while ER stress can trigger the unfolded protein response, both of which can lead to apoptosis. High levels of ROS-induced damage can lead to a loss of cellular integrity and ATP depletion, resulting in necrotic cell death.

Signaling_Pathways cluster_Mitochondria Mitochondrial Damage cluster_Lysosome Lysosomal Damage cluster_High_Damage High-Level Oxidative Stress PDT PDT (Photosensitizer + Light + O₂) ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) PDT->ROS Mito_Damage Mitochondrial Membrane Permeabilization ROS->Mito_Damage Lyso_Damage Lysosomal Membrane Permeabilization ROS->Lyso_Damage Membrane_Damage Plasma Membrane Damage ROS->Membrane_Damage CytC Cytochrome c Release Mito_Damage->CytC Caspase Caspase Activation CytC->Caspase Apoptosis_Mito Apoptosis Caspase->Apoptosis_Mito Enzyme_Release Release of Cathepsins Lyso_Damage->Enzyme_Release Apoptosis_Lyso Apoptosis Enzyme_Release->Apoptosis_Lyso ATP_Depletion ATP Depletion Membrane_Damage->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis

Simplified Signaling Pathways in PDT-Induced Cell Death.

Conclusion

This compound and its guanidinium (B1211019) analogue have demonstrated promising phototoxic activity in preclinical models, with a notable affinity for mitochondria, a key target for inducing apoptosis in cancer cells. The available in vitro data suggests a higher phototoxicity for the guanidine-porphyrin derivative compared to its biguanidine (B15175387) counterpart. However, a comprehensive evaluation of this compound necessitates further research to determine its photophysical properties, including singlet oxygen quantum yield and molar extinction coefficient. Direct, head-to-head comparative studies with clinically approved photosensitizers like Photofrin® and 5-ALA are essential to ascertain its relative efficacy and potential for clinical translation. The detailed experimental protocols provided herein offer a framework for conducting such comparative investigations. The development of novel photosensitizers like this compound holds the potential to enhance the therapeutic window and efficacy of photodynamic therapy.

References

"comparative study of cellular uptake mechanisms: Biguanidinium vs. guanidinium porphyrins"

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of developing more effective photosensitizers for photodynamic therapy (PDT), the strategic functionalization of porphyrins to enhance cellular uptake and target specific organelles is a critical area of research. This guide provides a comparative analysis of porphyrins functionalized with two distinct cationic groups: biguanidinium and guanidinium (B1211019). The objective is to elucidate the differences in their cellular uptake mechanisms, efficiency, and subcellular localization, thereby offering valuable insights for researchers and professionals in drug development.

Quantitative Data Summary

A direct comparative study on amphiphilic porphyrin derivatives designed to target mitochondria reveals distinct differences in cellular accumulation between guanidinium and biguanidinium functional groups. The following table summarizes the key findings from this research.

FeatureGuanidinium-PorphyrinBiguanidinium-PorphyrinReference
Relative Cellular Accumulation HigherLower (Accumulated the least among the compounds tested)[1]
Subcellular Localization Mitochondria, Lysosomes, Endoplasmic Reticulum (ER)Mitochondria[1]
Phototoxicity (IC50 at 1 J/cm²) in HEp2 cells 4.8 µM8.2 µM[1]

Cellular Uptake and Localization Mechanisms

The cellular entry of cationic porphyrins is a multifaceted process influenced by the nature of the cationic group. Guanidinium-rich compounds are well-known for their ability to penetrate cell membranes.[2] This is often attributed to their capacity to form strong bidentate hydrogen bonds with negatively charged cell surface components like heparan sulfate (B86663) proteoglycans. The uptake can occur through various pathways, including direct translocation across the plasma membrane and endocytosis.

In the comparative study, both the guanidinium and biguanidinium-porphyrins were observed to localize within the cell's mitochondria.[1] This is a desirable characteristic for many photosensitizers, as mitochondria are crucial organelles and sensitive targets for inducing apoptosis. However, the guanidinium-porphyrin also showed localization in the lysosomes and the endoplasmic reticulum, suggesting multiple uptake pathways or intracellular trafficking routes.[1] The more restricted localization of the this compound to the mitochondria might imply a more specific uptake mechanism.

The higher cellular accumulation of the guanidinium-porphyrin suggests that its interaction with the cell membrane is more favorable for internalization compared to the biguanidinium analogue.[1][3] This difference in uptake directly impacts their photodynamic efficacy, with the more readily absorbed guanidinium-porphyrin exhibiting greater phototoxicity.[3]

Visualizing the Cellular Uptake Pathways

The following diagrams illustrate the distinct subcellular localizations of guanidinium and biguanidinium porphyrins, as well as a general workflow for quantifying their cellular uptake.

G cluster_cell Host Cell cluster_guanidinium Guanidinium-Porphyrin cluster_biguanidinium This compound Mitochondria Mitochondria Lysosomes Lysosomes ER Endoplasmic Reticulum PlasmaMembrane Plasma Membrane G_Porphyrin G-Porphyrin G_Porphyrin->Mitochondria G_Porphyrin->Lysosomes G_Porphyrin->ER B_Porphyrin B-Porphyrin B_Porphyrin->Mitochondria Extracellular_G Extracellular G-Porphyrin Extracellular_G->G_Porphyrin Extracellular_B Extracellular B-Porphyrin Extracellular_B->B_Porphyrin

Caption: Subcellular localization of Guanidinium vs. Biguanidinium Porphyrins.

cluster_quantification Quantification cluster_fluorescence Fluorescence Measurement cluster_flow Flow Cytometry start Seed cells in multi-well plates incubation Incubate with porphyrin derivatives for a specified time (e.g., 24h) start->incubation wash Wash cells with PBS to remove unbound porphyrins incubation->wash lysis Lyse cells (e.g., Triton X-100/DMSO) wash->lysis harvest Harvest and resuspend cells wash->harvest spectro Measure fluorescence (e.g., 410nm ex / 650nm em) lysis->spectro end end spectro->end Data Analysis: µM porphyrin / 1000 cells flow_analysis Analyze cellular fluorescence using a flow cytometer harvest->flow_analysis flow_analysis->end Data Analysis: Mean Fluorescence Intensity

Caption: Experimental workflow for quantifying cellular uptake of porphyrins.

Experimental Protocols

The following are generalized protocols for assessing the cellular uptake of porphyrins, based on common methodologies reported in the literature.

Cellular Uptake Quantification by Fluorescence Spectroscopy

This method measures the total amount of porphyrin accumulated within a population of cells.

  • Cell Culture:

    • Seed human carcinoma HEp2 cells (or other appropriate cell line) in 96-well plates at a density of 1 x 10⁴ cells per well.

    • Allow cells to attach and grow overnight in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Incubation with Porphyrins:

    • Prepare stock solutions of the porphyrin derivatives in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in the culture medium to the desired final concentration (e.g., 5-20 µM). The final DMSO concentration should typically not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the porphyrin.

    • Incubate the cells for various time intervals (e.g., 2, 4, 8, 24 hours) at 37°C.

  • Quantification:

    • After incubation, remove the porphyrin-containing medium and wash the cells twice with warmed phosphate-buffered saline (PBS) to remove any unbound porphyrin.[4]

    • Solubilize the cells by adding a lysis buffer, such as a solution of 0.25% Triton X-100 in PBS or a mixture of Triton X-100 and DMSO/ethanol.[4]

    • Measure the fluorescence emission of the cell lysates using a microplate reader. Typical excitation and emission wavelengths for porphyrins are around 410 nm and 650 nm, respectively.

    • To normalize the uptake, determine the cell number in parallel wells using an appropriate cell proliferation assay (e.g., CyQuant).

    • Express the cellular uptake as µM of compound per 1000 cells or a similar metric.

Cellular Uptake Analysis by Flow Cytometry

This technique provides information on the distribution of porphyrin uptake within a cell population.

  • Cell Culture:

    • Seed cells (e.g., CT26) in 6-well plates at a density of 0.5 x 10⁶ cells per well and allow them to attach overnight.[4]

  • Incubation:

    • Incubate the cells with the porphyrin derivatives at a specific concentration (e.g., 20 µM) for a set duration (e.g., 24 hours).[4]

  • Sample Preparation:

    • Following incubation, wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.[4]

    • Harvest the cells using trypsin-EDTA, then centrifuge to collect the cell pellet.

    • Resuspend the cells in a suitable buffer like PBS.[4]

  • Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a laser appropriate for exciting the porphyrin (e.g., 488 nm).

    • Detect the red fluorescence of the intracellular porphyrin.

    • Analyze the data to determine the mean fluorescence intensity, which is proportional to the amount of cellular uptake. Untreated cells should be used as a control to set the background fluorescence.

Conclusion

The choice between guanidinium and biguanidinium functionalization for porphyrins can significantly impact their cellular uptake and subcellular localization, which in turn affects their therapeutic efficacy. The available evidence suggests that guanidinium-porphyrins may exhibit higher overall cellular accumulation and a broader distribution among organelles, leading to greater phototoxicity. In contrast, biguanidinium-porphyrins may offer more specific targeting to mitochondria, albeit with lower uptake efficiency. These findings underscore the importance of the cationic functional group in the rational design of next-generation photosensitizers for targeted photodynamic therapy. Further research is warranted to explore a wider range of biguanidinium-functionalized porphyrins to fully understand their potential in this field.

References

Unveiling the Action of Biguanidinium-Porphyrin: A Comparative Guide to its Mitochondria-Targeted Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Biguanidinium-porphyrin's proposed mechanism of action with alternative therapies. We delve into the experimental data available for related compounds and outline the crucial role of genetic knockout models in validating its therapeutic pathway.

Biguanidinium-porphyrins are an emerging class of photosensitizers designed for targeted photodynamic therapy (PDT). Their unique chemical structure, featuring a porphyrin core and a biguanidinium substituent, allows for preferential accumulation in the mitochondria of cancer cells. Upon activation by light, these compounds generate reactive oxygen species (ROS), leading to cell death. While the fundamental mechanism is understood, its precise validation, particularly through genetic knockout models, is an area of active investigation.

Comparative Analysis of Mitochondria-Targeting Photosensitizers

The efficacy of this compound lies in its ability to specifically target the powerhouse of the cell. This targeted approach aims to enhance therapeutic effects while minimizing off-target toxicity. Below is a comparison of key parameters for a guanidine-porphyrin, a biguanidine-porphyrin, and a porphyrin conjugated to a mitochondrial localization sequence (MLS) peptide.

CompoundIC50 (µM at 1 J cm⁻²)Cellular UptakeSubcellular Localization
Guanidine-porphyrin 4.8[1][2]High[3]Mitochondria, Endoplasmic Reticulum, Lysosomes[1][2][4][5]
Biguanidine-porphyrin 8.2[1][2]Low[1][2][3]Cell membrane, Lysosomes, Mitochondria[5]
Porphyrin-MLS peptide 9.8[1][2]Highest[1][2]Mainly Lysosomes[1][2]

This data is based on studies of related guanidine (B92328) and biguanidine-porphyrin derivatives and provides a likely performance profile for this compound.

Proposed Mechanism of Action

The therapeutic effect of this compound is initiated by its selective accumulation in mitochondria, driven by the positive charge of the guanidinium (B1211019) group and the high mitochondrial membrane potential of cancer cells. Subsequent light activation triggers a cascade of events leading to apoptosis.

cluster_cell Cancer Cell Cellular_Uptake Cellular Uptake of This compound Mitochondrial_Localization Mitochondrial Localization Cellular_Uptake->Mitochondrial_Localization Guanidinium group -mediated transport Light_Activation Light Activation Mitochondrial_Localization->Light_Activation ROS_Production Reactive Oxygen Species (ROS) Production Light_Activation->ROS_Production Energy transfer to O₂ Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Apoptosis_Induction Apoptosis Mitochondrial_Damage->Apoptosis_Induction Release of cytochrome c

Proposed mechanism of this compound action.

The Role of Genetic Knockout Models in Mechanism Validation

While the proposed mechanism is compelling, definitive validation requires rigorous experimental approaches. Genetic knockout models are invaluable tools in this context. By silencing specific genes, researchers can dissect the molecular pathways involved in the drug's efficacy and resistance. For instance, knocking out genes involved in specific cell death pathways can confirm their role in the therapeutic effect of this compound.

Studies on other photosensitizers have shown that knocking out autophagy-related genes, such as ATG5, can enhance the efficacy of photodynamic therapy[6]. This suggests that autophagy may act as a survival mechanism for cancer cells treated with PDT. Investigating the effect of this compound in ATG5 knockout cells could therefore provide crucial insights into its mechanism and potential combination therapies.

Experimental Workflow for Validation

A systematic experimental workflow is essential to validate the mechanism of a novel photosensitizer like this compound. This workflow should include in vitro characterization, cellular assays, and in vivo studies, with genetic knockout models integrated at key validation stages.

In_Vitro_Characterization In Vitro Characterization (Photophysical Properties) Cellular_Assays Cellular Assays (Uptake, Localization, Phototoxicity) In_Vitro_Characterization->Cellular_Assays WT_Cells Wild-Type Cancer Cells Cellular_Assays->WT_Cells KO_Cells Genetic Knockout Cancer Cells (e.g., Apoptosis/Autophagy genes) Cellular_Assays->KO_Cells Mechanism_Validation Mechanism Validation WT_Cells->Mechanism_Validation KO_Cells->Mechanism_Validation In_Vivo_Studies In Vivo Animal Models Mechanism_Validation->In_Vivo_Studies

Experimental workflow for validating photosensitizer mechanism.

Experimental Protocols

Cellular Uptake and Subcellular Localization:

  • Culture cancer cells (e.g., HeLa, A549) in appropriate media.

  • Incubate cells with this compound at various concentrations and time points.

  • For subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Analyze cellular uptake and localization using fluorescence microscopy and flow cytometry.

Phototoxicity Assay:

  • Seed cancer cells in 96-well plates.

  • Incubate with a range of this compound concentrations.

  • Expose the cells to a specific wavelength and dose of light.

  • Assess cell viability 24-48 hours post-irradiation using a standard assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Genetic Knockout Studies:

  • Generate stable knockout cell lines for target genes (e.g., BAX, BAK for apoptosis; ATG5, ATG7 for autophagy) using CRISPR-Cas9 technology.

  • Confirm gene knockout by Western blot or PCR.

  • Perform phototoxicity assays on both wild-type and knockout cell lines.

  • Compare the IC50 values to determine the role of the knocked-out gene in the photosensitizer's efficacy.

Conclusion and Future Directions

This compound holds significant promise as a mitochondria-targeting photosensitizer for cancer therapy. Its proposed mechanism of action, centered on the induction of ROS-mediated apoptosis, is supported by data from related compounds. However, the definitive validation of this mechanism and the exploration of potential resistance pathways necessitate the use of genetic knockout models. Future research should focus on employing these models to dissect the specific molecular effectors of this compound's action, paving the way for its clinical translation and the development of more effective photodynamic therapies.

References

Comparative Photostability of Cationic Porphyrins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the factors influencing the photostability of porphyrin-based photosensitizers, with a focus on cationic analogues relevant to drug development.

Introduction

Porphyrins and their analogues are a cornerstone in the development of photosensitizers for applications such as photodynamic therapy (PDT).[1][2] Their efficacy is intrinsically linked to their ability to absorb light and generate reactive oxygen species (ROS), a process that can also lead to their own degradation.[3][4] Photostability, the resistance of a molecule to photodegradation, is therefore a critical parameter for any potential photosensitizer.[5] While specific comparative data on the photostability of Biguanidinium-porphyrin is not extensively available in public literature, this guide provides a comparative overview of the photostability of analogous cationic porphyrins, summarizing key quantitative data and outlining the experimental protocols for their evaluation. This information is intended to guide researchers, scientists, and drug development professionals in the design and assessment of novel porphyrin-based therapeutic agents.

Factors Influencing Porphyrin Photostability

The photostability of a porphyrin is not an intrinsic constant but is influenced by a multitude of factors, including its molecular structure and the surrounding environment. Key factors include:

  • Peripheral Substituents: The nature of the groups attached to the porphyrin macrocycle can significantly impact its electronic properties and, consequently, its photostability. Cationic groups, such as quaternary ammonium (B1175870) or pyridinium (B92312) moieties, are often introduced to enhance water solubility and cellular uptake.[6] These positively charged groups can influence the aggregation state and interaction with the biological environment, thereby affecting photostability.[6]

  • Central Metal Ion: The metal ion coordinated within the porphyrin core plays a crucial role in dictating the photophysical pathways.[7] The incorporation of different metal ions can alter the triplet state lifetime and the efficiency of intersystem crossing, which in turn affects both the singlet oxygen quantum yield and the susceptibility to photodegradation.[8] For instance, the introduction of heavy atoms can sometimes decrease photostability.[8]

  • Aggregation: Porphyrins, particularly in aqueous solutions, have a tendency to form aggregates due to π-π stacking interactions.[9] Aggregation can significantly alter the photophysical properties and often leads to a decrease in both fluorescence and singlet oxygen generation, which can, in some cases, enhance photostability by providing a non-destructive energy dissipation pathway.[10]

  • Environment: The solvent, pH, and presence of other molecules can all influence the photostability of a porphyrin. For example, binding to macromolecules like proteins or encapsulation within nanostructures can protect the porphyrin from degradative reactions.[10][11] The local oxygen concentration is also a critical factor, as many photodegradation pathways are oxygen-dependent.[12]

Comparative Data on Cationic Porphyrin Analogues

While direct quantitative comparisons for this compound are scarce, the following table summarizes key photostability-related parameters for some representative cationic porphyrins and their analogues. These parameters provide a basis for understanding the relative stability and photo-reactivity of this class of compounds.

CompoundSolvent/MediumPhotobleaching Quantum Yield (Φ_p)Singlet Oxygen Quantum Yield (Φ_Δ)Reference(s)
Zinc tetrakis-(N,N,N-trimethylanilinium-4-yl) porphyrin (ZnTMAP⁴⁺)Water3.4 x 10⁻⁴Not Reported[13]
ZnTMAP⁴⁺ on clay nanosheetsAqueous suspension9.4 x 10⁻⁷Not Reported[13]
Hematoporphyrin (HP)pH 7.4 phosphate (B84403) buffer4.7 x 10⁻⁵Not Reported[12]
Photofrin II (PF II)pH 7.4 phosphate buffer5.4 x 10⁻⁵Not Reported[12]
Tetra(4-sulfonatophenyl)porphine (TSPP)pH 7.4 phosphate buffer9.8 x 10⁻⁶Not Reported[12]
Uroporphyrin I (URO)pH 7.4 phosphate buffer2.8 x 10⁻⁵Not Reported[12]
Hematoporphyrin IX (Hp9) di-cationVarious solventsNot Reported0.44 - 0.85[7]
Boronated protoporphyrin (BOPP)Various solventsNot Reported0.44 - 0.85[7]

Note: The photobleaching quantum yield (Φ_p) represents the efficiency of a photon in causing the irreversible destruction of the photosensitizer. A lower Φ_p value indicates higher photostability. The singlet oxygen quantum yield (Φ_Δ) is a measure of the efficiency of generating singlet oxygen, a key cytotoxic agent in PDT.

Experimental Protocols for Assessing Photostability

A standardized protocol is crucial for the reliable comparison of the photostability of different porphyrin derivatives. The following outlines a general experimental workflow for determining the photobleaching quantum yield.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical and should be relevant to the intended application. For biological studies, phosphate-buffered saline (PBS) at pH 7.4 is commonly used. It is important to ensure that the porphyrin is fully dissolved and to check for aggregation using UV-Vis spectroscopy.

  • Concentration: The concentration of the porphyrin solution should be adjusted to have an absorbance in the range of 0.1 to 0.2 at the excitation wavelength to minimize inner filter effects.

  • Actinometer: A chemical actinometer with a known photobleaching quantum yield, such as Rose Bengal or methylene (B1212753) blue, should be used as a reference to determine the photon flux of the light source.

Instrumentation
  • Light Source: A stable light source with a well-defined wavelength, such as a laser or a filtered lamp, is required. The wavelength should correspond to a specific absorption band of the porphyrin (e.g., a Q-band). The light intensity should be constant throughout the experiment.

  • Spectrophotometer: A UV-Vis spectrophotometer is used to monitor the change in the absorbance of the porphyrin solution over time.

Photobleaching Experiment
  • Irradiation: The porphyrin solution is placed in a cuvette and irradiated with the light source. The solution should be stirred continuously to ensure uniform illumination.

  • Data Acquisition: At regular time intervals, the irradiation is paused, and the UV-Vis absorption spectrum of the solution is recorded. The decrease in the absorbance of the Soret band or a specific Q-band is monitored.[14]

  • Control: A control sample of the porphyrin solution should be kept in the dark to account for any thermal degradation.

Data Analysis
  • Rate of Photodegradation: The rate of photodegradation can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus the irradiation time. The slope of this plot is proportional to the first-order rate constant of photobleaching.

  • Quantum Yield Calculation: The photobleaching quantum yield (Φ_p) is calculated using the following equation:

    Φ_p = (k_p * C) / (I_a)

    where:

    • k_p is the first-order rate constant of photobleaching.

    • C is the concentration of the porphyrin.

    • I_a is the rate of photon absorption by the solution, which can be determined using the chemical actinometer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of a porphyrin analogue.

experimental_workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrumental Setup cluster_exp 3. Photobleaching Experiment cluster_analysis 4. Data Analysis prep_porphyrin Prepare Porphyrin Solution (Known Concentration) setup_light Calibrate Light Source (Wavelength & Intensity) prep_porphyrin->setup_light prep_actinometer Prepare Actinometer Solution prep_actinometer->setup_light irradiate_sample Irradiate Porphyrin Solution setup_light->irradiate_sample setup_spectro Configure Spectrophotometer measure_absorbance Measure Absorbance at Time Intervals setup_spectro->measure_absorbance irradiate_sample->measure_absorbance plot_data Plot ln(Absorbance) vs. Time measure_absorbance->plot_data dark_control Run Dark Control dark_control->plot_data calc_rate Calculate Rate Constant (kp) plot_data->calc_rate calc_quantum_yield Calculate Photobleaching Quantum Yield (Φp) calc_rate->calc_quantum_yield

Caption: Experimental workflow for determining the photobleaching quantum yield.

Signaling Pathways of Photodegradation

The photodegradation of porphyrins can proceed through several pathways, primarily involving reactive oxygen species.

Caption: General pathways of porphyrin photodegradation.

The primary mechanism of photodegradation for many photosensitizers in the presence of oxygen is through reaction with singlet oxygen (¹O₂), which is generated via a Type II photochemical process.[4] The excited triplet state of the porphyrin can transfer its energy to ground-state molecular oxygen (³O₂), forming the highly reactive ¹O₂. This singlet oxygen can then react with the ground state of the porphyrin molecule itself, leading to its degradation. Alternatively, in a Type I process, the excited triplet state of the porphyrin can directly react with a substrate, including another porphyrin molecule, leading to degradation.[4]

Conclusion

The photostability of this compound and its analogues is a critical determinant of their therapeutic potential. While direct comparative data remains limited, an understanding of the factors influencing photostability, coupled with standardized experimental evaluation, can guide the development of more robust and effective photosensitizers. The data on analogous cationic porphyrins suggest that structural modifications and the local environment can dramatically alter photostability. Future research should focus on systematic studies of Biguanidinium-porphyrins to elucidate structure-photostability relationships and to optimize their performance for clinical applications.

References

Comparative Efficacy of Biguanidinium-Porphyrin Conjugates Across Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Biguanidinium-porphyrin compounds across various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of oncology.

The conjugation of biguanidinium moieties to porphyrin molecules presents a compelling strategy in the development of novel anti-cancer agents. This approach aims to leverage the unique properties of both components: the mitochondrial targeting capabilities of delocalized cationic biguanidinium groups and the photosensitizing and phototoxic potential of porphyrins.[1] This combination is designed to enhance cellular uptake and concentrate the therapeutic agent within the mitochondria of cancer cells, a key organelle in apoptosis regulation, thereby increasing therapeutic efficacy.[1]

Quantitative Assessment of Efficacy

The anti-cancer activity of this compound and related guanidinium-based compounds has been evaluated in several studies. While a direct cross-validation study against a wide panel of cancer cell lines is not extensively documented in a single source, the following tables compile available data on their cytotoxic effects, often measured as the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of Biguanide Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 10aA549 (Lung)5.31Proguanil>100
Derivative 10bHCT116 (Colon)3.45Proguanil>100
Derivative 10cMCF-7 (Breast)2.21Proguanil>100
Derivative 11dHepG2 (Liver)9.59Proguanil>100
Derivative 10eMDA-MB-468 (Breast)12.52Doxorubicin11.39
Derivative 11bMDA-MB-468 (Breast)13.16Doxorubicin11.39
Derivative 11dMDA-MB-468 (Breast)12.00Doxorubicin11.39
Derivative 13MDA-MB-468 (Breast)14.78Doxorubicin11.39

Data synthesized from multiple sources for illustrative comparison.[2][3]

Table 2: Photodynamic Therapy (PDT) Efficacy of a Tetraplatinated Porphyrin Conjugate

Cancer Cell LineConditionIC50 (nM)Phototoxicity Index (PI)
HeLa (Cervical)Dark>100,000>5000
Light (420 nm)19
Cisplatin-resistant lineDark>100,000~5000
Light (420 nm)~20

The Phototoxicity Index (PI) is calculated as IC50 in the dark / IC50 in the light, indicating the light-induced enhancement of cytotoxicity.[4]

Mechanistic Insights: Signaling Pathways and Cellular Uptake

The efficacy of this compound conjugates is underpinned by their mechanism of cellular uptake and subsequent induction of cell death. The positively charged guanidinium (B1211019) groups facilitate translocation across the cell membrane, potentially through interaction with negatively charged components of the membrane.[5][6][7] Upon cellular entry, these compounds can accumulate in mitochondria.[1]

For porphyrin-based compounds utilized in Photodynamic Therapy (PDT), the mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.[8] This leads to oxidative stress and can trigger various cell death pathways, including apoptosis and necrosis.[9]

Below are diagrams illustrating the proposed cellular uptake and the general workflow for assessing apoptosis.

Cellular_Uptake_Mechanism Cellular Uptake of this compound extracellular Extracellular Space compound Biguanidinium- Porphyrin cell_membrane Cell Membrane intracellular Intracellular Space (Cytoplasm) mitochondrion Mitochondrion intracellular->mitochondrion Accumulation compound->cell_membrane Translocation Apoptosis_Assessment_Workflow Workflow for Apoptosis Assessment cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cancer Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->quantify_apoptosis

References

A Comparative Assessment of Biguanidinium-Porphyrin Delivery Systems for Enhanced Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, particularly for photodynamic therapy (PDT), the targeted and efficient delivery of photosensitizers to tumor cells is paramount. Biguanidinium-porphyrin conjugates have emerged as a promising platform, leveraging the cell-penetrating properties of guanidinium (B1211019) groups to enhance cellular uptake and therapeutic efficacy. This guide provides a comparative assessment of this compound delivery systems against other common porphyrin delivery strategies, supported by available experimental data, detailed methodologies, and visual representations of key processes.

Performance Comparison of Porphyrin Delivery Systems

The effectiveness of a photosensitizer delivery system is determined by several key performance indicators, including cellular uptake, subcellular localization, and phototoxicity. The following tables summarize the available quantitative data for comparing this compound systems with Guanidinium-porphyrin and other nanoparticle-based systems.

Delivery SystemCellular Uptake EfficiencySubcellular LocalizationPhototoxicity (IC50)Reference
Biguanidine-Porphyrin (BG-Por) Lower than G-PorCell membranes, lysosomes, mitochondriaLess phototoxic than G-Por[1]
Guanidine-Porphyrin (G-Por) Higher than BG-Por (readily taken up)Mitochondria and Endoplasmic Reticulum1.8-fold higher than BG-Por[1]
Gold Nanorods with TMPyP Enhanced uptake in 2D and 3D cell modelsNot specifiedImproved photodynamic efficiency[2]
Porphyrin-based Covalent Organic Frameworks (COFs) with Doxorubicin (B1662922) Efficiently internalized by cancer cellsNot specifiedSignificantly higher cytotoxicity than free DOX[3]
Liposomal Porphyrins (THPP) Enhanced cellular uptake compared to free THPPNot specifiedEnhanced photodynamic efficacy[4]

Table 1: Comparative Performance of Porphyrin Delivery Systems. This table highlights the differences in cellular uptake, subcellular targeting, and resulting phototoxicity of various porphyrin delivery platforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically performed to evaluate photosensitizer delivery systems.

Cellular Uptake and Subcellular Localization Study

This protocol outlines the general steps to determine how efficiently a delivery system enters cells and where it localizes within the cell.

  • Cell Culture: Human carcinoma HEp2 cells (or another relevant cancer cell line) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Incubation with Porphyrin Conjugates: The cells are incubated with the different porphyrin delivery systems (e.g., G-Por, BG-Por) at a predetermined concentration for a specific duration.

  • Fluorescence Microscopy: After incubation, the cells are washed to remove any non-internalized conjugate. The intrinsic fluorescence of the porphyrin is then visualized using a fluorescence microscope. Specific fluorescent trackers for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes) are co-incubated with the porphyrin conjugates to determine subcellular localization.

  • Image Analysis: The fluorescence images are analyzed to quantify the cellular uptake and to observe the overlap of the porphyrin signal with the organelle trackers.

Phototoxicity Assay (MTT Assay)

This protocol is used to measure the cell-killing ability of the photosensitizer upon light activation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Incubation: The cells are incubated with various concentrations of the porphyrin delivery systems for a set period.

  • Photoirradiation: The cells are then exposed to light of a specific wavelength and dose to activate the photosensitizer. A control group of cells is kept in the dark to assess dark toxicity.

  • MTT Assay: After a further incubation period (e.g., 24-48 hours), MTT reagent is added to each well. Viable cells will convert the MTT into a purple formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a plate reader. The cell viability is calculated relative to untreated controls, and the IC50 value (the concentration at which 50% of cells are killed) is determined.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the proposed cellular uptake mechanism for guanidinium-rich molecules and a general workflow for comparing photosensitizer delivery systems.

G cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Lower pH) ext_guanidinium Guanidinium Group (Positively Charged) ext_fatty_acid Deprotonated Fatty Acid (Negatively Charged) ext_guanidinium->ext_fatty_acid Electrostatic Interaction channel Transient Membrane Channel ext_fatty_acid->channel Forms Channel cyto_guanidinium Released Guanidinium-Rich Molecule channel->cyto_guanidinium Translocation cyto_fatty_acid Protonated Fatty Acid (Neutral) channel->cyto_fatty_acid Protonation & Release

Caption: Proposed mechanism of cellular uptake for guanidinium-rich molecules.

G cluster_assays In Vitro Assays start Start: Select Porphyrin Delivery Systems for Comparison synthesis Synthesis and Characterization of Delivery Systems start->synthesis cell_culture Cell Culture (e.g., HEp2, HeLa) synthesis->cell_culture uptake Cellular Uptake & Subcellular Localization cell_culture->uptake phototoxicity Phototoxicity Assay (Light vs. Dark) cell_culture->phototoxicity data_analysis Data Analysis and Comparison (e.g., IC50 values, uptake efficiency) uptake->data_analysis phototoxicity->data_analysis conclusion Conclusion: Comparative Assessment of Delivery System Efficacy data_analysis->conclusion

Caption: General workflow for comparing photosensitizer delivery systems.

Comparative Analysis

The delocalized positive charge of guanidinium and biguanidinium moieties facilitates interaction with negatively charged components of the cell membrane, promoting cellular entry.[1] The fundamental mechanism for the cellular uptake of guanidinium-rich molecules is proposed to involve an interaction with fatty acids in the cell membrane, leading to the formation of a transient channel that allows for translocation into the cytosol.[5][6]

Available data suggests that while both guanidine-porphyrin (G-Por) and biguanidine-porphyrin (BG-Por) can enter cells, G-Por exhibits higher cellular uptake and localizes to the mitochondria and endoplasmic reticulum, which are key sites for inducing apoptosis in PDT.[1] This difference in uptake and localization likely contributes to the 1.8-fold higher phototoxicity of G-Por compared to BG-Por.[1]

When compared to other delivery systems, the advantages of this compound conjugates lie in their potential for direct membrane translocation, which can be more efficient than endocytic pathways often utilized by nanoparticle-based systems. However, alternatives like gold nanorods, covalent organic frameworks, and liposomes offer their own benefits, such as the potential for multimodal imaging and therapy, high drug loading capacity, and improved biocompatibility.[3][4] For instance, porphyrin-based covalent organic frameworks have demonstrated high drug-loading capacity and stimuli-responsive drug release, leading to enhanced antitumor efficacy in synergistic chemo-photodynamic therapy.[3][7] Similarly, liposomal formulations can improve the solubility and stability of hydrophobic porphyrins, thereby enhancing their photodynamic efficacy.[4]

Conclusion

This compound delivery systems represent a promising strategy for enhancing the cellular delivery of photosensitizers. Their mechanism of action, which may involve direct membrane translocation, offers a potential advantage over systems reliant on endocytosis. However, the choice of an optimal delivery system is context-dependent and should consider factors such as the specific therapeutic application, the desired subcellular target, and the potential for synergistic therapies. Further head-to-head comparative studies with standardized experimental conditions are necessary to definitively establish the superiority of one system over another. The development of intelligent nanocarriers, such as those that are light-triggered or targeted, will continue to advance the field of porphyrin-based drug delivery for cancer therapy.[8]

References

Validating the Critical Role of Membrane Potential in Biguanidinium-Porphyrin Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of Biguanidinium-porphyrin, a promising class of photosensitizers for photodynamic therapy, and explores the pivotal role of mitochondrial membrane potential in its intracellular accumulation. We present supporting experimental data, detailed protocols for key validation experiments, and visual workflows to facilitate a comprehensive understanding of the underlying mechanisms. This information is crucial for the development and evaluation of novel mitochondria-targeting therapeutic agents.

The Decisive Influence of Mitochondrial Membrane Potential

Mitochondria, the powerhouses of the cell, maintain a significant negative electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV. This strong negative potential acts as a powerful driving force for the accumulation of positively charged molecules, such as those containing a biguanidinium or guanidinium (B1211019) group, from the cytoplasm into the mitochondrial matrix.[1][2] Biguanidinium-porphyrins, due to their cationic nature, are designed to leverage this feature for targeted delivery to the mitochondria.[3]

The uptake of these compounds is therefore highly dependent on the integrity of the mitochondrial membrane potential. Depolarization of this membrane, which can be induced experimentally, is expected to significantly reduce the intracellular and particularly the mitochondrial concentration of Biguanidinium-porphyrins.

Comparative Analysis of Cellular Uptake

To illustrate the dependence of uptake on membrane potential, we compare the cellular accumulation of a representative guanidinium-containing compound with a well-characterized mitochondria-targeting fluorescent dye, Rhodamine 123. The data presented below is a representative summary from studies investigating the uptake of such cationic compounds under normal physiological conditions versus conditions where the mitochondrial membrane potential has been dissipated using a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) or valinomycin.

Compound ClassAlternative CompoundConditionRelative Cellular Uptake (Normalized Fluorescence Intensity)Reference
Guanidinium-Porphyrin Analogue N/ANormal Membrane Potential100%Principles derived from[2][4]
Guanidinium-Porphyrin Analogue N/ADepolarized Membrane (with FCCP)Significantly ReducedPrinciples derived from[2][4]
Rhodamine 123 N/ANormal Membrane Potential100%[5][6]
Rhodamine 123 N/ADepolarized Membrane (with FCCP/Valinomycin)Significantly Reduced[5][6]

Note: The values are presented as a percentage of the uptake observed under normal membrane potential conditions to illustrate the principle of dependency. Actual fluorescence units will vary based on experimental conditions.

Experimental Protocols

To empirically validate the role of membrane potential in the uptake of a novel this compound compound, two key experiments are typically performed in conjunction: a cellular uptake assay and a measurement of mitochondrial membrane potential.

Cellular Uptake Assay Using Fluorescence Microscopy/Spectrofluorometry

This protocol quantifies the intracellular accumulation of the fluorescent this compound.

Materials:

  • Human carcinoma cell line (e.g., HEp2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • FCCP (or other mitochondrial membrane potential disruptor) stock solution (in DMSO)

  • Triton X-100 lysis buffer

  • Fluorescence microscope or a microplate reader with appropriate filters.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on glass-bottom dishes (for microscopy) and culture until they reach approximately 80% confluency.

  • Compound Incubation:

    • Control Group: Treat cells with the this compound at the desired final concentration in fresh culture medium.

    • Depolarization Group: Pre-treat cells with a mitochondrial depolarizing agent such as FCCP (e.g., 5-10 µM) for 30-60 minutes. Then, add the this compound to the medium containing FCCP.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any compound that is not internalized.

  • Quantification (Plate Reader):

    • Lyse the cells by adding a lysis buffer (e.g., 0.25% Triton X-100 in PBS).

    • Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the porphyrin.[7]

    • Normalize the fluorescence to the protein concentration of each well to account for cell number variability.

  • Visualization (Microscopy):

    • Add fresh PBS or a suitable imaging medium to the cells.

    • Visualize the intracellular fluorescence using a fluorescence microscope. Capture images of both control and treated cells using identical settings.

Measurement of Mitochondrial Membrane Potential

This protocol confirms that the depolarizing agent is effectively reducing the mitochondrial membrane potential.

Materials:

  • Cell cultures prepared as in the uptake assay.

  • A fluorescent mitochondrial membrane potential probe (e.g., TMRM or TMRE).

  • FCCP (as a positive control for depolarization).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes.

  • Staining: Incubate the cells with a low concentration of TMRM or TMRE (e.g., 25-100 nM) in a suitable buffer (like HBSS) for 30-40 minutes at 37°C. This allows the dye to accumulate in the mitochondria.

  • Imaging:

    • Image the baseline fluorescence of the mitochondria using a confocal microscope with the appropriate laser excitation (e.g., 561 nm for TMRM/TMRE).

    • Acquire a time-series of images.

  • Inducing Depolarization: Add FCCP (e.g., 5-10 µM) to the cells while continuing to image.

  • Observation: A rapid decrease in the mitochondrial fluorescence intensity indicates the dissipation of the membrane potential as the cationic dye leaks out of the depolarized mitochondria. This confirms the efficacy of the depolarizing agent.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

G matrix Mitochondrial Matrix (High Negative Charge) intermembrane Intermembrane Space (Positive Charge) intermembrane->matrix Electrophoretic Uptake (Driven by ΔΨm) porphyrin This compound (+) porphyrin->intermembrane Diffusion

Uptake mechanism of this compound.

G cluster_groups Experimental Groups cluster_analysis Analysis start Start: Seed Cells control Group 1: Add This compound start->control depolarized Group 2: Pre-treat with FCCP, then add this compound start->depolarized incubate Incubate Cells (e.g., 4 hours, 37°C) control->incubate depolarized->incubate wash Wash Cells with Ice-Cold PBS (3x) incubate->wash lyse Lyse Cells wash->lyse image Image Cells (Microscopy) wash->image measure Measure Fluorescence (Plate Reader) lyse->measure compare Compare Fluorescence between Group 1 and Group 2 measure->compare image->compare

Experimental workflow for validation.

Conclusion

The accumulation of Biguanidinium-porphyrins within mitochondria is fundamentally linked to the mitochondrial membrane potential. This guide provides the necessary framework for researchers to validate this principle for their specific compounds of interest. By employing the outlined experimental protocols and understanding the underlying mechanisms, drug development professionals can more effectively design and screen for potent mitochondria-targeting agents for a variety of therapeutic applications, particularly in the field of oncology. The provided comparative data underscores the importance of considering membrane potential as a critical parameter in the evaluation of such cationic drugs.

References

A Comparative Guide to the Photophysical Properties of Biguanidinium and Guanidinium Porphyrins: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive side-by-side comparison of the photophysical properties of biguanidinium and guanidinium (B1211019) porphyrins is crucial for the rational design of novel photosensitizers for applications such as photodynamic therapy (PDT), bioimaging, and catalysis. The cationic nature of the biguanidinium and guanidinium moieties enhances water solubility and can promote interaction with negatively charged biological structures, such as cell membranes and DNA. Understanding how these distinct substituents influence the fundamental photophysical behavior of the porphyrin macrocycle is key to optimizing their performance.

Currently, there is a notable scarcity of direct comparative studies in the scientific literature that provide a complete set of photophysical data for structurally analogous biguanidinium and guanidinium porphyrins. This guide, therefore, presents a standardized framework and detailed experimental protocols to enable researchers to perform this comparison. It includes a template for data presentation and a workflow to guide the experimental process.

Comparative Data Summary

While a comprehensive, direct comparison is not available in the literature, some studies on individual compounds provide valuable insights. For instance, a study comparing a guanidine-porphyrin (G-Por) and a biguanidine-porphyrin (BG-Por) noted that the G-Por conjugate exhibited 1.8-fold higher phototoxicity than the BG-Por conjugate, suggesting differences in their photophysical or cellular uptake properties.[1] Another study mentioned that for both guanidine- and biguanidine-porphyrins, the fluorescence quantum yields were higher at a lower pH.[2] A study on a guanidiniocarbonyl tetraphenylporphyrin (B126558) reported a high singlet oxygen quantum yield (ΦΔ) of 0.67 in aqueous solutions, indicating its potential as an efficient photosensitizer.[3]

To facilitate a direct and meaningful comparison, the following table template is provided for researchers to populate with their experimentally determined data.

Photophysical ParameterBiguanidinium PorphyrinGuanidinium PorphyrinExperimental Conditions
Absorption Maxima (λ_abs)
Soret Bande.g., 420 nme.g., 418 nmSolvent, Concentration
Q-band Ie.g., 650 nme.g., 648 nmSolvent, Concentration
Q-band IIe.g., 595 nme.g., 593 nmSolvent, Concentration
Q-band IIIe.g., 550 nme.g., 548 nmSolvent, Concentration
Q-band IVe.g., 515 nme.g., 513 nmSolvent, Concentration
Emission Maximum (λ_em) e.g., 660 nm, 715 nme.g., 658 nm, 713 nmSolvent, λ_exc
Fluorescence Quantum Yield (Φ_F) e.g., 0.05e.g., 0.08Solvent, Standard used
Fluorescence Lifetime (τ_F) e.g., 8 nse.g., 10 nsSolvent, λ_exc
Singlet Oxygen Quantum Yield (Φ_Δ) e.g., 0.60e.g., 0.67Solvent, Standard used

Experimental Workflow and Methodologies

The following diagram outlines the logical workflow for a comparative photophysical analysis of biguanidinium and guanidinium porphyrins. Detailed protocols for each key experiment are provided below.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_comparison Data Analysis & Comparison S1 Biguanidinium Porphyrin Synthesis P1 Purification & Characterization (NMR, MS, HPLC) S1->P1 S2 Guanidinium Porphyrin Synthesis S2->P1 A1 UV-Vis Absorption Spectroscopy P1->A1 Identical Solvent & Concentration A2 Steady-State Fluorescence Spectroscopy A1->A2 Determine λ_exc A5 Singlet Oxygen Quantum Yield (Φ_Δ) Measurement A1->A5 A3 Fluorescence Quantum Yield (Φ_F) Determination A2->A3 A4 Time-Resolved Fluorescence (Lifetime - τ_F) A2->A4 C1 Tabulate Photophysical Data A3->C1 A4->C1 A5->C1 C2 Comparative Analysis of Structure-Property Relationships C1->C2 C3 Evaluation for Target Application (e.g., PDT Efficacy) C2->C3

Caption: Workflow for comparative photophysical analysis of porphyrins.

Sample Preparation

For a valid comparison, it is critical to use solvents in which both porphyrin derivatives are fully monomeric and stable. Aggregation can significantly alter photophysical properties.

  • Solvent Selection: Begin with spectroscopic grade solvents. For cationic porphyrins, common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, or aqueous buffer solutions (e.g., phosphate-buffered saline, PBS).

  • Concentration: Prepare stock solutions in the millimolar range. For spectroscopic measurements, create dilute solutions (typically 1-10 µM) to avoid aggregation and inner filter effects. The concentration should be adjusted to have an absorbance of approximately 0.1 at the Soret band maximum in a 1 cm cuvette for fluorescence measurements.

  • Verification of Monomeric State: Confirm the absence of aggregation by checking for adherence to the Beer-Lambert law over a range of concentrations. The Soret band shape should remain consistent, without significant broadening or the appearance of new, shifted bands.

UV-Visible Absorption Spectroscopy

This technique provides information on the electronic transitions of the porphyrin.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with a cuvette containing the solvent of choice.

    • Measure the absorption spectrum of the porphyrin solution over a range of approximately 350-750 nm.

    • Identify the wavelength of maximum absorbance (λ_max) for the Soret band (typically ~400-430 nm) and the weaker Q-bands in the visible region (~500-700 nm).

    • Calculate the molar extinction coefficient (ε) at the Soret band maximum using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Excite the sample at the Soret band maximum (or a specific Q-band) determined from the UV-Vis spectrum.

    • Record the emission spectrum, typically scanning from a wavelength ~10 nm longer than the excitation wavelength to ~800 nm.

    • Identify the emission maxima (λ_em). Porphyrins typically show two main emission bands.

    • Ensure all spectra are corrected for the instrument's lamp intensity and detector response.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method is most common.

  • Principle: The fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield. Common standards for the visible region include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or metalloporphyrins like Tetraphenylporphyrin (H₂TPP) in toluene (B28343) (Φ_F = 0.11).

  • Procedure:

    • Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

    • Measure the UV-Vis absorption spectra and the fluorescence emission spectra for both the sample and the standard under identical conditions (excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the fluorescence quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the excited-state lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A Time-Correlated Single-Photon Counting (TCSPC) system is typically used.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser) at a wavelength where the sample absorbs.

    • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

    • A histogram of these delay times is constructed, which represents the fluorescence decay curve.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). The instrument response function (IRF) must be measured and used in the deconvolution of the decay data for accurate results.

Singlet Oxygen Quantum Yield (Φ_Δ) Measurement

For applications in PDT, the efficiency of singlet oxygen generation is a critical parameter. This is often measured indirectly.

  • Principle: A chemical trap that reacts specifically with singlet oxygen is used. The rate of the trap's degradation, monitored by absorption or fluorescence, is proportional to the rate of singlet oxygen production. 1,3-Diphenylisobenzofuran (DPBF) is a common trap that is monitored by its absorption decay.

  • Procedure:

    • A solution containing the photosensitizer (sample or standard) and the chemical trap (DPBF) is prepared. A well-known photosensitizer like methylene (B1212753) blue or H₂TPP is used as the standard.

    • The solution is irradiated with monochromatic light at a wavelength absorbed only by the photosensitizer.

    • The absorption of the trap is monitored at specific time intervals during irradiation.

    • The rate of change of the trap's absorbance is determined.

    • The singlet oxygen quantum yield is calculated by comparing the rate of trap degradation by the sample to that by the standard under identical conditions of light intensity and photosensitizer absorbance.

By following these standardized protocols, researchers can generate high-quality, comparable data on the photophysical properties of novel biguanidinium and guanidinium porphyrins, paving the way for a deeper understanding of their structure-property relationships and accelerating their development for various technological applications.

References

A Comparative Guide to the In Vivo Efficacy of Biguanidinium-Porphyrin and Established PDT Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of emerging Biguanidinium-porphyrin photosensitizers against established agents used in Photodynamic Therapy (PDT). The data presented is compiled from preclinical studies to aid in the evaluation and development of novel phototherapeutic agents.

Comparative Efficacy: Quantitative Data Summary

The following table summarizes the in vivo efficacy of a biguanidine (B15175387) derivative of chlorin (B1196114) e6 against other established and novel photosensitizers from various preclinical studies. Direct comparison is challenging due to variations in experimental models and conditions. However, this compilation offers a quantitative overview of their therapeutic potential.

PhotosensitizerAnimal Model & Tumor TypePhotosensitizer Dose (mg/kg)Administration RouteLight Wavelength (nm) & Dose (J/cm²)Key Efficacy Endpoint (Tumor Growth Inhibition)Reference
Biguanidine Derivative of Chlorine e6 Murine Ehrlich CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedHigh antitumor activity, induced tumor regression.[1]
Biguanidine Derivative of Chlorine e6 Rat Sarcoma M-1Not SpecifiedNot SpecifiedNot SpecifiedHigh antitumor activity, induced tumor regression.[1]
Sinoporphyrin sodium (DVDMS) 4T1 Mammary Cancer (Mouse)2Not Specified100 J/cm²66.97%[2]
Sinoporphyrin sodium (DVDMS) 4T1 Mammary Cancer (Mouse)2Not Specified150 J/cm²78.12%[2]
Photofrin® (PF) (Established) 4T1 Mammary Cancer (Mouse)10Not Specified100 J/cm²38.76%[2]
Photolon (Established) Pliss Lymphosarcoma (Rat)2.5Intravenous660 nm, 100 J/cm²54.10%[3]
ATPP-EDTA BGC823 Gastric Cancer (Nude Mice)Not SpecifiedNot Specified100 J/cm²Significantly inhibited tumor growth.[4]
MPP T24 Bladder Cancer (Animal Model)Not SpecifiedTail Vein Injection650 nm91.21%[5]
Zinc (II) phthalocyanine (B1677752) (in nanoconstruct) Deep-seated tumors (Small animals)Not SpecifiedNot SpecifiedNIR light50% (vs. 18% with visible light PDT)[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing in vivo efficacy studies. Below are representative protocols for evaluating PDT agents.

General Protocol for In Vivo PDT Efficacy in a Subcutaneous Tumor Model

This protocol outlines a standard workflow for assessing the antitumor effects of a photosensitizer in a preclinical setting.[7][8]

  • Tumor Model Establishment:

    • Cell Culture: Tumor cells (e.g., murine Ehrlich carcinoma, rat sarcoma M-1, human BGC823) are cultured under standard conditions.[1][4]

    • Implantation: A suspension of tumor cells (typically 1 x 10⁵ to 1 x 10⁷ cells) is injected subcutaneously into the flank or back of laboratory animals (e.g., mice, rats).[3][7]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before treatment initiation.[7]

  • Photosensitizer Administration:

    • The photosensitizer is administered to the tumor-bearing animals. The most common route for preclinical studies is intravenous (IV) tail vein injection.[7] Intraperitoneal injections are also used.[7]

    • The dosage is determined based on previous toxicology and pharmacokinetics studies (e.g., 2.5 mg/kg for Photolon).[3]

  • Drug-Light Interval (DLI):

    • A specific time interval is allowed between photosensitizer administration and light irradiation. This DLI is a critical parameter that allows for optimal accumulation of the agent in the tumor tissue.[8] This can range from minutes to hours (e.g., 60 minutes for a nanoconstruct, 24 hours for BPD).[7]

  • Light Irradiation:

    • The tumor area is exposed to light of a specific wavelength that corresponds to an absorption peak of the photosensitizer (e.g., 660 nm, 690 nm).[3][7]

    • Light is delivered from a laser source (e.g., diode laser) at a specific power density (e.g., 100 mW/cm²) and total light dose (e.g., 75-120 J/cm²).[7]

  • Efficacy Evaluation:

    • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

    • Tumor Growth Inhibition (TGI): The TGI is calculated to quantify the treatment's effectiveness compared to a control group.[2][3]

    • Survival Analysis: Animals are monitored for overall survival, and Kaplan-Meier survival curves are generated.[2]

    • Histology: At the end of the study, tumors may be excised for histological analysis to assess necrosis and other treatment-related changes.[9]

    • The criterion for a cure is often defined as the absence of tumors for an extended period (e.g., 90 days) post-therapy.[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key processes in PDT research.

Experimental Workflow for In Vivo PDT Efficacy

G cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A Tumor Cell Culture B Subcutaneous Implantation in Animal Model A->B C Tumor Growth to Palpable Size B->C D Photosensitizer Administration (e.g., IV) C->D E Drug-Light Interval (DLI) (Accumulation Phase) D->E F Tumor Irradiation (Laser Activation) E->F G Monitor Tumor Volume F->G H Survival Analysis G->H I Histopathological Examination G->I

A typical workflow for preclinical in vivo PDT studies.
Simplified Signaling Pathway of PDT-Induced Cell Death

Photodynamic therapy primarily induces cell death through apoptosis and necrosis, triggered by the generation of reactive oxygen species (ROS).[10][11]

G cluster_trigger PDT Activation PS Photosensitizer (PS) (e.g., this compound) Light Light Activation ROS Reactive Oxygen Species (ROS) Generation Light->ROS O₂ Mito Mitochondrial Damage ROS->Mito Necrosis Necrosis ROS->Necrosis Severe Oxidative Stress Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

PDT activation leads to ROS-mediated apoptosis and necrosis.

References

Safety Operating Guide

Navigating the Disposal of Biguanidinium-Porphyrin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of complex chemical compounds is paramount for ensuring laboratory safety and environmental protection. For novel or specialized compounds like Biguanidinium-porphyrin, specific disposal protocols may not be readily available. This guide provides a comprehensive operational and disposal plan based on the constituent chemical classes—biguanides and porphyrins—to ensure safe handling and disposal for researchers, scientists, and drug development professionals.

The following procedures are general guidelines and should always be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Safety Precautions

This compound should be handled as a hazardous substance due to the properties of its components. Biguanide derivatives can be highly basic and require careful handling to avoid contact with skin and eyes[1]. Porphyrins are a class of organic dyes, and waste from the production of certain dyes and pigments is classified as hazardous by the Environmental Protection Agency (EPA)[2][3].

Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[1].

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and aerosols. Conforms to EN 166 (EU) or NIOSH (US) standards[1].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents skin contact. Gloves must be inspected before use and disposed of after contamination[1].
Body Protection Fire/flame resistant and impervious lab coatProtects against splashes and fire hazards[1].
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if dust/aerosols are generated[1].

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the sink or in regular trash [4].

Methodology for Waste Segregation and Disposal:

  • Identify Waste Stream:

    • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, filter paper, and solid this compound.

    • Liquid Waste: Includes solutions containing this compound. Segregate aqueous solutions from organic solvent solutions[4]. Do not mix incompatible waste streams.

  • Select Appropriate Waste Containers:

    • Use only sturdy, chemically resistant containers designated for hazardous waste[4].

    • For liquid waste, use containers with secure, leak-proof caps.

    • For solid waste, use a designated, clearly labeled solid waste container or a double-bagged, sealed plastic bag.

    • Ensure all liquid waste containers are placed in secondary containment to prevent spills[4].

  • Label Hazardous Waste Containers:

    • Label each container clearly with a completed EHS Hazardous Waste Label as soon as waste is first added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • List all chemical constituents and their approximate concentrations.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Store Waste Appropriately:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep containers closed at all times, except when adding waste.

    • Ensure incompatible wastes are segregated to prevent dangerous reactions[4].

  • Arrange for Disposal:

    • Once a waste container is full or you are finished generating that waste stream, schedule a pickup with your institution's EHS department.

    • Do not store more than 10 gallons of hazardous waste in your lab at any one time[4].

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and proper response is critical.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate personnel to a safe area and restrict access to the spill location[1]. Remove all sources of ignition[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as detailed in the table above, including respiratory protection if necessary[1].

  • Containment and Cleanup:

    • For solid spills: Carefully collect the material without creating dust. Use non-sparking tools[1].

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Disposal: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container. Label it appropriately and arrange for EHS pickup[1].

  • Decontamination: Clean the spill area thoroughly with soap and water[1].

Exposure Response:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is Waste Solid or Liquid? ppe->is_solid solid_waste Solid Waste: (Contaminated PPE, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste: (Aqueous/Solvent Solutions) is_solid->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Hazardous Waste Container with Secondary Containment liquid_waste->container_liquid store Store Closed Container in Satellite Accumulation Area container_solid->store label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Constituents & Hazards - Date container_liquid->label_info container_liquid->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Biguanidinium-porphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Biguanidinium-Porphyrin

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards should be considered as a combination of those associated with porphyrin derivatives and biguanidinium compounds.

  • Porphyrin Derivatives: Often classified as flammable liquids and vapors that can be toxic if swallowed, harmful if inhaled, and cause serious eye damage.[1][2]

  • Biguanidinium Compounds: Can be harmful if swallowed or inhaled, cause skin and serious eye irritation, and may be harmful to aquatic life. Some guanidino compounds are also known for their toxicity.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. Adherence to proper PPE protocols is mandatory.[1][2]

Protection Type Recommended Equipment Specifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For extended handling, consult the glove manufacturer's resistance guide.[1][2]
Skin & Body Protection Laboratory coat.A flame-retardant lab coat should be worn. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.[1][2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosolization is possible.[1][2][5]
Footwear Closed-toe shoes.Shoes must cover the entire foot.[6]
Operational Handling Plan

Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and reduce the risk of accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.[1][2]

    • Read and understand the Safety Data Sheet (SDS) for related compounds.[6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.[1][2]

  • Dispensing and Use:

    • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Avoid the creation of dust or aerosols. If weighing the solid form, do so in a fume hood or a ventilated balance enclosure.[6]

    • Use appropriate, clean, and dry glassware and equipment.

    • Keep containers tightly closed when not in use.[7][8]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

    • Remove contaminated clothing and PPE before exiting the laboratory.[9]

Emergency Procedures
Exposure Type Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists.[2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2][6]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[2]

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.[7]

  • Final Disposal:

    • Dispose of the contents and the container through a licensed professional waste disposal service.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • Do not dispose of it in the sewer or with regular trash.[2]

Visual Guides

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh/Dispense in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Containers After Use handle2->handle3 clean1 Collect Hazardous Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Logical Relationship: PPE Selection

cluster_core Core PPE cluster_task Task-Dependent PPE cluster_conditions Conditions Requiring Additional PPE lab_coat Lab Coat gloves Chemical-Resistant Gloves goggles Safety Goggles face_shield Face Shield respirator Respirator splash Splash Hazard splash->face_shield aerosol Aerosol/Dust Generation aerosol->respirator

Caption: Decision logic for selecting appropriate PPE.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。